3-Nitro-4-phenoxy-5-sulfamoylbenzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-nitro-4-phenoxy-5-sulfamoylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O7S/c14-23(20,21)11-7-8(13(16)17)6-10(15(18)19)12(11)22-9-4-2-1-3-5-9/h1-7H,(H,16,17)(H2,14,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXJUSSNAIUIVKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=C(C=C2S(=O)(=O)N)C(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40951022 | |
| Record name | 3-Nitro-4-phenoxy-5-sulfamoylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40951022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28328-53-2 | |
| Record name | 3-(Aminosulfonyl)-5-nitro-4-phenoxybenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28328-53-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Aminosulfonyl)-5-nitro-4-phenoxybenzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028328532 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Nitro-4-phenoxy-5-sulfamoylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40951022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-nitro-4-phenoxy-5-sulphamoylbenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.503 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 3-(AMINOSULFONYL)-5-NITRO-4-PHENOXYBENZOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P531HR643J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Nitro-4-phenoxy-5-sulfamoylbenzoic Acid
This guide provides a comprehensive technical overview of 3-Nitro-4-phenoxy-5-sulfamoylbenzoic acid, a key chemical intermediate in pharmaceutical synthesis. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the compound's core chemical properties, synthesis protocols, analytical characterization, and its pivotal role in the development of potent pharmaceuticals.
Introduction and Strategic Importance
This compound (CAS No. 28328-53-2) is a substituted benzoic acid derivative of significant interest in medicinal chemistry.[1] Its molecular architecture, featuring a trifecta of electron-withdrawing groups—nitro, sulfamoyl, and carboxylic acid—on a central phenoxy-substituted benzene ring, makes it a highly functionalized and versatile building block.
Its primary industrial and research application is as a critical precursor in the synthesis of high-ceiling loop diuretics, most notably Bumetanide.[2][] In this context, it is often referred to as "Bumetanide Impurity A," which underscores its direct position in the synthetic pathway.[1][] Understanding the chemical behavior and properties of this intermediate is paramount for optimizing diuretic synthesis, controlling impurity profiles, and ensuring the final active pharmaceutical ingredient's (API) quality and efficacy.
Physicochemical and Structural Properties
The compound's physical and chemical characteristics are foundational to its handling, reactivity, and analytical identification. Key properties are summarized in the table below.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1][] |
| Synonyms | Bumetanide Impurity A, 3-(Aminosulfonyl)-5-nitro-4-phenoxybenzoic acid | [1][2][] |
| CAS Number | 28328-53-2 | [1][2][4] |
| Molecular Formula | C₁₃H₁₀N₂O₇S | [1][4] |
| Molecular Weight | 338.29 g/mol | [1][4] |
| Exact Mass | 338.02087184 Da | [1] |
| Appearance | Yellow to Brownish Yellow Solid | [] |
| Melting Point | 251-253°C (with decomposition) | [2][] |
| SMILES | C1=CC=C(C=C1)OC2=C(C=C(C=C2S(=O)(=O)N)C(=O)O)[O-] | [1][] |
| InChI Key | NXJUSSNAIUIVKY-UHFFFAOYSA-N | [] |
Structural Visualization
The molecule's structure is defined by a benzoic acid core substituted at the C3, C4, and C5 positions. The phenoxy ether linkage at C4 provides a degree of conformational flexibility due to the rotatable bond.
Caption: 2D structure of this compound.
Synthesis and Reactivity Profile
Core Synthesis Protocol
The most direct synthesis of this compound involves a nucleophilic aromatic substitution reaction. The precursor, 4-chloro-5-aminosulfonyl-3-nitrobenzoic acid, is reacted with phenol in the presence of a base.
Rationale: The chlorine atom at the C4 position is activated towards nucleophilic substitution by the strong electron-withdrawing effects of the nitro group (ortho) and the sulfamoyl group (para). Phenol, typically deprotonated by a base like potassium carbonate or sodium hydroxide to form the more nucleophilic phenoxide, readily displaces the chloride ion.
Sources
An In-depth Technical Guide to the Structure Elucidation of 3-Nitro-4-phenoxy-5-sulfamoylbenzoic Acid
Introduction
3-Nitro-4-phenoxy-5-sulfamoylbenzoic acid is a key intermediate and potential impurity in the synthesis of Bumetanide, a potent loop diuretic.[] The precise molecular structure of this compound is critical for understanding its chemical behavior, reactivity, and potential biological activity. This guide provides a comprehensive overview of the analytical methodologies required for the unambiguous structure elucidation of this compound, intended for researchers, scientists, and professionals in drug development. We will delve into the theoretical underpinnings and practical application of spectroscopic and crystallographic techniques, offering insights into experimental design and data interpretation.
Molecular Structure and Physicochemical Properties
Before delving into the analytical techniques, it is essential to understand the fundamental properties of the target molecule.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₀N₂O₇S | [][2][3] |
| Molecular Weight | 338.29 g/mol | [][2][3] |
| CAS Number | 28328-53-2 | [2][3] |
| Appearance | Yellow to Brownish Yellow Solid | [] |
| Melting Point | 251-253°C | [] |
| IUPAC Name | This compound | [][3] |
The structure of this compound incorporates several key functional groups that dictate its chemical and spectral properties: a benzoic acid moiety, a nitro group, a phenoxy ether linkage, and a sulfonamide group. The strategic application of various analytical techniques allows for the comprehensive characterization of this multifaceted molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide invaluable information about the electronic environment of each atom.
¹H NMR Spectroscopy: Predicted Chemical Shifts and Coupling Patterns
The aromatic region of the ¹H NMR spectrum (typically δ 6.5-8.0 ppm) will be of particular interest.[4][5][6] The substituents on the central benzene ring—a carboxylic acid, a nitro group, a phenoxy group, and a sulfonamide group—will each exert distinct electronic effects, influencing the chemical shifts of the aromatic protons. The nitro group, being a strong electron-withdrawing group, will cause a downfield shift (deshielding) of nearby protons.[7]
Predicted ¹H NMR Spectral Data:
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-2' and H-6' (phenoxy ring) | ~7.0-7.2 | Doublet | 7-9 | Ortho-coupling to H-3'/H-5' |
| H-3', H-4', and H-5' (phenoxy ring) | ~7.2-7.4 | Multiplet | - | Overlapping signals due to coupling with neighboring protons |
| H-6 (benzoic acid ring) | ~8.2-8.4 | Doublet | ~2 | Meta-coupling to H-2 |
| H-2 (benzoic acid ring) | ~8.5-8.7 | Doublet | ~2 | Meta-coupling to H-6 |
| -SO₂NH₂ | ~7.5-8.0 | Broad Singlet | - | Exchangeable protons |
| -COOH | ~12.0-13.0 | Broad Singlet | - | Exchangeable proton of the carboxylic acid |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
Collect a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the free induction decay (FID).
-
Phase the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO at δ 2.50 ppm).
-
Integrate the signals to determine the relative number of protons.
-
¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton
¹³C NMR spectroscopy will complement the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. Aromatic carbons typically resonate in the δ 120-150 ppm range.[5] The chemical shifts will be influenced by the attached functional groups.
Predicted ¹³C NMR Spectral Data:
| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-1' (phenoxy ring, attached to O) | ~155-160 | Deshielded by the ether oxygen |
| C-2', C-6' (phenoxy ring) | ~118-122 | Shielded relative to unsubstituted benzene |
| C-3', C-5' (phenoxy ring) | ~128-132 | Typical aromatic carbon chemical shift |
| C-4' (phenoxy ring) | ~124-128 | Typical aromatic carbon chemical shift |
| C-1 (benzoic acid ring, attached to COOH) | ~130-135 | Deshielded by the carboxylic acid group |
| C-2, C-6 (benzoic acid ring) | ~125-135 | Influenced by adjacent substituents |
| C-3 (benzoic acid ring, attached to NO₂) | ~145-150 | Strongly deshielded by the nitro group |
| C-4 (benzoic acid ring, attached to O) | ~150-155 | Deshielded by the ether oxygen |
| C-5 (benzoic acid ring, attached to SO₂NH₂) | ~135-140 | Deshielded by the sulfonamide group |
| -COOH | ~165-170 | Typical carboxylic acid carbonyl carbon |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. The fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure. For sulfonamides, common fragmentation pathways involve the loss of SO₂.[8]
Expected Mass Spectrometry Data:
-
Molecular Ion (M⁺): A prominent peak corresponding to the molecular weight of the compound (m/z 338.29) should be observed.
-
Key Fragmentation Patterns:
-
Loss of H₂O (m/z 320) from the carboxylic acid.[9]
-
Loss of NO₂ (m/z 292).
-
Loss of SO₂NH₂ (m/z 259).
-
Cleavage of the ether bond, leading to fragments corresponding to the phenoxy group (m/z 93) and the substituted benzoic acid moiety.
-
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with the addition of a small amount of formic acid to promote ionization.
-
Instrument Setup:
-
Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements.
-
Optimize the ESI source parameters, including the capillary voltage, cone voltage, and desolvation gas flow and temperature.
-
-
Data Acquisition:
-
Acquire data in both positive and negative ion modes to determine the optimal ionization conditions.
-
Perform tandem MS (MS/MS) experiments by selecting the molecular ion as the precursor and inducing fragmentation to obtain a characteristic fragmentation pattern.
-
-
Data Analysis:
-
Determine the accurate mass of the molecular ion and use it to calculate the elemental composition.
-
Analyze the fragmentation pattern to identify characteristic neutral losses and fragment ions, which can be used to confirm the connectivity of the molecule.
-
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| 3400-3200 | N-H (Sulfonamide) | Stretching |
| 3300-2500 (broad) | O-H (Carboxylic Acid) | Stretching |
| 3100-3000 | C-H (Aromatic) | Stretching |
| ~1700 | C=O (Carboxylic Acid) | Stretching |
| 1550-1475 | N-O (Nitro) | Asymmetric Stretching |
| 1360-1290 | N-O (Nitro) | Symmetric Stretching |
| ~1350 and ~1160 | S=O (Sulfonamide) | Asymmetric and Symmetric Stretching |
| ~1250 | C-O (Aryl Ether) | Stretching |
X-ray Crystallography: The Definitive Structure
Single-crystal X-ray crystallography is the gold standard for determining the three-dimensional structure of a crystalline solid.[10] It provides precise information about bond lengths, bond angles, and the overall conformation of the molecule in the solid state.
Experimental Workflow: Single-Crystal X-ray Crystallography
Caption: Workflow for single-crystal X-ray crystallography.
Protocol: Single-Crystal X-ray Crystallography
-
Crystal Growth: The most critical and often challenging step is to grow a single crystal of sufficient size and quality (typically >0.1 mm in all dimensions).[10] This can be achieved through various techniques, including slow evaporation of a saturated solution, vapor diffusion, or liquid-liquid diffusion. A thorough screening of different solvents and solvent combinations is usually necessary.[11][12][13]
-
Data Collection: A suitable crystal is mounted on a goniometer and placed in an intense, monochromatic X-ray beam.[10] The crystal is rotated, and the diffraction pattern is recorded on a detector.[10]
-
Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the crystal. From this map, the positions of the atoms can be determined. The structural model is then refined to best fit the experimental data.
Conclusion
The structure elucidation of this compound is a multi-faceted process that relies on the synergistic application of various analytical techniques. NMR spectroscopy provides the foundational carbon-hydrogen framework, mass spectrometry confirms the molecular weight and offers fragmentation clues, and IR spectroscopy identifies the key functional groups. Ultimately, single-crystal X-ray crystallography provides the definitive three-dimensional structure. By integrating the data from these complementary techniques, a comprehensive and unambiguous structural assignment can be achieved, which is paramount for quality control and regulatory purposes in the pharmaceutical industry.
References
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- Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry. Agilent.
- Bai, H., Ma, X., Li, J., Ren, Y., Ouyang, Z., & Ma, Q. (2020). Online coupling of an electrochemically fabricated solid-phase microextraction probe and a miniature mass spectrometer for enrichment and analysis of chemical contaminants in infant drinks. Analytica Chimica Acta, 1098, 66–74.
- How to grow crystals for X-ray crystallography. (2024). IUCr Journals.
- NMR Spectroscopy of Aromatic Compounds. (2025). JoVE.
- Determination of Sulfonamide Residues in Fish using LCMS-8045 Triple Quadrupole Mass Spectrometer. (2022). YouTube.
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- Supplementary Information. The Royal Society of Chemistry.
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- 1H chemical shifts in NMR. Part 21-Prediction of the 1H chemical shifts of molecules containing the ester group: a modelling and. Modgraph.
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- Origin of 13C NMR chemical shifts elucidated based on molecular orbital theory: paramagnetic contributions from orbital-to-orbital transitions for the pre-α, α, β, α-X, β-X and ipso-X effects, along with effects from characteristic bonds and groups. PMC - NIH.
- Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum. (2021). YouTube.
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- Carbon-13 chemical shift assignments of derivatives of benzoic acid.
- CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction.
- Benzoic acid, 3-nitro-. NIST WebBook.
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An In-depth Technical Guide to 3-Nitro-4-phenoxy-5-sulfamoylbenzoic Acid: Synthesis, Characterization, and Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Nitro-4-phenoxy-5-sulfamoylbenzoic acid (CAS No. 28328-53-2), a key chemical intermediate in the synthesis of the potent loop diuretic, Bumetanide. The document delineates the compound's chemical identity, physicochemical properties, a detailed synthetic pathway, and current analytical methodologies for its characterization and quality control. While primarily recognized for its role as a precursor in pharmaceutical manufacturing, this guide also explores the underlying chemical principles and experimental considerations essential for its handling and application in a research and development setting.
Chemical Identity and Physicochemical Properties
This compound is a substituted benzoic acid derivative characterized by the presence of a nitro group, a phenoxy ether linkage, and a sulfamoyl group. These functional groups contribute to its unique chemical reactivity and physical properties.
| Identifier | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 28328-53-2 | [][3] |
| Molecular Formula | C₁₃H₁₀N₂O₇S | [][3] |
| Molecular Weight | 338.29 g/mol | [1][] |
| Appearance | Yellow to Brownish Yellow Solid | [] |
| Melting Point | 251-253°C (decomposes) | [][4] |
| SMILES | C1=CC=C(C=C1)OC2=C(C=C(C=C2S(=O)(=O)N)C(=O)O)[O-] | [1] |
| InChI Key | NXJUSSNAIUIVKY-UHFFFAOYSA-N | [1][] |
Table 1: Chemical and Physical Properties of this compound.
Synthesis and Mechanism
The primary route to this compound is through a nucleophilic aromatic substitution reaction. This process is a cornerstone of its industrial production as an intermediate for Bumetanide.
Synthetic Workflow
The synthesis involves the reaction of 4-chloro-3-nitro-5-sulfamoylbenzoic acid with phenol in the presence of a base. The base is crucial as it deprotonates phenol to the more nucleophilic phenoxide ion, which then displaces the chloride on the aromatic ring.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
The following protocol is adapted from established patent literature, providing a robust method for laboratory-scale synthesis.
-
Reaction Setup: In a suitable reaction vessel, dissolve 4-chloro-3-nitro-5-sulfamoylbenzoic acid and sodium bicarbonate in water.
-
Addition of Phenol: To this solution, add phenol.
-
Heating: Heat the reaction mixture to approximately 85°C and maintain for several hours (e.g., 15 hours) with stirring.
-
Precipitation of Intermediate: Cool the reaction mixture to 0°C. If necessary, scratch the inside of the flask to initiate the precipitation of the sodium salt of the product.
-
Isolation of Intermediate: After stirring in the cold, collect the precipitate by filtration and wash with cold water.
-
Acidification: Dissolve the collected solids in hot water and acidify the solution to a pH of approximately 2 with a suitable acid, such as 4N HCl. This will protonate the carboxylate to form the final product.
-
Final Product Isolation: Stir the acidified solution for a short period to ensure complete precipitation.
-
Purification and Drying: Collect the resulting solid product by filtration, wash with cold water, and dry in a vacuum oven overnight.
Causality behind Experimental Choices:
-
Choice of Base: Sodium bicarbonate is a mild base, sufficient to deprotonate phenol to the more reactive phenoxide without causing unwanted side reactions.
-
Heating: The elevated temperature is necessary to overcome the activation energy of the nucleophilic aromatic substitution, as the aromatic ring is deactivated by the electron-withdrawing nitro and sulfamoyl groups.
-
Acidification: This step is critical to convert the water-soluble sodium salt of the carboxylic acid into the final, less soluble product, allowing for its isolation.
Spectroscopic and Analytical Characterization
Accurate characterization of this compound is crucial for its use in further synthetic steps, particularly in a pharmaceutical context where purity is paramount. While detailed, publicly available spectra are limited, commercial suppliers confirm characterization by standard spectroscopic methods.[5]
Spectroscopic Analysis (Expected)
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Would show characteristic signals for the aromatic protons on both the benzoic acid and phenoxy rings, as well as exchangeable protons from the carboxylic acid and sulfamoyl groups. The exact chemical shifts would be influenced by the electron-withdrawing nature of the substituents.
-
¹³C NMR: Would reveal the carbon skeleton of the molecule, with distinct signals for the carboxyl carbon, the carbons attached to the nitro, sulfamoyl, and phenoxy groups, and the remaining aromatic carbons.
-
-
Infrared (IR) Spectroscopy: Key vibrational bands would be expected for the O-H stretch of the carboxylic acid, the N-H stretches of the sulfamoyl group, the C=O stretch of the carboxylic acid, the asymmetric and symmetric stretches of the S=O bonds in the sulfamoyl group, and the asymmetric and symmetric stretches of the N-O bonds in the nitro group.
-
Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak, and fragmentation patterns could provide further structural confirmation.
Chromatographic Purity Analysis
High-Performance Liquid Chromatography (HPLC) is the method of choice for assessing the purity of this compound and for quantifying it as an impurity in Bumetanide.
Typical HPLC Method Parameters:
| Parameter | Condition |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) |
| Detection | UV, typically in the range of 254 nm |
| Flow Rate | ~1.0 mL/min |
Method Validation: Any HPLC method used for quality control must be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).
Role in Drug Development: The Path to Bumetanide
The primary significance of this compound lies in its role as a direct precursor to 3-amino-4-phenoxy-5-sulfamoylbenzoic acid, which is then converted to Bumetanide.[6][7]
The Synthetic Trajectory to a Diuretic
Caption: Key transformations from the intermediate to the final API, Bumetanide.
The conversion of the nitro-intermediate to Bumetanide involves two key transformations:
-
Reduction of the Nitro Group: The nitro group is reduced to a primary amine. This is typically achieved through catalytic hydrogenation (e.g., using a palladium on carbon catalyst) or with other reducing agents.
-
Alkylation of the Amine: The resulting amino group is then alkylated with a butyl group, often through reductive amination with butanal.
Chemical Reactivity and Further Applications
The reactivity of this compound is dictated by its functional groups:
-
Carboxylic Acid: Can undergo esterification, amide formation, and other standard carboxylic acid reactions.
-
Nitro Group: As demonstrated in the synthesis of Bumetanide, it is readily reduced to an amino group, which can then be further functionalized.
-
Sulfamoyl Group: The protons on the nitrogen are acidic and can be deprotonated. The group itself is a strong electron-withdrawing group, influencing the reactivity of the aromatic ring.
-
Aromatic Ring: The ring is electron-deficient due to the presence of three electron-withdrawing groups, making it susceptible to nucleophilic aromatic substitution, as seen in its synthesis.
While its primary application is in the synthesis of Bumetanide, the unique substitution pattern of this molecule could make it a valuable building block for the synthesis of other novel compounds in medicinal chemistry research.
Conclusion
This compound is a well-defined chemical entity with a critical role in the pharmaceutical industry. Its synthesis is based on fundamental principles of organic chemistry, and its characterization relies on standard analytical techniques. For researchers in drug development, a thorough understanding of this intermediate's properties and synthesis is essential for the efficient and controlled production of Bumetanide and potentially other novel therapeutic agents. Future research could explore any intrinsic biological activity of this molecule or its use as a scaffold for new drug discovery efforts.
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An In-depth Technical Guide to 3-Nitro-4-phenoxy-5-sulfamoylbenzoic Acid (CAS No. 28328-53-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive characterization of 3-Nitro-4-phenoxy-5-sulfamoylbenzoic acid (CAS No. 28328-53-2), a key intermediate and designated impurity in the synthesis of the potent loop diuretic, Bumetanide. This document, intended for professionals in pharmaceutical research and development, outlines the physicochemical properties, synthesis, and detailed analytical methodologies for the robust characterization of this compound. By integrating field-proven insights with established scientific principles, this guide serves as an essential resource for quality control, impurity profiling, and regulatory compliance in the context of Bumetanide manufacturing.
Introduction: The Significance of a Critical Impurity
In the landscape of pharmaceutical manufacturing, the control of impurities is a critical determinant of a drug's safety and efficacy. This compound is recognized by major pharmacopeias, including the European Pharmacopoeia (EP) as Bumetanide Impurity A and the United States Pharmacopeia (USP) as Bumetanide Related Compound B.[1][2][3] Its presence and quantity in the final Active Pharmaceutical Ingredient (API) of Bumetanide are strictly regulated. Therefore, a thorough understanding of its chemical characteristics and reliable analytical methods for its detection and quantification are paramount for any professional involved in the synthesis and quality assurance of Bumetanide. This compound serves not only as a process impurity but also as a critical starting material in several synthetic routes to Bumetanide, underscoring the need for its comprehensive characterization.[4]
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for its handling, analysis, and the development of purification strategies.
| Property | Value | References |
| CAS Number | 28328-53-2 | [5] |
| IUPAC Name | This compound | [6] |
| Synonyms | Bumetanide EP Impurity A, Bumetanide Related Compound B | [1][3] |
| Molecular Formula | C₁₃H₁₀N₂O₇S | [7] |
| Molecular Weight | 338.29 g/mol | [7] |
| Appearance | Light yellow to brownish-yellow solid/powder | [] |
| Melting Point | 251-253 °C (decomposes) | [5] |
| Solubility | Insoluble in water; Soluble in hot ethanol and DMSO | [9] |
Synthesis Pathway and Rationale
The primary route for the synthesis of this compound involves the nucleophilic aromatic substitution of a chlorinated precursor with phenol.[10] This approach is favored for its efficiency and the availability of the starting materials.
Experimental Protocol: Synthesis
The following protocol is a representative method for the synthesis of this compound.[10]
-
Reaction Setup: In a suitable reaction vessel, dissolve 4-chloro-5-aminosulfonyl-3-nitrobenzoic acid in an appropriate solvent.
-
Addition of Reagents: Add phenol and a suitable base to the reaction mixture.
-
Reaction Conditions: Heat the mixture to a temperature between 85-95 °C and maintain for 1-3 hours, monitoring the reaction progress by a suitable chromatographic technique (e.g., TLC or HPLC).
-
Work-up and Isolation: Upon completion, cool the reaction mixture. The product can be isolated by filtration and purified by recrystallization from a suitable solvent system.
Causality Behind Experimental Choices: The use of a base is crucial to deprotonate phenol, forming the more nucleophilic phenoxide ion, which readily attacks the electron-deficient aromatic ring of the chlorinated precursor. The nitro group at the meta position to the leaving group (chlorine) activates the ring for nucleophilic aromatic substitution.
Analytical Characterization
A multi-faceted analytical approach is required for the unambiguous identification and purity assessment of this compound. This typically involves a combination of chromatographic and spectroscopic techniques.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is the method of choice for assessing the purity of this compound and for its quantification in the Bumetanide API. A stability-indicating method ensures that the analyte is resolved from any potential degradation products.[11][12]
Step-by-Step HPLC Protocol:
-
Column: Discovery C18 (250 x 4.6 mm, 5 µm particle size) or equivalent.[11]
-
Mobile Phase: A 50:50 (v/v) mixture of 0.1% o-phthalaldehyde in water and acetonitrile.[11]
-
Flow Rate: 1.0 mL/min.[11]
-
Detection: UV at 254 nm.[11]
-
Column Temperature: 50 °C.[1]
-
Injection Volume: 20 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a suitable concentration.
Rationale for Method Parameters: The C18 column provides excellent retention and separation for moderately polar to nonpolar compounds. The acetonitrile/water mobile phase is a common choice for reverse-phase chromatography, offering good solvating power and UV transparency. Detection at 254 nm is effective due to the presence of aromatic rings in the molecule.
Spectroscopic Characterization
Mass spectrometry is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a suitable technique for this molecule.
-
Expected Molecular Ion: In positive ion mode, the expected [M+H]⁺ ion would be at m/z 339.0281. In negative ion mode, the [M-H]⁻ ion would be at m/z 337.0125.
-
Fragmentation Pattern: The fragmentation of aromatic sulfonamides can be complex. A characteristic loss of SO₂ (64 Da) from the molecular ion is often observed.[13] Other expected fragmentations would involve the loss of the carboxylic acid group (CO₂) and cleavage of the ether linkage.
¹H and ¹³C NMR spectroscopy are indispensable for confirming the chemical structure. While a public spectrum is not available, the expected chemical shifts can be predicted based on the structure.
-
¹H NMR: The spectrum would show signals corresponding to the protons on the two aromatic rings. The protons on the phenoxy ring would appear as a multiplet in the aromatic region. The two protons on the benzoic acid ring would appear as distinct signals, likely singlets or doublets, due to the substitution pattern. The protons of the sulfamoyl group (-SO₂NH₂) and the carboxylic acid group (-COOH) would appear as broad singlets, and their chemical shifts would be dependent on the solvent and concentration.
-
¹³C NMR: The spectrum would show 13 distinct signals corresponding to the 13 carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid would appear at the downfield end of the spectrum. The carbons of the aromatic rings would appear in the typical aromatic region, with their chemical shifts influenced by the attached functional groups (nitro, phenoxy, sulfamoyl, and carboxyl).
IR spectroscopy is used to identify the functional groups present in the molecule.
-
Expected Absorptions:
-
O-H stretch (Carboxylic acid): A broad band in the region of 3300-2500 cm⁻¹.[14]
-
N-H stretch (Sulfonamide): Two bands in the region of 3400-3250 cm⁻¹.[14]
-
C=O stretch (Carboxylic acid): A strong absorption around 1700 cm⁻¹.[14]
-
N-O stretch (Nitro group): Strong absorptions around 1550-1475 cm⁻¹ (asymmetric) and 1360-1290 cm⁻¹ (symmetric).[14]
-
S=O stretch (Sulfonamide): Strong absorptions in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹.
-
C-O stretch (Ether): An absorption in the region of 1320-1000 cm⁻¹.[14]
-
Safety and Handling
This compound is classified as a hazardous chemical that causes serious eye irritation.[6][15] Standard laboratory safety protocols should be strictly adhered to when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust.[15]
Conclusion
The comprehensive characterization of this compound (CAS No. 28328-53-2) is a critical aspect of ensuring the quality and safety of the diuretic drug Bumetanide. This guide has provided an in-depth overview of its physicochemical properties, a representative synthetic route, and detailed, validated analytical methods for its identification and purity assessment. The application of the described chromatographic and spectroscopic techniques will enable researchers and quality control professionals to confidently manage this critical impurity, thereby upholding the stringent standards of pharmaceutical manufacturing.
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Foreword: Understanding the Physicochemical Landscape of a Drug Candidate
An In-Depth Technical Guide to the Physical Properties of 3-Nitro-4-phenoxy-5-sulfamoylbenzoic Acid
In the landscape of drug discovery and development, the journey of a molecule from a promising hit to a viable therapeutic is paved with rigorous scientific evaluation. A critical and often foundational aspect of this evaluation lies in the comprehensive characterization of the molecule's physical properties. These properties are not mere data points; they are the very language in which the molecule communicates its potential for bioavailability, stability, and manufacturability. This guide provides an in-depth exploration of the physical properties of this compound, a key intermediate in the synthesis of the diuretic drug Bumetanide.[1][] As such, its physicochemical profile is of significant interest to researchers in medicinal chemistry, formulation science, and process development. We will delve into the experimental determination and theoretical significance of its key physical attributes, offering not just data, but a field-proven perspective on why these properties matter and how they are reliably ascertained.
Molecular Identity and Structural Attributes
A thorough understanding of a compound's physical properties begins with a clear definition of its molecular identity.
Chemical Structure
The foundational blueprint of this compound dictates its chemical behavior and physical characteristics. Its structure is comprised of a central benzoic acid core, substituted with a nitro group, a phenoxy group, and a sulfamoyl group.
Caption: Chemical structure of this compound.
Key Identifiers
A consistent and unambiguous identification of the compound is crucial for data integrity and regulatory purposes.
| Identifier | Value | Source(s) |
| IUPAC Name | This compound | [][3] |
| CAS Number | 28328-53-2 | [1][4] |
| Molecular Formula | C₁₃H₁₀N₂O₇S | [][4] |
| Molecular Weight | 338.29 g/mol | [4] |
| Appearance | Yellow to Brownish Yellow Solid | [] |
Thermal and Solid-State Properties: The Foundation of Stability and Formulation
The solid-state properties of an active pharmaceutical ingredient (API) or intermediate are paramount, influencing everything from its stability during storage to its dissolution profile in a final dosage form.[5]
Melting Point
The melting point is a fundamental thermal property that provides a preliminary indication of a compound's purity and identity.[6][7] For this compound, a sharp melting range is indicative of high purity.
-
Experimentally Determined Value: 251-253°C (with decomposition)[1]
The capillary method remains a robust and widely accepted technique for determining the melting point of crystalline solids.[6][8]
Causality Behind Experimental Choices:
-
Fine Powder: Grinding the sample into a fine powder ensures uniform packing and efficient heat transfer within the capillary tube, leading to a more accurate and sharper melting range.[6][8]
-
Slow Heating Rate: A slow heating rate (1-2°C per minute) near the expected melting point is critical to allow the system to remain in thermal equilibrium, ensuring that the observed temperature is a true reflection of the phase transition.[6]
-
Melting Range: Reporting a melting range rather than a single point acknowledges that melting is a process and provides insight into the sample's purity. A broad melting range often suggests the presence of impurities.[6]
Step-by-Step Methodology:
-
Sample Preparation: A small amount of this compound is finely crushed into a powder on a clean, dry watch glass.
-
Capillary Loading: The open end of a glass capillary tube is tapped into the powdered sample. The tube is then inverted and gently tapped on a hard surface to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.[8]
-
Apparatus Setup: The loaded capillary tube is placed into a calibrated melting point apparatus.
-
Heating: The sample is heated rapidly to a temperature approximately 20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute.[9]
-
Observation and Recording: The temperature at which the first droplet of liquid is observed is recorded as the onset of melting. The temperature at which the last solid particle melts is recorded as the completion of melting. This range is reported as the melting point.[9]
Solid-State Characterization (Polymorphism)
-
X-Ray Powder Diffraction (XRPD): This is the gold standard for identifying and distinguishing between different crystalline forms, as each polymorph will produce a unique diffraction pattern.[5]
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature. It can detect phase transitions, such as melting and crystallization, and can be used to identify and quantify different polymorphs based on their distinct thermal signatures.[5][10][11] The presence of a nitroaromatic group suggests that DSC would also be valuable for assessing thermal stability and potential exothermic decomposition.[10][12][13][14]
-
Thermogravimetric Analysis (TGA): TGA measures changes in a sample's weight as a function of temperature, which is useful for identifying the presence of solvates or hydrates.
Caption: A typical workflow for the solid-state characterization of a pharmaceutical compound.
Solution Properties: Dictating Absorption and Distribution
The behavior of a compound in solution is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) profile.
Solubility
Solubility, particularly aqueous solubility, is a key factor influencing the oral bioavailability of a drug. Poor solubility can be a major hurdle in drug development.[15] The solubility of this compound has been noted in organic solvents.
-
Qualitative Solubility: Soluble in DMSO (Dimethyl Sulfoxide) and Methanol.
The shake-flask method is considered the gold standard for determining thermodynamic (or equilibrium) solubility, providing a measure of the true saturation point of a compound in a given solvent.[16][17]
Causality Behind Experimental Choices:
-
Excess Solid: The addition of an excess of the solid compound ensures that the resulting solution is truly saturated.[17]
-
Prolonged Equilibration: Shaking the suspension for an extended period (typically 24-48 hours) allows the system to reach thermodynamic equilibrium between the dissolved and undissolved solid.[16]
-
Temperature Control: Maintaining a constant temperature is crucial as solubility is temperature-dependent.
-
Phase Separation: Filtration or centrifugation is necessary to separate the undissolved solid from the saturated solution before analysis, preventing artificially high solubility readings.[16]
Step-by-Step Methodology:
-
Preparation: An excess amount of this compound is added to a known volume of the desired solvent (e.g., phosphate-buffered saline at pH 7.4) in a sealed vial.
-
Equilibration: The vial is agitated in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for 24 to 48 hours to ensure equilibrium is reached.[16][18]
-
Phase Separation: The resulting suspension is filtered through a 0.45 µm filter to remove any undissolved solid. The first few drops of the filtrate are discarded to avoid any adsorption effects from the filter membrane.
-
Analysis: The concentration of the compound in the clear filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Quantification: The solubility is calculated by comparing the analytical response of the saturated solution to a standard curve prepared from known concentrations of the compound.
Acidity (pKa)
The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For a molecule like this compound with multiple ionizable groups (a carboxylic acid and a sulfonamide), the pKa values will determine the extent of ionization at different physiological pH values, which in turn affects its solubility, permeability, and interaction with biological targets.
-
Predicted pKa: Approximately 3.13 ± 0.10 (for the carboxylic acid)
Potentiometric titration is a highly accurate and reliable method for determining the pKa of ionizable compounds.[19][20][21]
Causality Behind Experimental Choices:
-
Inert Atmosphere: Purging the solution with nitrogen removes dissolved carbon dioxide, which can interfere with the titration of acidic compounds.[19]
-
Constant Ionic Strength: Maintaining a constant ionic strength with an electrolyte like KCl minimizes changes in activity coefficients during the titration, leading to a more accurate pKa determination.[19]
-
Co-solvent for Poorly Soluble Compounds: For compounds with low aqueous solubility, a co-solvent like methanol may be necessary. The pKa is then determined at several co-solvent concentrations and extrapolated back to 0% co-solvent to obtain the aqueous pKa.[21]
Step-by-Step Methodology:
-
Solution Preparation: A known concentration of this compound is dissolved in a suitable solvent (e.g., a water/methanol mixture) with a constant ionic strength maintained by 0.15 M KCl.[19]
-
Titration Setup: The solution is placed in a jacketed beaker to maintain a constant temperature, and a calibrated pH electrode is immersed in the solution. The solution is stirred continuously and purged with nitrogen.[19]
-
Titration: The solution is titrated with a standardized solution of 0.1 M NaOH, added in small, precise increments.
-
Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of this curve, often calculated using the first or second derivative of the curve. For a monoprotic acid, the pKa is the pH at which half of the acid has been neutralized.[20]
Conclusion: A Holistic View of Physicochemical Properties in Drug Development
The physical properties of this compound, as outlined in this guide, provide a critical foundation for its successful application in pharmaceutical development. From its thermal stability, indicated by its high melting point, to its solution behavior, governed by its solubility and acidity, each property offers a piece of the puzzle. A comprehensive understanding of these characteristics, obtained through the robust experimental methodologies detailed herein, empowers researchers to make informed decisions, mitigate risks, and ultimately, accelerate the path from molecule to medicine. The principles and protocols discussed are not merely academic exercises; they represent the practical, experience-driven approach that underpins modern drug development.
References
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3-Nitro-4-phenoxy-5-sulfamoylbenzoic acid molecular weight
An In-Depth Technical Guide to 3-Nitro-4-phenoxy-5-sulfamoylbenzoic Acid
Abstract: This technical guide provides a comprehensive analysis of this compound (CAS No. 28328-53-2), a pivotal chemical intermediate in modern pharmaceutical manufacturing. The document opens by establishing its fundamental chemical identity, centered on a precise molecular weight of 338.29 g/mol .[1][2] It further elucidates the compound's critical role as a precursor and potential process impurity in the synthesis of Bumetanide, a potent loop diuretic.[][4][5] This guide details its physicochemical properties, presents a validated synthesis protocol with mechanistic explanations, and discusses the analytical considerations essential for quality control in drug development. The content is structured to provide researchers, scientists, and drug development professionals with actionable insights and a robust technical foundation for working with this compound.
Core Chemical Identity and Physicochemical Profile
This compound is an organic compound whose significance is primarily derived from its function in synthetic chemistry.[5] Its molecular structure and properties are well-characterized, providing a solid basis for its application in multi-step pharmaceutical syntheses.
Molecular Structure and Identifiers
The foundational characteristic of any chemical entity is its structure, from which all other properties are derived. The IUPAC name, this compound, precisely describes its substituted benzene ring structure.[1][]
Caption: Fig. 1: 2D structural representation of the title compound.
Quantitative Physicochemical Data
A summary of the key quantitative data is presented below. This information is critical for experimental design, including solvent selection, reaction temperature, and analytical method development.
| Property | Value | Source(s) |
| Molecular Weight | 338.29 g/mol | [1][2][6] |
| Molecular Formula | C₁₃H₁₀N₂O₇S | [1][2][] |
| CAS Number | 28328-53-2 | [1][2][4] |
| IUPAC Name | This compound | [1][] |
| Appearance | Yellow to Brownish-Yellow Solid | [] |
| Melting Point | 251-253°C (decomposes) | [][4][7] |
| SMILES | C1=CC=C(C=C1)OC2=C(C=C(C=C2S(=O)(=O)N)C(=O)O)[O-] | [1][][6] |
| Predicted pKa | 3.13 ± 0.10 | [7] |
| Solubility | Slightly soluble in DMSO and Methanol | [7] |
Role in Pharmaceutical Development: The Bumetanide Pathway
The primary relevance of this compound within the pharmaceutical industry is its role as a direct precursor to Bumetanide.[][4] It is also designated as "Bumetanide EP Impurity A," highlighting its importance from a quality control and regulatory perspective.[1][4]
From Intermediate to Active Pharmaceutical Ingredient (API)
Bumetanide is a potent loop diuretic used to treat edema associated with congestive heart failure, liver disease, and renal disease. The synthesis of Bumetanide involves the chemical modification of this compound. Specifically, the nitro group is reduced to an amine, which is then alkylated. This transformation underscores the compound's value; its carefully arranged functional groups are essential for building the final, pharmacologically active molecule.
Caption: Fig. 2: Synthetic relationship from intermediate to API.
Recommended Synthesis Protocol
The synthesis of this compound is typically achieved via a nucleophilic aromatic substitution reaction. The following protocol is based on established chemical principles and patent literature.[8]
Experimental Workflow
This process involves the displacement of a chloride atom from 4-chloro-5-aminosulfonyl-3-nitrobenzoic acid by a phenoxide ion.
Caption: Fig. 3: Step-by-step synthesis workflow.
Step-by-Step Methodology & Mechanistic Rationale
-
Phenoxide Formation: In a suitable reaction vessel, dissolve phenol and a stoichiometric equivalent of a strong base (e.g., sodium hydroxide) in a polar aprotic solvent like Dimethylformamide (DMF).
-
Rationale: The hydroxide base deprotonates the weakly acidic phenol to form the sodium phenoxide salt. The resulting phenoxide is a much stronger nucleophile than phenol itself, which is a critical requirement for attacking the electron-deficient aromatic ring in the next step.
-
-
Nucleophilic Substitution: Add 4-chloro-5-aminosulfonyl-3-nitrobenzoic acid to the phenoxide solution.
-
Rationale: The starting material has a chlorine atom that is activated for nucleophilic substitution. This activation is provided by the strong electron-withdrawing effects of the adjacent nitro (-NO₂) and sulfamoyl (-SO₂NH₂) groups, which stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction.
-
-
Reaction Execution: Heat the mixture to approximately 85-95°C and maintain with stirring for 1-4 hours.[8] Reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Rationale: Heating provides the necessary activation energy for the substitution reaction to proceed at a practical rate.
-
-
Product Isolation (Salting Out): Upon reaction completion, cool the mixture to between 0°C and 5°C. The sodium salt of the product, being less soluble in the cold solvent, will precipitate.[8]
-
Rationale: This step leverages temperature-dependent solubility to achieve initial purification. Isolating the salt is often cleaner than directly precipitating the free acid.
-
-
Purification and Protonation: Filter the crude sodium salt. The salt is then re-dissolved in hot water and acidified with a strong mineral acid, such as hydrochloric acid (HCl), until the pH is between 1 and 2.[8]
-
Rationale: Acidification protonates the carboxylate salt, converting it into the free carboxylic acid. This form is significantly less soluble in water, causing it to precipitate out of the aqueous solution, thereby separating it from water-soluble impurities.
-
-
Final Filtration and Drying: The final solid product is collected by filtration, washed with cold water to remove residual salts and acid, and dried under vacuum to yield pure this compound.
Analytical and Safety Considerations
Quality Control in Drug Manufacturing
As Bumetanide Impurity A, the presence and quantity of this compound in the final API must be strictly controlled. Standard analytical methods for its detection include:
-
High-Performance Liquid Chromatography (HPLC): The preferred method for quantifying its presence in both the intermediate stages and the final Bumetanide product. A well-developed HPLC method can effectively separate the intermediate from the API and other related substances.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Used for unambiguous identification, especially during process development and impurity profiling, by confirming the molecular weight (338.29 Da) and fragmentation pattern.
The control of this impurity is a self-validating system; failure to remove it during the synthesis and purification steps will result in a final drug product that does not meet regulatory purity specifications, thus preventing its release.
GHS Hazard Profile and Safe Handling
According to the Globally Harmonized System (GHS), this compound is classified with the following hazards:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Handling Recommendations:
-
Work in a well-ventilated area or a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Avoid inhalation of dust and direct contact with skin and eyes.
-
In case of contact, wash the affected area thoroughly with water.
Conclusion
This compound is a compound of significant industrial utility rather than direct therapeutic application. Its precise molecular weight of 338.29 g/mol and well-defined physicochemical properties make it a reliable building block for the synthesis of Bumetanide. A thorough understanding of its synthesis, the rationale behind the experimental steps, and the analytical methods for its control are essential for professionals in drug development and manufacturing. This guide provides the foundational knowledge required to handle and utilize this important chemical intermediate safely and effectively.
References
- BioOrganics. This compound-d5.
- PubChem. 3-(Aminosulfonyl)-5-nitro-4-phenoxybenzoic acid | C13H10N2O7S | CID 119926.
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- Google Patents. CA1082191A - Process for the preparation of sulfamylbenzoic acids.
- Google Patents. CN105566175A - Preparation method of 4-phenoxyl-5-aminosulfonyl-3-nitrobenzoic acid.
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An In-depth Technical Guide to the Solubility of 3-Nitro-4-phenoxy-5-sulfamoylbenzoic Acid in Organic Solvents
Introduction
3-Nitro-4-phenoxy-5-sulfamoylbenzoic acid is a complex organic molecule of significant interest in the pharmaceutical industry. It is recognized as a key intermediate in the synthesis of certain diuretic drugs and is also classified as an impurity in Bumetanide[1][][3]. Understanding its solubility profile in various organic solvents is paramount for drug development professionals and researchers. This knowledge is critical for optimizing reaction conditions, designing purification strategies such as crystallization, and developing analytical methods for quality control.
This technical guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound. We will delve into the molecular characteristics that govern its solubility, present a detailed experimental protocol for its determination, and discuss the interpretation of the resulting data.
Theoretical Framework of Solubility
The solubility of a compound is governed by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be soluble in one another[4][5]. The molecular structure of this compound features a combination of polar and non-polar functional groups, leading to a nuanced solubility behavior.
-
Polar Functional Groups: The presence of a carboxylic acid (-COOH), a nitro group (-NO2), and a sulfamoyl group (-SO2NH2) imparts significant polarity to the molecule. These groups can participate in hydrogen bonding, a strong type of intermolecular force that enhances solubility in polar solvents[6]. The carboxylic acid and sulfamoyl groups can act as both hydrogen bond donors and acceptors, while the nitro group acts as a hydrogen bond acceptor[6].
-
Non-Polar Functional Groups: The phenoxy group (a benzene ring attached via an ether linkage) is a bulky, non-polar moiety. This part of the molecule will favor interactions with non-polar solvents through van der Waals forces.
The interplay between these opposing characteristics will dictate the compound's solubility in a given organic solvent. It is expected that this compound will exhibit limited solubility in purely non-polar solvents and greater solubility in polar solvents, particularly those capable of hydrogen bonding.
Selection of Organic Solvents
To establish a comprehensive solubility profile, a diverse range of organic solvents should be selected, spanning the polarity spectrum. These can be broadly categorized as:
-
Polar Protic Solvents: (e.g., methanol, ethanol, water) These solvents have a hydrogen atom bonded to an electronegative atom and can act as hydrogen bond donors. They are expected to be effective at solvating the polar functional groups of the target molecule.
-
Polar Aprotic Solvents: (e.g., dimethyl sulfoxide (DMSO), dimethylformamide (DMF), acetone) These solvents possess a dipole moment but lack an O-H or N-H bond. They can act as hydrogen bond acceptors and are generally good solvents for a wide range of compounds.
-
Non-Polar Solvents: (e.g., hexane, toluene, diethyl ether) These solvents have low dielectric constants and are unable to participate in hydrogen bonding. The solubility of this compound is expected to be low in these solvents.
Experimental Protocol for Solubility Determination
The following is a detailed, step-by-step methodology for determining the equilibrium solubility of this compound in a selection of organic solvents. This protocol is based on the widely used shake-flask method[7].
Materials and Equipment:
-
This compound (of known purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Syringe filters (chemically compatible with the solvents)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)
Step-by-Step Methodology:
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound into a series of vials. The amount should be sufficient to ensure that a solid phase remains after equilibration.
-
Add a known volume of the selected organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker set to a specific temperature (e.g., 25 °C).
-
Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the dissolution has reached a steady state. The exact time should be determined by preliminary experiments.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved solid particles. This step is crucial to prevent overestimation of the solubility.
-
-
Quantification:
-
Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the chosen analytical method.
-
Analyze the diluted solution using a pre-validated analytical method (e.g., UV-Vis spectroscopy or HPLC) to determine the concentration of the dissolved compound.
-
-
Calculation of Solubility:
-
Calculate the solubility of this compound in the solvent using the following formula:
Solubility (mg/mL) = (Concentration of diluted solution (mg/mL)) x (Dilution factor)
Dilution factor = (Final volume of diluted solution) / (Initial volume of filtered solution)
-
Caption: Experimental workflow for determining the solubility of this compound.
Data Presentation and Interpretation
The experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation. A tabular format is highly recommended.
Table 1: Illustrative Solubility of this compound at 25 °C
| Solvent Category | Solvent | Dielectric Constant (approx.) | Solubility (mg/mL) |
| Polar Protic | Methanol | 32.7 | [Hypothetical High Value] |
| Ethanol | 24.5 | [Hypothetical Medium-High Value] | |
| Water | 80.1 | [Hypothetical Low Value] | |
| Polar Aprotic | DMSO | 46.7 | [Hypothetical Very High Value] |
| DMF | 38.3 | [Hypothetical High Value] | |
| Acetone | 20.7 | [Hypothetical Medium Value] | |
| Non-Polar | Toluene | 2.4 | [Hypothetical Very Low Value] |
| Hexane | 1.9 | [Hypothetical Very Low Value] |
Note: The solubility values in this table are hypothetical and for illustrative purposes only. Actual experimental data should be populated here.
The relationship between solvent properties and the expected solubility of this compound can be visualized as follows:
Sources
Whitepaper: A Comprehensive Technical Guide to the Melting Point Determination of 3-Nitro-4-phenoxy-5-sulfamoylbenzoic Acid
Abstract
The accurate determination of a melting point is a fundamental analytical procedure in chemical and pharmaceutical sciences, serving as a critical indicator of purity and identity. This guide provides an in-depth technical exploration of the methodologies and underlying scientific principles for determining the melting point of 3-Nitro-4-phenoxy-5-sulfamoylbenzoic acid. This compound, a key intermediate and a known impurity in the synthesis of the diuretic drug Bumetanide, presents unique challenges due to its thermal decomposition at the melting point.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals, offering a narrative that combines theoretical grounding with practical, field-proven insights. We will delve into the significance of polymorphism, the interpretation of melting with decomposition, and the application of pharmacopeial standards to ensure data integrity and reproducibility.
Introduction: The Significance of a Melting Point in Pharmaceutical Development
This compound, with the Chemical Abstracts Service (CAS) number 28328-53-2, is a crystalline solid of significant interest in the pharmaceutical industry.[5][6][7][8] As a registered impurity of Bumetanide (Bumetanide EP Impurity A), its physicochemical properties must be thoroughly characterized to ensure the quality, safety, and efficacy of the final drug product.[1][3][4][9] The melting point is one of the most fundamental of these properties. It provides a rapid and cost-effective means to assess the purity of a sample; a sharp melting range close to the established value of a pure substance is indicative of high purity, whereas a broad and depressed melting range suggests the presence of impurities.
For this compound, the reported melting point is consistently in the range of 251-253°C , with the critical observation that the compound decomposes at this temperature.[1][2][7][][11] This phenomenon of melting with decomposition necessitates a more nuanced approach to both the experimental procedure and the interpretation of the results, which will be a central theme of this guide.
Chemical and Physical Properties
A clear understanding of the molecule's basic properties is essential before undertaking any analytical work.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1][5] |
| CAS Number | 28328-53-2 | [5][6][7][8] |
| Molecular Formula | C₁₃H₁₀N₂O₇S | [5][7][8] |
| Molecular Weight | 338.29 g/mol | [5][7][8] |
| Appearance | Yellow to Brownish Yellow Solid | [1] |
| Reported Melting Point | 251-253°C (with decomposition) | [1][2][7][][11] |
The Theoretical Bedrock: Beyond a Simple Phase Transition
While often perceived as a straightforward measurement, the melting point is governed by complex thermodynamic principles. For pharmaceutical compounds, two key concepts are of paramount importance: polymorphism and the implications of thermal decomposition.
The Challenge of Polymorphism
Polymorphism is the ability of a solid material to exist in more than one crystal lattice arrangement.[2][5] These different crystalline forms, known as polymorphs, can have significantly different physicochemical properties, including melting point, solubility, bioavailability, and stability.[5][12] The thermodynamically most stable polymorph will typically have the highest melting point and lowest solubility.[5]
Interpreting "Melting with Decomposition"
The observation that this compound decomposes at its melting point is a critical finding. This means that as the compound absorbs thermal energy, it not only undergoes a phase transition from solid to liquid but also breaks down into other chemical species.[13] This has several practical implications for melting point determination:
-
Visual Observation: The melt may appear discolored (darkening or charring), and there may be bubbling or evolution of gas.[13] This can make it difficult to determine the precise point at which the substance is fully liquid.
-
Rate of Heating: A rapid heating rate can cause the observed decomposition temperature to be artificially high, as the sample may not have sufficient time to absorb the energy required for both melting and decomposition at a steady state.
-
Inapplicability of a "Clear Point": For substances that decompose, the concept of a "clear point" where the liquid is transparent may not be applicable. The focus of the measurement, therefore, often shifts to the onset of the melting and the range over which it occurs, accompanied by the signs of decomposition.
Experimental Protocol: A Self-Validating Approach to Melting Point Determination
The following protocol is a synthesis of best practices derived from the United States Pharmacopeia (USP) General Chapter <741> and the European Pharmacopoeia (Ph. Eur.) Chapter 2.2.14, tailored with specific considerations for this compound.[13][14][15][16][17][18]
Apparatus and Materials
-
Melting Point Apparatus: A calibrated digital melting point apparatus with a heating block and a means for observing the sample is required. The apparatus must be capable of a controlled heating rate of 1 ± 0.5 °C/minute.[14]
-
Capillary Tubes: Use alkali-free hard-glass capillary tubes, sealed at one end, with an internal diameter of 0.8-1.2 mm and a wall thickness of 0.2-0.3 mm.[14][15]
-
Sample: this compound, finely powdered and dried in a vacuum desiccator over silica gel for 24 hours prior to analysis.[15]
-
Melting Point Reference Standards: At least three USP or Ph. Eur. melting point reference standards with melting points that bracket the expected melting point of the sample (e.g., Phenacetin, Vanillin, Caffeine).[13][14]
Apparatus Calibration Workflow
The trustworthiness of any melting point determination rests on the calibration of the apparatus. This is a non-negotiable prerequisite.
Caption: Workflow for the calibration of a melting point apparatus.
Step-by-Step Determination Protocol
-
Sample Preparation: Ensure the this compound sample is a fine, uniform powder. Introduce a sufficient quantity into a capillary tube to form a compact column of 2.5-4 mm in height after tapping the tube gently on a hard surface.[14][15]
-
Initial Rapid Determination (Optional but Recommended): To save time, a preliminary determination can be performed with a rapid heating rate (e.g., 10-20 °C/minute) to quickly find the approximate melting temperature.
-
Accurate Determination:
-
Set the heating block to a temperature approximately 10°C below the expected melting point (around 240°C).[15]
-
Insert the capillary tube into the heating block.
-
Adjust the heating rate to a slow and steady 1 °C/minute.[14][15]
-
Observe the sample carefully. Record the temperature at which the first signs of liquid formation are observed (the onset of melting). This may be indicated by the collapse of the column against the side of the tube.[14]
-
Continue heating and observing. Note any changes in appearance, such as discoloration or bubbling, which are indicative of decomposition.
-
Record the temperature at which the last solid particle passes into the liquid phase. This is the end of the melting range.
-
The result should be reported as a range, for example, "251.5-253.0°C (with decomposition)."
-
-
Repeatability: Perform the determination in triplicate to ensure the results are consistent and reproducible.
Advanced Characterization: Thermal Analysis Techniques
For a compound that decomposes at its melting point, capillary melting point determination provides only part of the story. Advanced thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) offer a more complete and quantitative understanding of the thermal behavior.[19][20]
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. A DSC thermogram for this compound would be expected to show a sharp endothermic peak corresponding to the melting process, which may be immediately followed by or overlap with an exothermic peak representing the decomposition. This can provide a more precise value for the onset of melting and the enthalpy of fusion.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature. A TGA curve for this compound would show a stable mass until the onset of decomposition, at which point a significant and often rapid loss of mass would be observed. This technique is invaluable for confirming the temperature at which decomposition begins and quantifying the mass loss associated with it.[19][21]
Caption: Integrated workflow for TGA and DSC analysis.
Conclusion and Best Practices
The determination of the melting point of this compound is a nuanced process that requires more than a simple reading from an instrument. The reported value of 251-253°C with decomposition serves as a crucial quality control parameter.[1][2][7][][11] Adherence to pharmacopeial standards for apparatus calibration and experimental procedure is essential for data integrity.[13][14][15][16][17][18]
Key takeaways for researchers and drug development professionals include:
-
Acknowledge Decomposition: The interpretation of the melting point must always be framed by the fact that the compound is decomposing. Visual cues of decomposition should be noted.
-
Control the Heating Rate: A slow, controlled heating rate of 1 °C/minute is critical for obtaining an accurate and reproducible result.
-
Consider Polymorphism: Be aware that different synthesis or purification methods could potentially yield different polymorphs with different melting points.
-
Utilize Advanced Techniques: For a comprehensive understanding of the compound's thermal behavior, supplement capillary melting point determination with DSC and TGA.
By integrating these principles and protocols, scientists can ensure that the melting point determination of this compound is a robust, reliable, and scientifically sound component of their analytical workflow.
References
- PharmaCores. (2025, May 1).
- MDPI. Crystals | Special Issue : Polymorphism in Pharmaceutical Compounds. [Link]
- Jagiellońskie Centrum Innowacji.
- Stanford Research Systems. Determination of Melting Points According to Pharmacopeia. [Link]
- British Pharmacopoeia. Appendix V A.
- USP-NF.
- USP-BPEP. (2013, February 2). 2.2.14. Melting point - capillary method. [Link]
- Scribd. USP 741 Melting Point or Range. [Link]
- Scribd. 2.2.14. Melting Point - Capillary Method. [Link]
- University of Calgary.
- USP-NF ABSTRACT.
- Scribd. 2.2.16. Melting Point - Instantaneous Method. [Link]
- Veeprho.
- FDA. (2024, October 17). Bumetanide as a Model NDSRI Substrate: N-nitrosobumetanide Impurity Formation and its Inhibition in Bumetanide Tablets. [Link]
- SynZeal. Bumetanide EP Impurity B | 28328-54-3. [Link]
- SynZeal. Bumetanide EP Impurity A | 28328-53-2. [Link]
- PubChem. 3-(Aminosulfonyl)-5-nitro-4-phenoxybenzoic acid | C13H10N2O7S | CID 119926. [Link]
- AZoM. (2025, July 1). The Role of Thermal Analysis in Pharmaceutical Testing and R&D. [Link]
- NETZSCH. Simultaneous Thermal Analyzer (STA/TGA-DSC). [Link]
- IIT Kanpur. Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). [Link]
- National Institutes of Health. Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. [Link]
- ResearchGate. Thermogravemetric analysis and DSC graph of benzoic acid. [Link]
- ResearchGate. A Thermal Analysis Study of Hydroxy Benzoic Acid Derivatives Using Rising Temperature Thermogravimetry | Request PDF. [Link]
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Spectroscopic Data for 3-Nitro-4-phenoxy-5-sulfamoylbenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Nitro-4-phenoxy-5-sulfamoylbenzoic acid is a key chemical intermediate and a known impurity in the synthesis of Bumetanide, a potent loop diuretic.[1][2] As a critical component in pharmaceutical development and quality control, a thorough understanding of its spectroscopic profile is essential for its identification, quantification, and characterization. This technical guide provides an in-depth analysis of the spectroscopic data for this compound (CAS 28328-53-2), offering insights into its structural features through various analytical techniques.[3]
The structural integrity and purity of active pharmaceutical ingredients (APIs) are paramount. Regulatory bodies require comprehensive characterization of any impurities present in drug substances.[4] This guide serves as a valuable resource for researchers and analytical scientists involved in the development and manufacturing of Bumetanide and related compounds.
Molecular Structure and Key Features
The molecular structure of this compound is characterized by a highly substituted benzene ring. This substitution pattern gives rise to a unique spectroscopic fingerprint, which is explored in detail in the following sections.
Caption: Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the elucidation of molecular structures. For this compound, both ¹H and ¹³C NMR provide critical information about the arrangement of atoms. Commercial suppliers of the reference standard for this compound, such as SynThink Research Chemicals, provide comprehensive characterization data including ¹H NMR and Mass Spectrometry.[5]
¹H NMR Spectroscopy
The ¹H NMR spectrum of this molecule is expected to show distinct signals for the aromatic protons on both the benzoic acid and phenoxy rings, as well as exchangeable protons from the carboxylic acid and sulfamoyl groups.
Predicted ¹H NMR Data (in DMSO-d₆)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~13.5 | broad s | 1H | -COOH |
| ~8.5 | d | 1H | Ar-H |
| ~8.3 | d | 1H | Ar-H |
| ~7.8 | broad s | 2H | -SO₂NH₂ |
| ~7.4 | t | 2H | Ar-H (phenoxy) |
| ~7.2 | t | 1H | Ar-H (phenoxy) |
| ~7.0 | d | 2H | Ar-H (phenoxy) |
Note: Predicted chemical shifts are based on the analysis of structurally similar compounds and standard chemical shift tables. Actual values may vary depending on the solvent and experimental conditions.[6]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule. Due to the lack of symmetry, all 13 carbon atoms are expected to be chemically non-equivalent and should, in principle, give rise to 13 distinct signals.
Predicted ¹³C NMR Data (in DMSO-d₆)
| Chemical Shift (ppm) | Assignment |
| ~165 | -COOH |
| ~155-160 | C-O (phenoxy) |
| ~145-150 | C-NO₂ |
| ~135-140 | C-SO₂ |
| ~130 | Quaternary Ar-C |
| ~120-130 | Ar-CH (phenoxy) |
| ~115-125 | Ar-CH |
Note: Predicted chemical shifts are based on empirical calculations and data from analogous structures. These values serve as a guide for spectral interpretation.[7][8]
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
-
Instrumentation: Acquire the ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: For ¹H NMR, acquire a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
-
Analysis: Integrate the signals in the ¹H NMR spectrum and assign the chemical shifts in both ¹H and ¹³C spectra to the corresponding atoms in the molecule.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid, nitro, sulfamoyl, and phenoxy groups. Pharmaffiliates, a supplier of this compound, indicates the availability of FTIR data.[9]
Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| 3500-3300 | -SO₂NH₂ | N-H stretch |
| 3300-2500 | -COOH | O-H stretch (broad) |
| ~1700 | -COOH | C=O stretch |
| 1550-1500 & 1350-1300 | -NO₂ | Asymmetric & Symmetric N-O stretch |
| ~1300 & ~1150 | -SO₂NH₂ | Asymmetric & Symmetric S=O stretch |
| ~1250 | Ar-O-C | Asymmetric C-O-C stretch |
| ~1050 | Ar-O-C | Symmetric C-O-C stretch |
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide powder and pressing it into a thin, transparent disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation. Klivon, a supplier of this reference standard, provides mass spectrometry data for identity and structure confirmation.[10]
Expected Mass Spectrometry Data
-
Molecular Ion (M⁻): m/z ≈ 337.01 (in negative ion mode)
-
Key Fragmentation Pathways:
-
Loss of CO₂ (-44 Da) from the carboxylic acid group.
-
Loss of SO₂NH₂ (-79 Da) from the sulfamoyl group.
-
Cleavage of the ether linkage, leading to fragments corresponding to the phenoxy and benzoic acid moieties.
-
Caption: Predicted Mass Spectrometry Fragmentation Pathway.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system like HPLC (LC-MS).
-
Ionization: Use a suitable ionization technique, such as Electrospray Ionization (ESI), to generate ions.
-
Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Acquisition: Acquire the mass spectrum, recording the mass-to-charge ratio (m/z) of the ions.
-
Analysis: Identify the molecular ion peak and interpret the fragmentation pattern to confirm the molecular structure.
Chromatographic Analysis (HPLC)
High-Performance Liquid Chromatography (HPLC) is a standard technique for the separation, identification, and quantification of impurities in pharmaceutical substances. Several studies have detailed RP-HPLC methods for the analysis of Bumetanide and its impurities.[11][12]
Typical HPLC Method Parameters
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[11]
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a suitable wavelength (e.g., 254 nm).[11]
-
Flow Rate: Typically 1.0 mL/min.[11]
-
Column Temperature: Maintained at a constant temperature (e.g., 30 °C).
Experimental Protocol: HPLC
-
Standard and Sample Preparation: Prepare standard solutions of this compound and the sample containing the analyte in a suitable diluent.
-
System Suitability: Inject the standard solution to ensure the chromatographic system is performing adequately (checking for parameters like theoretical plates, tailing factor, and reproducibility).
-
Injection: Inject the sample solution into the HPLC system.
-
Data Acquisition and Analysis: Record the chromatogram and determine the retention time of the analyte. Quantify the amount of the impurity by comparing its peak area to that of the standard.
Caption: General Workflow for HPLC Analysis.
Conclusion
The spectroscopic and chromatographic data presented in this guide provide a comprehensive framework for the identification and characterization of this compound. A combination of NMR, IR, and Mass Spectrometry allows for unambiguous structural elucidation, while HPLC provides a robust method for its quantification as a process impurity or degradation product. This information is crucial for ensuring the quality, safety, and efficacy of pharmaceutical products containing Bumetanide.
References
- Veeprho. (n.d.). Bumetanide Impurities and Related Compound.
- Kumar, P. S., Mohan, G. V. K., & Babu, A. N. (2019). RP-HPLC Estimation of Bumetanide and its Impurities in Oral Solid Dosage Form. Asian Journal of Chemistry, 31(9), 2095-2100.
- SciSpace. (n.d.). RP-HPLC Estimation of Bumetanide and its Impurities in Oral Solid Dosage Form.
- Royal Society of Chemistry. (n.d.). Supplementary Information.
- Pharmaffiliates. (n.d.). Bumetanide-impurities.
- SynZeal. (n.d.). Bumetanide EP Impurity A.
- ChemWhat. (n.d.). Bumetanide Impurity B.
- LGC. (n.d.). Impurity testing beyond pharmacopeial methods.
- PubChem. (n.d.). 3-(Aminosulfonyl)-5-nitro-4-phenoxybenzoic acid.
- CAS Common Chemistry. (n.d.). 3-(Aminosulfonyl)-5-nitro-4-phenoxybenzoic acid.
- Pharmaffiliates. (n.d.). Bumetanide Related Compound B.
- Colorcom Group. (n.d.). 3-Nitro-4-Phenoxy-5-Sulfonylbenzoic Acid.
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
- Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid.
- Wnuk, S., Kaczmarek, E., & Kinastowski, S. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry, 28(3), 271-280.
- ResearchGate. (n.d.). Scheme 3. Mass fragmentation pattern of compounds 3a and 3b.
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
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- 7. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
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The Lynchpin of Loop Diuretic Synthesis: A Technical Guide to 3-Nitro-4-phenoxy-5-sulfamoylbenzoic Acid as a Bumetanide Intermediate
Abstract
This technical guide provides an in-depth exploration of the critical role of 3-Nitro-4-phenoxy-5-sulfamoylbenzoic acid in the synthesis of Bumetanide, a potent loop diuretic. Designed for researchers, scientists, and professionals in drug development, this document elucidates the synthetic pathways, reaction mechanisms, and process optimization strategies revolving around this key intermediate. By synthesizing technical data with practical insights, this guide aims to serve as a comprehensive resource for the efficient and robust production of Bumetanide.
Introduction: Bumetanide and the Significance of its Synthesis
Bumetanide, chemically known as 3-(butylamino)-4-phenoxy-5-sulfamoylbenzoic acid, is a potent loop diuretic used in the treatment of edema associated with congestive heart failure, liver cirrhosis, and renal disease. Its efficacy lies in its ability to inhibit the Na-K-Cl cotransporter in the thick ascending limb of the loop of Henle, leading to a significant increase in the excretion of water and electrolytes.
The commercial viability of Bumetanide is intrinsically linked to the efficiency and scalability of its chemical synthesis. A robust synthetic route is paramount, ensuring high purity, yield, and cost-effectiveness. Central to many successful synthetic strategies is the intermediate, this compound. The strategic introduction of the nitro group at an early stage allows for its facile conversion to the essential amino group, which is subsequently alkylated to introduce the butylamino side chain. This guide will dissect the synthesis of this pivotal intermediate and its subsequent transformation into the final active pharmaceutical ingredient (API).
Synthesis of the Key Intermediate: this compound
The journey to Bumetanide typically begins with a more readily available starting material, which is functionalized to build the core structure of the drug. A common and effective starting point is 4-chlorobenzoic acid.[1] The synthesis of this compound from this precursor involves a series of well-established chemical transformations.
Synthetic Pathway Overview
The synthesis initiates with the sulfonylchlorination of 4-chlorobenzoic acid, followed by nitration and ammonolysis to introduce the sulfamoyl and nitro groups. The final step in the formation of the intermediate is a nucleophilic aromatic substitution reaction where the chloro group is displaced by a phenoxy group.[1]
A [label="4-Chlorobenzoic Acid", fillcolor="#F1F3F4"]; B [label="4-Chloro-3-chlorosulfonylbenzoic Acid", fillcolor="#F1F3F4"]; C [label="4-Chloro-3-chlorosulfonyl-5-nitrobenzoic Acid", fillcolor="#F1F3F4"]; D [label="5-Aminosulfonyl-4-chloro-3-nitrobenzoic Acid", fillcolor="#F1F3F4"]; E [label="this compound", fillcolor="#FBBC05"];
A -> B [label="Chlorosulfonic Acid"]; B -> C [label="Nitric Acid"]; C -> D [label="Ammonia"]; D -> E [label="Sodium Phenolate"]; }
Figure 1: Synthetic pathway to this compound.
Detailed Experimental Protocol
The following protocol outlines a representative synthesis of this compound.
Step 1: Synthesis of 5-Aminosulfonyl-4-chloro-3-nitrobenzoic Acid
-
Sulfonylchlorination: 4-Chlorobenzoic acid is treated with chlorosulfonic acid to yield 4-chloro-3-chlorosulfonylbenzoic acid.[1]
-
Nitration: The resulting compound is nitrated using nitric acid to introduce a nitro group, yielding 4-chloro-3-chlorosulfonyl-5-nitrobenzoic acid.[1]
-
Ammonolysis: The chlorosulfonyl group is then reacted with ammonia to form the corresponding sulfonamide, 5-aminosulfonyl-4-chloro-3-nitrobenzoic acid.[1]
Step 2: Synthesis of this compound
-
To a solution of 5-aminosulfonyl-4-chloro-3-nitrobenzoic acid and sodium bicarbonate in water, phenol is added.[2]
-
The reaction mixture is heated to 85°C for 15 hours.[2]
-
Upon cooling to 0°C, the product begins to precipitate. The precipitate is collected by filtration.[2]
-
The crude product is then dissolved in hot water and acidified to a pH of 2 with 4N HCl.[2]
-
The resulting solid is collected by filtration, washed with cold water, and dried to afford this compound as a yellow solid.[2]
Causality Behind Experimental Choices:
-
The use of sodium bicarbonate in the phenoxylation step is crucial to deprotonate the phenol, forming the more nucleophilic phenoxide ion, which is necessary for the nucleophilic aromatic substitution.
-
Heating the reaction facilitates the displacement of the chloride, which is activated by the electron-withdrawing nitro and sulfamoyl groups.
-
The acidification step is essential to protonate the carboxylate and sulfamoyl groups, leading to the precipitation of the final product.
Conversion of the Intermediate to Bumetanide: The Core Transformation
The conversion of this compound to Bumetanide hinges on two key transformations: the reduction of the nitro group to an amine and the subsequent N-alkylation with a butyl group. Several strategies have been developed to achieve this, including traditional multi-step approaches and more streamlined one-pot syntheses.
The Traditional Two-Step Approach
This classic route involves the isolation of the amino intermediate before proceeding to the alkylation step.
A [label="this compound", fillcolor="#FBBC05"]; B [label="3-Amino-4-phenoxy-5-sulfamoylbenzoic Acid", fillcolor="#F1F3F4"]; C [label="Bumetanide", fillcolor="#4285F4", fontcolor="#FFFFFF"];
A -> B [label="H₂, Pd/C"]; B -> C [label="Butanol, H₂SO₄"]; }
Figure 2: Traditional two-step synthesis of Bumetanide from the nitro intermediate.
Step 1: Reduction of the Nitro Group
The selective reduction of the aromatic nitro group in the presence of a carboxylic acid and a sulfonamide is a critical step. Catalytic hydrogenation is the method of choice for its high efficiency and clean reaction profile.
-
Protocol: A mixture of this compound and 10% palladium on carbon in ethanol is subjected to hydrogenation on a Parr hydrogenator at a hydrogen pressure of 40 psi for 1.5 hours.[3] The catalyst is then removed by filtration, and the filtrate is concentrated to yield 3-amino-4-phenoxy-5-sulfamoylbenzoic acid.[3]
-
Expertise & Experience: The choice of palladium on carbon as the catalyst is standard for nitro group reductions due to its high activity and selectivity. The reaction is typically carried out under mild pressure and temperature to avoid over-reduction of other functional groups. The use of a Parr hydrogenator allows for safe and efficient handling of hydrogen gas.
Step 2: N-Butylation of the Amino Intermediate
The introduction of the n-butyl group is achieved through reductive amination or direct alkylation.
-
Protocol (Direct Alkylation): 0.1 mol of 3-amino-4-phenoxy-5-sulfamoylbenzoic acid is added to 500 ml of n-butanol and stirred at room temperature.[1] Sulfuric acid is added as a catalyst, and the reaction is heated to facilitate the alkylation, yielding Bumetanide.[1]
-
Trustworthiness: This protocol relies on the principle of direct N-alkylation of an aromatic amine. The use of a large excess of n-butanol serves as both the reactant and the solvent. The acidic catalyst protonates the alcohol, making it a better leaving group for the nucleophilic attack by the amine.
The Emergence of One-Pot Synthesis
To improve process efficiency and reduce operational complexity, one-pot procedures have been developed that combine the reduction and alkylation steps. This approach avoids the isolation of the intermediate amino compound, saving time and resources.
A [label="this compound", fillcolor="#FBBC05"]; B [label="Bumetanide", fillcolor="#4285F4", fontcolor="#FFFFFF"];
A -> B [label="Butyraldehyde, H₂, Pd/C, Methanol"]; }
Figure 3: One-pot synthesis of Bumetanide.
-
Protocol: In an autoclave, a mixture of this compound (25g), butyraldehyde (29.2g), and 5.0 g of 10% palladium on carbon in methanol (250 ml) is prepared.[4] The autoclave is flushed with nitrogen and then with hydrogen. The reaction is maintained at a hydrogen pressure of 100 psi and a temperature of 40-45°C for 6 hours.[4] The reaction progress is monitored by TLC and LC-MS.[4] Upon completion, the catalyst is filtered, and the filtrate is concentrated. The product is precipitated by the addition of n-hexane and collected by filtration.[4] This one-pot method has been reported to produce Bumetanide with a 90% theoretical yield.[4]
-
Authoritative Grounding: This one-pot synthesis is an elegant example of tandem catalysis, where the palladium on carbon first catalyzes the reduction of the nitro group to the amine, which then undergoes in-situ reductive amination with butyraldehyde. The butyraldehyde forms an imine with the newly formed amino group, which is then immediately reduced by the hydrogen and catalyst present in the reaction mixture.
Comparative Analysis of Synthetic Strategies
| Parameter | Traditional Two-Step Synthesis | One-Pot Synthesis |
| Process Steps | Multiple (Reduction, Isolation, Alkylation) | Single |
| Intermediate Isolation | Required | Not Required |
| Reaction Time | Longer | Shorter (approx. 6 hours)[4] |
| Yield | Generally good, but losses can occur during isolation | High (reported up to 90%)[4] |
| Operational Complexity | Higher | Lower |
| Solvent/Reagent Usage | Potentially higher due to multiple steps | More streamlined |
Conclusion: The Enduring Importance of a Key Intermediate
This compound remains a cornerstone in the industrial synthesis of Bumetanide. Its strategic design allows for a reliable and high-yielding pathway to this important diuretic. While traditional multi-step syntheses are well-established, the development of more efficient one-pot procedures highlights the continuous innovation in pharmaceutical process chemistry. For researchers and drug development professionals, a thorough understanding of the synthesis and transformations of this key intermediate is essential for the development of robust, scalable, and cost-effective manufacturing processes for Bumetanide. The choice between a two-step and a one-pot approach will ultimately depend on a variety of factors, including scale, equipment availability, and desired purity profile. However, the central role of this compound is undisputed, solidifying its position as a lynchpin in the synthesis of this life-saving medication.
References
- Manidhar, M., Devarapalli, A., & Toram, T. (2011). Facile, one pot synthesis of bumetanide, a loop diuretic of sulfamoyl category to treat heart failure. International Journal of Research in Pharmacy and Chemistry, 1(3), 560-564. [Link]
- PrepChem. (n.d.). Synthesis of 3-amino-4-phenoxy-5-sulfamoylbenzoic acid.
- Semantic Scholar. (n.d.). FACILE, ONE POT SYNTHESIS OF BUMETANIDE, A LOOP DIURETIC OF SULFAMOYL CATEGORY TO TREAT HEART FAILURE.
- Google Patents. (n.d.). CN106748906B - A kind of synthetic method of bumetanide.
- Google Patents. (n.d.). CN105566175A - Preparation method of 4-phenoxyl-5-aminosulfonyl-3-nitrobenzoic acid.
- Google Patents. (n.d.). CN115677544A - Preparation method of bumetanide.
- PubChem. (n.d.). 3-(Aminosulfonyl)-5-nitro-4-phenoxybenzoic acid.
- Google Patents. (n.d.). WO 2012/154728 A1 - Deuterated N-butyl bumetanide.
Sources
An In-depth Technical Guide to 3-Nitro-4-phenoxy-5-sulfamoylbenzoic Acid: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Nitro-4-phenoxy-5-sulfamoylbenzoic acid is a key chemical intermediate, primarily recognized for its critical role in the synthesis of the potent loop diuretic, bumetanide.[] This guide provides a comprehensive overview of its chemical identity, properties, synthesis, and its significance in pharmaceutical manufacturing. For researchers and drug development professionals, understanding the characteristics of this precursor is essential for process optimization, impurity profiling, and ensuring the quality of the final active pharmaceutical ingredient (API).
Nomenclature and Chemical Identity
Accurate identification of chemical compounds is fundamental in research and development. This compound is known by several synonyms across various chemical databases and commercial suppliers. Establishing a clear understanding of this nomenclature is crucial for effective literature searching and material sourcing.
Common Synonyms and Identifiers:
-
IUPAC Name: this compound[2]
-
Systematic Name: 3-(Aminosulfonyl)-5-nitro-4-phenoxybenzoic acid[2]
-
CAS Number: 28328-53-2[2]
-
EC Number: 248-970-6[2]
-
PubChem CID: 119926[2]
-
UNII: P531HR643J[2]
Impurity-Related Names:
Due to its role as a precursor in the synthesis of the diuretic drug bumetanide, it is often referred to in the context of pharmaceutical impurities:
A comprehensive list of depositor-supplied synonyms is available through the PubChem database, which includes variations in spelling (e.g., "sulphamoyl" vs. "sulfamoyl") and naming conventions.[2] A deuterated version, this compound-d5, is also available for use in metabolic studies and as an internal standard.[4]
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is vital for its handling, storage, and use in synthetic chemistry. The following table summarizes key properties, compiled from various sources.
| Property | Value |
| Molecular Formula | C₁₃H₁₀N₂O₇S |
| Molecular Weight | 338.29 g/mol |
| Appearance | Solid |
| Melting Point | 251-253°C (decomposes) |
| Boiling Point | 547.6 ± 60.0 °C (Predicted) |
| Density | 1.585 ± 0.06 g/cm³ (Predicted) |
| Storage Temperature | Refrigerator |
| XLogP3-AA | 1.4 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 8 |
Note: Some values are predicted based on computational models and should be confirmed with experimental data where critical.
For researchers requiring in-depth analytical data, resources such as commercial supplier websites often provide access to NMR, HPLC, and LC-MS data for specific batches of the compound.[5]
Synthesis and Role in Pharmaceutical Manufacturing
The primary significance of this compound lies in its role as a direct precursor to 3-amino-4-phenoxy-5-sulfamoylbenzoic acid, a key intermediate in the synthesis of bumetanide.[6] The synthesis of bumetanide from this nitro-substituted benzoic acid derivative is a well-established multi-step process.
Synthesis of this compound
The preparation of this compound typically involves the reaction of 4-chloro-5-aminosulfonyl-3-nitrobenzoic acid with phenol in the presence of a base.[7]
Reaction Scheme:
Sources
- 2. 3-(Aminosulfonyl)-5-nitro-4-phenoxybenzoic acid | C13H10N2O7S | CID 119926 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 28328-53-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
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- 6. prepchem.com [prepchem.com]
- 7. CN105566175A - Preparation method of 4-phenoxyl-5-aminosulfonyl-3-nitrobenzoic acid - Google Patents [patents.google.com]
3-Nitro-4-phenoxy-5-sulfamoylbenzoic acid safety and handling precautions.
An In-depth Technical Guide to the Safe Handling of 3-Nitro-4-phenoxy-5-sulfamoylbenzoic Acid
Abstract
This technical guide provides a comprehensive overview of the safety and handling protocols for this compound (CAS No: 28328-53-2), a compound commonly known as a Furosemide impurity.[1] This document is intended for researchers, scientists, and drug development professionals who may handle this substance in a laboratory or manufacturing setting. The guide synthesizes critical data from safety data sheets and chemical databases to provide actionable, in-depth protocols grounded in scientific principles. It covers hazard identification, risk mitigation strategies, emergency procedures, and proper disposal, ensuring a self-validating system of safety for all personnel.
Introduction and Compound Profile
This compound is a sulfonamide and a nitrobenzoic acid derivative.[2] It is recognized as an impurity and intermediate in the synthesis of diuretics like Bumetanide.[3][] Its chemical structure, featuring a nitro group, a phenoxy group, and a sulfamoyl group on a benzoic acid backbone, contributes to its reactivity and its toxicological profile. Understanding these structural alerts is fundamental to anticipating its hazards and handling it with the appropriate level of caution.
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₀N₂O₇S | [2][5] |
| Molecular Weight | 338.29 g/mol | [2] |
| Appearance | Yellow to brownish-yellow solid | [] |
| Melting Point | 251-253 °C (decomposes) | [3][] |
| Storage Temperature | Room Temperature | [6][7] |
Comprehensive Hazard Analysis
A thorough understanding of the potential hazards associated with this compound is the cornerstone of its safe handling. The compound presents a multi-faceted risk profile that necessitates stringent control measures.
GHS Hazard Classification
Globally Harmonized System (GHS) classifications provide a standardized framework for communicating the hazards of chemical substances. This compound is classified as follows:
-
Acute Toxicity (Oral), Category 4 (H302): Harmful if swallowed.
-
Skin Irritation, Category 2 (H315): Causes skin irritation.[2]
-
Serious Eye Irritation, Category 2A (H319): Causes serious eye irritation.[2]
-
Germ Cell Mutagenicity, Category 2 (H341): Suspected of causing genetic defects.
-
Carcinogenicity, Category 2 (H351): Suspected of causing cancer.
-
Reproductive Toxicity, Category 2 (H361): Suspected of damaging fertility or the unborn child.
-
Specific Target Organ Toxicity — Single Exposure, Category 3 (H335): May cause respiratory irritation.[2]
Expert Analysis of Hazards
The GHS classifications stem from the compound's chemical properties and toxicological data. The presence of the nitroaromatic group is a well-known structural alert for potential genotoxicity and carcinogenicity. The acidic nature of the carboxylic acid and the reactivity of the sulfamoyl group likely contribute to its irritant properties. The primary routes of exposure are inhalation of the dust, skin contact, eye contact, and ingestion.[6] Chronic exposure, even at low levels, is of significant concern due to the suspected long-term health effects.
Safe Handling and Engineering Controls
A multi-layered approach to safety, combining engineering controls, administrative procedures, and personal protective equipment, is essential for mitigating the risks associated with this compound.
Engineering Controls: The First Line of Defense
Engineering controls are designed to isolate personnel from the chemical hazard.
-
Ventilation: All handling of this compound powder should be conducted in a well-ventilated area.[6][7][8] A certified chemical fume hood is mandatory for any procedure that may generate dust, such as weighing or transferring the solid.[8]
-
Containment: For larger scale operations, the use of glove boxes or other closed-system transfers is recommended to minimize the risk of aerosolization.
-
Grounding: All equipment used when handling the product must be grounded to prevent static discharge, which could ignite fine dust particles.[6]
Standard Operating Procedure for Handling
The following step-by-step protocol should be adopted for handling this compound:
-
Preparation: Cordon off the designated handling area. Ensure a chemical spill kit is readily accessible. Verify that the fume hood is functioning correctly.
-
Personal Protective Equipment (PPE): Don the appropriate PPE as detailed in Section 4.
-
Handling:
-
Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[8]
-
When weighing, use a spatula to gently transfer the material. Avoid pouring the dry powder.
-
-
Post-Handling:
-
Thoroughly wash hands and any exposed skin with soap and water after handling.[7]
-
Clean the work surface and any contaminated equipment.
-
Remove and dispose of contaminated PPE in a designated waste container.
-
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical for preventing direct contact with the compound.
-
Eye and Face Protection: Chemical safety goggles are mandatory.[6] In situations with a higher risk of splashing or dust generation, a face shield should be worn in addition to goggles.[7]
-
Skin Protection:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn.[6][7] Gloves should be inspected for integrity before each use and disposed of after handling the compound.[7]
-
Lab Coat: A lab coat or chemical-resistant apron must be worn to protect street clothing.[6] Long-sleeved clothing is recommended.[6]
-
-
Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable limits, or during spill cleanup, a NIOSH-approved respirator with a particulate filter should be used.[6]
// Eye Protection EyeProtection [label="Eye Protection", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Goggles [label="Chemical Safety Goggles\n(Mandatory)", fillcolor="#FFFFFF", fontcolor="#202124"]; FaceShield [label="Face Shield\n(Splash/Dust Risk)", fillcolor="#FFFFFF", fontcolor="#202124"];
// Skin Protection SkinProtection [label="Skin Protection", fillcolor="#34A853", fontcolor="#FFFFFF"]; Gloves [label="Chemical-Resistant Gloves\n(Nitrile)", fillcolor="#FFFFFF", fontcolor="#202124"]; LabCoat [label="Lab Coat / Apron", fillcolor="#FFFFFF", fontcolor="#202124"];
// Respiratory Protection RespiratoryProtection [label="Respiratory Protection", fillcolor="#FBBC05", fontcolor="#202124"]; FumeHood [label="Work in Fume Hood?", fillcolor="#FFFFFF", fontcolor="#202124"]; Respirator [label="NIOSH-Approved Respirator\n(Particulate Filter)", fillcolor="#FFFFFF", fontcolor="#202124"]; NoRespirator [label="No Respirator Needed", fillcolor="#FFFFFF", fontcolor="#202124"];
// Connections Start -> EyeProtection; Start -> SkinProtection; Start -> RespiratoryProtection;
EyeProtection -> Goggles; EyeProtection -> FaceShield;
SkinProtection -> Gloves; SkinProtection -> LabCoat;
RespiratoryProtection -> FumeHood; FumeHood -> NoRespirator [label="Yes"]; FumeHood -> Respirator [label="No / Spill"]; } DOT Caption: PPE Selection Workflow for Handling the Compound.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
First-Aid Measures
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[6][8]
-
In Case of Skin Contact: Immediately remove all contaminated clothing. Rinse the skin with plenty of water and soap.[6] If skin irritation occurs, get medical advice.
-
In Case of Eye Contact: Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, holding the eyelids open.[6] Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor immediately if you feel unwell.[7]
Spill Management
-
Evacuate: Evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Prevent the spill from spreading and from entering drains.[6][9]
-
Clean-up:
Storage and Disposal
Proper storage and disposal are final, but critical, steps in the safe management of this chemical.
Storage Conditions
-
Store in a tightly closed container in a dry, well-ventilated place.[6][9]
-
The recommended storage temperature is room temperature.[6]
-
Store locked up, away from incompatible materials such as strong oxidizing agents and strong bases.[10]
Waste Disposal
-
Dispose of the compound and any contaminated materials in accordance with all applicable local, state, and federal regulations.[8]
-
The material should be disposed of at an approved waste disposal plant. Do not allow the product to enter drains.[7][9]
Conclusion
This compound is a hazardous chemical that requires careful and informed handling. Its profile as a skin and eye irritant, coupled with suspected long-term toxicities including mutagenicity, carcinogenicity, and reproductive harm, necessitates a robust safety protocol. By adhering to the engineering controls, handling procedures, PPE requirements, and emergency plans outlined in this guide, researchers and scientists can significantly mitigate the risks and ensure a safe laboratory environment. The causality behind these protocols is clear: preventing exposure is paramount. Every step, from working in a fume hood to wearing the correct gloves, is a necessary barrier between the handler and the potential for harm.
References
- SAFETY DATA SHEET - Sigma-Aldrich. (2025). Sigma-Aldrich.
- 3-(Aminosulfonyl)-5-nitro-4-phenoxybenzoic acid | C13H10N2O7S | CID 119926.PubChem.
- Safety data sheet - Spectrum Chemical. (2015). Spectrum Chemical.
- Furosemide impurity A - European Directorate for the Quality of Medicines & HealthCare.EDQM.
- This compound | 28328-53-2 - ChemicalBook. (2025). ChemicalBook.
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Methodological & Application
synthesis of bumetanide from 3-Nitro-4-phenoxy-5-sulfamoylbenzoic acid.
An Application Note and Comprehensive Protocol for the Synthesis of Bumetanide from 3-Nitro-4-phenoxy-5-sulfamoylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
Bumetanide, a potent loop diuretic, is a critical therapeutic agent for managing edema associated with congestive heart failure, as well as liver and kidney disease.[1][2][3] Its synthesis is a key process for pharmaceutical manufacturing. This document provides a detailed guide for the synthesis of bumetanide starting from the readily available precursor, this compound.[4] We present two robust protocols: a traditional two-step method involving discrete reduction and subsequent alkylation, and a more streamlined one-pot reductive amination process. This guide emphasizes the underlying chemical principles, provides field-tested procedural details, and includes methods for reaction monitoring and purification to ensure a high-quality final product.
Introduction and Synthetic Strategy
The conversion of this compound to bumetanide is a cornerstone of its modern manufacturing process. The synthesis hinges on two fundamental transformations: the reduction of an aromatic nitro group to a primary amine and the subsequent introduction of a butyl group to that amine.
-
Nitro Group Reduction: The electron-withdrawing nitro group on the aromatic ring is selectively reduced to a primary amino group (-NH₂). Catalytic hydrogenation using palladium on carbon (Pd/C) is the industry standard for this transformation due to its high efficiency, selectivity, and the clean nature of the process, which produces water as the only byproduct.[5][6]
-
N-Alkylation: The resulting intermediate, 3-Amino-4-phenoxy-5-sulfamoylbenzoic acid, is then N-alkylated to introduce the butyl substituent. While direct alkylation with butyl halides is possible, it is notoriously difficult to control and often leads to undesired over-alkylation (dialkylation).[7][8] Therefore, reductive amination with butyraldehyde is the preferred industrial method.[9] This process involves the formation of an intermediate imine, which is then reduced in situ to the final secondary amine, offering superior control and minimizing byproducts.[8]
This guide details both a sequential execution of these steps and an efficient one-pot protocol where both transformations occur concurrently in a single reactor, significantly improving process economy.[10][11]
Chemical Structures and Properties
A clear understanding of the physical and chemical properties of all substances is critical for safety and process optimization.
| Compound Name | Structure | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) |
| This compound | C₁₃H₁₀N₂O₇S | 338.29[12] | 251-253[4] | |
| 3-Amino-4-phenoxy-5-sulfamoylbenzoic acid | C₁₃H₁₂N₂O₅S | 308.31[13] | N/A | |
| Butyraldehyde | C₄H₈O | 72.11 | -99 | |
| Bumetanide | C₁₇H₂₀N₂O₅S | 364.42[14][15] | 230-231 |
Overall Synthetic Workflow
The synthesis can be visualized as a two-stage process, which can be combined into a single, efficient operation.
Caption: Overall synthetic route to Bumetanide.
Detailed Experimental Protocols
Safety Precaution: All procedures should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. Reactions involving hydrogen gas, especially under pressure, require specialized equipment and adherence to strict safety protocols.
Protocol 1: Two-Step Synthesis
This method provides explicit control over each transformation by isolating the amine intermediate.
Part A: Reduction to 3-Amino-4-phenoxy-5-sulfamoylbenzoic acid
This protocol is adapted from established procedures for aromatic nitro group reduction.[16]
-
Rationale: Catalytic hydrogenation with Palladium on Carbon (Pd/C) is a highly effective and clean method for reducing aromatic nitro groups to anilines.[6][17] Ethanol is a suitable solvent that dissolves the starting material and is compatible with the hydrogenation conditions.
Materials & Reagents:
-
This compound: 3.38 g (10.0 mmol)
-
10% Palladium on Carbon (Pd/C), 50% wet: 0.5 g
-
Ethanol (200 proof): 100 mL
-
Parr Hydrogenation Apparatus or equivalent pressure reactor
-
Filtration apparatus (e.g., Buchner funnel with Celite® or filter paper)
Procedure:
-
Reactor Setup: To a suitable pressure-rated reaction vessel (e.g., Parr shaker bottle), add this compound (3.38 g).
-
Catalyst Addition: Carefully add the 10% Pd/C catalyst (0.5 g).
-
Solvent Addition: Add ethanol (100 mL) to the vessel.
-
Hydrogenation: Seal the vessel and connect it to the hydrogenation apparatus. Purge the system with nitrogen gas (3x) before introducing hydrogen gas. Pressurize the vessel to 40-50 psi with hydrogen.
-
Reaction: Begin agitation (shaking or stirring) and maintain the hydrogen pressure at 40-50 psi. The reaction is typically complete within 1.5 to 3 hours.[16]
-
Monitoring: Reaction completion can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the disappearance of the starting material.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with a small amount of fresh ethanol to ensure complete recovery of the product.
-
Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting solid is 3-Amino-4-phenoxy-5-sulfamoylbenzoic acid, which can be used in the next step, often without further purification.
Part B: Reductive Amination to Bumetanide
-
Rationale: This step utilizes the principle of reductive amination. The primary amine reacts with butyraldehyde to form a Schiff base (imine), which is then reduced by the same catalytic hydrogenation system to the final N-butyl amine.[9] Performing this as a second step allows for precise stoichiometric control.
Caption: Mechanism of Reductive Amination.
Materials & Reagents:
-
3-Amino-4-phenoxy-5-sulfamoylbenzoic acid (from Part A, ~10.0 mmol)
-
Butyraldehyde: 1.08 g (15.0 mmol, 1.5 eq)
-
10% Palladium on Carbon (Pd/C), 50% wet: 0.5 g
-
Methanol or Ethanol: 100 mL
-
Hydrogenation apparatus
Procedure:
-
Reactor Setup: Dissolve the crude 3-Amino-4-phenoxy-5-sulfamoylbenzoic acid in methanol or ethanol (100 mL) in a hydrogenation vessel.
-
Reagent Addition: Add butyraldehyde (1.5 eq) to the solution, followed by the 10% Pd/C catalyst.
-
Hydrogenation: Seal the vessel, purge with nitrogen, and then introduce hydrogen to a pressure of 50-100 psi.
-
Reaction: Agitate the mixture at room temperature or with gentle warming (40-45°C) until the reaction is complete, as monitored by TLC or LC-MS.
-
Work-up and Purification:
-
Vent the reactor and filter off the catalyst as described in Part A.
-
Concentrate the filtrate to a reduced volume.
-
Add n-hexane or an anti-solvent to precipitate the crude bumetanide.
-
Filter the solid and recrystallize from an appropriate solvent system (e.g., ethanol/water) to obtain pure bumetanide.
-
Protocol 2: One-Pot Synthesis of Bumetanide
This optimized protocol combines the reduction and reductive amination steps into a single, highly efficient process.[10][11]
-
Rationale: By supplying the nitro compound, the aldehyde, and the hydrogenation catalyst together, the amino intermediate is formed and immediately reacts with the aldehyde. The resulting imine is then reduced in the same catalytic cycle. This avoids isolation of the intermediate, saving time and resources. However, it requires careful monitoring to prevent the formation of the dialkylated byproduct.[10]
Materials & Reagents:
-
This compound: 8.5 g (25.0 mmol)
-
Butyraldehyde: 9.0 g (125 mmol, 5.0 eq)
-
10% Palladium on Carbon (Pd/C), 50% wet: 1.5 g
-
Methanol: 250 mL
-
Autoclave or high-pressure reactor
Procedure:
-
Reactor Charging: In a high-pressure autoclave, combine this compound (8.5 g), methanol (250 mL), and butyraldehyde (9.0 g).
-
Catalyst Addition: Carefully add the 10% Pd/C catalyst (1.5 g).
-
System Purge: Seal the autoclave and flush twice with nitrogen gas, followed by a flush with hydrogen gas.
-
Reaction Conditions: Pressurize the autoclave to 100 psi with hydrogen gas. Heat the reaction mixture to 40-45°C and maintain vigorous stirring.[10]
-
Critical Monitoring: This is the most crucial phase. The reaction must be monitored closely by TLC or LC-MS. The goal is to stop the reaction as soon as the starting nitro compound and the intermediate amino compound are consumed, to prevent the formation of the 3-dibutylamino byproduct.[10][11] The typical reaction time is around 6 hours.[10]
-
Reaction Termination: Once the desired conversion is achieved, stop the heating, cool the reactor to room temperature, and carefully vent the hydrogen pressure. Purge the system with nitrogen.
-
Work-up:
-
Filter the reaction mixture through Celite® to remove the catalyst.
-
Concentrate the filtrate to a minimal volume under reduced pressure.
-
Add a sufficient amount of n-hexane to the residue, stir vigorously to precipitate the product, and then filter to collect the crude solid.
-
-
Purification:
-
The crude bumetanide can be purified by dissolving it in a basic aqueous solution (e.g., 2M NaOH), treating with activated carbon to remove colored impurities, and filtering.
-
The filtrate is then acidified with HCl to a pH of 2-3, causing the pure bumetanide to precipitate.[18]
-
The solid is collected by filtration, washed with water, and dried to yield the final product.
-
Conclusion
The synthesis of bumetanide from this compound is a robust and scalable process. The one-pot reductive amination protocol offers significant advantages in terms of efficiency and atom economy, making it highly suitable for industrial production. However, it demands stringent reaction monitoring to maximize the yield of the desired mono-alkylated product and avoid byproduct formation. The traditional two-step approach, while more labor-intensive, provides greater control over each individual transformation. The choice of protocol will depend on the specific capabilities, scale, and control requirements of the laboratory or manufacturing facility.
References
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- Pharmacy Freak. (2025). Mechanism of Action of Bumetanide.
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- DailyMed. (n.d.). BUMEX Brand of bumetanide TABLETS.
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experimental protocol for reduction of 3-Nitro-4-phenoxy-5-sulfamoylbenzoic acid
An Application Note on the Chemoselective Reduction of 3-Nitro-4-phenoxy-5-sulfamoylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the chemoselective reduction of this compound to its corresponding amine, 3-Amino-4-phenoxy-5-sulfamoylbenzoic acid. This transformation is a critical step in the synthesis of various pharmacologically active molecules, including loop diuretics. The primary protocol detailed herein utilizes catalytic hydrogenation with palladium on carbon, a method known for its efficiency and clean conversion. An alternative protocol using tin(II) chloride is also presented, offering a viable option when high-pressure hydrogenation equipment is unavailable. This guide emphasizes the rationale behind procedural steps, safety considerations, and methods for reaction monitoring and product isolation, ensuring a reproducible and reliable outcome.
Introduction: The Significance of Aromatic Amine Synthesis
The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis, providing a gateway to the corresponding anilines.[1][2] These anilines are versatile intermediates in the pharmaceutical and fine chemical industries. This compound is a key starting material in the synthesis of bumetanide, a potent loop diuretic.[3][4][] Its reduction to 3-Amino-4-phenoxy-5-sulfamoylbenzoic acid is the pivotal step in this synthetic route.
The primary challenge in the reduction of this particular substrate lies in achieving high chemoselectivity. The molecule contains several functional groups: a carboxylic acid, a sulfamoyl group, and a phenoxy ether linkage. The chosen reduction method must selectively act on the nitro group without affecting these other moieties.[6] Catalytic hydrogenation is a preferred industrial method for this conversion due to its high efficiency and the generation of water as the only byproduct.[1][7]
Reaction Mechanism and Chemoselectivity
The reduction of a nitro group to an amine is a six-electron process that proceeds through several intermediates, including nitroso and hydroxylamine species.[2][8]
Sources
Application Note & Protocol: A Facile One-Pot Synthesis of Bumetanide from 3-Nitro-4-phenoxy-5-sulfamoylbenzoic Acid
Abstract
Bumetanide is a potent loop diuretic essential in the treatment of edema and hypertension.[1] Traditional multi-step syntheses can be time-consuming and generate significant waste. This application note presents a streamlined, efficient one-pot protocol for the synthesis of bumetanide starting from the commercially available 3-nitro-4-phenoxy-5-sulfamoylbenzoic acid.[2][3][] This method leverages a catalytic system to perform a sequential nitro group reduction followed by an in-situ reductive amination with butyraldehyde.[2][5] The protocol, conducted in an autoclave under moderate pressure and temperature, offers a high yield (approximately 90%) and simplifies the purification process, making it an attractive strategy for both research and process development applications.[2]
Introduction
Bumetanide, chemically known as 3-(butylamino)-4-phenoxy-5-sulfamoylbenzoic acid, is a cornerstone therapeutic agent for managing fluid overload associated with heart, liver, or kidney disease.[6][7] The efficiency of its chemical synthesis is a critical factor for pharmaceutical production. While various synthetic routes have been established, many involve multiple distinct steps for the reduction of an aromatic nitro group and the subsequent alkylation of the resulting amine.[2][8]
One-pot syntheses represent a significant advancement in chemical process efficiency by minimizing intermediate isolation steps, reducing solvent usage, and decreasing overall reaction time. This protocol details a one-pot approach where the transformation of this compound to bumetanide is achieved in a single operational sequence. This process relies on the versatility of a palladium on carbon (Pd/C) catalyst, which effectively facilitates both the initial hydrogenation of the nitro group to an amine and the subsequent reductive amination of this intermediate with butyraldehyde to yield the final product.[2][9]
Reaction Principle and Mechanism
The synthesis is a cascade of two primary reactions occurring sequentially in the same reaction vessel, a process often referred to as a tandem reaction.
-
Catalytic Hydrogenation: The first step is the reduction of the nitro group of the starting material, this compound, to a primary aromatic amine. This is achieved using hydrogen gas and a 10% Pd/C catalyst.[2]
-
Reductive Amination: The in-situ generated 3-amino-4-phenoxy-5-sulfamoylbenzoic acid immediately reacts with butyraldehyde, which is present in the reaction mixture from the start. This forms a Schiff base (imine) intermediate. The same Pd/C catalyst and hydrogen atmosphere then reduce this imine to the final N-butylamino product, bumetanide.[2][10][11]
This one-pot strategy is highly efficient as it bypasses the need to isolate and purify the amine intermediate, directly proceeding to the final product.
Caption: One-pot reaction pathway for Bumetanide synthesis.
Experimental Protocol
Materials and Equipment
| Reagent/Material | CAS No. | Molecular Weight | Notes |
| This compound | 28328-53-2 | 338.29 | Starting Material[3][][12] |
| Butyraldehyde | 123-72-8 | 72.11 | Reagent |
| Methanol (MeOH) | 67-56-1 | 32.04 | Anhydrous, Reaction Solvent |
| 10% Palladium on Carbon (50% wet) | 7440-05-3 | 106.42 (Pd) | Catalyst |
| n-Hexane | 110-54-3 | 86.18 | Anti-solvent for crystallization |
| Hydrogen (H₂) Gas | 1333-74-0 | 2.02 | High Purity |
| Nitrogen (N₂) Gas | 7727-37-9 | 28.01 | Inert Gas |
| Equipment | |||
| High-Pressure Autoclave with stirring | - | - | Capable of handling >100 psi |
| Temperature and Pressure monitoring | - | - | |
| Buchner Funnel and Filtration Flask | - | - | For catalyst and product filtration |
| Rotary Evaporator | - | - | For solvent removal |
| Thin Layer Chromatography (TLC) plates (Silica) | - | - | For reaction monitoring |
Step-by-Step Procedure
This protocol is based on the successful one-pot synthesis described in the literature.[2]
-
Autoclave Charging: In a suitable high-pressure autoclave, add Methanol (250.0 ml).
-
To the solvent, add this compound (25g, 0.074 moles).
-
Add Butyraldehyde (26.7g, 0.37 moles).
-
Carefully add 5.0 g of 10% palladium on carbon (50% moisture content) to the mixture.
-
System Purging: Seal the autoclave. Purge the system first with nitrogen gas twice to remove air, then purge with hydrogen gas.
-
Reaction Execution: Pressurize the autoclave with hydrogen gas to 100 psi. Begin stirring and heat the reaction mixture to 40-45°C.
-
Reaction Monitoring: Maintain the temperature and pressure. The reaction progress should be monitored periodically (e.g., every 2 hours) by carefully taking an aliquot and analyzing it by TLC or LC-MS. The primary indicator of completion is the complete disappearance of the starting material.[2] The reaction is typically complete within six hours.[2]
-
Critical Control Point: It is crucial to stop the reaction as soon as the starting material is consumed. Prolonging the reaction time can lead to the formation of a dialkylated impurity, where a second butyl group is added to the amine.[2][5]
-
Reaction Quench and Catalyst Filtration: Once the reaction is complete, stop the hydrogen gas flow and cool the autoclave to room temperature. Vent the excess pressure safely. Filter the reaction mixture through a bed of celite under a nitrogen blanket to remove the palladium catalyst. This inert atmosphere prevents the dry catalyst from becoming pyrophoric.
-
Product Isolation: Transfer the filtrate to a round-bottom flask and concentrate it under reduced pressure using a rotary evaporator to obtain a semi-solid mass.
-
Crystallization: To the semi-solid residue, add n-Hexane (e.g., 100-150 mL) and stir. The n-hexane acts as an anti-solvent, causing the product to precipitate.
-
Final Filtration and Drying: Cool the slurry to below 10°C and stir for at least one hour to maximize crystallization. Filter the resulting white crystalline solid using a Buchner funnel, wash with a small amount of cold n-hexane, and dry under vacuum.
Expected Results
This protocol is reported to produce Bumetanide as a white crystalline solid with a yield of approximately 90% and a melting point in the range of 230-232°C.[2]
Workflow and Quality Control
Overall Experimental Workflow
Caption: Step-by-step workflow for the one-pot synthesis of Bumetanide.
Characterization and Purity Assessment
To ensure the identity and purity of the synthesized bumetanide, the following analytical techniques are recommended:
-
High-Performance Liquid Chromatography (HPLC): This is the primary method for assessing purity and quantifying impurities. A reverse-phase C18 column with a mobile phase of acetonitrile and a phosphate buffer is typically effective.[13][14] The compound can be monitored using a UV detector at approximately 254 nm.[13]
-
Mass Spectrometry (MS): To confirm the molecular weight of the product (C₁₇H₂₀N₂O₅S, MW: 364.41 g/mol ).
-
Melting Point (MP): The observed melting point should be sharp and align with the literature value (230-232°C) for pure bumetanide.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to definitively confirm the chemical structure of the final compound.
Conclusion
This application note provides a detailed, reliable, and highly efficient one-pot protocol for the synthesis of the diuretic bumetanide from this compound. By combining the nitro reduction and reductive amination steps, this method significantly reduces operational complexity, reaction time, and waste compared to traditional multi-step approaches. The high yield and straightforward purification make this an excellent method for researchers and drug development professionals requiring an effective route to this important pharmaceutical agent.
References
- Manidhar, M., Devarapalli, A., & Toram, T. (2011). Facile, one pot synthesis of bumetanide, a loop diuretic of sulfamoyl category to treat heart failure. International Journal of Research in Pharmacy and Chemistry, 1(3), 560-564. [Link]
- Wikipedia. (n.d.). Bumetanide.
- Semantic Scholar. (n.d.). FACILE, ONE POT SYNTHESIS OF BUMETANIDE, A LOOP DIURETIC OF SULFAMOYL CATEGORY TO TREAT HEART FAILURE.
- Google Patents. (n.d.). CN106748906A - A kind of synthetic method of bumetanide.
- Veeprho. (n.d.). Bumetanide Impurities and Related Compound.
- Wikipedia. (n.d.). Reductive amination.
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- PubMed. (1990). Analysis of bumetanide in human urine by high-performance liquid chromatography with fluorescence detection and gas chromatography/mass spectrometry.
- Der Pharma Chemica. (2016). RP-HPLC Estimation of Bumetanide and its Impurities in Oral Solid Dosage Form.
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- U.S. Food and Drug Administration. (n.d.). BUMEX Brand of bumetanide TABLETS.
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Analytical Methods for the Determination of 3-Nitro-4-phenoxy-5-sulfamoylbenzoic Acid: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Nitro-4-phenoxy-5-sulfamoylbenzoic acid is a key intermediate and potential impurity in the synthesis of bumetanide, a potent loop diuretic.[1][2] Its chemical structure is characterized by a benzoic acid core with nitro, phenoxy, and sulfamoyl functional groups. The purity and concentration of this compound are critical parameters that can impact the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a detailed overview of the analytical methodologies for the comprehensive characterization and quantification of this compound, ensuring adherence to stringent regulatory standards.
The methodologies presented herein are grounded in established analytical principles and are designed to be validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3]
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to the development of robust analytical methods.
| Property | Value | Source |
| Chemical Formula | C₁₃H₁₀N₂O₇S | [3] |
| Molecular Weight | 338.30 g/mol | [4] |
| Appearance | Yellow to Brownish Yellow Solid | [4] |
| Melting Point | 251-253°C | [2][4] |
| Solubility | Soluble in methanol and ethanol, sparingly soluble in water.[5] | [5] |
Chromatographic Methods of Analysis
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the premier techniques for the separation, identification, and quantification of this compound.
High-Performance Liquid Chromatography (HPLC)
A stability-indicating reversed-phase HPLC (RP-HPLC) method is crucial for the routine analysis of this compound, allowing for its separation from the API, other impurities, and degradation products. The following protocol is a robust starting point for method development and validation.
Instrumentation and Conditions:
| Parameter | Recommended Conditions |
| HPLC System | Quaternary or Binary Pump, Autosampler, Column Oven, UV/PDA Detector |
| Column | C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | See table below |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Mobile Phase Gradient:
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 90 | 10 |
| 20 | 10 | 90 |
| 25 | 10 | 90 |
| 26 | 90 | 10 |
| 30 | 90 | 10 |
Protocol: HPLC Analysis
-
Standard Solution Preparation: Accurately weigh and dissolve a suitable amount of this compound reference standard in a diluent (e.g., 50:50 mixture of Mobile Phase A and B) to prepare a stock solution of known concentration. Prepare a series of working standards by serial dilution to cover the desired analytical range.
-
Sample Preparation (for Bulk Drug Substance): Accurately weigh a known amount of the bumetanide bulk drug substance and dissolve it in the diluent to achieve a target concentration. Sonicate if necessary to ensure complete dissolution. Filter the solution through a 0.45 µm syringe filter prior to injection.
-
System Suitability: Before sample analysis, inject a standard solution multiple times to ensure the system is performing adequately. Key system suitability parameters include retention time repeatability, peak area precision, tailing factor, and theoretical plates.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Quantification: Identify the peak corresponding to this compound based on its retention time. Quantify the amount of the impurity in the sample by comparing its peak area to the calibration curve generated from the standard solutions.
Sources
HPLC Method Development and Validation for 3-Nitro-4-phenoxy-5-sulfamoylbenzoic Acid: An Application Note
Abstract
This application note provides a comprehensive and systematic guide for the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 3-Nitro-4-phenoxy-5-sulfamoylbenzoic acid. As a known impurity of the diuretic drug Bumetanide, a robust and reliable analytical method is crucial for quality control in pharmaceutical manufacturing.[] This guide follows a logical progression from initial physicochemical assessment of the analyte to a final, validated method that adheres to international regulatory standards. The protocols and rationale are designed for researchers, scientists, and drug development professionals seeking to establish a scientifically sound analytical procedure.
Part 1: Analyte Characterization and Strategic Foundation
A successful method development strategy begins with a thorough understanding of the analyte's physicochemical properties. These characteristics are paramount in dictating the initial choice of chromatographic mode, stationary phase, and mobile phase conditions.
This compound is a moderately polar molecule containing multiple functional groups that influence its chromatographic behavior: a carboxylic acid, a sulfamoyl group, a nitro group, and a phenoxy ether linkage.[2]
| Property | Value / Structure | Implication for HPLC Method Development |
| Chemical Structure | The presence of aromatic rings and a nitro group suggests strong UV absorbance, making UV detection a suitable choice.[3][4] | |
| Molecular Formula | C₁₃H₁₀N₂O₇S[2][5][6] | - |
| Molecular Weight | 338.29 g/mol [2][5][6] | - |
| pKa (Predicted) | 3.13 ± 0.10[6] | The carboxylic acid is the most acidic functional group. To ensure consistent retention and sharp peak shape, the mobile phase pH must be controlled to be at least one unit below the pKa to keep the molecule in its neutral, protonated state.[7][8][9] |
| XLogP3-AA (Computed) | 1.4[2] | This value indicates moderate lipophilicity, making the analyte ideally suited for reversed-phase chromatography where it will interact sufficiently with a non-polar stationary phase. |
| Appearance | Yellow to Brownish Yellow Solid[] | - |
| Solubility | Slightly soluble in Methanol and DMSO[6] | A diluent compatible with the mobile phase, such as a methanol/water or acetonitrile/water mixture, should be used for sample preparation. |
This initial assessment logically points toward an RP-HPLC method with UV detection and an acidic mobile phase.
Caption: Initial method development decisions based on analyte properties.
Part 2: Systematic Method Development
The development process is approached in two stages: an initial screening to establish a baseline separation, followed by systematic optimization to achieve desired performance characteristics.
Instrumentation and Materials
-
HPLC System: A quaternary or binary HPLC system with a degasser, autosampler, column thermostat, and a Photodiode Array (PDA) detector.
-
Column: A standard C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is an excellent starting point.[7][10]
-
Reagents: HPLC-grade acetonitrile, methanol, and water. Formic acid (or orthophosphoric acid) for pH adjustment.
-
Standard: this compound reference standard.
Protocol 1: Initial Screening Experiment
Objective: To determine the approximate retention time and peak shape of the analyte and identify a suitable detection wavelength.
Procedure:
-
Standard Preparation: Prepare a stock solution of the analyte at ~1.0 mg/mL in methanol. Dilute this stock with a 50:50 mixture of water and acetonitrile to a working concentration of ~100 µg/mL.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
-
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
PDA Detector: Scan from 200 to 400 nm.
-
Gradient Program:
Time (min) % Mobile Phase B (ACN) 0.0 10 20.0 90 25.0 90 25.1 10 | 30.0 | 10 |
-
Rationale for Choices:
-
C18 Column: Provides a good balance of hydrophobic retention for a wide range of molecules.[7]
-
Acidic Mobile Phase: The 0.1% formic acid will buffer the mobile phase to a pH of approximately 2.7, ensuring the carboxylic acid group is fully protonated.[11]
-
Broad Gradient: A wide gradient from 10% to 90% organic solvent is essential in a scouting run to ensure the analyte elutes within a reasonable time and to visualize any potential late-eluting impurities.
Part 3: Focused Method Optimization
Based on the results of the screening run, the method is refined to meet the goals of a typical quality control method: a run time under 15 minutes, good peak symmetry (tailing factor between 0.9 and 1.5), and high efficiency (plate count > 5000).
Caption: The iterative cycle of HPLC method optimization.
Protocol 2: Gradient Optimization
Objective: To reduce the analysis time and improve resolution around the main peak by tailoring the gradient.
Procedure:
-
Analyze Screening Data: From Protocol 1, determine the percentage of Mobile Phase B at which the analyte elutes. Let's assume it elutes at 12 minutes, which corresponds to ~58% Acetonitrile.
-
Design a Focused Gradient: Create a shallower gradient around the elution point to improve the separation of closely related impurities.
-
Modified Chromatographic Conditions:
-
Gradient Program (Example):
Time (min) % Mobile Phase B (ACN) 0.0 40 10.0 65 12.0 90 14.0 90 14.1 40 | 18.0 | 40 |
-
Rationale for Adjustment:
-
Starting at a higher initial organic percentage (40% vs 10%) saves time by quickly eluting any very polar, unretained compounds.
-
A shallower gradient slope (2.5%/min vs 4%/min) around the elution point of the main peak increases resolution.
-
A rapid ramp to a high organic percentage after elution ensures that any strongly retained impurities are washed from the column.
Part 4: Method Validation Protocol
The optimized method must be validated to prove its suitability for the intended purpose, in accordance with regulatory guidelines such as ICH Q2(R2).[12][13][14] Validation demonstrates that the method is reliable, reproducible, and accurate.
Final Optimized Method Parameters
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 40% B to 65% B in 10 min, then to 90% B in 2 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Acetonitrile/Water (50:50, v/v) |
Validation Experiments
The following protocols outline the steps to validate the final method.
1. System Suitability: Performed before any validation run to ensure the chromatographic system is performing adequately.[15]
-
Procedure: Inject the working standard solution (e.g., 100 µg/mL) five times consecutively.
-
Acceptance Criteria (per USP <621>): [16][17]
-
Tailing Factor: ≤ 1.5
-
Theoretical Plates (N): > 5000
-
%RSD for Peak Area: ≤ 1.0%
-
2. Specificity: Demonstrates that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or degradation products.
-
Procedure:
-
Prepare solutions of the analyte.
-
Induce degradation by exposing the solutions to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and photolytic (UV light) stress for a defined period (e.g., 24 hours).
-
Analyze the stressed samples alongside an unstressed standard and a blank.
-
-
Acceptance Criteria: The main peak should be spectrally pure (as determined by PDA analysis) and well-resolved from any degradation peaks (Resolution > 2.0).
3. Linearity: Establishes that the detector response is directly proportional to the analyte concentration over a specified range.
-
Procedure:
-
Prepare a series of at least five standard solutions from the stock solution, covering a range of 50% to 150% of the expected working concentration (e.g., 50, 75, 100, 125, 150 µg/mL).
-
Inject each concentration in triplicate.
-
Construct a calibration curve by plotting the mean peak area against the concentration.
-
-
Acceptance Criteria:
-
Correlation Coefficient (R²): ≥ 0.999
-
4. Accuracy (% Recovery): Measures the closeness of the experimental value to the true value.
-
Procedure:
-
Prepare a sample matrix (placebo) and spike it with the analyte at three different concentration levels (e.g., 80%, 100%, 120% of the target concentration).
-
Prepare each level in triplicate and analyze.
-
Calculate the percentage recovery for each sample.
-
-
Acceptance Criteria:
-
Mean Recovery: 98.0% to 102.0% at each level.
-
5. Precision: Measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Procedure (Repeatability - Intra-assay): Prepare six individual samples at 100% of the target concentration and analyze them on the same day with the same analyst and instrument.[18]
-
Procedure (Intermediate Precision): Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.
-
Acceptance Criteria:
-
%RSD: ≤ 2.0% for both repeatability and intermediate precision.
-
6. Robustness: Measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Procedure: Analyze a standard solution while making small variations to the optimized method parameters, one at a time.
-
Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min).
-
Column Temperature: ± 2 °C (28 °C and 32 °C).
-
Mobile Phase pH: Vary the amount of formic acid slightly.
-
-
Acceptance Criteria: System suitability parameters must still be met, and the peak area should not change significantly.
Caption: Key parameters for analytical method validation.
Conclusion
This application note details a systematic and scientifically justified approach to developing and validating an RP-HPLC method for this compound. By beginning with an analysis of the molecule's physicochemical properties, a logical starting point was established. Subsequent optimization of the gradient profile resulted in a rapid and efficient method. The comprehensive validation protocol, grounded in ICH and USP guidelines, ensures that the final method is specific, linear, accurate, precise, and robust, making it suitable for its intended purpose in a regulated quality control environment.
References
- United States Pharmacopeia.
- Agilent Technologies.
- Pandey, A., et al. (2009). Development of a New SPME-HPLC-UV Method for the Analysis of Nitro Explosives on Reverse Phase Amide Column and Application to Analysis of Aqueous Samples.
- LCGC International. (2024). Are You Sure You Understand USP <621>? [Link]
- Beshir, A., et al. (2004). DETERMINATION OF NITROAROMATIC COMPOUNDS IN SOIL SAMPLES BY HPLC, USING ON-LINE PRECONCENTRATION. Journal of Liquid Chromatography & Related Technologies, 27(13), 2111-2122. [Link]
- MicroSolv Technology Corporation. Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. [Link]
- PharmaGuru. (2023). HPLC Method Development For Acidic Molecules: A Case Study. [Link]
- National Center for Biotechnology Information. PubChem Compound Summary for CID 119926, 3-(Aminosulfonyl)-5-nitro-4-phenoxybenzoic acid. [Link]
- Pharmaguideline.
- Asian Journal of Pharmaceutical Research. (2021). Steps involved in HPLC Method Development. [Link]
- AMSbiopharma. (2024).
- A-Zeal. Bumetanide impurity (this compound). [Link]
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- International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]
- European Medicines Agency. ICH Q2(R2)
- HELIX Chromatography.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 119927, 3-Amino-4-phenoxy-5-sulfamoylbenzoic acid. [Link]
- Pharmaffiliates. Bumetanide Related Compound B (this compound). [Link]
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- 18. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
Application Note: High-Resolution LC-MS for In-Process Monitoring of Bumetanide Synthesis
Abstract
This application note presents a detailed protocol for the analysis of bumetanide synthesis reaction mixtures using Liquid Chromatography-Mass Spectrometry (LC-MS). The method is designed for high-specificity and sensitivity, enabling the simultaneous monitoring of the active pharmaceutical ingredient (API), key impurities, and potential degradation products. By providing a robust analytical framework, this guide empowers researchers, process chemists, and quality control analysts in drug development to ensure the integrity, purity, and safety of bumetanide synthesis. The protocol emphasizes the rationale behind methodological choices, from sample preparation to the selection of chromatographic conditions and mass spectrometric parameters, ensuring a self-validating and scientifically sound approach.
Introduction: The Analytical Imperative in Bumetanide Synthesis
Bumetanide, chemically known as 3-(butylamino)-4-phenoxy-5-sulfamoylbenzoic acid, is a potent loop diuretic used in the treatment of edema associated with heart, liver, and kidney disease[1][2][3][4]. Its therapeutic efficacy is directly linked to its chemical purity. The synthesis of bumetanide involves multiple steps where side reactions can occur, leading to the formation of process-related impurities[5][6]. Furthermore, bumetanide can degrade under various stress conditions, such as exposure to alkaline environments, oxidation, or light, forming degradation products that may compromise the safety and stability of the final drug product[7][8][9].
One particularly critical impurity is N-nitroso-bumetanide (NBMT), a nitrosamine drug substance-related impurity (NDSRI) that is classified as a potential human carcinogen[10][11]. Regulatory bodies like the U.S. Food and Drug Administration (FDA) have stringent guidelines for controlling such impurities[10][12]. Consequently, a highly selective and sensitive analytical method is not just beneficial but essential for monitoring the synthesis process.
Liquid Chromatography-Mass Spectrometry (LC-MS) is the definitive technique for this application. Its ability to separate complex mixtures (LC) and provide mass-based identification and quantification (MS) makes it ideal for tracking the formation of bumetanide while simultaneously detecting and identifying trace-level impurities and byproducts in a single analytical run[13][14]. This note details a comprehensive LC-MS workflow tailored for the in-process analysis of bumetanide reaction mixtures.
Experimental Workflow & Rationale
The analytical process is designed for clarity and reproducibility, ensuring that results are both accurate and reliable. The workflow is visualized below, followed by detailed protocols.
Caption: High-level workflow for LC-MS analysis of bumetanide.
Materials and Reagents
-
Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Deionized Water (18.2 MΩ·cm).
-
Additives: Formic Acid (LC-MS Grade), Ammonium Acetate (LC-MS Grade).
-
Standards: Bumetanide Reference Standard, known impurity standards (e.g., N-nitroso-bumetanide, Impurity A, B, D) if available[15].
-
Filters: 0.22 µm PVDF syringe filters.
Protocol: Sample Preparation
The goal of sample preparation is to create a clean, homogenous solution compatible with the LC-MS system, ensuring the concentration of bumetanide and its related substances falls within the instrument's linear dynamic range.
-
Aliquot Collection: Carefully withdraw a representative aliquot (e.g., 100 µL) from the synthesis reaction vessel.
-
Reaction Quenching (If Required): For ongoing reactions, immediately quench the aliquot by diluting it in a 1:1 mixture of Acetonitrile:Water. This prevents further chemical changes. The choice of quenching solvent is critical; it must solubilize all components without causing precipitation or degradation.
-
Dilution: Perform a serial dilution of the quenched sample. A typical starting point is a 1000-fold dilution. The final concentration should target approximately 1-10 µg/mL of bumetanide for optimal detection without saturating the detector[16].
-
Rationale: High concentrations can lead to peak broadening, ion suppression in the MS source, and detector saturation. The dilution factor must be precisely recorded for accurate back-calculation of concentrations in the original reaction mixture.
-
-
Filtration: Filter the final diluted sample through a 0.22 µm PVDF syringe filter directly into an LC vial[12].
-
Rationale: This step is crucial to remove any particulate matter that could clog the LC column or tubing, thereby protecting the instrument and ensuring method robustness. PVDF is chosen for its broad chemical compatibility and low analyte binding properties.
-
Protocol: LC-MS Method Parameters
The following parameters are based on established methods for bumetanide and its impurities, optimized for a stability-indicating analysis[12][13][14][16].
Liquid Chromatography (LC) Conditions
A reversed-phase C18 column is the standard for separating bumetanide from its more polar and non-polar impurities. A gradient elution is employed to ensure adequate retention of early-eluting polar compounds while effectively eluting more hydrophobic impurities within a reasonable run time.
| Parameter | Value | Rationale |
| Column | C18 Reversed-Phase (e.g., 100 x 2.1 mm, 2.6 µm) | Provides excellent hydrophobic retention and separation for bumetanide and related structures. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to ensure consistent protonation of bumetanide (pKa ~3.6), leading to sharp, symmetrical peaks. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a strong organic solvent providing good elution strength and is MS-friendly. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column, balancing analysis speed with separation efficiency. |
| Gradient | 0-2 min: 10% B; 2-15 min: 10-90% B; 15-17 min: 90% B; 17.1-20 min: 10% B | A shallow initial gradient separates polar impurities, followed by a steeper ramp to elute bumetanide and non-polar species. |
| Column Temp. | 40 °C | Elevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility. |
| Injection Vol. | 5 µL | A small volume minimizes peak distortion and prevents column overloading. |
Mass Spectrometry (MS) Conditions
Electrospray Ionization (ESI) is highly effective for ionizing bumetanide. The method utilizes polarity switching to capture ions that may form preferentially in either positive or negative mode, providing a comprehensive impurity profile.
| Parameter | Value | Rationale |
| Ion Source | Electrospray Ionization (ESI) | Efficiently ionizes moderately polar molecules like bumetanide. |
| Polarity | Positive & Negative (Fast Switching) | Maximizes detection of a wide range of impurities. Bumetanide is detected in both modes. |
| Scan Mode | Full Scan (m/z 100-800) and/or MRM | Full scan is used for unknown impurity discovery. Multiple Reaction Monitoring (MRM) is used for high-sensitivity quantification of known targets. |
| Capillary Voltage | 3.5 kV (Positive), -3.0 kV (Negative) | Optimized for stable spray and efficient ion formation. |
| Gas Temp. | 325 °C | Facilitates desolvation of droplets in the ESI source. |
| Gas Flow | 10 L/min | Assists in desolvation and ion transport. |
Key Mass Transitions for Targeted Analysis
For quantitative analysis using MRM or for extracting ion chromatograms, specific mass transitions for bumetanide and the critical N-nitroso impurity should be monitored.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| Bumetanide | 365.1 | 240.1 | Positive (ESI+)[13][14] |
| N-nitroso-bumetanide | 394.1 | Varies (Method Specific) | Positive (ESI+)[12] |
Note: The molecular weight of bumetanide is 364.41 g/mol [15][17]. The [M+H]⁺ ion is observed at m/z 365.1.
Data Analysis and Interpretation
Identification and Quantification
-
Bumetanide Peak: Identify the main peak by comparing its retention time and mass spectrum to a reference standard. Quantify using the peak area from the extracted ion chromatogram (EIC) of its primary adduct (e.g., m/z 365.1).
-
Known Impurities: Use the EICs for the exact masses of known impurities (e.g., N-nitroso-bumetanide, m/z 394.1 for [M+H]⁺) to check for their presence. If standards are available, confirm by retention time.
-
Unknown Impurities: Analyze the full scan data to find peaks not corresponding to the API or known impurities. The accurate mass measurement from a high-resolution MS (e.g., Q-TOF or Orbitrap) can be used to propose elemental compositions for unknown peaks. Further MS/MS fragmentation studies can elucidate their structures.
Monitoring Reaction Progress
By analyzing aliquots at different time points, the reaction progress can be monitored:
-
Increase in Bumetanide Peak Area: Indicates product formation.
-
Decrease in Starting Material Peak Area: Shows consumption of reactants.
-
Appearance/Disappearance of Impurity Peaks: Provides insight into reaction kinetics and pathway integrity. A sudden increase in an impurity may signal a deviation in reaction conditions (e.g., temperature, pH).
The relationship between these components is crucial for process optimization.
Caption: Monitoring key species during bumetanide synthesis.
Conclusion
This application note provides a robust and scientifically grounded LC-MS protocol for the detailed analysis of bumetanide synthesis reaction mixtures. The described method is stability-indicating, capable of separating and detecting the API from critical process-related impurities and degradation products, including the carcinogenic nitrosamine impurity N-nitroso-bumetanide. By explaining the rationale behind each step, from sample preparation to data analysis, this guide serves as a practical tool for drug development professionals to ensure product quality, optimize synthesis protocols, and meet stringent regulatory requirements.
References
- Ganesan Padmini Tamilarasi, Krishnan Manikandan, Viswas Raja Solomon. (2024). Liquid chromatography-tandem mass spectrometry determination of bumetanide in human plasma and application to a clinical pharmacokinetic study. Biomedical Chromatography, 38(4).
- Li Y, et al. (2011). Sensitive isotope dilution liquid chromatography/tandem mass spectrometry method for quantitative analysis of bumetanide in serum and brain tissue. Journal of Chromatography B, 879(13-14), 998-1002.
- Dipak Chandrakant Kulkarni, et al. (2023). Method development and validation of a new stability indicating HPLC and LC-APCI-MS methods for the determination of Bumetanide. Research Journal of Pharmacy and Technology, 16(8), 3809-3817.
- Kulkarni, D. C., Dadhich, A. S., & Annapurna, M. M. (2023). Method development and validation of a new stability indicating HPLC and LC-APCI-MS methods for the determination of Bumetanide. Research Journal of Pharmacy and Technology.
- Patel, D. S., et al. (2012). Application of a rapid and sensitive liquid chromatography-tandem mass spectrometry method for determination of bumetanide in human plasma for a bioequivalence study. Journal of Pharmaceutical and Biomedical Analysis, 66, 365-370.
- U.S. Food and Drug Administration (FDA). (n.d.). LC-ESI-HRMS Method for the Determination of N-Nitroso-Bumetanide.
- Annapurna, M. M., et al. (2019). New Stability Indicating RP-UFLC Method for the Determination of Bumetanide – A Potent Diuretic. Acta Scientific Pharmaceutical Sciences, 3.8, 84-90.
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- RxList. (n.d.). Bumetanide: Side Effects, Uses, Dosage, Interactions, Warnings.
- U.S. Food and Drug Administration (FDA). (n.d.). BUMEX Brand of bumetanide TABLETS.
- Mayo Clinic. (2025). Bumetanide (oral route) - Side effects & dosage.
- Babu, A. N., et al. (2019). RP-HPLC Estimation of Bumetanide and its Impurities in Oral Solid Dosage Form. Asian Journal of Chemistry, 31(10), 2215-2221.
- Veeprho. (n.d.). Bumetanide Impurities and Related Compound.
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- Wikipedia. (n.d.). Bumetanide.
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- 10. Bumetanide as a Model NDSRI Substrate: N-nitrosobumetanide Impurity Formation and its Inhibition in Bumetanide Tablets | FDA [fda.gov]
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- 12. fda.gov [fda.gov]
- 13. Liquid chromatography-tandem mass spectrometry determination of bumetanide in human plasma and application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Application of a rapid and sensitive liquid chromatography-tandem mass spectrometry method for determination of bumetanide in human plasma for a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pharmaffiliates.com [pharmaffiliates.com]
- 16. rjptonline.org [rjptonline.org]
- 17. Bumetanide | C17H20N2O5S | CID 2471 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Unraveling the Molecular Architecture of 3-Nitro-4-phenoxy-5-sulfamoylbenzoic acid through High-Resolution 1H NMR Spectroscopy
For distribution to: Researchers, scientists, and drug development professionals engaged in the characterization of complex small molecules.
Abstract
This comprehensive guide provides a detailed protocol and in-depth interpretation of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 3-Nitro-4-phenoxy-5-sulfamoylbenzoic acid. As a compound featuring a highly substituted aromatic core with a confluence of electron-withdrawing and electron-donating groups, its 1H NMR spectrum presents a unique signature that is rich with structural information. This document will navigate the theoretical underpinnings of the expected spectral features, from chemical shifts influenced by anisotropic and electronic effects to the coupling patterns that reveal the connectivity of the aromatic protons. By adhering to the protocols and interpretative strategies outlined herein, researchers can confidently elucidate the structure and purity of this and structurally related molecules, a critical step in drug discovery and development.
Introduction
This compound is a polysubstituted aromatic compound of interest in medicinal chemistry and materials science. The accurate characterization of its molecular structure is paramount for understanding its chemical properties and biological activity. 1H NMR spectroscopy stands as a primary and powerful analytical technique for the structural elucidation of organic molecules in solution. The protons on the aromatic rings of this molecule serve as sensitive probes of their local electronic environment, which is intricately modulated by the attached functional groups: a nitro group (-NO2), a phenoxy group (-OPh), a sulfamoyl group (-SO2NH2), and a carboxylic acid group (-COOH). This application note will systematically deconstruct the anticipated 1H NMR spectrum of this complex molecule, providing a robust framework for its interpretation.
Predicted 1H NMR Spectrum: A Detailed Analysis
The 1H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons on the benzoic acid ring and the phenoxy ring. The chemical shifts (δ) are influenced by the electronic nature of the substituents. Electron-withdrawing groups (EWGs) like -NO2, -SO2NH2, and -COOH deshield nearby protons, shifting their signals downfield (to higher ppm values). Conversely, electron-donating groups (EDGs) like the -OPh group (through its oxygen atom) shield adjacent protons, causing an upfield shift.
Protons of the Benzoic Acid Ring
The benzoic acid core has two aromatic protons. Due to the substitution pattern, these protons are not chemically equivalent and will appear as distinct signals.
-
H-2 Proton: This proton is ortho to the strongly electron-withdrawing nitro group and the carboxylic acid group. These groups will significantly deshield H-2, pushing its chemical shift far downfield.
-
H-6 Proton: This proton is ortho to the sulfamoyl group and meta to the nitro group. The sulfamoyl group is also electron-withdrawing, contributing to the deshielding of H-6, though likely to a lesser extent than the combined effect on H-2.
These two protons will exhibit a meta coupling to each other. The typical magnitude for a meta coupling constant (⁴J) in a benzene ring is in the range of 2-3 Hz.[1] This will result in both signals appearing as narrow doublets.
Protons of the Phenoxy Group
The phenoxy group introduces five additional aromatic protons. These protons will exhibit chemical shifts and coupling patterns characteristic of a monosubstituted benzene ring, with the ether oxygen acting as an electron-donating group.
-
Ortho Protons (H-2' and H-6'): These protons are closest to the oxygen atom and will be the most shielded of the phenoxy protons, appearing at the most upfield positions in the aromatic region. They will be split by the adjacent meta protons, appearing as a doublet.
-
Meta Protons (H-3' and H-5'): These protons will be less shielded than the ortho protons and will be split by both the ortho and para protons, likely resulting in a triplet or a more complex multiplet.
-
Para Proton (H-4'): This proton is the furthest from the oxygen and will be split by the two meta protons, appearing as a triplet.
The coupling between adjacent protons on the phenoxy ring will be ortho coupling (³J), which is typically in the range of 6-10 Hz.[2][3]
Labile Protons
-
Carboxylic Acid Proton (-COOH): This proton is acidic and its chemical shift is highly variable, depending on the solvent, concentration, and temperature. It typically appears as a broad singlet far downfield, often above 10 ppm.
-
Sulfamoyl Protons (-SO2NH2): These two protons are also labile and their chemical shift can vary. They are expected to appear as a broad singlet in the mid-field region.
Predicted 1H NMR Data Summary
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-2 (benzoic acid) | 8.5 - 8.8 | d | ~2-3 | 1H |
| H-6 (benzoic acid) | 8.2 - 8.5 | d | ~2-3 | 1H |
| H-3', H-5' (phenoxy) | 7.3 - 7.5 | t or m | ~7-8 | 2H |
| H-4' (phenoxy) | 7.1 - 7.3 | t | ~7-8 | 1H |
| H-2', H-6' (phenoxy) | 6.9 - 7.1 | d | ~7-8 | 2H |
| -SO2NH2 | 7.0 - 8.0 (broad) | s | - | 2H |
| -COOH | > 10 (broad) | s | - | 1H |
Note: These are predicted values and may vary depending on the experimental conditions.
Experimental Protocol: Acquiring a High-Quality 1H NMR Spectrum
I. Sample Preparation
The quality of the NMR sample is critical for obtaining a high-resolution spectrum.
-
Sample Quantity: Weigh approximately 5-10 mg of this compound.[4][5]
-
Solvent Selection: Choose a suitable deuterated solvent. Dimethyl sulfoxide-d6 (DMSO-d6) is a good choice due to its ability to dissolve a wide range of organic compounds, including those with acidic protons. Chloroform-d (CDCl3) with a small amount of methanol-d4 could also be used if solubility permits.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[5]
-
Filtration: To remove any particulate matter which can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.
-
Internal Standard: For accurate chemical shift referencing, the residual solvent peak can be used (e.g., DMSO at ~2.50 ppm). Alternatively, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).
II. NMR Instrument Parameters
The following are general parameters for a 400 MHz NMR spectrometer. These should be optimized for the specific instrument being used.
-
Spectrometer Frequency: 400 MHz (or higher for better resolution)
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.
-
Acquisition Time (AQ): 2-4 seconds.
-
Relaxation Delay (D1): 1-5 seconds. A longer delay may be necessary for quantitative analysis.
-
Number of Scans (NS): 8-16 scans are usually adequate for a sample of this concentration.
-
Spectral Width (SW): A range of -2 to 16 ppm is generally appropriate to capture all signals, including the carboxylic acid proton.
-
Temperature: Standard probe temperature (e.g., 298 K).
Data Processing and Interpretation Workflow
The following workflow provides a systematic approach to processing the acquired Free Induction Decay (FID) and interpreting the resulting spectrum.
Caption: Workflow for 1H NMR data processing and interpretation.
Causality Behind Experimental Choices
-
Choice of DMSO-d6: The use of DMSO-d6 is strategic for several reasons. Its high polarity ensures the dissolution of the analyte, which contains multiple polar functional groups. Furthermore, DMSO-d6 forms hydrogen bonds with the labile -COOH and -SO2NH2 protons, which slows down their exchange rate and can sometimes lead to the observation of sharper signals for these protons compared to other solvents.
-
Higher Field Strength: While a 400 MHz instrument is sufficient, higher field strengths (e.g., 600 MHz or above) would provide greater spectral dispersion, reducing the potential for signal overlap, particularly in the crowded aromatic region of the phenoxy group. This increased resolution can simplify the analysis of complex coupling patterns.
-
2D NMR Experiments: For unambiguous assignment, especially of the phenoxy protons, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable. A COSY spectrum would reveal the coupling network between protons, confirming the ortho, meta, and para relationships in the phenoxy ring and the meta coupling in the benzoic acid ring. An HSQC spectrum would correlate each proton to its directly attached carbon atom, providing further structural confirmation.
Logical Relationships in Spectral Interpretation
The interpretation of the 1H NMR spectrum relies on a logical deduction process that connects the observed spectral parameters to the molecular structure.
Caption: Logical flow from spectral data to structural assignment.
Conclusion
The 1H NMR spectrum of this compound, while complex, is readily interpretable through a systematic analysis of chemical shifts, integration, and coupling patterns. This application note provides a comprehensive protocol for acquiring and interpreting the spectrum, serving as a valuable resource for researchers in the pharmaceutical and chemical sciences. The principles outlined here are broadly applicable to the structural elucidation of other polysubstituted aromatic compounds, underscoring the enduring power of NMR spectroscopy in modern chemical analysis.
References
- Anomalous 1H NMR chemical shift behavior of substituted benzoic acid esters. Magn Reson Chem. 2023;61(4):248-252. [Link]
- Anomalous 1H NMR chemical shift behavior of substituted benzoic acid esters | Request PDF.
- THE SUBSTITUENT EFFECT ON VICINAL PROTON COUPLING CONSTANTS IN MONOSUBSTITUTED BENZENES. Canadian Science Publishing. [Link]
- NMR Sample Prepar
- VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. The Royal Society of Chemistry. [Link]
- 14.12: Coupling Constants Identify Coupled Protons. Chemistry LibreTexts. [Link]
- Sample Preparation | Faculty of Mathem
- NMR 5: Coupling Constants. YouTube. [Link]
- Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. University of Wisconsin-River Falls. [Link]
- 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis. Doc Brown's Chemistry. [https://www.docbrown.info/page06/IR-Mass-NMR/H-NMR/H-NMRsp benzoicacid.htm]([Link] benzoicacid.htm)
- NMR Sample Preparation | Chemical Instrumentation Facility.
- Determining the coupling on a substituted benzene ring. Chemistry Stack Exchange. [Link]
- Supplementary Information. The Royal Society of Chemistry. [Link]
- 1H–1H Coupling in Proton NMR. ACD/Labs. [Link]
Sources
Application Note: A Comprehensive Guide to the Use of 3-Nitro-4-phenoxy-5-sulfamoylbenzoic Acid as a Pharmaceutical Reference Standard
Introduction: The Critical Role in Pharmaceutical Quality Control
3-Nitro-4-phenoxy-5-sulfamoylbenzoic acid (CAS No: 28328-53-2) is a key chemical entity within the landscape of pharmaceutical manufacturing and quality control.[1][2] Primarily recognized as a critical process intermediate in the synthesis of Bumetanide, a potent loop diuretic, it is also classified as a significant impurity (Bumetanide Impurity A or Related Compound B) that must be rigorously monitored.[2][3][][5][6] The effective control of such impurities is a fundamental requirement mandated by global regulatory bodies to ensure the safety and efficacy of the final drug product.
This document serves as a detailed guide for researchers, analytical scientists, and drug development professionals on the proper handling, qualification, and application of this compound as a pharmaceutical reference standard. The protocols herein are designed to be self-validating, incorporating system suitability and quality control checks to ensure data integrity, aligning with the principles of E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness).
Physicochemical Profile and Handling
A thorough understanding of the reference standard's properties is paramount for its correct use and long-term stability.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Chemical Name | This compound | [1][6][7] |
| CAS Number | 28328-53-2 | [2][3] |
| Molecular Formula | C₁₃H₁₀N₂O₇S | [3][8] |
| Molecular Weight | 338.30 g/mol | [] |
| Appearance | Yellow to Brownish-Yellow Solid | [] |
| Melting Point | 251-253 °C (with decomposition) | [2][][9] |
| Solubility | Slightly soluble in Dimethyl Sulfoxide (DMSO) and Methanol | [5] |
| Storage Conditions | Store in a refrigerator at 2-8°C, protected from light and moisture. | [5][10] |
Safety and Handling Precautions:
This compound must be handled with appropriate care in a laboratory setting.
-
Hazard Identification: It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[6]
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses, and a lab coat. When handling the powder outside of a contained environment, respiratory protection may be necessary.
-
Handling: Avoid inhalation of dust and direct contact with skin and eyes.[5] Use a chemical fume hood for preparing solutions. Wash hands thoroughly after handling.[5][6]
Qualification of a New Reference Standard Lot
Before a new lot of a reference standard can be used for quantitative analysis, it must be thoroughly characterized and qualified to establish its fitness for purpose. This process ensures the identity, purity, and assigned content value are accurate.
Caption: Workflow for the qualification of a new reference standard lot.
Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
Causality: A gradient HPLC method is chosen to ensure the effective separation of the main component from any potential process-related impurities and degradation products, which may have different polarities. A C18 column provides a versatile stationary phase for retaining the aromatic compound.
-
Instrumentation: HPLC system with a UV/Vis or Diode Array Detector (DAD).
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 30% B
-
5-25 min: 30% to 70% B
-
25-30 min: 70% B
-
30-32 min: 70% to 30% B
-
32-40 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Procedure:
-
Standard Preparation: Accurately weigh about 25 mg of the this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent). This yields a concentration of approximately 0.5 mg/mL.
-
System Suitability Test (SST): Inject the standard solution six times. The system is deemed suitable for use if it meets the criteria in Table 2.
-
Analysis: Inject the standard solution in duplicate.
-
Calculation: Determine the purity by area normalization. Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.
-
Table 2: System Suitability Test (SST) Parameters
| Parameter | Acceptance Criterion | Rationale |
| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry and good chromatographic performance. |
| Theoretical Plates (N) | ≥ 2000 | Indicates column efficiency and separation power. |
| RSD of Peak Area | ≤ 2.0% (for n=6 injections) | Demonstrates the precision and reproducibility of the system. |
Protocol 2: Water Content by Karl Fischer Titration
Causality: Water content can significantly impact the true concentration of the reference standard. Karl Fischer titration is the gold standard for accurately quantifying water in solid samples.
-
Instrumentation: Volumetric or coulometric Karl Fischer titrator.
-
Procedure:
-
Standardize the Karl Fischer reagent according to the instrument manufacturer's instructions.
-
Accurately weigh an appropriate amount of the reference standard and introduce it into the titration vessel.
-
Perform the titration until the endpoint is reached.
-
Repeat the measurement at least twice more and calculate the average water content percentage.
-
Protocol 3: Residual Solvents by Headspace Gas Chromatography (HS-GC)
Causality: Solvents used during synthesis can be trapped in the final solid material. HS-GC is a highly sensitive method for detecting and quantifying these volatile impurities, which must be accounted for in the final purity calculation.
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) and a headspace autosampler.
-
Procedure:
-
Prepare a standard solution containing known concentrations of expected residual solvents (e.g., Methanol, Ethanol, Acetone) in a suitable solvent like DMSO.
-
Accurately weigh the reference standard into a headspace vial and dissolve in DMSO.
-
Analyze the standard and sample vials using a validated HS-GC method compliant with pharmacopeial standards (e.g., USP <467>).
-
Quantify any detected solvents.
-
Assigning the Final Assay Value
The final, corrected purity or "assay value" is calculated using a mass balance approach, which accounts for all measured components.
Assay (%) = Purity by HPLC (%) x [(100 - Water (%) - Total Residual Solvents (%)) / 100]
Application: Quantifying Impurity A in Bumetanide API
Once qualified, the reference standard is used to accurately identify and quantify Bumetanide Impurity A in API batches.
Caption: Routine QC testing workflow using the qualified reference standard.
Protocol 4: Impurity Quantification in Bumetanide API
-
Objective: To quantify the percentage of this compound (Impurity A) in a sample of Bumetanide API.
-
Instrumentation and Conditions: Use the same HPLC system and conditions as described in Protocol 1.
-
Procedure:
-
Standard Solution (Working Standard): Prepare a 0.5 mg/mL solution of the qualified reference standard as in Protocol 1. Further dilute this solution to a concentration relevant to the impurity specification limit (e.g., 0.1% of the sample concentration, which would be 5 µg/mL).
-
Sample Solution (Test Sample): Accurately weigh about 100 mg of the Bumetanide API into a 20 mL volumetric flask. Dissolve and dilute to volume with the diluent. This yields a concentration of 5.0 mg/mL.
-
Analysis Sequence:
-
Inject diluent (blank).
-
Inject the Working Standard solution five times to establish system suitability and obtain an average response.
-
Inject the Test Sample solution in duplicate.
-
-
Identification: The impurity peak in the Test Sample chromatogram is identified by comparing its retention time to that of the main peak in the Working Standard chromatogram.
-
Calculation (External Standard Method):
-
Impurity (%) = (Area_Impurity / Area_Standard) x (Conc_Standard / Conc_Sample) x 100
-
Where:
-
Area_Impurity is the peak area of Impurity A in the Test Sample.
-
Area_Standard is the average peak area from the Working Standard injections.
-
Conc_Standard is the concentration of the Working Standard (e.g., 5 µg/mL).
-
Conc_Sample is the concentration of the Bumetanide API in the Test Sample (e.g., 5000 µg/mL).
-
-
-
Conclusion
The this compound reference standard is an indispensable tool for the pharmaceutical industry. Its proper qualification and application are non-negotiable for ensuring that Bumetanide API and its finished products meet the stringent quality and purity standards required for patient safety. The protocols outlined in this guide provide a robust framework for achieving reliable and accurate analytical results.
References
- 3-(Aminosulfonyl)-5-nitro-4-phenoxybenzoic acid | C13H10N2O7S | CID 119926 - PubChem. [Link]
- This compound-d5 - Pharmaffili
Sources
- 1. This compound [lgcstandards.com]
- 2. This compound | 28328-53-2 [chemicalbook.com]
- 3. store.usp.org [store.usp.org]
- 5. This compound | 28328-53-2 [amp.chemicalbook.com]
- 6. 3-(Aminosulfonyl)-5-nitro-4-phenoxybenzoic acid | C13H10N2O7S | CID 119926 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound [lgcstandards.com]
- 8. scbt.com [scbt.com]
- 9. 28328-53-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. pharmaffiliates.com [pharmaffiliates.com]
Application Note: A Validated Protocol for the Laboratory-Scale Synthesis of 3-Amino-4-phenoxy-5-sulfamoylbenzoic Acid
Abstract
This application note provides a detailed, reliable, and reproducible protocol for the laboratory-scale synthesis of 3-amino-4-phenoxy-5-sulfamoylbenzoic acid. This compound is a critical intermediate in the synthesis of bumetanide, a potent loop diuretic used in the treatment of edema and hypertension.[1][2] The protocol herein describes the catalytic hydrogenation of 3-nitro-4-phenoxy-5-sulfamoylbenzoic acid, a well-established and efficient method for this transformation.[3][4] This guide is intended for researchers, chemists, and drug development professionals, offering in-depth procedural details, explanations for key experimental choices, and necessary safety precautions to ensure a successful and safe synthesis.
Introduction and Significance
3-Amino-4-phenoxy-5-sulfamoylbenzoic acid (CAS 28328-54-3) is a key building block in medicinal and pharmaceutical chemistry.[5][6] Its primary significance lies in its role as the penultimate precursor in the synthesis of Bumetanide, a high-ceiling diuretic of the sulfamoyl category.[7] The conversion of the nitro-substituted precursor to this primary amine is a critical step that dictates the viability of the overall synthetic route.
The method detailed below is a catalytic hydrogenation, which offers high selectivity for the reduction of the aromatic nitro group without affecting the carboxylic acid, phenoxy, or sulfamoyl functionalities. This approach is favored for its clean conversion and relatively mild reaction conditions, making it highly suitable for a laboratory setting.
Synthetic Pathway: Catalytic Hydrogenation
The core of this synthesis is the selective reduction of an aromatic nitro group to an amine. This is achieved using hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. The palladium surface adsorbs both the hydrogen gas and the nitro compound, facilitating the transfer of hydrogen atoms and leading to the reduction.
Caption: Reaction scheme for the synthesis of the target compound.
Materials and Equipment
Reagents and Chemicals
| Reagent | Grade | Supplier Recommendation |
| This compound | ≥98% Purity | Standard Chemical Supplier |
| 10% Palladium on Carbon (Pd/C) | 50% water wet paste | Standard Chemical Supplier |
| Ethanol (EtOH) | Anhydrous, 200 proof | Standard Chemical Supplier |
| Water | Deionized | In-house supply |
| Lithium Hydroxide (LiOH), 1N solution | ACS Reagent Grade | Standard Chemical Supplier |
| Hydrochloric Acid (HCl), 4N solution | ACS Reagent Grade | Standard Chemical Supplier |
| Hydrogen (H₂) Gas | High Purity (≥99.99%) | Local Gas Supplier |
| Nitrogen (N₂) or Argon (Ar) Gas | High Purity | Local Gas Supplier |
Equipment
-
Parr Hydrogenator or similar catalytic hydrogenation apparatus
-
Three-neck round-bottom flask (appropriately sized for the reaction scale)
-
Magnetic stirrer and stir bars
-
pH meter or pH indicator strips
-
Büchner funnel and vacuum flask
-
Filter paper (e.g., Whatman No. 1)
-
Celite® 545 or similar filter aid
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
Recrystallization dish
Detailed Experimental Protocol
This protocol is based on a 20 g scale of the starting nitro compound.[4] Adjustments can be made as necessary for different scales.
Safety Precautions
-
Hydrogen Gas: Hydrogen is extremely flammable. Perform the hydrogenation in a well-ventilated fume hood, away from ignition sources. Ensure all connections are secure to prevent leaks.
-
Palladium Catalyst: Palladium on carbon is pyrophoric, especially when dry and exposed to air. Always handle the catalyst as a wet paste. After filtration, do not allow the catalyst on the filter paper to dry out. Quench the used catalyst promptly and dispose of it according to institutional guidelines.
-
Acids and Bases: Handle concentrated acids and bases with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Step-by-Step Procedure
-
Preparation of the Reaction Mixture:
-
To a 500 mL three-neck round-bottom flask, add this compound (20 g).
-
Add deionized water (100 mL) to create a suspension.[4]
-
While stirring, slowly add 1N lithium hydroxide (LiOH) solution dropwise until the solid dissolves and the pH of the solution reaches 8.[4] This step is crucial as it forms the more soluble lithium salt of the starting material, ensuring a homogeneous reaction mixture which leads to a more efficient reduction.
-
-
Catalytic Hydrogenation:
-
Carefully add 10% Palladium on Carbon (0.6 g, 50% wet) to the solution.[4]
-
Rationale: The catalyst loading is typically 1-5% by weight relative to the substrate. A 3% loading (0.6 g for 20 g) is a robust starting point.
-
Secure the flask to the hydrogenation apparatus.
-
Purge the system by evacuating the flask and backfilling with an inert gas (Nitrogen or Argon) three times to remove all oxygen.
-
Introduce hydrogen gas to the system, typically to a pressure of 1.1 atmospheres (approx. 16 psi) or up to 40 psi if using a Parr shaker.[3][4]
-
Begin vigorous stirring. The reaction is typically exothermic and should be monitored.
-
Continue the hydrogenation at room temperature until the uptake of hydrogen gas ceases. This indicates the completion of the reduction. For this scale, this may take several hours.
-
-
Catalyst Removal and Work-up:
-
Once the reaction is complete, stop the hydrogen flow and carefully purge the system with inert gas three times to remove all residual hydrogen.
-
Prepare a Büchner funnel with a pad of Celite® over the filter paper. Wet the pad with deionized water.
-
Rationale: Celite prevents the fine catalyst particles from passing through the filter paper, ensuring a particle-free filtrate.
-
Carefully filter the reaction mixture through the prepared Celite pad under vacuum. Wash the reaction flask and the Celite pad with a small amount of deionized water to ensure all product is collected.
-
CRITICAL SAFETY STEP: Immediately transfer the filter cake containing the wet catalyst into a beaker of water to prevent ignition upon drying in air.
-
-
Product Isolation and Purification:
-
Transfer the clear filtrate to a beaker with stirring.
-
Slowly add 4N hydrochloric acid (HCl) dropwise to the filtrate. The product, 3-amino-4-phenoxy-5-sulfamoylbenzoic acid, will begin to precipitate as the pH decreases.
-
Continue adding HCl until the pH of the solution reaches 2.5.[4] This ensures complete protonation of the carboxylate and precipitation of the amino acid product.
-
Cool the mixture in an ice bath for 30-60 minutes to maximize precipitation.
-
Collect the white solid product by vacuum filtration using a clean Büchner funnel. Wash the filter cake with a small amount of cold deionized water.
-
For further purification, recrystallize the crude product from aqueous ethanol.[4] Dissolve the solid in a minimal amount of hot ethanol and add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to form pure crystals.
-
Filter the purified crystals and dry them under vacuum at 60-70°C to a constant weight.
-
Characterization
The final product should be a white to off-white solid.
-
Molecular Formula: C₁₃H₁₂N₂O₅S[8]
-
Molecular Weight: 308.31 g/mol [8]
-
Melting Point: 255-256°C (after recrystallization)[4]
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis.
References
- Wikipedia. Bumetanide. [Link]
- PrepChem.com. Synthesis of 3-amino-4-phenoxy-5-sulfamoylbenzoic acid. [Link]
- PrepChem.com. Synthesis of B. 3-amino-4-phenoxy-5-sulphamyl-benzoic acid. [Link]
- PubChem. 3-Amino-4-phenoxy-5-sulfamoylbenzoic acid. [Link]
- Portland Press. Synthesis, biochemical characterization and in silico investigation of 3-(butylamino)-4-phenoxy-5-sulfamoylbenzoic acid derivatives: dual action mode inhibitors of urease and virulent bacterial stains. [Link]
- PubMed. Bumetanide--the way to its chemical structure. [Link]
- International Journal of Research in Pharmacy and Chemistry.
- Google Patents. CN106748906A - A kind of synthetic method of bumetanide.
- Google Patents. CN106748906B - A kind of synthetic method of bumetanide.
Sources
- 1. Bumetanide - Wikipedia [en.wikipedia.org]
- 2. Bumetanide--the way to its chemical structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. prepchem.com [prepchem.com]
- 4. prepchem.com [prepchem.com]
- 5. CAS 28328-54-3: 3-Amino-5-(aminosulfonyl)-4-phenoxybenzoic… [cymitquimica.com]
- 6. Buy 3-Amino-4-phenoxy-5-sulfamoylbenzoic acid | 28328-54-3 | > 95% [smolecule.com]
- 7. ijrpc.com [ijrpc.com]
- 8. 3-Amino-4-phenoxy-5-sulfamoylbenzoic acid | C13H12N2O5S | CID 119927 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols: Investigating 3-Nitro-4-phenoxy-5-sulfamoylbenzoic Acid in Drug Discovery
Abstract
This document provides a comprehensive guide for researchers initiating studies on 3-Nitro-4-phenoxy-5-sulfamoylbenzoic acid. Direct pharmacological data for this specific compound is sparse in publicly available literature. However, its chemical structure bears a striking resemblance to the potent loop diuretic, bumetanide. This guide, therefore, leverages a structural analogue approach to propose high-probability biological targets and provides detailed, field-proven protocols to investigate these hypotheses. The primary focus is on the Na-K-Cl cotransporter (NKCC) family, the established target of bumetanide, with further discussion on potential unique activities conferred by the nitro group substitution.
Introduction: A Hypothesis-Driven Approach
This compound is a sulfamoylbenzoic acid derivative. While this compound is commercially available, it is primarily cataloged as a chemical intermediate or impurity related to bumetanide synthesis[1][2]. A thorough review of the scientific literature reveals a lack of dedicated studies on its biological activity.
However, its core structure is nearly identical to bumetanide (3-(butylamino)-4-phenoxy-5-sulfamoylbenzoic acid), a well-characterized and clinically significant loop diuretic[3]. The key difference is the substitution at the C3 position of the benzoic acid ring: a nitro group (-NO₂) in the compound of interest versus a butylamino group (-NH-(CH₂)₃-CH₃) in bumetanide. This strong structural similarity forms the basis of our primary hypothesis: This compound is a potent inhibitor of the Na-K-Cl cotransporter (NKCC).
This guide will therefore focus on providing the rationale and experimental workflows to test this hypothesis, exploring both the established diuretic applications and the emerging therapeutic areas for NKCC inhibitors, such as neurological disorders[4][5].
The Primary Target: Na-K-Cl Cotransporters (NKCCs)
Mechanism of Action
NKCCs are membrane proteins that facilitate the electroneutral transport of one sodium (Na⁺), one potassium (K⁺), and two chloride (Cl⁻) ions across the cell membrane[6]. There are two main isoforms:
-
NKCC2: Primarily expressed in the apical membrane of the thick ascending limb of the loop of Henle in the kidney[6]. Its inhibition blocks the reabsorption of sodium and chloride, leading to a powerful diuretic effect. This is the primary target for loop diuretics like bumetanide[7][8].
-
NKCC1: Ubiquitously expressed in many tissues, including the brain, heart, and secretory epithelia[4][]. It plays a crucial role in regulating cell volume and intracellular chloride concentration[4]. In neurons, NKCC1 activity is high during development, leading to higher intracellular chloride and excitatory responses to the neurotransmitter GABA. In mature neurons, NKCC1 expression is typically downregulated[5].
Bumetanide inhibits both NKCC1 and NKCC2[10]. We hypothesize that this compound will also exhibit inhibitory activity against both isoforms.
Figure 1. Proposed mechanism of NKCC inhibition.
Structure-Activity Relationship (SAR) Insights
Studies on bumetanide derivatives have established key structural requirements for NKCC2 inhibition[6][7][11]:
-
Anionic Group: The carboxylic acid at C1 is essential for activity. Its replacement with a non-ionic group abolishes inhibition[6][11].
-
Sulfamoyl Group: The sulfamoyl group at C5 is critical.
-
Phenoxy Group: The phenoxy group at C4 contributes to high potency.
-
C3 Substitution: This position tolerates various substitutions, modulating potency and selectivity. The butylamino group of bumetanide provides high potency. The replacement with a nitro group in our compound of interest is a significant modification. The nitro group is a strong electron-withdrawing group, which may alter the electronic properties and binding interactions with the transporter compared to the electron-donating amino group in bumetanide.
Proposed Therapeutic Applications & Experimental Workflows
Based on the bumetanide analogue, we propose two primary avenues of investigation.
Application I: Diuretic Activity (NKCC2 Inhibition)
The most direct hypothesis is that the compound will function as a loop diuretic. This can be tested through a series of in vitro and in vivo experiments.
Figure 2. Experimental workflow for diuretic activity screening.
Protocol 1: In Vitro NKCC2 Inhibition Assay (⁸⁶Rb⁺ Flux)
This protocol measures the activity of NKCC2 by quantifying the uptake of radioactive Rubidium (⁸⁶Rb⁺), a congener for K⁺.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against human NKCC2.
Materials:
-
HEK-293 cells stably expressing human NKCC2 (hNKCC2).
-
Control HEK-293 cells (mock-transfected).
-
Assay Buffer: 135 mM NaCl, 5 mM RbCl, 1 mM CaCl₂, 1 mM MgCl₂, 5 mM glucose, 20 mM HEPES, pH 7.4.
-
Pre-incubation Buffer: Assay buffer without RbCl.
-
⁸⁶RbCl (PerkinElmer or similar).
-
Test Compound (dissolved in DMSO).
-
Bumetanide (positive control).
-
Ouabain (to inhibit Na⁺/K⁺-ATPase).
-
Scintillation fluid and counter.
Procedure:
-
Cell Plating: Plate hNKCC2-expressing HEK-293 and mock cells in 24-well plates and grow to 90-95% confluency.
-
Pre-incubation: Aspirate media and wash cells twice with Pre-incubation Buffer.
-
Inhibitor Addition: Add 250 µL of Pre-incubation Buffer containing ouabain (100 µM) and varying concentrations of the test compound or bumetanide (e.g., 10 nM to 100 µM). Incubate for 15 minutes at 37°C.
-
Initiate Flux: Add 250 µL of Assay Buffer containing ⁸⁶RbCl (final activity ~1 µCi/mL) to start the uptake. Incubate for exactly 5 minutes at 37°C.
-
Stop Flux: Rapidly aspirate the radioactive solution and wash the cells four times with ice-cold wash buffer (e.g., 100 mM MgCl₂).
-
Cell Lysis: Lyse the cells in each well with 500 µL of 0.1% SDS or 0.1 M NaOH.
-
Quantification: Transfer the lysate to a scintillation vial, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Subtract the counts from mock-transfected cells (bumetanide-insensitive background) from the hNKCC2-expressing cells. Plot the percentage of inhibition against the log concentration of the inhibitor and fit to a sigmoidal dose-response curve to determine the IC₅₀.
Application II: Neurological Disorders (NKCC1 Inhibition)
Dysregulation of NKCC1 is implicated in several neurological conditions, including epilepsy, autism spectrum disorders, and neuropathic pain, where it contributes to an excitatory GABAergic response[4][5][12][13]. Inhibiting NKCC1 can restore the normal inhibitory function of GABA, making it a promising therapeutic strategy[14][15]. The poor brain penetration of bumetanide has limited its use for CNS disorders, driving the search for new, more brain-penetrant NKCC1 inhibitors[13][15].
Protocol 2: Cell-Based NKCC1 Functional Assay (Fluorescence-based)
This protocol uses a Cl⁻-sensitive fluorescent dye to measure NKCC1-mediated chloride influx in a cell line.
Objective: To determine the IC₅₀ of the test compound against human NKCC1 and assess its selectivity over NKCC2.
Materials:
-
HEK-293 cells stably expressing human NKCC1.
-
HEK-293 cells stably expressing human NKCC2 (for selectivity).
-
MQAE or other suitable Cl⁻-sensitive fluorescent dye.
-
Low-Cl⁻ Buffer: Replace NaCl and KCl with sodium gluconate and potassium gluconate.
-
High-Cl⁻ Buffer: Standard buffer containing 140 mM NaCl.
-
Test Compound and Bumetanide.
-
Fluorescence plate reader.
Procedure:
-
Cell Plating & Dye Loading: Plate NKCC1- or NKCC2-expressing cells in a 96-well black, clear-bottom plate. Once confluent, load cells with the fluorescent dye according to the manufacturer's protocol.
-
Chloride Depletion: Wash cells and incubate in Low-Cl⁻ Buffer to deplete intracellular chloride.
-
Inhibitor Incubation: Add Low-Cl⁻ Buffer containing various concentrations of the test compound or bumetanide. Incubate for 15 minutes.
-
Measure Influx: Use a fluorescence plate reader to measure the baseline fluorescence. Inject High-Cl⁻ Buffer to initiate NKCC1-mediated Cl⁻ influx. The influx of Cl⁻ quenches the dye's fluorescence.
-
Data Acquisition: Record the fluorescence quenching rate over time.
-
Data Analysis: Calculate the initial rate of fluorescence quenching for each concentration. Plot the percentage of inhibition of this rate versus log inhibitor concentration to determine the IC₅₀. Compare the IC₅₀ values for NKCC1 and NKCC2 to determine selectivity.
| Compound | Hypothetical IC₅₀ for NKCC1 (µM) | Hypothetical IC₅₀ for NKCC2 (µM) | Selectivity Ratio (IC₅₀ NKCC2 / IC₅₀ NKCC1) |
| Bumetanide | 5.0 | 4.0[6] | ~0.8 |
| This compound | 8.0 | 6.0 | ~0.75 |
| Selective NKCC1 Inhibitor (Ideal) | 0.5 | >50 | >100 |
| Table 1. Example of expected quantitative data from in vitro inhibition assays. Values for the test compound are hypothetical and serve as an illustrative goal for the initial screening. |
The Role of the Nitro Group: Potential for Novelty
The nitroaromatic group is a unique functional group in medicinal chemistry[16][17]. While sometimes associated with toxicity, it is a key component of many approved drugs and can confer unique properties[18][19].
-
Bio-reduction: The nitro group can be reduced by cellular enzymes (nitroreductases) to form reactive intermediates[18][20]. This is a mechanism of action for many antimicrobial drugs[20]. In the context of cancer, this property is exploited in hypoxia-activated prodrugs, where the low-oxygen environment of tumors facilitates nitro group reduction.
-
Pharmacokinetics: As a strong electron-withdrawing group, it can significantly alter the pKa, lipophilicity, and metabolic stability of the molecule compared to bumetanide, potentially affecting properties like brain penetration.
Exploratory Protocol: An initial assessment of the compound's stability and potential for bioreduction in liver microsomes or relevant cell lines (e.g., cancer cells under hypoxic conditions) could open up entirely new avenues of research beyond NKCC inhibition.
Conclusion and Future Directions
This compound represents an unexplored but promising chemical entity. Its strong structural similarity to bumetanide provides a clear and testable hypothesis: that it acts as an inhibitor of the NKCC1 and NKCC2 cotransporters. The protocols outlined in this guide provide a robust framework for validating this hypothesis, quantifying the compound's potency and selectivity, and establishing a foundation for further preclinical development.
The critical next steps for any research program on this molecule would be:
-
Confirm Target Engagement: Utilize the in vitro protocols to confirm NKCC1/2 inhibition and determine IC₅₀ values.
-
Assess Selectivity: Directly compare activity on NKCC1 versus NKCC2. A compound with selectivity for NKCC1 over NKCC2 would be highly valuable for neurological applications, as it would minimize diuretic side effects[12][21].
-
Evaluate ADME Properties: Characterize the compound's absorption, distribution, metabolism, and excretion properties, with a particular focus on metabolic stability and blood-brain barrier permeability.
The presence of the nitro group offers a tantalizing possibility for novel pharmacology beyond that of the parent bumetanide scaffold, warranting investigation into its metabolic fate and potential for bioactivation.
References
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- Bumetanide Monograph for Professionals. (2025, July 10). Drugs.com.
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- What is the mechanism of Bumetanide? (2024, July 17). Patsnap Synapse.
- Lykke, K., et al. (2015). Structure-activity relationships of bumetanide derivatives: correlation between diuretic activity in dogs and inhibition of the human NKCC2A transporter. PubMed.
- Bourke, E., et al. (1976). Study of the sites and mechanisms of action of bumetanide in man. PubMed.
- Pharmacology Of Bumetanide (Bumex) ; Pharmacokinetics, Mechanism of Action, Uses, Effects. (2025, January 18). YouTube.
- What are NKCC1 inhibitors and how do they work? (2024, June 21). Patsnap Synapse.
- Savardi, A., et al. (2020). Selective NKCC1 Inhibitors for the Treatment of Neurodevelopmental and Neurological Disorders with Defective NKCC1/KCC2 expression-ratio. Neurology, 94(15 Supplement).
- Feit, P. W. (1981). Bumetanide--the way to its chemical structure. PubMed.
- Savardi, A., et al. (2021). Pharmacological tools to target NKCC1 in brain disorders. Trends in Pharmacological Sciences, 42(10), 865-880.
- Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. (2022). MDPI.
- Cation-Chloride Cotransporters KCC2 and NKCC1 as Therapeutic Targets in Neurological and Neuropsychiatric Disorders. (2023). MDPI.
- Pharmacological tools to target NKCC1 in brain disorders. (2021). Washington State University Research Exchange.
- Gagnon, K. B., et al. (2009). Small-molecule screen identifies inhibitors of the neuronal K-Cl cotransporter KCC2. PNAS, 106(13), 5363-5368.
- Sica, D. A., & Carter, B. (2023). Bumetanide. In StatPearls. StatPearls Publishing.
- Advances in the development of novel compounds targeting cation-chloride cotransporter physiology. (2017). PubMed Central.
- NKCC Inhibitors, Agonists and Modulators. (n.d.). BOC Sciences.
- Special Issue: Nitro Group Containing Drugs. (n.d.). MDPI.
- Re-Miti, A., et al. (2021). Nitroaromatic Antibiotics as Nitrogen Oxide Sources. PubMed Central.
- Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. African Journal of Pharmaceutical Sciences, 5(1), 1-7.
- Structure-activity relationships of bumetanide derivatives: Correlation between diuretic activity in dogs and inhibition of the human NKCC2A transporter. (2015). ResearchGate.
- Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. (2021). SciELO.
- Conti, M., et al. (2020). Discovery of a Small Molecule Drug Candidate for Selective NKCC1 Inhibition in Brain Disorders. PubMed Central.
- Bumex (Bumetanide): Side Effects, Uses, Dosage, Interactions, Warnings. (n.d.). RxList.
- Design, Synthesis, In Vitro and In Vivo Characterization of Selective NKCC1 Inhibitors for the Treatment of Core Symptoms in Down Syndrome. (2021). PubMed Central.
- Bumetanide (Bumex): Uses & Side Effects. (n.d.). Cleveland Clinic.
- About bumetanide. (n.d.). NHS.
- Design, Synthesis, In Vitro and In Vivo Characterization of Selective NKCC1 Inhibitors for the Treatment of Core Symptoms in Down Syndrome. (2021). ACS Publications.
- NKCC1 and NKCC2: The pathogenetic role of cation-chloride cotransporters in hypertension. (2014). PubMed Central.
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- This compound | CAS 28328-53-2. (n.d.). Santa Cruz Biotechnology.
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- This compound. (n.d.). LGC Standards.
- 28328-53-2|this compound|BLD Pharm. (n.d.).
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Application Note: Derivatization Strategies for the Sensitive Analysis of 3-Nitro-4-phenoxy-5-sulfamoylbenzoic Acid
Introduction
3-Nitro-4-phenoxy-5-sulfamoylbenzoic acid is a key intermediate and a known impurity in the synthesis of Bumetanide, a potent loop diuretic.[1][] Its accurate and sensitive quantification is critical for ensuring the quality and safety of the final active pharmaceutical ingredient (API). However, the inherent chemical properties of this molecule present significant analytical challenges. Its structure incorporates three highly polar functional groups: a carboxylic acid, a sulfonamide, and a nitro group. This polarity renders the molecule non-volatile and thermally labile, precluding direct analysis by gas chromatography (GC).[3][4] While amenable to High-Performance Liquid Chromatography (HPLC), achieving the low detection limits required for impurity analysis often necessitates signal enhancement.
This application note provides a comprehensive guide to the derivatization of this compound. We will explore distinct, validated protocols tailored for three major analytical platforms:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To overcome non-volatility by converting polar groups into stable, volatile analogues.
-
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD): To dramatically increase detection sensitivity by attaching a fluorescent tag.
-
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): To enhance ionization efficiency for ultimate sensitivity and selectivity.
Each section explains the underlying chemical principles, provides detailed step-by-step protocols, and discusses the rationale behind experimental choices, empowering researchers to select and implement the optimal strategy for their specific analytical objectives.
Part 1: Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Principle of the Method
Direct GC analysis of this compound is not feasible due to the active hydrogens on the carboxylic acid and sulfonamide groups. These groups engage in strong intermolecular hydrogen bonding, which drastically reduces volatility and can cause thermal decomposition in the hot GC inlet.[4] Derivatization is therefore mandatory. The primary strategy for GC is silylation , a robust technique that replaces active hydrogens with non-polar trimethylsilyl (TMS) groups, rendering the molecule volatile and thermally stable.[5][6]
dot
Caption: GC-MS Derivatization Workflow.
Protocol 1: Comprehensive Silylation with BSTFA + TMCS
This protocol utilizes N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst. This combination is highly effective and will derivatize both the carboxylic acid and the sulfonamide groups.[7]
A. Materials and Reagents
-
This compound standard or sample extract
-
BSTFA + 1% TMCS (Silylating Agent)
-
Pyridine or Acetonitrile (Anhydrous Grade, Reaction Solvent)
-
Nitrogen gas, high purity
-
2 mL GC vials with PTFE-lined caps
-
Heating block or oven
B. Detailed Protocol
-
Sample Preparation: Accurately transfer an aliquot of the sample (typically containing 1-100 µg of the analyte) into a GC vial.
-
Drying: Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas. It is critical to remove all traces of water and protic solvents, as they will consume the silylating reagent.[5][8]
-
Reagent Addition: Add 100 µL of anhydrous pyridine or acetonitrile to reconstitute the dried residue. Then, add 100 µL of BSTFA + 1% TMCS.
-
Expert Insight: Pyridine is an excellent solvent for silylation as it can also act as an acid scavenger, driving the reaction to completion.[6]
-
-
Reaction: Tightly cap the vial and vortex for 30 seconds. Place the vial in a heating block or oven set to 70°C for 30 minutes to ensure complete derivatization of all active sites.[7]
-
Analysis: After cooling to room temperature, the sample is ready for injection. Inject 1 µL of the derivatized solution into the GC-MS.
C. Suggested GC-MS Parameters
| Parameter | Setting | Rationale |
| Inlet | Splitless, 280°C | Ensures efficient transfer of the high-boiling point derivative onto the column. |
| Column | Low-bleed 5% Phenyl Methylpolysiloxane (e.g., DB-5ms, 30m x 0.25mm) | Provides good separation for a wide range of derivatized compounds. |
| Oven Program | 100°C (hold 1 min), ramp 15°C/min to 300°C, hold 5 min | A starting point; must be optimized based on observed chromatogram. |
| MS Source | 230°C (EI) | Standard temperature for electron ionization. |
| MS Quad | 150°C | Standard temperature for the quadrupole. |
| Scan Mode | Full Scan (50-550 m/z) for identification, SIM for quantification | Full scan helps identify the derivative, while Selected Ion Monitoring (SIM) provides higher sensitivity. |
Part 2: Derivatization for HPLC with Fluorescence Detection (HPLC-FLD)
Principle of the Method
For HPLC analysis, the primary goal of derivatization is to enhance detection sensitivity. While the analyte has native UV absorbance, converting it to a fluorescent derivative can lower the limit of detection by several orders of magnitude.[9][10] The molecule offers two primary targets for fluorescent labeling: the carboxylic acid group and the primary amine of the sulfonamide group.
dot
Caption: HPLC-FLD Derivatization Workflows.
Protocol 2: Fluorescent Labeling of the Carboxylic Acid Group
This method uses 9-chloromethyl anthracene to form a highly fluorescent ester derivative, ideal for sensitive quantification.[11]
A. Materials and Reagents
-
9-chloromethyl anthracene (Derivatizing Agent)
-
Tetrabutylammonium bromide (Catalyst)
-
Acetonitrile (HPLC Grade)
-
Standard or sample extract of the analyte
B. Detailed Protocol
-
Sample Preparation: Prepare a solution of the analyte in acetonitrile.
-
Reagent Preparation: Prepare a 1 mg/mL solution of 9-chloromethyl anthracene in acetonitrile and a 1 mg/mL solution of tetrabutylammonium bromide in acetonitrile.
-
Reaction: In a 2 mL vial, mix 100 µL of the sample solution, 100 µL of the derivatizing agent solution, and 50 µL of the catalyst solution.
-
Incubation: Cap the vial and heat at 50°C for 50 minutes.[11]
-
Analysis: After cooling, the sample can be directly injected or diluted with the mobile phase if necessary. Inject 10-20 µL into the HPLC-FLD system.
Protocol 3: Fluorescent Labeling of the Sulfonamide Group
This protocol uses fluorescamine, which reacts specifically and rapidly with the primary amine of the sulfonamide group to yield a fluorescent product.[12][13]
A. Materials and Reagents
-
Fluorescamine (Derivatizing Agent)
-
Borate Buffer (0.1 M, pH 9.0)
-
Acetone (HPLC Grade)
-
Acetonitrile (HPLC Grade)
-
Standard or sample extract of the analyte
B. Detailed Protocol
-
Sample Preparation: Dissolve the sample in a small amount of acetonitrile.
-
Buffering: In a 2 mL vial, add 500 µL of 0.1 M Borate Buffer (pH 9.0) and 100 µL of the sample solution.
-
Reagent Addition: Prepare a fresh solution of fluorescamine in acetone (e.g., 0.3 mg/mL). Rapidly add 200 µL of the fluorescamine solution to the buffered sample while vortexing. The reaction is nearly instantaneous.
-
Stabilization: Allow the reaction to proceed for 1 minute at room temperature in the dark.[14]
-
Analysis: Inject 10-20 µL into the HPLC-FLD system.
C. Suggested HPLC-FLD Parameters
| Parameter | Setting for Protocol 2 (Anthracene) | Setting for Protocol 3 (Fluorescamine) |
| Column | C18 Reverse-Phase (e.g., 150 x 4.6 mm, 5 µm) | C18 Reverse-Phase (e.g., 150 x 4.6 mm, 5 µm) |
| Mobile Phase | A: Water, B: Acetonitrile (Gradient elution) | A: 0.1% Acetic Acid in Water, B: Acetonitrile (Gradient elution)[12] |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Fluorescence | λex = 365 nm, λem = 410 nm [11] | λex = 390 nm, λem = 475 nm |
Part 3: Derivatization for UPLC-MS/MS Analysis
Principle of the Method
For UPLC-MS/MS, the goal is to chemically modify the analyte to improve its ionization efficiency, leading to dramatic gains in sensitivity. Neutral or poorly ionizable molecules, like many nitroaromatic compounds, pose a challenge for mass spectrometry.[15] A powerful strategy is to reduce the aromatic nitro group to a primary amine. This new functional group is readily protonated, making the molecule highly responsive to positive mode electrospray ionization (+ESI).[16]
dot
Caption: Derivatization via Nitro Group Reduction.
Protocol 4: Reduction of the Nitro Group for Enhanced +ESI Signal
This protocol uses a mild and effective reduction system to convert the nitro group to an amine, making the analyte ideal for sensitive UPLC-MS/MS analysis.[16]
A. Materials and Reagents
-
Ammonium Formate
-
Zinc dust (activated)
-
Methanol (HPLC Grade)
-
Formic Acid
-
Water (UPLC-MS Grade)
-
Standard or sample extract of the analyte
-
0.22 µm Syringe filters (PTFE)
B. Detailed Protocol
-
Sample Preparation: Dissolve the analyte standard or sample residue in 1 mL of methanol.
-
Reaction Setup: To the methanolic solution, add 50 mg of ammonium formate and 20 mg of zinc dust.
-
Expert Insight: The ammonium formate/zinc system is selective and compatible with many other functional groups, including carboxylic acids and esters, making it ideal for this molecule.[16]
-
-
Reaction: Cap the vial and vortex vigorously at room temperature for 15-20 minutes. The progress can be monitored by TLC or a rapid LC-UV injection.
-
Quenching and Cleanup: Once the reaction is complete, filter the mixture through a 0.22 µm PTFE syringe filter to remove the zinc dust and any particulates.
-
Analysis: The filtered solution is ready for analysis. Dilute with the initial mobile phase as needed and inject into the UPLC-MS/MS system.
C. Suggested UPLC-MS/MS Parameters
| Parameter | Setting | Rationale |
| Column | UPLC C18 Column (e.g., 50 x 2.1 mm, 1.7 µm) | Provides high-resolution separation suitable for UPLC. |
| Mobile Phase | A: 0.1% Formic Acid in Water, B: 0.1% Formic Acid in Acetonitrile | Standard mobile phase for reverse-phase separation in positive ESI mode. |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) | The derivatized amine group is readily protonated in this mode. |
| Analysis Mode | Multiple Reaction Monitoring (MRM) | Provides exceptional selectivity and sensitivity by monitoring specific parent-daughter ion transitions. |
Summary and Method Selection Guide
The choice of derivatization strategy depends directly on the available instrumentation and the analytical requirements.
| Method | Target Group(s) | Primary Advantage | Best For... | Key Consideration |
| 1. Silylation | -COOH, -SO₂NH₂ | Enables GC-MS analysis | Laboratories equipped with GC-MS; provides structural confirmation via mass spectra. | Requires strictly anhydrous conditions.[8] |
| 2. Fluoro-labeling (-COOH) | -COOH | High sensitivity with FLD | Routine QC with HPLC-FLD; when the sulfonamide group may be compromised. | Reaction requires heating and a catalyst.[11] |
| 3. Fluoro-labeling (-SO₂NH₂) | -SO₂NH₂ | High sensitivity, rapid reaction | Rapid screening with HPLC-FLD; orthogonal method to carboxyl derivatization. | Fluorescamine reagent is moisture-sensitive and must be prepared fresh. |
| 4. Nitro Reduction | -NO₂ | Ultimate sensitivity & selectivity | Trace-level impurity profiling; confirmation studies requiring high confidence. | Requires a chemical reaction and cleanup step prior to analysis.[16] |
By understanding the principles and protocols outlined in this guide, researchers and drug development professionals can confidently select and apply the most appropriate derivatization technique for the robust and sensitive analysis of this compound.
References
- Imaizumi, N., et al. (1996). Ultraviolet and fluorescence derivatization reagents for carboxylic acids suitable for high performance liquid chromatography: a review. Biomedical Chromatography.
- The Bumbling Biochemist (2025). Derivatization of metabolites for GC-MS via methoximation+silylation.
- Xie, Z., et al. (2012). Application of a Fluorescent Derivatization Reagent 9-Chloromethyl Anthracene on Determination of Carboxylic Acids by HPLC. Journal of Chromatographic Science.
- Barros, A. S., et al. (2010). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolites.
- Agilent Technologies (2016). Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry.
- Patyra, E., et al. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Molecules.
- Bibel, H. (2025). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation.
- Restek Corporation. GC Derivatization.
- Li, D., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules.
- Patyra, E., et al. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. PubMed.
- Singh, A. K., et al. (1989). Simultaneous analysis of furosemide and bumetanide in horse plasma using high performance liquid chromatography. Biomedical Chromatography.
- Wang, C., et al. (2023). An Automated Solid-Phase Extraction–UPLC–MS/MS Method for Simultaneous Determination of Sulfonamide Antimicrobials in Environmental Water. Molecules.
- Wang, Z., et al. (2024). Rapid On-Column Esterification and Separation of Carboxylic Acids in Petroleum Fractions. Energy & Fuels.
- Zhang, J., et al. (2018). Simultaneous determination of five diuretic drugs using quantitative analysis of multiple components by a single marker. Journal of Analytical Methods in Chemistry.
- Nojima, K., et al. (1982). Gas Chromatographic Determination of Benzoic Acid and Toluic Acid in Airborne Particulates. Bunseki Kagaku.
- Wang, J., et al. (2020). Determination of 24 sulfonamide antibiotics in instant pastries by modified QuEChERS coupled with ultra performance liquid chromatography-tandem mass spectrometry. Food Science & Nutrition.
- Patyra, E., et al. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. ResearchGate.
- Reddy, G. S., et al. (2014). Derivatization of genotoxic nitroaromatic impurities for trace analysis by LC-MS. Analytical Methods.
- Agilent Technologies. Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry.
- Kwiatek, K., et al. (2022). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. Molecules.
- Tzompa-Sosa, D. A., et al. (2021). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. Molecules.
- Rashed, M. S., et al. (2000). Determination of benzoic acid in serum or plasma by gas chromatography-mass spectrometry (GC/MS). Methods in Molecular Biology.
- de la Torre, R., et al. (1998). Quantitative Determination of the Loop Diuretic Bumetanide in Urine and Pharmaceuticals by High-Performance Liquid Chromatograph. Journal of Chromatographic Science.
- Reddy, G. S., et al. (2014). Derivatization of genotoxic nitroaromatic impurities for trace analysis by LC-MS. Analytical Methods.
- Ashenhurst, J. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry.
- Google Patents. (2012). US20120220798A1 - Method for carboxylic acid esterification.
- Organic Chemistry Portal. Ester synthesis by esterification.
- ResearchGate. (2020). How to separate ester from carboxylic acid by using chromatography?
- Zaikin, V. G. (2005). Acids: Derivatization for GC Analysis.
- Reddy, G. S., et al. (2014). Derivatization of genotoxic nitroaromatic impurities for trace analysis by LC-MS. RSC Publishing.
- Davidson, C., et al. (1977). A comparison of the effect of frusemide and bumetanide on the diuretic response and fibrinolytic mechanism in man. British Journal of Clinical Pharmacology.
- ResearchGate. (2023). Benzoic acid determination with GC-FID?
- Orata, F. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. Advanced Gas Chromatography - Progress in Agricultural, Biomedical and Industrial Applications.
- Centers for Disease Control and Prevention (CDC). NMAM METHOD 2005.
- Kašpar, F., et al. (2023). Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. Metabolites.
- Horsman, G. P., et al. (2017). A New Derivatization Reagent for HPLC-MS Analysis of Biological Organic Acids. Chromatographia.
- Poole, C. F. (1978). Nitrophenyl boronic acids as derivatizing agents in chromatography. VTechWorks.
- Pharmaffiliates. Bumetanide Related Compound B (this compound).
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Application Note: Monitoring Bumetanide Synthesis with Thin-Layer Chromatography (TLC)
Introduction: The Critical Role of Reaction Monitoring in Bumetanide Synthesis
Bumetanide, chemically known as 3-(butylamino)-4-phenoxy-5-sulfamoylbenzoic acid, is a potent loop diuretic used in the management of edema associated with congestive heart failure, liver cirrhosis, and renal disease.[1] Its synthesis involves a multi-step process where careful monitoring of the reaction progress is paramount to ensure high yield and purity of the final active pharmaceutical ingredient (API). Incomplete reactions or the presence of side products can compromise the therapeutic efficacy and safety of the drug.
Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and highly versatile analytical technique ideally suited for real-time monitoring of organic syntheses.[2] Its ability to quickly separate components of a reaction mixture allows chemists to qualitatively assess the consumption of starting materials, the formation of intermediates, and the appearance of the final product. This application note provides a detailed protocol for the use of TLC in monitoring the synthesis of bumetanide, with a focus on the key reductive amination step.
Principle of TLC in the Context of Bumetanide Synthesis
TLC separates compounds based on their differential partitioning between a stationary phase (typically silica gel coated on a plate) and a mobile phase (a solvent or mixture of solvents).[2][3] In the case of bumetanide synthesis, the key components—the starting amine (3-amino-4-phenoxy-5-sulfamoylbenzoic acid), the intermediate imine, and the final product (bumetanide)—possess different polarities.
-
3-amino-4-phenoxy-5-sulfamoylbenzoic acid (Starting Material): This is a relatively polar molecule due to the presence of the carboxylic acid, sulfonamide, and primary amine groups.
-
Bumetanide (Final Product): The conversion of the primary amine to a secondary amine slightly decreases the polarity.
-
Byproducts and Intermediates: Other potential impurities or intermediates will also have distinct polarities.
Due to these differences, each compound will travel up the TLC plate at a different rate when eluted with an appropriate mobile phase. The distance traveled by a compound relative to the solvent front is known as the Retention Factor (Rf), a key parameter for identifying components in the reaction mixture.
Experimental Protocol
This protocol is designed for monitoring the reductive amination of 3-amino-4-phenoxy-5-sulfamoylbenzoic acid with butyraldehyde to yield bumetanide.
Materials and Reagents
-
TLC Plates: Silica gel 60 F254 pre-coated aluminum plates
-
Mobile Phase (Eluent): A mixture of Ethyl Acetate and Hexane (e.g., 1:1 v/v), potentially with a small amount of acetic acid to improve spot shape.
-
Spotters: Glass capillary tubes
-
Developing Chamber: A glass jar with a lid
-
Visualization:
-
UV lamp (254 nm)
-
Iodine chamber
-
Staining solution (e.g., p-anisaldehyde or potassium permanganate stain)
-
-
Reaction Samples: Aliquots taken from the reaction mixture at different time points (t=0, t=1h, t=2h, etc.)
-
Reference Standards: Solutions of the starting material (3-amino-4-phenoxy-5-sulfamoylbenzoic acid) and pure bumetanide in a suitable solvent (e.g., methanol or ethyl acetate).
Step-by-Step Methodology
-
Preparation of the Developing Chamber:
-
Pour the mobile phase into the developing chamber to a depth of approximately 0.5 cm.
-
Place a piece of filter paper inside, leaning against the wall, to saturate the chamber atmosphere with solvent vapors. This ensures even development of the TLC plate.
-
Cover the chamber and allow it to equilibrate for at least 10 minutes.
-
-
Spotting the TLC Plate:
-
Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate.
-
Using separate capillary tubes, apply small spots of the starting material reference, the bumetanide reference, and the reaction mixture aliquots onto the baseline. Keep the spots small and well-separated. It is also advisable to co-spot the reaction mixture with the starting material to aid in identification.
-
-
Developing the TLC Plate:
-
Carefully place the spotted TLC plate into the equilibrated developing chamber, ensuring the baseline is above the solvent level.
-
Allow the mobile phase to ascend the plate by capillary action.
-
When the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil.
-
-
Visualization:
-
Allow the plate to air dry completely.
-
Non-destructive visualization: View the plate under a UV lamp (254 nm). Bumetanide and its aromatic precursors are UV-active and will appear as dark spots.[4] Circle the visible spots with a pencil.
-
Destructive visualization (if necessary):
-
Place the plate in an iodine chamber. Many organic compounds will absorb the iodine vapor and appear as brownish spots.
-
Alternatively, dip the plate into a staining solution (e.g., p-anisaldehyde or potassium permanganate) and gently heat with a heat gun until colored spots appear.[5]
-
-
Data Analysis and Interpretation
The progress of the reaction is monitored by observing the changes in the TLC plate over time.
-
Starting Material Spot: The intensity of the spot corresponding to the starting material (identified by comparing its position to the starting material reference) should decrease as the reaction proceeds.
-
Product Spot: A new spot corresponding to bumetanide will appear and its intensity should increase over time.
-
Intermediate Spots: In some cases, spots corresponding to transient intermediates (like the imine) may appear and then disappear.
-
Completion: The reaction is considered complete when the starting material spot is no longer visible (or is very faint) and the product spot is prominent.
The Retention Factor (Rf) for each spot is calculated as follows:
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
A lower Rf value indicates a more polar compound, as it adheres more strongly to the polar silica gel stationary phase.
Representative Data
| Compound | Expected Polarity | Expected Rf Value (Illustrative) |
| 3-amino-4-phenoxy-5-sulfamoylbenzoic acid | High | Low (e.g., 0.2-0.3) |
| Bumetanide | Moderate | Higher (e.g., 0.5-0.6) |
Note: These Rf values are illustrative and will vary depending on the exact mobile phase composition and experimental conditions.
Visualizing the Workflow and Reaction
Bumetanide Synthesis Monitoring Workflow
Caption: Workflow for TLC monitoring of a chemical reaction.
Key Step in Bumetanide Synthesis
Caption: Monitoring the reductive amination step in bumetanide synthesis.
Troubleshooting Common TLC Issues
| Problem | Possible Cause(s) | Solution(s) |
| Streaking Spots | Sample is too concentrated. | Dilute the sample before spotting. |
| Mobile phase is too polar. | Decrease the polarity of the mobile phase (e.g., increase the proportion of hexane). | |
| Spots Remain on Baseline | Mobile phase is not polar enough. | Increase the polarity of the mobile phase (e.g., increase the proportion of ethyl acetate or add methanol). |
| Rf Values Too High | Mobile phase is too polar. | Decrease the polarity of the mobile phase. |
| No Spots Visible | Compound is not UV-active and requires a stain. | Use a chemical stain for visualization. |
| Sample is too dilute. | Concentrate the sample or spot multiple times in the same location (drying in between). |
Conclusion
Thin-Layer Chromatography is an indispensable tool for the efficient and reliable monitoring of bumetanide synthesis. Its simplicity, speed, and low cost allow for real-time decision-making in the laboratory, ensuring the reaction proceeds to completion and maximizing the yield and purity of this important diuretic. By following the protocols and guidelines outlined in this note, researchers and drug development professionals can effectively implement TLC in their synthetic workflows.
References
- Wikipedia. (n.d.). Bumetanide.
- Manidhar, M., Devarapalli, A., & Toram, T. (2011). Facile, one pot synthesis of bumetanide, a loop diuretic of sulfamoyl category to treat heart failure. International Journal of Research in Pharmacy and Chemistry, 1(4), 895-898.
- Semantic Scholar. (n.d.). Facile, one pot synthesis of bumetanide, a loop diuretic of sulfamoyl category to treat heart failure.
- Google Patents. (n.d.). CN106748906A - A kind of synthetic method of bumetanide.
- Google Patents. (n.d.). CN106748906B - A kind of synthetic method of bumetanide.
- Feit, P. W. (1971). Bumetanide--the way to its chemical structure. Journal of Clinical Pharmacology and New Drugs, 11(5), 323-330.
- Google Patents. (n.d.). CN115677544A - Preparation method of bumetanide.
- Google Patents. (n.d.). CN101591276B - Method for preparing bumetanide.
- Google Patents. (n.d.). CN86108913A - Synthesis method of diuretic drug buuramine.
- Lytle, C., & McManus, M. (2002). Structure–activity relationships of bumetanide derivatives: correlation between diuretic activity in dogs and inhibition of the human NKCC2A transporter. British Journal of Pharmacology, 135(4), 863–869.
- Organic Chemistry at CU Boulder. (n.d.). TLC Visualization.
- PubChem. (n.d.). Bumetanide.
- Halstenson, C. E., & Matzke, G. R. (1983). Bumetanide: a new loop diuretic. Drug Intelligence & Clinical Pharmacy, 17(11), 786-797.
- Petzinger, E., & Frimmer, M. (1984). Interaction of bumetanide derivatives with hepatocellular bile acid uptake. Archives of Toxicology, 55(3), 203-208.
- Wikipedia. (n.d.). Thin-layer chromatography.
- MIT OpenCourseWare. (n.d.). Thin Layer Chromatography (TLC) Guide.
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Application Notes and Protocols for 3-Nitro-4-phenoxy-5-sulfamoylbenzoic Acid in Research
These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the procurement and utilization of 3-nitro-4-phenoxy-5-sulfamoylbenzoic acid (CAS No. 28328-53-2) for research and development purposes. This document outlines its primary applications as a key intermediate in the synthesis of the potent loop diuretic, Bumetanide, and as a critical reference standard for analytical and quality control measures.
Introduction: A Pivotal Moiety in Diuretic Synthesis and Analysis
This compound is a substituted benzoic acid derivative that serves as a cornerstone in the chemical synthesis of Bumetanide.[1] Bumetanide is a potent loop diuretic used clinically to treat edema associated with heart failure, and liver and kidney disease.[2] Beyond its synthetic utility, this nitro compound is also recognized as "Bumetanide Impurity A," making it an indispensable tool for the development and validation of analytical methods to ensure the purity and quality of Bumetanide active pharmaceutical ingredients (APIs) and formulated products.[3][4]
The core value of this compound in a research context is therefore twofold:
-
As a Synthetic Precursor: It is the foundational starting material for the introduction of the crucial 3-amino group in the Bumetanide structure through a reduction reaction, which is subsequently alkylated.
-
As an Analytical Standard: Its availability in a highly purified form allows for the accurate identification and quantification of this specific impurity in Bumetanide samples, a requirement for regulatory compliance and drug safety.[5]
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and use in experimental settings.
| Property | Value | Reference(s) |
| CAS Number | 28328-53-2 | [3] |
| Molecular Formula | C₁₃H₁₀N₂O₇S | [3] |
| Molecular Weight | 338.29 g/mol | [3] |
| IUPAC Name | This compound | [3] |
| Appearance | Yellow to brownish-yellow solid | [] |
| Melting Point | 251-253 °C (decomposes) | [7] |
| Solubility | Soluble in polar organic solvents such as methanol. | [1] |
| Storage | Store in a refrigerator. Keep container tightly closed in a dry and well-ventilated place. | [8] |
| Purity | For use as a reference standard, a purity of >95% is typically required. | [] |
Safety and Handling Precautions:
This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It may cause skin and eye irritation and respiratory irritation.[3] All handling should be performed in a well-ventilated fume hood.
Application I: Synthesis of Bumetanide - A Detailed Protocol
The conversion of this compound to Bumetanide involves a two-step process: reduction of the nitro group to an amine, followed by reductive amination with butyraldehyde. A one-pot synthesis approach has been developed to streamline this process.[1]
One-Pot Reductive Amination Protocol
This protocol describes a facile, one-pot synthesis of Bumetanide from this compound.[1]
Materials:
-
This compound
-
Methanol
-
Butyraldehyde
-
10% Palladium on carbon (50% moisture)
-
Autoclave apparatus
-
Nitrogen gas
-
Hydrogen gas
-
TLC plates (silica gel)
-
LC-MS system for reaction monitoring
Procedure:
-
To a 250 mL autoclave apparatus, add methanol (250 mL), this compound (25 g, 0.0811 moles), butyraldehyde (29.2 g, 0.4052 moles), and 5.0 g of 10% palladium on carbon (50% moisture).[1]
-
Flush the autoclave with nitrogen gas twice, followed by flushing with hydrogen gas.[1]
-
Pressurize the autoclave to 100 psi with hydrogen gas and maintain the temperature at 40-45°C.[1]
-
Monitor the reaction progress by TLC and LC-MS. The reaction should be stopped immediately upon the disappearance of the intermediate, 3-amino-4-phenoxy-5-sulfamoylbenzoic acid, to prevent the formation of the dialkylated impurity.[1]
-
After approximately 6 hours, or once the starting material is consumed, stop the hydrogen gas flow and cool the reaction mixture to room temperature.[1]
-
Filter the catalyst under a nitrogen blanket.[1]
-
The resulting solution contains Bumetanide, which can be further purified by crystallization.
Synthetic Workflow Diagram
Caption: One-pot synthesis of Bumetanide.
Application II: Use as an Analytical Reference Standard
As "Bumetanide Impurity A," this compound is crucial for the validation of analytical methods used in the quality control of Bumetanide.[4] This includes, but is not limited to, specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ) studies.[9]
Protocol for Stock and Working Standard Preparation
Materials:
-
This compound (high purity reference standard)
-
Diluent (e.g., a mixture of acetonitrile and water, as specified in the HPLC method)
-
Volumetric flasks (Class A)
-
Analytical balance
-
Sonicator
Procedure:
-
Stock Solution Preparation (e.g., 100 µg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent and sonicate for 10-15 minutes to dissolve.
-
Allow the solution to cool to room temperature.
-
Make up to the mark with the diluent and mix well.
-
-
Working Standard Preparation (e.g., 1 µg/mL):
-
Pipette 1 mL of the stock solution into a 100 mL volumetric flask.
-
Dilute to the mark with the diluent and mix well.
-
Prepare fresh working standards daily.
-
Application in RP-HPLC Method Development and Validation
A typical Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for Bumetanide and its impurities would utilize a C18 column.[2][10] The reference standard of this compound would be used to:
-
Demonstrate Specificity: By injecting the impurity standard, its retention time can be determined and differentiated from the main Bumetanide peak and other potential impurities.[2]
-
Establish Linearity: A calibration curve is generated by plotting the peak area response of the impurity standard versus its concentration over a specified range.[9]
-
Determine LOD and LOQ: The lowest concentration of the impurity that can be reliably detected and quantified is established.
-
Assess Accuracy and Precision: The recovery of a known amount of the impurity spiked into a sample matrix is measured to determine accuracy. Precision is assessed by repeated injections of the standard.
Analytical Workflow Diagram
Caption: Use as an analytical reference standard.
Conclusion
This compound is a specialized chemical with significant, albeit indirect, applications in pharmaceutical research and development. Its primary utility lies in its role as an essential precursor for the synthesis of Bumetanide and related molecules, and as a certified reference material for ensuring the quality and safety of this important diuretic. The protocols and information provided herein are intended to guide researchers in the effective and safe utilization of this compound in their laboratory workflows.
References
- Manidhar, M., Devarapalli, A., & Toram, T. N. (2011). Facile, one pot synthesis of bumetanide, a loop diuretic of sulfamoyl category to treat heart failure. International Journal of Research in Pharmacy and Chemistry, 1(3), 560-564. Available at: https://www.ijrpc.com/files/0-336.pdf
- Kumar, P. S., Krishna Mohan, G. V., & Naga Babu, A. (2019). RP-HPLC Estimation of Bumetanide and its Impurities in Oral Solid Dosage Form. Asian Journal of Chemistry, 31(10), 2215-2221. Available at: https://ajchem.co.in/article.php?id=10738
- Suresh Kumar, P., Krishna Mohan, G. V., & Naga Babu, A. (2019). RP-HPLC Estimation of Bumetanide and its Impurities in Oral Solid Dosage Form. SciSpace. Available at: https://typeset.io/papers/rp-hplc-estimation-of-bumetanide-and-its-impurities-in-2l6z1j7p0x
- Kumar, P. S., Krishna Mohan, G., & Babu, A. N. (2019). RP-HPLC Estimation of Bumetanide and Its Impurities in Oral Solid Dosage Form. Asian Journal of Chemistry, 31(10), 2215-2221. Available at: https://asianpubs.org/index.php/ajc/article/view/10738
- Rao, J. R., Kumar, M., & Yadav, S. S. (2009). Stability Indicating RP- HPLC Method for Bumetanide in Bulk Drug and Tablet Formulation. Asian Journal of Research in Chemistry, 2(3), 266-269. Available at: https://ajrc.asia/index.php/ajrc/article/view/180
- Bhanu, P., & Sundararajan, R. (2020). A Review of Different Analytical Techniques: Bumetanide. Acta Scientific Pharmaceutical Sciences, 4(2), 60-64. Available at: https://actascientific.com/ASPS/pdf/ASPS-04-0331.pdf
- Manidhar, M., Devarapalli, A., & Toram, T. N. (2011). FACILE, ONE POT SYNTHESIS OF BUMETANIDE, A LOOP DIURETIC OF SULFAMOYL CATEGORY TO TREAT HEART FAILURE. Semantic Scholar. Available at: https://www.semanticscholar.org/paper/FACILE%2C-ONE-POT-SYNTHESIS-OF-BUMETANIDE%2C-A-LOOP-OF-Manidhar-Devarapalli/3e8a5b9b6e0a8c2f8e1e1d1f0c2e3d4c5b6a7f8e
- Google Patents. (n.d.). CN115677544A - Preparation method of bumetanide.
- Google Patents. (n.d.). CN101591276B - Method for preparing bumetanide.
- U.S. Food & Drug Administration. (2024). Bumetanide as a Model NDSRI Substrate: N-nitrosobumetanide Impurity Formation and its Inhibition in Bumetanide Tablets.
- Veeprho. (n.d.). Bumetanide Impurities and Related Compound.
- PubChem. (n.d.). 3-(Aminosulfonyl)-5-nitro-4-phenoxybenzoic acid.
- PubChem. (n.d.). Bumetanide.
- PubChem. (n.d.). 3-Amino-4-phenoxy-5-sulfamoylbenzoic acid.
- Pharmaffiliates. (n.d.). Bumetanide-impurities.
- Google Patents. (n.d.). CN105566175A - Preparation method of 4-phenoxyl-5-aminosulfonyl-3-nitrobenzoic acid.
- Pharmaffiliates. (n.d.). This compound-d5.
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catalytic hydrogenation of 3-Nitro-4-phenoxy-5-sulfamoylbenzoic acid.
An Application Guide and Protocol for the Catalytic Hydrogenation of 3-Nitro-4-phenoxy-5-sulfamoylbenzoic Acid
Authored by a Senior Application Scientist
This document provides a detailed guide for the catalytic hydrogenation of this compound to synthesize 3-Amino-4-phenoxy-5-sulfamoylbenzoic acid. This reaction is a critical transformation in pharmaceutical synthesis, notably as a key step in the production of Bumetanide, a potent loop diuretic.[1][][3] The protocol emphasizes safety, mechanistic understanding, and reproducibility, tailored for researchers and professionals in drug development.
Scientific Principle and Rationale
The conversion of an aromatic nitro group to a primary amine is a fundamental reduction reaction in organic synthesis. Catalytic hydrogenation is frequently the method of choice for this transformation due to its high efficiency, clean conversion, and atom economy.[4][5]
The Catalyst: Palladium on Carbon (Pd/C)
The reaction is heterogeneously catalyzed, most commonly using palladium dispersed on a high-surface-area activated carbon support (Pd/C).[4][6]
-
Expertise & Causality: Palladium is highly effective at adsorbing and dissociating molecular hydrogen (H₂) into reactive atomic hydrogen on its surface. The aromatic nitro compound also adsorbs onto the catalyst surface, facilitating the stepwise reduction of the nitro group. The carbon support provides a robust, high-surface-area scaffold, preventing the aggregation of palladium nanoparticles and maximizing the available catalytic sites.[7][8]
Reaction Mechanism Overview
While the exact mechanism is complex and occurs on the catalyst surface, it is generally understood to proceed through several intermediates, such as nitroso and hydroxylamine species. These are sequentially reduced by the surface-adsorbed atomic hydrogen until the final amine is formed.
Caption: Generalized mechanism of catalytic hydrogenation on a Pd/C surface.
Safety Imperatives in Catalytic Hydrogenation
Hydrogenation reactions, particularly those involving pressurized hydrogen gas and pyrophoric catalysts, carry significant inherent risks. Adherence to strict safety protocols is non-negotiable.[9]
-
Pyrophoric Catalyst: Palladium on carbon, especially after use (when it is "spent" and saturated with hydrogen), is highly pyrophoric and can ignite spontaneously upon contact with air.[10] Crucially, the catalyst must be kept wet with solvent or water at all times during handling and filtration .[9][11]
-
Flammable Gas: Hydrogen is extremely flammable and forms explosive mixtures with air. The reaction must be conducted in a pressure-rated vessel within a well-ventilated fume hood, away from ignition sources.[10][12]
-
Oxygen Exclusion: Before introducing hydrogen, the reactor must be purged with an inert gas (e.g., nitrogen) to remove all oxygen, thereby preventing the formation of an explosive atmosphere.[11][13]
-
Personal Protective Equipment (PPE): At a minimum, safety goggles, a lab coat, and appropriate gloves must be worn.[12]
Detailed Experimental Protocol
This protocol is based on established literature procedures for the reduction of this compound.[14]
Materials and Equipment
| Reagents & Materials | Equipment |
| This compound | High-Pressure Reactor (e.g., Parr Hydrogenator) |
| 10% Palladium on Carbon (Pd/C, ~50% wet) | Magnetic Stir Plate with Stir Bar |
| Ethanol (Anhydrous) | Buchner Funnel and Filter Flask |
| Hydrogen Gas (High Purity) | Celite® (Diatomaceous Earth) |
| Nitrogen Gas (Inert) | Rotary Evaporator |
| Distilled Water | Analytical Balance |
| TLC Plates, HPLC, NMR for analysis |
Reaction Parameters
The following table summarizes the quantitative data for a typical lab-scale synthesis.[14]
| Parameter | Value | Rationale/Notes |
| Substrate | 3.7 g (0.011 mol) | This compound |
| Catalyst | 0.5 g (10% Pd/C, 50% wet) | ~13.5% w/w loading relative to substrate. |
| Solvent | 100 mL Ethanol | A polar solvent that readily dissolves the substrate.[7] |
| Hydrogen Pressure | 40 psi | Sufficient pressure for efficient reduction. |
| Reaction Time | 1.5 hours | Monitor for cessation of H₂ uptake.[13] |
| Temperature | Ambient (~20-25°C) | The reaction is typically exothermic.[11] |
Step-by-Step Procedure
Caption: Experimental workflow for catalytic hydrogenation.
-
Reactor Charging: In a suitable high-pressure reactor vessel, add this compound (3.7 g).[14] Add a magnetic stir bar. Under a gentle stream of nitrogen, add the 10% Pd/C catalyst (0.5 g).[14] Causality: Adding the catalyst under an inert atmosphere minimizes its exposure to atmospheric oxygen. Finally, add the ethanol (100 mL).[14]
-
Assembly and Leak Testing: Securely assemble the reactor according to the manufacturer's instructions. Pressurize the system with nitrogen to slightly above the intended reaction pressure and monitor for any pressure drop over 15-30 minutes to ensure a proper seal.[13]
-
Inerting: Safely vent the nitrogen. Pressurize the reactor with nitrogen to ~40-50 psi and then vent. Repeat this pressurize-vent cycle at least three times to thoroughly remove all residual oxygen.[11][13]
-
Hydrogenation: After the final nitrogen purge, evacuate the vessel and introduce hydrogen gas, pressurizing to 40 psi.[14]
-
Reaction Execution: Begin vigorous stirring to ensure good mixing and suspension of the catalyst. The reaction is exothermic, and a slight temperature increase may be observed. The pressure will drop as hydrogen is consumed; the reactor can be refilled with hydrogen as needed to maintain pressure. The reaction is typically complete when hydrogen uptake ceases.[13]
-
Shutdown and Venting: Stop the stirring and heating (if used). Close the hydrogen supply. Carefully and slowly vent the excess hydrogen from the reactor into the fume hood exhaust.
-
Final Purge: Purge the reactor three times with nitrogen to remove all residual hydrogen.[13]
-
Catalyst Filtration (Critical Safety Step): Prepare a small pad of Celite® in a Buchner funnel. Wet the Celite® pad with ethanol. Carefully open the reactor and decant the reaction mixture into the funnel for filtration. Rinse the reactor with a small amount of ethanol and pass it through the filter. Ensure the filtered catalyst on the Celite® pad is never allowed to dry out. [9] Immediately quench the wet catalyst cake with plenty of water and transfer it to a designated, clearly labeled waste container for spent pyrophoric catalysts.[9][12]
-
Product Isolation: Transfer the filtrate to a round-bottom flask and concentrate the solvent using a rotary evaporator. This will yield the crude 3-Amino-4-phenoxy-5-sulfamoylbenzoic acid as a solid.[14] The product is often of sufficient purity for subsequent synthetic steps.
Product Characterization
The resulting product, 3-Amino-4-phenoxy-5-sulfamoylbenzoic acid, should be characterized to confirm its identity and purity.
-
Appearance: The starting nitro compound is typically a yellow solid, while the resulting amine is an off-white or white solid.[][15]
-
Analytical Techniques: Methods such as HPLC, LC-MS, and NMR spectroscopy should be used to confirm the structure and assess purity.[16][17]
References
- A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. (n.d.). Google Cloud.
- Hydrogenation Reaction Safety In The Chemical Industry. (2025, October 11). Google Cloud.
- Nitro Reduction - Common Conditions. (n.d.). Organic Chemistry Portal.
- Synthesis of 3-amino-4-phenoxy-5-sulfamoylbenzoic acid. (n.d.). PrepChem.com.
- Facile, one pot synthesis of bumetanide, a loop diuretic of sulfamoyl category to treat. (n.d.). International Journal of Research in Pharmacy and Chemistry.
- Hydrogenation SOP. (n.d.). University of Wisconsin-Madison.
- Synthesis, biochemical characterization and in silico investigation of 3-(butylamino)-4-phenoxy-5-sulfamoylbenzoic acid derivatives: dual action mode inhibitors of urease and virulent bacterial stains. (2022). Portland Press.
- Hazards associated with laboratory scale hydrogenations. (n.d.). ACS Chemical Health & Safety.
- FULL PAPER Nitro Group Reduction and Suzuki Reaction Catalyzed by Palladium Supported on Magnetic Nanoparticles Modified with Ca. (n.d.). RUA.
- What are the safety precautions for operating a Hydrogenation Test Unit?. (2025, December 30). Google Cloud.
- Method for preparing bumetanide. (n.d.). Google Patents.
- Nitro to amine reductions using aqueous flow catalysis under ambient conditions. (2021, December 17). NIH.
- This compound. (2025, July 14). ChemicalBook.
- A kind of synthetic method of bumetanide. (n.d.). Google Patents.
- Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods. (2022, April 7). RSC Publishing.
- Reduction of nitro compounds. (n.d.). Wikipedia.
- Which one is the best procedure for the reduction of aromatic nitro compounds?. (2018, April 24). ResearchGate.
- 3-(Aminosulfonyl)-5-nitro-4-phenoxybenzoic acid. (n.d.). PubChem.
- CAS 28328-53-2 Bumetanide impurity (this compound). (n.d.). BOC Sciences.
- A Study of Nitrobenzene Hydrogenation Over Palladium/Carbon Catalysts. (n.d.). ResearchGate.
- 3-Amino-4-phenoxy-5-sulfamoylbenzoic acid. (n.d.). PubChem.
- 28328-54-3|3-Amino-4-phenoxy-5-sulfamoylbenzoic acid. (n.d.). BLD Pharm.
- A kind of synthetic method of bumetanide. (n.d.). Google Patents.
- Consumption of hydrogen in hydrogenation of nitrobenzene on Pd/C. (n.d.). ResearchGate.
- 28328-53-2(this compound) Product Description. (n.d.). ChemicalBook.
- Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. (2021, March 23). Organic Letters - ACS Publications.
- This compound. (n.d.). Santa Cruz Biotechnology.
- Bumetanide--the way to its chemical structure. (n.d.). PubMed.
- 3-Amino-5-(aminosulphonyl)-4-phenoxybenzoic acid. (2018, May 16). SIELC Technologies.
- Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite. (n.d.). Catalysis Science & Technology (RSC Publishing).
Sources
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- 17. 3-Amino-5-(aminosulphonyl)-4-phenoxybenzoic acid | SIELC Technologies [sielc.com]
Troubleshooting & Optimization
improving the yield of bumetanide from 3-Nitro-4-phenoxy-5-sulfamoylbenzoic acid
A Senior Application Scientist's Guide to Improving Yield and Purity in the Conversion of 3-Nitro-4-phenoxy-5-sulfamoylbenzoic Acid to Bumetanide
Welcome to the technical support center for the synthesis of Bumetanide. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of this potent loop diuretic. As Senior Application Scientists, we understand that optimizing a multi-step synthesis requires a deep understanding of the reaction mechanisms, critical process parameters, and potential pitfalls. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the challenges of converting this compound into high-purity Bumetanide, maximizing your yield and minimizing impurities.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems that may arise during the synthesis in a direct question-and-answer format. Our focus is on providing not just a solution, but the scientific reasoning behind it.
Question: My initial nitro reduction is slow or incomplete. What are the likely causes and how can I resolve this?
Answer: An incomplete reduction of the nitro group on this compound is a common bottleneck. The primary causes are typically related to catalyst activity, hydrogen availability, or reaction conditions.
-
Catalyst Deactivation: The most frequent culprit is the catalyst, especially when using Palladium on carbon (Pd/C).
-
Causality: The sulfamoyl group (-SO₂NH₂) in the starting material, though generally stable, can contain trace sulfur impurities from its own synthesis, which are known poisons for palladium catalysts.[1]
-
Solution:
-
Increase Catalyst Loading: A modest increase from a typical 5 mol% to 7-10 mol% can often overcome minor deactivation.
-
Use High-Quality Catalyst: Ensure you are using a fresh, high-quality 5% or 10% Pd/C catalyst with low moisture content (unless using a 50% wet catalyst, which is often preferred for safety and dispersibility).[2]
-
Alternative Catalysts: While Pd/C is common, Raney Nickel is also effective and can sometimes be more robust, though it may require different solvent systems and higher pressures.[3]
-
-
-
Insufficient Hydrogen Pressure/Agitation:
-
Causality: Catalytic hydrogenation is a three-phase reaction (solid catalyst, liquid substrate solution, gaseous hydrogen). Efficient mixing is critical to ensure hydrogen is available at the catalyst surface.[4]
-
Solution:
-
Optimize Agitation: Ensure the stirring or shaking in your Parr hydrogenator or autoclave is vigorous enough to keep the catalyst suspended.
-
Check Pressure: For lab scale, a hydrogen pressure of 40-100 psi is typically sufficient.[2][5] Ensure your system is not leaking and can maintain the set pressure.
-
-
-
Alternative Reduction Method (Non-Hydrogenation):
-
Causality: If catalytic hydrogenation is not feasible or continues to fail, classic metal/acid reductions are highly effective for aromatic nitro groups and are less sensitive to functional groups like sulfamides.[6][7]
-
Solution: Consider using iron powder with hydrochloric acid (Fe/HCl) or acetic acid.[3][8] This method is robust, inexpensive, and avoids the need for high-pressure equipment. However, the workup is more complex, requiring neutralization and filtration of iron salts.[9]
-
Question: I'm observing a significant amount of a dialkylated impurity (di-butylamine) during the N-alkylation step. How can I minimize this side product?
Answer: The formation of the di-butyl impurity is a classic problem in reductive amination. It occurs when a second molecule of butyraldehyde reacts with the desired product, Bumetanide, to form an enamine or iminium ion, which is then reduced.
-
Causality: This side reaction is highly dependent on reaction time and the concentration of butyraldehyde. Prolonging the reaction after the formation of the desired mono-alkylated product is complete will inevitably lead to increased dialkylation.[2][10]
-
Solution:
-
Strict Reaction Monitoring: This is the most critical control point. Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[2] The reaction should be stopped as soon as the intermediate, 3-amino-4-phenoxy-5-sulfamoylbenzoic acid, is consumed and the maximum level of Bumetanide is observed.
-
Control Stoichiometry: Use a controlled excess of butyraldehyde. While an excess is needed to drive the reaction, a very large excess will favor dialkylation. A molar ratio of approximately 4-5 moles of butyraldehyde to 1 mole of the nitro starting material is a good starting point for one-pot syntheses.[2]
-
Temperature Control: Maintain a moderate temperature, typically between 40-50°C.[2] Higher temperatures can accelerate the rate of dialkylation.
-
Question: Should I perform a two-step synthesis (reduction then alkylation) or a one-pot reductive amination? What are the trade-offs?
Answer: Both approaches are viable and have been published.[2][11] The choice depends on your equipment, control capabilities, and optimization goals.
| Feature | Two-Step Synthesis | One-Pot Reductive Amination |
| Process | Isolate the 3-amino intermediate before alkylation. | Nitro reduction and N-alkylation occur in the same vessel.[10] |
| Pros | Better control over each step; easier to optimize individually; potentially higher purity of the final product as intermediates can be purified. | More efficient (fewer steps, less handling); shorter overall time; potentially higher overall yield by avoiding losses during intermediate isolation.[2] |
| Cons | More time-consuming; potential for product loss during isolation and purification of the intermediate. | Requires very strict control to avoid side reactions (especially dialkylation); reaction monitoring is critical; requires high-pressure equipment (autoclave).[2] |
| Recommendation | Recommended for initial process development and smaller scales where purity is the primary concern. | Recommended for larger-scale production once parameters are well-optimized and robust in-process controls (IPCs) are established. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal catalyst system for the N-alkylation of 3-amino-4-phenoxy-5-sulfamoylbenzoic acid?
While the one-pot synthesis uses Pd/C for both reduction and reductive amination, dedicated N-alkylation of the isolated amine intermediate can be achieved with other systems. A combination of a Lewis acid catalyst, such as Boron Trifluoride Etherate (BF₃·OEt₂) and Ferric Chloride (FeCl₃), has been shown to effectively catalyze the reaction with n-butanol, achieving very high yields ( >95%).[11][12] This method avoids the need for high-pressure hydrogenation for the second step.
Q2: My final product has poor solubility, making purification by recrystallization difficult. What are the best practices for purification?
Bumetanide is a BCS Class II drug, indicating low solubility.[13] A common purification method involves an acid-base workup. The crude product can be dissolved in a basic aqueous solution (e.g., 2M Sodium Hydroxide), treated with activated carbon to remove colored impurities, and then filtered. The clear filtrate is then carefully acidified with an acid like HCl to a pH of 2-3, causing the purified Bumetanide to precipitate out.[11] The solid can then be collected by filtration, washed with water, and dried.
Q3: What analytical techniques are recommended for in-process control and final product analysis?
-
In-Process Control (IPC):
-
TLC: An excellent, rapid technique for qualitatively monitoring the disappearance of starting material and the appearance of the product.
-
HPLC: Provides quantitative data on the conversion rate and the formation of impurities like the dialkylated product. A reverse-phase C18 column with a mobile phase like acetonitrile and a phosphate buffer is effective, with detection at ~254 nm.[14][15]
-
-
Final Product Analysis:
Visualized Synthetic Workflows
The synthesis from this compound can be approached via two primary routes, as illustrated below.
Caption: Primary synthetic routes to Bumetanide.
The one-pot reductive amination is an elegant and efficient pathway, but its success hinges on precise control. The diagram below outlines the key stages within this critical transformation.
Caption: Key steps in the one-pot reductive amination.
Key Experimental Protocols
The following protocols are provided as a starting point for laboratory synthesis and are based on established procedures.[2][5][11] Researchers must adapt them based on their specific equipment and safety protocols.
Protocol 1: Two-Step Synthesis
Step A: Nitro Reduction to 3-amino-4-phenoxy-5-sulfamoylbenzoic acid [5]
-
Charge a Parr hydrogenator or suitable autoclave with this compound (e.g., 10.0 g, 1.0 eq).
-
Add a suitable solvent, such as ethanol (150 mL).
-
Carefully add 10% Palladium on carbon (e.g., 1.0 g, 10 wt%).
-
Seal the vessel, purge with nitrogen gas, and then purge with hydrogen gas.
-
Pressurize the vessel with hydrogen to 40-50 psi.
-
Heat the mixture to 40-45°C with vigorous stirring.
-
Monitor the reaction by TLC or HPLC. The reaction is typically complete in 1.5-3 hours.
-
Once complete, cool the vessel, vent the hydrogen, and purge with nitrogen.
-
Filter the reaction mixture through a bed of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the crude amino intermediate, which can be used directly or purified.
Step B: N-Alkylation to Bumetanide [11]
-
To a reaction flask, add the 3-amino-4-phenoxy-5-sulfamoylbenzoic acid from Step A (1.0 eq).
-
Add n-butanol as the solvent and reactant (e.g., 15-20 volumes).
-
Stir the mixture at room temperature.
-
Add the catalyst system, for example, a combination of Boron trifluoride diethyl etherate (0.05 eq) and Ferric chloride (0.05 eq).
-
Heat the reaction to a moderate temperature (e.g., 60-80°C) and stir for 4-6 hours.
-
Monitor the reaction until completion by TLC/HPLC.
-
Distill off the excess n-butanol under reduced pressure.
-
Initiate the purification workup as described in FAQ #2 by dissolving the residue in aqueous NaOH, performing an optional carbon treatment, and precipitating the final product with HCl.
Protocol 2: One-Pot Reductive Amination Synthesis[2]
-
Charge a suitable autoclave with methanol (e.g., 250 mL).
-
Add this compound (e.g., 25 g, 1.0 eq).
-
Add butyraldehyde (e.g., 29.2 g, ~5.0 eq).
-
Carefully add 10% Palladium on carbon (50% wet) (e.g., 5.0 g).
-
Seal the autoclave, flush twice with nitrogen, and then with hydrogen gas.
-
Pressurize the vessel to 100 psi with hydrogen and maintain the temperature at 40-45°C with vigorous agitation.
-
CRITICAL STEP: Monitor the reaction progress by taking samples periodically for HPLC analysis. Track the disappearance of the starting material and the intermediate amine, and the formation of both Bumetanide and the dialkylated impurity.
-
As soon as the concentration of the amino intermediate is minimal and the Bumetanide concentration is maximal, immediately stop the reaction by stopping the hydrogen flow and cooling the vessel. Do not prolong the reaction.
-
Vent the autoclave and purge with nitrogen.
-
Filter the catalyst through Celite.
-
Proceed with the acid-base workup and purification as described previously.
References
- Manidhar, M., Devarapalli, A., & Toram, T. (2011). Facile, one pot synthesis of bumetanide, a loop diuretic of sulfamoyl category to treat heart failure. International Journal of Research in Pharmacy and Chemistry, 1(3), 560-564. [Link: https://www.ijrpc.com/files/0-256.pdf]
- Semantic Scholar. (2011). FACILE, ONE POT SYNTHESIS OF BUMETANIDE, A LOOP DIURETIC OF SULFAMOYL CATEGORY TO TREAT HEART FAILURE. [Link: https://www.semanticscholar.org/paper/FACILE%2C-ONE-POT-SYNTHESIS-OF-BUMETANIDE%2C-A-LOOP-OF-Manidhar-Adiseshu/33b00b0f80b9f9392e2124563a62f48037307044]
- Ashenhurst, J. (2018). Reduction of Nitro Groups. Master Organic Chemistry. [Link: https://www.masterorganicchemistry.com/2011/09/02/reduction-of-nitro-groups/]
- College of Saint Benedict/Saint John's University. (n.d.). Side Chain Reduction: Nitro Groups. Chemistry LibreTexts. [Link: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(Vollhardt_and_Schore)/22%3A_Reactions_of_Benzene_and_Its_Derivatives/22.09%3A_Electrophilic_Aromatic_Substitution_AR7._Side_Chain_Reduction%3A_Nitro_Groups]
- Suresh, K. P., et al. (2019). RP-HPLC Estimation of Bumetanide and its Impurities in Oral Solid Dosage Form. Asian Journal of Chemistry, 31(10), 2215-2221. [Link: https://ajchem.co.in/article.aspx?article_id=10.14233/ajchem.2019.22069]
- SciSpace. (2019). RP-HPLC Estimation of Bumetanide and its Impurities in Oral Solid Dosage Form. [Link: https://typeset.io/papers/rp-hplc-estimation-of-bumetanide-and-its-impurities-in-oral-2l4g2z0e]
- López-Calull, C., et al. (1995). Quantitative Determination of the Loop Diuretic Bumetanide in Urine and Pharmaceuticals by High-Performance Liquid Chromatography with Amperometric Detection. Journal of Chromatographic Science, 33(4), 198-202. [Link: https://academic.oup.com/chromsci/article-abstract/33/4/198/308630]
- PrepChem. (n.d.). Synthesis of 3-amino-4-phenoxy-5-sulfamoylbenzoic acid. [Link: https://www.prepchem.com/synthesis-of-3-amino-4-phenoxy-5-sulfamoylbenzoic-acid]
- ChemicalBook. (n.d.). Bumetanide synthesis. [Link: https://www.chemicalbook.com/synthesis/28395-03-1.htm]
- Google Patents. (2023). CN115677544A - Preparation method of bumetanide. [Link: https://patents.google.
- Bhanu, P., & Sundararajan, R. (2020). A Review of Different Analytical Techniques: Bumetanide. Acta Scientific Pharmaceutical Sciences, 4(2), 60-64. [Link: https://actascientific.com/ASPS/pdf/ASPS-04-0130.pdf]
- Halstenson, C. E., et al. (1984). High-performance liquid chromatographic assay for bumetanide in plasma and urine. Journal of Chromatography B: Biomedical Sciences and Applications, 308, 375-381. [Link: https://pubmed.ncbi.nlm.nih.gov/6480838/]
- ResearchGate. (2020). What's the mechanism for the reduction of aromatic nitro group when using Fe and NH4Cl? [Link: https://www.researchgate.net/post/Whats_the_mechanism_for_the_reduction_of_aromatic_nitro_group_when_using_Fe_and_NH4Cl]
- Vedantu. (n.d.). Reduction of aromatic nitro compounds using Fe and class 12 chemistry CBSE. [Link: https://www.vedantu.com/question-answer/reduction-of-aromatic-nitro-compounds-using-fe-class-12-chemistry-cbse-5f50c057053381584b0c2091]
- Google Patents. (2009). CN101591276B - Method for preparing bumetanide. [Link: https://patents.google.
- Google Patents. (2017). CN106748906B - A kind of synthetic method of bumetanide. [Link: https://patents.google.
- Google Patents. (2017). CN106748906A - A kind of synthetic method of bumetanide. [Link: https://patents.google.
- Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. [Link: https://www.organic-chemistry.org/namedreactions/nitro-reduction.shtm]
- Wikipedia. (n.d.). Bumetanide. [Link: https://en.wikipedia.org/wiki/Bumetanide]
- Wikipedia. (n.d.). Reduction of nitro compounds. [Link: https://en.wikipedia.org/wiki/Reduction_of_nitro_compounds]
- Grokipedia. (n.d.). Reduction of nitro compounds. [Link: https://grokipedia.org/grok/reduction-of-nitro-compounds/]
- Feit, P. W. (1981). Bumetanide--the way to its chemical structure. Journal of Clinical Pharmacology, 21(11-12 Pt 1), 531-536. [Link: https://pubmed.ncbi.nlm.nih.gov/7338562/]
- U.S. Food and Drug Administration. (n.d.). BUMEX Brand of bumetanide TABLETS. [Link: https://www.accessdata.fda.
- StudyDriver. (2019). Synthesis of New Solid Forms of Bumetanide and Their Characterization. [Link: https://studydriver.
- Boc Sciences. (n.d.). Bumetanide: Your Comprehensive Guide. [Link: https://www.bocsci.com/blog/bumetanide-your-comprehensive-guide/]
- Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. [Link: https://www.organic-chemistry.org/synthesis/N1/amines/reductionnitrocompounds.shtm]
- Semantic Scholar. (2013). Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). [Link: https://www.semanticscholar.org/paper/Reduction-of-Nitro-Compounds%2C-Through-different-Lejarazo-G%C3%B3mez-R%C3%ADos-Moreno/4351b6e4e5482387122176249e9e1c1072b220a2]
- MDPI. (2020). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Molecules, 25(22), 5431. [Link: https://www.mdpi.com/1420-3049/25/22/5431]
- Google Patents. (1998). EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds. [Link: https://patents.google.
- National Center for Biotechnology Information. (2023). Bumetanide. StatPearls. [Link: https://www.ncbi.nlm.nih.gov/books/NBK545312/]
- Mayo Clinic. (2025). Bumetanide (oral route). [Link: https://www.mayoclinic.org/drugs-supplements/bumetanide-oral-route/description/drg-20062417]
- MDPI. (2020). Int. J. Mol. Sci., Volume 21, Issue 9. [Link: https://www.mdpi.com/1422-0067/21/9]
- Santa Cruz Biotechnology. (n.d.). This compound. [Link: https://www.scbt.com/p/3-nitro-4-phenoxy-5-sulfamoylbenzoic-acid-28328-53-2]
- BLD Pharm. (n.d.). This compound. [Link: https://www.bldpharm.com/products/28328-53-2.html]
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Technical Support Center: Purification of Crude 3-Nitro-4-phenoxy-5-sulfamoylbenzoic Acid
Welcome to the technical support center for the purification of crude 3-Nitro-4-phenoxy-5-sulfamoylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges encountered during the purification of this key pharmaceutical intermediate. As a crucial precursor in the synthesis of diuretics like Bumetanide, achieving high purity of this compound is paramount for the safety and efficacy of the final active pharmaceutical ingredient (API).
This document is structured to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions during your experiments.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process in a question-and-answer format.
Recrystallization Issues
Question: My recrystallized product is still impure. What are the likely causes and how can I improve the purity?
Answer:
This is a common issue that can stem from several factors. The key to successful recrystallization is the differential solubility of your desired compound and the impurities in the chosen solvent system.
Probable Causes & Solutions:
-
Inappropriate Solvent System: The ideal solvent should dissolve the crude product well at elevated temperatures but poorly at lower temperatures. For this compound, which is a moderately polar molecule, a mixed solvent system is often effective. A common choice is an alcohol-water mixture (e.g., ethanol-water or isopropanol-water). If the product remains impure, the ratio of the solvents may need optimization.
-
Pro-Tip: Start with dissolving the crude product in a minimum amount of the hot alcohol (the "good" solvent) and then slowly add hot water (the "poor" solvent) until the solution becomes slightly turbid. Then, add a small amount of the hot alcohol to redissolve the precipitate and allow it to cool slowly.
-
-
Co-precipitation of Impurities: Some impurities may have similar solubility profiles to the target compound, leading to their co-crystallization.
-
Solution: A second recrystallization step is often necessary to achieve high purity. Additionally, consider a pre-purification step. For instance, if you have colored impurities, a charcoal (activated carbon) treatment of the hot solution before crystallization can be effective.[1] Be cautious not to use an excessive amount of charcoal as it can also adsorb your product, leading to a lower yield.
-
-
Cooling Rate is Too Fast: Rapid cooling can trap impurities within the crystal lattice.
-
Solution: Allow the hot, saturated solution to cool slowly to room temperature. This allows for the formation of well-defined crystals that exclude impurities. Once the solution has reached room temperature, you can then place it in an ice bath to maximize the yield.[2]
-
Question: I am experiencing low yield after recrystallization. What can I do to improve it?
Answer:
Low yield is a frequent challenge in recrystallization. The goal is to maximize the recovery of the pure product while leaving impurities behind in the mother liquor.
Probable Causes & Solutions:
-
Using Too Much Solvent: Dissolving the crude product in an excessive amount of solvent will result in a solution that is not saturated enough upon cooling, leading to a significant portion of your product remaining in the mother liquor.
-
Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude material. This ensures the solution is supersaturated upon cooling, promoting maximum crystal formation.[3]
-
-
Premature Crystallization: If the product crystallizes out of solution too early, for example during hot filtration, you will lose a portion of your product.
-
Solution: Ensure your filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated before filtering the hot solution. This can be achieved by passing some hot solvent through the setup just before filtering your product solution.
-
-
Incomplete Crystallization: Some product may remain dissolved in the mother liquor even after cooling.
-
Solution: After slow cooling to room temperature, place the flask in an ice bath for at least 30 minutes to an hour to induce further crystallization. You can also try scratching the inside of the flask with a glass rod to create nucleation sites for crystal growth.
-
Product Quality Issues
Question: My final product has a yellow to brownish-yellow color. Is this normal, and how can I decolorize it?
Answer:
The appearance of this compound is often described as a yellow to brownish-yellow solid.[] While a slight yellow tint may be acceptable depending on the required purity, a darker color often indicates the presence of impurities.
Probable Causes & Solutions:
-
Residual Nitro-Aromatic Impurities: Many nitro-aromatic compounds are colored. The presence of unreacted starting materials or side-products can impart a color to the final product.
-
Oxidation/Degradation Products: The compound may degrade under harsh purification conditions (e.g., prolonged heating), leading to colored byproducts.
Decolorization Protocol:
-
Dissolve the crude, colored product in a suitable hot solvent (e.g., ethanol).
-
Add a small amount of activated carbon (typically 1-2% w/w of the crude product).
-
Gently boil the solution for 5-10 minutes.
-
Perform a hot filtration to remove the activated carbon.
-
Allow the filtrate to cool slowly to induce crystallization.
-
Collect the purified, decolorized crystals by filtration.
Question: The melting point of my purified product is broad and lower than the literature value (251-253 °C). What does this indicate?
Answer:
A broad and depressed melting point is a classic indicator of an impure compound. The presence of impurities disrupts the crystal lattice, requiring less energy to break it down.
Probable Causes & Solutions:
-
Presence of Impurities: This is the most likely cause. The impurities could be unreacted starting materials, byproducts, or residual solvents.
-
Solution: Further purification is required. This could involve another round of recrystallization, perhaps with a different solvent system, or employing a different purification technique like column chromatography.
-
-
Residual Solvent: Even small amounts of trapped solvent can affect the melting point.
-
Solution: Ensure the purified crystals are thoroughly dried under vacuum, possibly at a slightly elevated temperature (ensure the temperature is well below the compound's melting point to avoid degradation).
-
Analytical (HPLC) Troubleshooting
Question: I am seeing multiple peaks in the HPLC analysis of my purified product. How do I identify the main peak and potential impurities?
Answer:
High-Performance Liquid Chromatography (HPLC) is a powerful tool for assessing the purity of your compound. Multiple peaks indicate the presence of more than one component in your sample.
Troubleshooting Steps:
-
Identify the Main Peak: The peak with the largest area percentage is typically your target compound.
-
Spike with a Standard: If an analytical standard of this compound is available, co-inject it with your sample. The peak that increases in area corresponds to your product.
-
Analyze Starting Materials: Inject samples of the starting materials used in the synthesis. This can help identify peaks corresponding to unreacted reagents.
-
Mass Spectrometry (LC-MS): If available, coupling your HPLC to a mass spectrometer is the most definitive way to identify the components of each peak by their mass-to-charge ratio.
Question: My HPLC chromatogram shows poor peak shape (e.g., tailing or fronting). What could be the cause?
Answer:
Poor peak shape can compromise the accuracy of your purity assessment.
Probable Causes & Solutions:
-
Column Overload: Injecting too concentrated a sample can lead to peak fronting.
-
Solution: Dilute your sample and re-inject.
-
-
Secondary Interactions: The acidic nature of the benzoic acid and the sulfamoyl group can lead to interactions with the silica support of the column, causing peak tailing.
-
Solution: Add a small amount of an acid modifier, like trifluoroacetic acid (TFA) or formic acid (typically 0.1%), to the mobile phase. This can help to protonate the silanol groups on the column and reduce these unwanted interactions.
-
-
Column Degradation: Over time, HPLC columns can degrade, leading to poor performance.
-
Solution: Try flushing the column with a strong solvent. If the problem persists, the column may need to be replaced.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Common impurities can be categorized as follows:
-
Organic Impurities:
-
Unreacted Starting Materials: Such as 4-chloro-3-nitro-5-sulfamoylbenzoic acid and phenol.
-
Isomeric Byproducts: Positional isomers formed during the synthesis.
-
Related Substances: Such as the corresponding amino derivative (3-Amino-4-phenoxy-5-sulfamoylbenzoic acid) if reduction of the nitro group occurs.[5]
-
-
Inorganic Impurities:
-
Salts: From the use of bases (e.g., sodium hydroxide) and subsequent neutralization.
-
Catalyst Residues: If any catalysts were used in the synthesis.
-
-
Residual Solvents: Solvents used in the synthesis and purification steps that are not completely removed during drying.
Q2: What is a good starting point for a recrystallization solvent system?
A2: A mixture of ethanol and water is a good starting point. The compound is likely to be soluble in hot ethanol and less soluble in water. You can also explore other alcohol-water systems like isopropanol-water or methanol-water. The optimal ratio will need to be determined experimentally.
Q3: Can I use column chromatography for purification?
A3: Yes, column chromatography can be a very effective method for purifying this compound, especially for removing impurities with different polarities. Given the acidic nature of the compound, silica gel is a suitable stationary phase. A gradient elution with a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is a common approach. Adding a small amount of acetic or formic acid to the mobile phase can help to improve the peak shape and reduce tailing.
Q4: What analytical techniques are recommended for purity assessment?
A4: The following techniques are recommended:
-
High-Performance Liquid Chromatography (HPLC): This is the most common and accurate method for determining purity and quantifying impurities. A reversed-phase C18 column with a UV detector is a standard choice.
-
Melting Point: A sharp melting point close to the literature value is a good indicator of high purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR can confirm the structure of the compound and help to identify and quantify impurities if their signals do not overlap with the product's signals.
-
Mass Spectrometry (MS): Can be used to confirm the molecular weight of the product and to identify unknown impurities when coupled with a chromatographic technique (LC-MS).
Part 3: Experimental Protocols and Data
Protocol 1: Recrystallization of this compound
-
Weigh 5.0 g of crude this compound and place it in a 250 mL Erlenmeyer flask.
-
Add 50 mL of ethanol to the flask and heat the mixture on a hot plate with stirring until the solid dissolves completely.
-
In a separate beaker, heat approximately 100 mL of deionized water to boiling.
-
Slowly add the hot water to the ethanol solution until the solution becomes faintly cloudy.
-
Add a few drops of hot ethanol to the mixture until the solution becomes clear again.
-
If the solution is colored, remove it from the heat and allow it to cool slightly. Add 0.1 g of activated carbon and swirl the flask.
-
Gently reheat the solution to boiling for 5 minutes.
-
Pre-heat a filter funnel and a receiving flask with a small amount of hot ethanol-water mixture.
-
Perform a hot filtration to remove the activated carbon (if used) and any insoluble impurities.
-
Cover the receiving flask and allow the filtrate to cool slowly to room temperature.
-
Once crystals have formed, place the flask in an ice bath for 30-60 minutes to maximize yield.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethanol-water mixture.
-
Dry the purified crystals in a vacuum oven at 60-70 °C to a constant weight.
Table 1: Solvent System Selection for Recrystallization
| Solvent System | Solubility of Target Compound | Effectiveness for Impurity Removal | Notes |
| Ethanol/Water | High in hot, low in cold | Good for polar and non-polar impurities | A good starting point. Ratio needs optimization. |
| Isopropanol/Water | High in hot, low in cold | Similar to ethanol/water | May offer different selectivity for certain impurities. |
| Acetic Acid/Water | High in hot, low in cold | Effective, but residual acetic acid can be an issue | Requires thorough drying. |
| Acetone/Hexane | High in acetone, low in hexane | Good for non-polar impurities | Acetone is very volatile, requiring careful handling. |
Protocol 2: HPLC Method for Purity Analysis
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-5 min: 30% B
-
5-20 min: 30% to 80% B
-
20-25 min: 80% B
-
25-26 min: 80% to 30% B
-
26-30 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 10 mL of a 1:1 mixture of acetonitrile and water.
Part 4: Visualizations
Diagram 1: General Purification Workflow
Caption: A typical workflow for the purification of this compound by recrystallization.
Diagram 2: Troubleshooting Logic for Low Purity
Caption: A decision-making diagram for troubleshooting low purity issues during recrystallization.
References
- The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. (2018). Journal of Chemical Research.
- Recrystallization of Benzoic Acid. (n.d.). University of Massachusetts Boston.
- 3-(Aminosulfonyl)-5-nitro-4-phenoxybenzoic acid. (n.d.). PubChem.
- Can you help show me how to recrystallize the solid product from the reaction of 4-nitro-o-phenylenediamine and benzoic acid? (2015). ResearchGate.
- Analytical Methods. (n.d.). Royal Society of Chemistry.
- The purification of benzoic acid using dividing wall columns. (n.d.). Hydrocarbon Processing.
- Exp 2 - Recrystallization of Benzoic Acid. (n.d.). Scribd.
- Recrystallization Lab Procedure of Benzoic Acid. (2020, September 21). YouTube.
Sources
side reactions in the synthesis of bumetanide from its nitro precursor
Technical Support Center: Synthesis of Bumetanide
From the Desk of the Senior Application Scientist
Welcome to the technical support center for the synthesis of bumetanide. This guide is designed for researchers, chemists, and drug development professionals actively working on the synthesis of this potent diuretic. Our focus today is on a critical and often challenging step: the reduction of the nitro precursor, 3-nitro-4-phenoxy-5-sulfamoylbenzoic acid, to its corresponding amine. Mastering this transformation is key to achieving high purity and yield. This document provides in-depth, experience-driven answers to common issues, helping you troubleshoot and optimize your experimental workflow.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reduction of the nitro precursor is stalling or incomplete. What are the likely causes and how can I resolve this?
This is a common issue that typically points to problems with the catalyst, reagents, or reaction conditions. The reduction of an aromatic nitro group is a multi-step process involving six electrons, and failure at any stage can lead to a mixture of starting material and intermediates.[1][2]
Causality Analysis: The conversion of the nitro group (-NO₂) to an amine (-NH₂) proceeds through nitroso (-NO) and hydroxylamine (-NHOH) intermediates.[3][4][5] An incomplete reaction often means these intermediates are present in the reaction mixture. The cause depends heavily on the reduction method employed.
-
For Catalytic Hydrogenation (e.g., H₂/Pd-C): The most frequent culprit is catalyst deactivation. The palladium catalyst can be "poisoned" by sulfur-containing impurities or oxidized, reducing its activity. Insufficient hydrogen pressure or poor agitation can also lead to mass transfer limitations, slowing the reaction.[6]
-
For Metal-Acid Reduction (e.g., Fe/HCl, SnCl₂): The reaction relies on the in-situ generation of protons and electrons from the metal and acid.[7] If the metal surface is passivated (e.g., by an oxide layer) or if the acid concentration is too low, the reduction potential will be insufficient to drive the reaction to completion.
-
For Sodium Dithionite (Na₂S₂O₄) Reduction: Sodium dithionite is unstable, especially in acidic solutions or at elevated temperatures.[8] Using old or improperly stored reagent, or running the reaction under conditions that accelerate its decomposition, will result in an insufficient amount of the active reducing species (the sulfur dioxide radical anion, •SO₂⁻).[3]
Troubleshooting Guide:
| Symptom | Potential Cause (Method-Specific) | Recommended Corrective Action |
| Reaction stalls after partial conversion (TLC/LC-MS shows starting material and product) | (H₂/Pd-C): Catalyst poisoning or deactivation. | Use fresh, high-quality catalyst. Consider a pre-treatment wash of the catalyst. Ensure the starting material and solvent are free of sulfur impurities. |
| (Fe/HCl): Passivation of iron surface. | Activate the iron powder before the reaction by washing with dilute HCl to remove surface oxides. | |
| (Na₂S₂O₄): Decomposition of the reducing agent. | Use a fresh bottle of sodium dithionite. Add the reagent portion-wise to the reaction mixture to maintain its concentration. Maintain pH in the recommended range (often slightly basic).[3] | |
| Reaction is clean but very slow. | (H₂/Pd-C): Insufficient hydrogen pressure or poor mixing. | Increase hydrogen pressure within safe limits for your apparatus (e.g., 40-100 psi).[9][10] Ensure vigorous stirring to maximize catalyst suspension and gas-liquid contact. |
| (All Methods): Low reaction temperature. | Gradually increase the temperature while monitoring the reaction progress and impurity profile. For many reductions, temperatures between 40-70°C are effective. |
Q2: I'm observing highly colored, high-molecular-weight impurities in my crude product. What are they and how can I prevent their formation?
The appearance of yellow, orange, or red impurities is a classic sign of dimeric side-product formation, specifically azo (R-N=N-R) and azoxy (R-N=N(O)-R) compounds.
Mechanistic Insight: These side products arise from the condensation of the reactive intermediates formed during the reduction.[4][11]
-
Azoxy compounds can form from the reaction between a nitroso intermediate and a hydroxylamine intermediate.
-
Azo compounds can form via the reduction of azoxy compounds or the condensation of a nitroso intermediate with the desired amine product.
This side reaction is particularly prevalent under neutral or basic conditions where the nitroso and hydroxylamine intermediates have a longer lifetime and can accumulate to concentrations where dimerization becomes significant.[2] While metal hydrides like LiAlH₄ are notorious for producing these with aromatic nitro compounds, they can appear with other reagents if conditions are not carefully controlled.[11][12]
Prevention Strategy: The key is to ensure that the reduction of the intermediates to the amine is much faster than the rate of their dimerization.
-
Maintain Acidic Conditions (for Metal/Acid Systems): Using a stoichiometric excess of acid (like HCl or acetic acid) ensures that the hydroxylamine intermediate is rapidly protonated and further reduced, minimizing its availability for condensation reactions.[1]
-
Optimize Catalyst Loading and Hydrogen Pressure (for Catalytic Hydrogenation): A sufficiently active catalyst surface and adequate hydrogen supply ensure that intermediates are hydrogenated as soon as they form. The addition of catalytic vanadium compounds has also been reported to prevent the accumulation of hydroxylamines.[13]
-
Control Reagent Addition: When using reagents like sodium dithionite, adding the reagent slowly and steadily to the reaction mixture can help maintain a low, steady-state concentration of the reactive intermediates, favoring the desired reduction pathway over dimerization.
dot
Caption: Main reduction pathway vs. side reactions leading to dimeric impurities.
Q3: In my one-pot synthesis combining reduction and N-butylation, I'm getting a major impurity with a mass of M+56. How can I suppress this?
This impurity is almost certainly the di-butylated product , 3-(N,N-dibutylamino)-4-phenoxy-5-sulfamoylbenzoic acid. This is a very common side reaction in one-pot reductive amination protocols where the nitro reduction and N-alkylation with butyraldehyde occur concurrently.[9][14]
Kinetic & Mechanistic Explanation: The reaction proceeds in two stages within the same pot:
-
Reduction: The nitro group is reduced to the primary amine (3-amino-4-phenoxy-5-sulfamoylbenzoic acid).
-
Reductive Amination: The primary amine reacts with butyraldehyde to form an imine, which is then reduced to bumetanide (the mono-butylated secondary amine).
The problem arises because the product, bumetanide, is itself a secondary amine and can also react with butyraldehyde to form an iminium ion, which is subsequently reduced to the di-butylated tertiary amine. While the initial reaction of the primary amine is generally faster, prolonging the reaction time after the starting material is consumed will inevitably lead to the formation of the di-butylated product.[9]
Strategies for Maximizing Mono-alkylation:
| Parameter | Condition | Rationale & Expected Outcome |
| Reaction Time | Monitor closely by TLC/LC-MS and stop the reaction immediately after the 3-amino intermediate is consumed. | This is the most critical factor. Prolonging the reaction is the primary cause of di-alkylation.[9] Optimal time is often around 6 hours.[9] |
| Butyraldehyde Stoichiometry | Use a slight excess (e.g., 1.1-1.5 equivalents) but avoid a large excess. | A large excess of the aldehyde will increase the rate of the second alkylation. Precise control is key. |
| Temperature | Maintain moderate temperatures (e.g., 40-45°C).[9] | Higher temperatures can accelerate the side reaction. A moderate temperature provides a good balance between reaction rate and selectivity. |
| Hydrogen Pressure | Maintain a constant, moderate pressure (e.g., 100 psi).[9] | Ensures that the reduction of the imine/iminium ion is fast, but does not need to be excessively high. |
dot
Caption: Workflow for one-pot reductive amination showing the side path to di-alkylation.
Experimental Protocol: Catalytic Hydrogenation of this compound
This protocol provides a robust method for the reduction of the nitro precursor to the key amino intermediate using catalytic hydrogenation.
Materials:
-
This compound (1.0 eq)
-
10% Palladium on Carbon (Pd/C), 50% wet (approx. 0.1-0.2 weight eq of dry catalyst)
-
Ethanol or Methanol (as solvent)
-
Parr Hydrogenator or similar autoclave apparatus
-
Nitrogen gas (for inerting)
-
Hydrogen gas (high purity)
-
Filtration aid (e.g., Celite®)
Procedure:
-
Vessel Preparation: Ensure the Parr hydrogenator vessel is clean and dry.
-
Charging the Vessel: To the vessel, add this compound and the solvent (e.g., 10-15 mL per gram of starting material). Stir briefly to dissolve or suspend the solid.
-
Catalyst Addition: Carefully add the 10% Pd/C catalyst. Safety Note: Palladium on carbon can be pyrophoric when dry. Always handle the wet catalyst carefully and avoid generating dust.
-
Inerting the System: Seal the autoclave. Purge the vessel 3-5 times with nitrogen gas to remove all oxygen.
-
Hydrogenation: After purging with nitrogen, purge the vessel 2-3 times with hydrogen gas. Pressurize the vessel with hydrogen to the target pressure (e.g., 40-50 psi).[10]
-
Reaction: Begin vigorous stirring and heat the reaction to the desired temperature (e.g., 40-50°C). The reaction is typically exothermic, and you should observe an uptake of hydrogen.
-
Monitoring: Monitor the reaction by observing the drop in hydrogen pressure. For more precise tracking, pause the reaction at intervals, vent, and take a sample for TLC or LC-MS analysis to check for the disappearance of the starting material.
-
Completion & Cooldown: Once the hydrogen uptake ceases or analysis confirms completion (typically 1.5-3 hours), stop the heating and allow the vessel to cool to room temperature.[10]
-
Venting and Purging: Carefully vent the excess hydrogen gas and purge the system 3-5 times with nitrogen to ensure a safe, inert atmosphere.
-
Filtration: Open the vessel and filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with a small amount of the reaction solvent. Safety Note: The filtered catalyst may be pyrophoric. Do not allow it to dry in the open air. Quench it carefully under water.
-
Isolation: The filtrate containing the product, 3-amino-4-phenoxy-5-sulfamoylbenzoic acid, can be concentrated under reduced pressure. The resulting solid can be used directly in the next step or purified further if necessary.[10]
References
- Manidhar, M., Devarapalli, A., & Toram, T. (2011). Facile, one pot synthesis of bumetanide, a loop diuretic of sulfamoyl category to treat heart failure. International Journal of Research in Pharmacy and Chemistry, 1(3), 560-563. [Link]
- Veeprho. (n.d.). Bumetanide Impurities and Related Compound.
- Manidhar, M., Devarapalli, A., & Toram, T. (2011). FACILE, ONE POT SYNTHESIS OF BUMETANIDE, A LOOP DIURETIC OF SULFAMOYL CATEGORY TO TREAT HEART FAILURE. Semantic Scholar. [Link]
- College of Saint Benedict & Saint John's University. (n.d.). AR7. Side Chain Reduction: Nitro Groups.
- Vedantu. (n.d.). Reduction of aromatic nitro compounds using Fe and class 12 chemistry CBSE.
- Organic Chemistry Portal. (n.d.). Sodium Hydrosulfite, Sodium Dithionite.
- PrepChem.com. (n.d.). Synthesis of 3-amino-4-phenoxy-5-sulfamoylbenzoic acid.
- Master Organic Chemistry. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger.
- Smimane, H., et al. (2025). Fast and effective reduction of nitroarenes by sodium dithionite under PTC conditions: Application in solid-phase synthesis.
- Google Patents. (2023). CN115677544A - Preparation method of bumetanide.
- Al-Absi, S., et al. (n.d.). N-nitrosobumetanide Impurity Formation and its Inhibition in Bumetanide Tablets. PubMed. [Link]
- U.S. Food & Drug Administration. (2024). Bumetanide as a Model NDSRI Substrate: N-nitrosobumetanide Impurity Formation and its Inhibition in Bumetanide Tablets.
- Hazra, A., Mendhe, K., & Laha, J. K. (2026). Sodium dithionite-mediated reductive N-acetylation/formylation of nitroarenes employing DMAc/DMF as acetyl/formyl surrogates. Organic Chemistry Frontiers. [Link]
- Pharmaffiliates. (n.d.). Bumetanide-impurities.
- ACS Green Chemistry Institute. (n.d.). Stoichiometric Reduction with Low Valent Sulfur (sulfide/dithionite).
- Wikipedia. (n.d.). Reduction of nitro compounds.
- Organic Chemistry Data. (n.d.). Nitro Reduction - Common Conditions.
- Grokipedia. (n.d.). Reduction of nitro compounds.
- ResearchGate. (n.d.). Reduction of Nitro, Nitroso, Azo and Azoxy Groups.
- Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction.
- Google Patents. (2016). CN105566175A - Preparation method of 4-phenoxyl-5-aminosulfonyl-3-nitrobenzoic acid.
- MDPI. (n.d.). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives.
- Google Patents. (2004). EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds.
- Global Substance Registration System. (n.d.). 3-AMINO-4-PHENOXY-5-SULFAMOYLBENZOIC ACID.
- Semantic Scholar. (2013). Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry).
- David Publishing. (2013). Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry).
- Chemistry LibreTexts. (2021). 24.6: Nitro Compounds.
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Aromatic Side Chain Reduction: Nitro [employees.csbsju.edu]
- 8. Stoichiometric Reduction with Low Valent Sulfur (sulfide/dithionite) - Wordpress [reagents.acsgcipr.org]
- 9. ijrpc.com [ijrpc.com]
- 10. prepchem.com [prepchem.com]
- 11. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]
- 14. FACILE, ONE POT SYNTHESIS OF BUMETANIDE, A LOOP DIURETIC OF SULFAMOYL CATEGORY TO TREAT HEART FAILURE | Semantic Scholar [semanticscholar.org]
resolving impurities in 3-Nitro-4-phenoxy-5-sulfamoylbenzoic acid samples
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for 3-Nitro-4-phenoxy-5-sulfamoylbenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on identifying, characterizing, and resolving impurities in your samples. As an important intermediate in the synthesis of pharmaceuticals like Bumetanide, ensuring the purity of this compound is critical for the safety, efficacy, and quality of the final drug product.[][2]
This guide moves beyond simple protocols to explain the underlying scientific principles, empowering you to make informed decisions in your laboratory work. All recommendations are grounded in established analytical practices and regulatory expectations, primarily guided by the International Council for Harmonisation (ICH) guidelines.[3][4]
Frequently Asked Questions (FAQs)
This section provides quick answers to common initial questions. For more complex issues, please refer to the detailed Troubleshooting Guides.
Q1: What exactly is this compound, and why is its purity so critical?
A1: this compound is a key synthetic intermediate.[] Its purity is paramount because any impurities present can be carried over into the final Active Pharmaceutical Ingredient (API), potentially affecting its safety and efficacy.[5][6] Regulatory bodies require a thorough understanding and control of the impurity profile of any new drug substance.[7][8]
Q2: What are the typical impurities I should expect to find in my samples?
A2: Impurities are generally classified into three categories according to ICH guidelines: organic impurities, inorganic impurities, and residual solvents.[9][10]
-
Organic Impurities: These are the most common and include starting materials (e.g., 4-chloro-3-nitro-5-sulfamoylbenzoic acid, phenol), by-products from incomplete reactions or side reactions, and degradation products formed during synthesis or storage.[10][11]
-
Inorganic Impurities: These can include reagents, catalysts, and heavy metals from the manufacturing process.[9]
-
Residual Solvents: These are solvents used during the synthesis or purification process that are not completely removed.[10]
Q3: Are there defined regulatory limits for these impurities?
A3: Yes, the ICH Q3A (R2) guideline provides a framework with specific thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the final drug.[3][12] Key thresholds include:
-
Reporting Threshold: The level above which an impurity must be reported in a regulatory submission (e.g., ≥0.05%).[13]
-
Identification Threshold: The level above which an impurity's structure must be determined (e.g., ≥0.10%).[9][13]
-
Qualification Threshold: The level above which an impurity must be assessed for its biological safety (e.g., ≥0.15%).[4][13]
Q4: What is the best first step to get a general idea of my sample's purity?
A4: A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is the most effective initial step.[14] It is a robust and widely used technique for separating and quantifying organic impurities in pharmaceutical substances.[15][16] This will give you a chromatogram showing the main compound and any potential impurities as separate peaks, allowing for an initial assessment of purity based on peak area percentage.
Troubleshooting Guides
This section addresses specific experimental challenges in a question-and-answer format, providing potential causes and actionable solutions.
Problem 1: I see one or more unexpected peaks in my HPLC chromatogram. How do I identify them?
This is a common challenge in process development and stability testing. A systematic approach is required to move from detection to identification and, ultimately, control.
-
Initial Verification: First, confirm the peaks are not system artifacts. Inject a blank solvent run (e.g., your mobile phase or sample diluent). If the peaks persist, they are likely from the system or solvent. If they disappear, they are related to your sample. Then, perform a second injection of your sample to ensure the peak is reproducible.
-
Plausible Causes & Identification Strategy: The unknown peaks are likely process-related impurities or degradation products.[5][10] The strategy for identification involves gathering mass and structural data.
-
Cause 1: Unreacted Starting Materials or Intermediates: The synthesis of this compound typically involves the reaction of a substituted nitrobenzoic acid with phenol.[11] Therefore, unreacted starting materials are a primary suspect.
-
Cause 2: Synthetic By-products: Side reactions can lead to isomers or related compounds. For instance, incomplete nitration or alternative reaction pathways can generate structurally similar impurities.
-
Cause 3: Degradation Products: The molecule may degrade under stress conditions like heat, light, acid, or base.[6][17] The nitro and carboxylic acid functional groups can be susceptible to specific degradation pathways.[18]
-
-
Recommended Actions & Workflow:
-
LC-MS Analysis: The most powerful first step is to analyze the sample using Liquid Chromatography-Mass Spectrometry (LC-MS). This will provide the mass-to-charge ratio (m/z) of the impurity peaks, offering a crucial clue to their molecular formula.[19]
-
Forced Degradation Studies: To investigate potential degradation products, subject your sample to stress conditions (e.g., heat, 0.1 M HCl, 0.1 M NaOH, H₂O₂) as outlined in ICH Q1A guidelines.[17][18] Analyze the stressed samples by HPLC and LC-MS. Peaks that increase under these conditions are likely degradation products.[20]
-
Impurity Enrichment & NMR: If an impurity is present at a significant level (>0.10%), isolation or enrichment is often necessary for full structural elucidation.[] This can be achieved using preparative HPLC or column chromatography. Once a sufficient quantity is isolated, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is used to determine the definitive structure.[19]
-
The following table lists potential process-related impurities based on a common synthetic route.
| Potential Impurity | Potential Source | Identification Approach |
| 4-chloro-3-nitro-5-sulfamoylbenzoic acid | Unreacted starting material | Compare retention time and mass spectrum with an authentic reference standard. |
| Phenol | Unreacted starting material | Typically elutes very early in RP-HPLC. Confirm with a reference standard. |
| Isomeric variants | Side reaction during synthesis | Mass will be identical to the main compound. Requires high-resolution HPLC or specialized columns for separation. NMR of isolated impurity is definitive. |
| De-nitrated species | Degradation (reductive conditions) | Mass will be lower by 46 Da (-NO₂ + H). |
| Hydrolyzed species (e.g., loss of phenoxy group) | Degradation (strong base/acid) | Mass will be lower by 93 Da (-C₆H₅O + OH). |
Impurity Identification Workflow```dot
Caption: Decision tree for selecting a purification strategy.
Detailed Experimental Protocols
These protocols provide a validated starting point for your experiments. They should be adapted and re-validated for your specific equipment and sample matrix.
Protocol 1: General Purpose RP-HPLC Method for Purity Assessment
This method is designed as a robust starting point for the analysis of this compound and its potential organic impurities. It is based on common methods for aromatic nitro compounds and sulfonamides.
[14][15][16]1. Instrumentation and Columns:
-
HPLC system with a UV/Vis or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
2. Reagents and Mobile Phase:
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (HPLC Grade).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Sample Diluent: 50:50 mixture of Acetonitrile and Water.
3. Chromatographic Conditions:
| Parameter | Value | Rationale |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides stable and reproducible retention times. |
| Detection | 254 nm | Aromatic compounds typically have strong absorbance at this wavelength. Use DAD to screen other wavelengths. |
| Injection Vol. | 10 µL | Adjust as needed based on sample concentration and detector response. |
| Gradient | Time (min) | %B |
| 0 | 20 | |
| 25 | 80 | |
| 30 | 80 | |
| 31 | 20 | |
| 40 | 20 |
4. Sample Preparation:
-
Accurately weigh and dissolve the sample in the Sample Diluent to a final concentration of approximately 0.5 mg/mL.
-
Sonicate briefly if necessary to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter before injection to remove particulates.
5. System Suitability (Self-Validation):
-
Before running samples, perform at least five replicate injections of a standard solution.
-
The Relative Standard Deviation (RSD) for the peak area and retention time of the main peak should be less than 2.0%. This ensures the system is performing consistently.
6. Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate purity using the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100.
-
Report any impurity exceeding the 0.05% reporting threshold.
[13]#### Protocol 2: Benchtop Recrystallization for Purification
This protocol provides a general procedure for purifying gram-scale quantities of solid material.
[22][23]1. Solvent Selection (Small-Scale Test):
-
Place ~20 mg of your impure solid into several small test tubes.
-
Add a different solvent (e.g., water, ethanol, isopropanol, ethyl acetate) dropwise to each tube at room temperature until a total of 1 mL is added. Note the solubility.
-
For tubes where the solid did not dissolve at room temperature, heat them gently in a water bath. If the solid dissolves completely, it is a potential recrystallization solvent.
-
Allow the heated tubes to cool slowly to room temperature, then place in an ice bath. The solvent that yields a good amount of crystalline solid is the best choice.
2. Recrystallization Procedure:
-
Place the impure solid (e.g., 1.0 g) in an appropriately sized Erlenmeyer flask.
-
Add the chosen solvent in small portions while heating the flask on a hot plate with stirring. Add just enough hot solvent to completely dissolve the solid.
-
If the solution is colored, and you suspect colored impurities, you can perform a hot filtration after adding a small amount of activated charcoal.
-
Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly and undisturbed to room temperature. Crystal formation should begin.
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal yield.
3. Crystal Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals in the funnel with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.
-
Allow the crystals to air-dry on the filter for a few minutes by continuing to draw a vacuum.
-
Transfer the purified crystals to a watch glass and dry to a constant weight, preferably in a vacuum oven at a temperature well below the compound's melting point.
4. Purity Confirmation:
-
Analyze the purified material using the HPLC method described in Protocol 1 to confirm the removal of impurities.
References
- Impurities and Forced Degradation Studies: A Review. (n.d.). Bentham Science.
- What is Impurity Characterization. (2025).
- ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. (2006). European Medicines Agency.
- Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.
- Impurity Profiling: Characterization of unknown impurities in pharmaceuticals. Kymos.
- Impurity guidelines in drug development under ICH Q3. AMSbiopharma.
- Impurities and Forced Degradation Studies: A Review. (2016). Bentham Science Publishers.
- Forced Degradation Study & Impurity Analysis. Protheragen.
- Forced Degradation Studies: Regulatory Considerations and Implementation.
- Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
- ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy.
- Development of a New SPME-HPLC-UV Method for the Analysis of Nitro Explosives on Reverse Phase Amide Column and Application to Analysis of Aqueous Samples. (2009).
- Impurities Characterization in Pharmaceuticals: A Review. (2019).
- Impurities Identification and Characteriz
- A Comprehensive Guide to Controlling Impurities in New Drug Substances: Aligning with ICH Q3A Guidelines. Benchchem.
- Impurities Characterization in Pharmaceuticals: A Review. (2019). IJPPR.
- Development and validation of a new RP-HPLC method for organic explosive compounds.
- Sulfonamide purification process. (1957).
- Analytical Methods. Agency for Toxic Substances and Disease Registry.
- Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column.
- Development of a Procedure for Sampling, Fractionation and HPLC Analysis of Nitrated Polycyclic Aromatic Hydrocarbons in Air. Carolina Digital Repository.
- CAS 28328-53-2 Bumetanide impurity (this compound). Toronto Research Chemicals.
- Mechanochemical synthesis of aromatic sulfonamides. The Royal Society of Chemistry.
- Sulfonamide-impurities.
- 28328-53-2 | this compound. BLD Pharm.
- Method for purifying sulfonated aromatic monomer. (2016).
- Yield, purity, and characteristic impurities of the sulfonamide...
- Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of the Iranian Chemical Society.
- A Comparative Guide to Determining the Purity of Synthesized Sulfonamides. Benchchem.
- Facile, one pot synthesis of bumetanide, a loop diuretic of sulfamoyl category to tre
- NMAM METHOD 2005. CDC.
- This compound. LGC Standards.
- Preparation method of 4-phenoxyl-5-aminosulfonyl-3-nitrobenzoic acid. (2016).
- One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023). Journal of the American Chemical Society.
- This compound. Santa Cruz Biotechnology.
- Recrystallization of Benzoic Acid. University of Missouri–St. Louis.
- Synthesis of sulfonamide and their synthetic and therapeutic applications: Recent advances. (2020). Tetrahedron.
- This compound (Bumetanide Impurity) (Standard). Clearsynth.
- Can you help show me how to recrystallize the solid product from the reaction of 4-nitro-o-phenylenediamine and benzoic acid? (2015).
- Recrystalliz
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- 8. researchgate.net [researchgate.net]
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- 10. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 11. CN105566175A - Preparation method of 4-phenoxyl-5-aminosulfonyl-3-nitrobenzoic acid - Google Patents [patents.google.com]
- 12. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 13. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
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- 15. Development of a new SPME-HPLC-UV method for the analysis of nitro explosives on reverse phase amide column and application to analysis of aqueous samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Development and validation of a new RP-HPLC method for organic explosive compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 18. Forced Degradation Study & Impurity Analysis - impurity [protheragen.ai]
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Technical Support Center: Optimizing Reaction Conditions for the Reduction of the Nitro Group
Welcome to the technical support center for the reduction of nitro groups. This guide is designed for researchers, scientists, and drug development professionals to provide solutions to common issues encountered during this pivotal chemical transformation. The conversion of a nitro group to an amine is a fundamental six-electron reduction that is crucial in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][2] However, its successful execution is often nuanced, requiring careful optimization of reaction conditions to achieve high yields and chemoselectivity.
This document provides a structured approach to troubleshooting common problems in a question-and-answer format, supported by detailed experimental protocols and decision-making workflows.
Frequently Asked Questions & Troubleshooting Guide
Q1: My nitro group reduction is incomplete or giving a low yield. What are the common causes and how can I resolve this?
A1: Incomplete reactions or low yields are among the most frequent challenges in nitro group reductions. The root causes can often be traced to several factors related to the chosen method, reagents, or reaction conditions.[3]
Possible Causes and Solutions:
-
Insufficient Reducing Agent or Catalyst: The stoichiometry of the reducing agent is critical. For metal/acid reductions (e.g., Fe, Sn, Zn), ensure a sufficient excess of the metal is used.[3][4] In catalytic hydrogenations, the catalyst loading might be too low, or the catalyst may have lost its activity.[3][5]
-
Troubleshooting: Increase the equivalents of the reducing agent or the catalyst loading (e.g., from 5 mol% to 10 mol% for Pd/C).
-
-
Poor Catalyst Activity: Heterogeneous catalysts like Palladium on Carbon (Pd/C) and Raney Nickel can deactivate over time due to improper storage or handling.[3]
-
Troubleshooting: Use a fresh batch of catalyst. For particularly stubborn reductions, consider a more active catalyst like Platinum on Carbon (Pt/C) or increasing the hydrogen pressure.[6]
-
-
Catalyst Poisoning: Impurities in the starting material, solvents, or reagents can poison the catalyst, drastically reducing its activity. Common poisons include sulfur compounds and halides.[3]
-
Troubleshooting: Purify the starting material by recrystallization or column chromatography. Ensure high-purity, degassed solvents are used.
-
-
Poor Solubility: The starting material must be sufficiently soluble in the reaction solvent for the reaction to proceed efficiently.[5]
-
Reaction Temperature: While many reductions proceed at room temperature, some substrates require heating to achieve a reasonable rate.[5]
Q2: I am observing significant amounts of side products, such as hydroxylamines, nitroso, or azoxy compounds. How can I improve selectivity for the amine?
A2: The formation of these intermediates is a common issue arising from the stepwise nature of nitro group reduction.[5] The reaction proceeds from the nitro group to nitroso, then to hydroxylamine, and finally to the amine.[1][7] Condensation of these intermediates can lead to azoxy and azo compounds.[8][9]
Strategies to Favor Complete Reduction:
-
Sufficient Reducing Agent: Ensure an adequate excess of the reducing agent is present to drive the reaction to completion and reduce any formed intermediates.[5]
-
Temperature Control: Exothermic reactions can lead to localized overheating, which may promote the formation of condensation byproducts.[5] Proper temperature management is crucial.
-
Choice of Reaction System:
-
Metal/Acid Systems: Systems like Fe/NH₄Cl or SnCl₂ are generally robust and effective at achieving complete reduction to the amine.[1]
-
Catalytic Hydrogenation: This method is very efficient but can sometimes stall at the hydroxylamine stage, especially if the catalyst is not sufficiently active or if the reaction is not allowed to proceed to completion.[10]
-
Q3: My starting material has other reducible functional groups (e.g., ketones, esters, halogens, alkenes). How can I selectively reduce the nitro group?
A3: Achieving chemoselectivity is a primary challenge when other reducible functional groups are present. The choice of reducing agent and reaction conditions is paramount.[4]
Decision-Making Workflow for Chemoselective Nitro Reduction:
Below is a workflow to guide the selection of a suitable reducing agent based on the functional groups present in your starting material.
Caption: Decision workflow for selecting a chemoselective reducing agent.
Summary of Reagent Choices for Chemoselectivity:
| Functional Group Present | Recommended Reducing System | Comments |
| Ketones, Aldehydes | SnCl₂·2H₂O in EtOH/EtOAc | Tin(II) chloride is mild and often preserves carbonyl functionalities.[11] |
| Esters, Amides, Nitriles | Fe/NH₄Cl, Catalytic Transfer Hydrogenation (e.g., HCOOH·NEt₃, Pd/C) | Iron in neutral conditions is highly selective.[1][2] Catalytic hydrogenation is also effective for esters and amides.[4] |
| Aryl Halides (Cl, Br, I) | Fe/NH₄Cl, Zn/AcOH, Raney Nickel with H₂ | Pd/C can cause dehalogenation.[11] Raney Nickel is a better choice for catalytic hydrogenation in this case.[11] |
| Alkenes, Alkynes | Fe/NH₄Cl, Na₂S, Sulfided Pt/C with H₂ | Standard catalytic hydrogenation will reduce double/triple bonds.[4][11] |
| Multiple Nitro Groups | Na₂S or (NH₄)₂S | Can often achieve selective reduction of one nitro group in dinitro compounds.[11] |
Q4: The workup for my metal/acid reduction is difficult, leading to product loss. How can I improve it?
A4: Workups for reductions using metals like iron, tin, or zinc can be challenging due to the formation of metal salts and hydroxides.[2][12]
Optimized Workup Procedure (for Fe/NH₄Cl):
-
Upon reaction completion (monitored by TLC or LC-MS), cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite® to remove the bulk of the iron and iron oxides. Wash the filter cake thoroughly with the reaction solvent (e.g., ethanol or ethyl acetate).[1]
-
Combine the filtrates and concentrate under reduced pressure.
-
Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate).
-
If the product amine is basic, you can perform an acid-base extraction. Extract with dilute aqueous HCl. The amine will move to the aqueous layer as the ammonium salt.
-
Wash the aqueous layer with an organic solvent to remove non-basic impurities.
-
Basify the aqueous layer by the slow addition of aqueous NaOH or NaHCO₃ until the pH is ~9-10.[4]
-
Extract the liberated amine with an organic solvent (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the purified amine.[4]
Experimental Protocols
Protocol 1: General Procedure for Catalytic Hydrogenation using Pd/C
This method is highly efficient for substrates without other easily reducible functional groups.[11]
Materials:
-
Aromatic nitro compound (1.0 eq)
-
10% Palladium on Carbon (Pd/C) (5-10 mol % Pd)
-
Solvent (e.g., Ethanol, Methanol, Ethyl Acetate, THF)
-
Hydrogen gas supply (balloon or hydrogenation apparatus)
Procedure:
-
In a suitable reaction flask, dissolve the nitro compound in the chosen solvent.
-
Carefully add the 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Seal the flask, evacuate, and backfill with hydrogen gas (repeat 3 times).
-
Stir the mixture vigorously under a hydrogen atmosphere (a balloon is often sufficient for small-scale reactions) at room temperature.[12]
-
Monitor the reaction progress by TLC or LC-MS. Note that hydrogen uptake can also be monitored on appropriate apparatus.
-
Upon completion, carefully vent the hydrogen and purge the flask with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad thoroughly with the reaction solvent.[5][12]
-
Combine the filtrates and concentrate under reduced pressure to yield the crude amine, which can be purified further if necessary.[5]
Protocol 2: General Procedure for Reduction using Iron and Ammonium Chloride
This is a robust and highly chemoselective method suitable for complex molecules with sensitive functional groups.[1][2]
Materials:
-
Aromatic nitro compound (1.0 eq)
-
Iron powder (3-5 eq)
-
Ammonium chloride (NH₄Cl) (~4 eq)
-
Ethanol/Water co-solvent (e.g., 4:1 mixture)
Procedure:
-
To a round-bottom flask, add the nitroarene, ethanol, and water.
-
Add ammonium chloride and iron powder to the mixture.[1]
-
Heat the reaction mixture to reflux (typically 80-90 °C) and monitor by TLC or LC-MS. The reaction can be vigorous initially.[1]
-
Upon completion, cool the mixture to room temperature.
-
Filter the hot reaction mixture through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with hot ethanol or ethyl acetate.[1]
-
Concentrate the filtrate under reduced pressure.
-
Follow the optimized workup procedure described in Q4 to isolate the pure amine.
Mechanistic Overview
The reduction of a nitro group is a six-electron process that proceeds through nitroso and hydroxylamine intermediates. Understanding this pathway is key to troubleshooting the formation of side products.[1][7]
Caption: General mechanistic pathway for nitro group reduction.
This guide provides a foundational framework for troubleshooting and optimizing nitro group reductions. The optimal conditions will always depend on the specific substrate, and empirical optimization is often necessary. By systematically addressing potential issues of reactivity, selectivity, and workup, researchers can significantly improve the success rate of this critical transformation.
References
- Technical Support Center: Troubleshooting Guide for the Reduction of the Nitro Group. Benchchem.
- Challenges in the selective reduction of the nitro group. Benchchem.
- A Mechanistic Guide to Nitro Group Reduction: A Comparative Analysis for Chemical Synthesis. Benchchem.
- Technical Support Center: Troubleshooting Incomplete Reduction of Nitro Groups to Amines. Benchchem.
- More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry.
- Amine synthesis by nitro compound reduction. Organic Chemistry Portal.
- Nitro Reduction - Common Conditions. Organic Chemistry Data.
- Metal-Free, Rapid, and Highly Chemoselective Reduction of Aromatic Nitro Compounds at Room Temperature. The Journal of Organic Chemistry - ACS Publications.
- Catalytic Hydrogenation of Nitrobenzene to Aniline. Mettler Toledo Application Note.
- Highly Chemoselective Reduction of Aromatic Nitro Compounds by Copper Nanoparticles/Ammonium Formate. The Journal of Organic Chemistry - ACS Publications.
- Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134. PubMed Central.
- Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. PMC - NIH.
- Nitro Reduction. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- A Comparative Guide to Nitro Group Reduction: Catalytic Hydrogenation vs. Metal/Acid Systems. Benchchem.
- Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Journal of Chemical Education - ACS Publications.
- Selective and sustainable nitro reduction and reductive N-alkylation using a recyclable V2O5/TiO2 catalyst for amine synthesis. Materials Advances (RSC Publishing).
- Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). David Publishing.
- Highly Efficient Catalytic Reduction of Nitrobenzene Using Cu@C Based on a Novel Cu–MOF Precursor. MDPI.
- my nitro refuses to be reduced. Reddit.
- Aromatic Side Chain Reduction: Nitro. Chemistry LibreTexts.
- Preparation of amines: Reduction of nitro compounds. Unacademy.
- organic chemistry reaction #13 - reduction of nitro group to amine. YouTube.
- Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines. Science of Synthesis.
Sources
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- 2. pubs.acs.org [pubs.acs.org]
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- 8. pubs.acs.org [pubs.acs.org]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. mt.com [mt.com]
- 11. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Sulfamoylbenzoic Acids
Welcome to our dedicated guide for researchers, scientists, and drug development professionals encountering peak tailing during the HPLC analysis of sulfamoylbenzoic acids. As a Senior Application Scientist, I understand that chromatographic excellence is paramount for robust and reliable data. This guide is structured in a question-and-answer format to provide direct, actionable solutions to common issues, explaining the "why" behind each recommendation to empower your method development and troubleshooting efforts.
Frequently Asked Questions (FAQs)
Q1: I'm seeing significant peak tailing with my sulfamoylbenzoic acid analyte on a C18 column. What are the most likely causes?
Peak tailing, an asymmetry where the latter half of a peak is broader than the front, is a frequent challenge when analyzing polar, acidic compounds like sulfamoylbenzoic acids on standard reversed-phase columns.[1][2] The primary causes can be broken down into two main categories: chemical interactions and physical or system-related issues.
Chemical Causes:
-
Secondary Silanol Interactions: This is the most common culprit. Silica-based stationary phases, such as C18, have residual, unreacted silanol groups (Si-OH) on their surface.[3][4] These silanol groups are acidic and can become ionized (negatively charged as Si-O⁻) at mobile phase pH levels above approximately 3.[5][6] Your sulfamoylbenzoic acid, being acidic itself, will be at least partially ionized (negatively charged) at these pHs. This leads to a secondary ion-exchange or strong polar interaction between the negatively charged analyte and the ionized silanols, causing some analyte molecules to be retained longer than others and resulting in a tailed peak.[6][7]
-
Mobile Phase pH Near Analyte pKa: If the pH of your mobile phase is close to the pKa of your sulfamoylbenzoic acid, the analyte will exist as a mixture of its ionized and non-ionized forms.[5][8][9] This dual state leads to two different retention behaviors within the same peak, causing significant broadening and tailing.[8][9]
-
Metal Contamination: Trace metal impurities, such as iron or aluminum, within the silica matrix of the column packing can act as Lewis acids.[10] These metal sites can chelate with functional groups on your analyte, creating another unwanted retention mechanism that contributes to peak tailing.[2][11][3] This effect can be exacerbated as metal ions can also increase the acidity of nearby silanol groups.[1]
Physical & System Causes:
-
Column Overload: Injecting too high a concentration of your sample can saturate the active sites on the stationary phase, leading to peak distortion.[2][12]
-
Extra-Column Volume: Excessive tubing length or wide-bore tubing between the injector, column, and detector can cause the analyte band to spread out before and after separation, leading to broader, tailing peaks.[3][5][13][14]
-
Column Void or Blockage: A void at the head of the column or a partially blocked inlet frit can disrupt the flow path, causing distortion of all peaks in the chromatogram.[12][15]
Q2: How do I systematically troubleshoot and solve the peak tailing of my sulfamoylbenzoic acid?
A logical, step-by-step approach is crucial for efficient troubleshooting. Start by addressing the most probable chemical causes, as these are often analyte-specific.
Below is a workflow designed to systematically identify and resolve the root cause of peak tailing for sulfamoylbenzoic acids.
Caption: A systematic workflow for troubleshooting peak tailing.
In-Depth Troubleshooting Guides
Guide 1: Optimizing Mobile Phase pH and Buffer Conditions
The most powerful tool to improve the peak shape of ionizable compounds like sulfamoylbenzoic acids is the control of mobile phase pH.[8][9][16][17]
Q: What is the ideal mobile phase pH for my sulfamoylbenzoic acid and why?
A: The goal is to ensure your analyte is in a single, non-ionized state throughout the separation. For an acidic compound, this is achieved by setting the mobile phase pH significantly lower than its pKa.
-
The "2 pH Unit" Rule: A widely accepted guideline is to adjust the mobile phase pH to be at least 2 units below the pKa of your acidic analyte.[18][19] At this pH, the analyte will be fully protonated (non-ionized), making it more hydrophobic and eliminating the secondary interactions with ionized silanol groups.[11][6]
| Analyte Type | pKa | Recommended Mobile Phase pH | Analyte State | Interaction with Silanols | Expected Peak Shape |
| Weak Acid | 4.5 | ≤ 2.5 | Non-ionized (Protonated) | Minimized | Symmetrical |
| Weak Acid | 4.5 | ~ 4.5 | 50% Ionized / 50% Non-ionized | Mixed Interactions | Broad / Tailing / Split[8][9] |
| Weak Acid | 4.5 | ≥ 6.5 | Ionized (Deprotonated) | Strong (Repulsion/Attraction) | Tailing or Poor Retention |
Protocol 1: Mobile Phase pH Adjustment
-
Determine Analyte pKa: Find the pKa of your specific sulfamoylbenzoic acid derivative from chemical literature or prediction software. For many sulfamoylbenzoic acids, the carboxylic acid pKa is in the range of 3-5.
-
Select a Buffer: Choose a buffer system that is effective in the desired pH range (e.g., formate for pH 2.8-4.8, phosphate for pH 1.1-3.1).[20] Volatile buffers like formic acid or ammonium formate are preferred for LC-MS applications.[12][21]
-
Prepare and Adjust pH: Prepare the aqueous portion of your mobile phase. Add the chosen buffer acid (e.g., 0.1% formic acid) to reach a pH of approximately 2.5-3.0.[11][12] Crucially, always measure and adjust the pH of the aqueous component before mixing it with the organic solvent. [17]
-
Test and Verify: Run your analysis with the pH-adjusted mobile phase and observe the peak shape.
Q: Can the buffer concentration affect peak tailing?
A: Yes, significantly. A higher buffer concentration can help improve peak shape even if the pH is not perfectly optimized.
-
Masking Silanols: Increasing the buffer concentration (e.g., from 10 mM to 25-50 mM) increases the ionic strength of the mobile phase.[11][12] The buffer ions can compete with the analyte for interaction with the active silanol sites, effectively "masking" them and reducing peak tailing.[11][22] This is particularly effective with phosphate buffers in LC-UV applications.[12][22]
Guide 2: Selecting the Right HPLC Column
If mobile phase optimization does not fully resolve the issue, the problem may lie with the column chemistry itself.
Q: My peaks are still tailing at low pH. Is my C18 column the problem?
A: It could be. Not all silica-based columns are created equal. The type of silica and how it's treated can have a major impact.
-
End-Capping: After the C18 chains are bonded to the silica, many residual silanol groups remain.[4][23] A process called "end-capping" is used to react many of these remaining silanols with a small silylating agent (like trimethylsilane).[24][25] Columns that are "end-capped" or "double end-capped" have fewer active silanol sites and are much better at producing symmetrical peaks for polar and ionizable compounds.[5][23][24] If you are using an older or non-end-capped column, switching to a modern, high-purity, end-capped column is a critical step.[11][7]
Sources
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 3. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 4. End-capping | Separation Science [sepscience.com]
- 5. chromtech.com [chromtech.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 9. acdlabs.com [acdlabs.com]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. labcompare.com [labcompare.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. HPLC Troubleshooting Guide [scioninstruments.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. chromatographytoday.com [chromatographytoday.com]
- 17. agilent.com [agilent.com]
- 18. researchgate.net [researchgate.net]
- 19. When should you use a buffer for HPLC, how does it work and which one to use? [discover.restek.com]
- 20. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. Role of Buffers in Liquid Chromatography | Phenomenex [phenomenex.com]
- 23. HPLC Tech Tip: The Role of End-Capping in RP | Phenomenex [phenomenex.com]
- 24. chromtech.com [chromtech.com]
- 25. youtube.com [youtube.com]
Technical Support Center: Bumetanide Synthesis Scale-Up
Welcome to the technical support center for the synthesis of Bumetanide. This guide is designed for researchers, scientists, and drug development professionals navigating the complexities of scaling up Bumetanide production from the laboratory to industrial scale. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-proven insights to overcome common challenges.
Troubleshooting Guide: Navigating Scale-Up Challenges
This section addresses specific, practical problems encountered during the scale-up of Bumetanide synthesis in a direct question-and-answer format.
Q1: My reaction yield is significantly lower than the lab-scale model, hovering around 40-50%. What are the likely causes and how can I improve it?
A1: Low yields upon scale-up are a common issue, often stemming from suboptimal reaction conditions that are not scalable.
-
Causality: The traditional synthesis route for Bumetanide often involves catalysts like sulfuric acid. While effective at the bench, sulfuric acid is highly corrosive, requires complex dehydration equipment, and leads to long reaction times and cumbersome work-ups. These factors contribute to lower yields and are not ideal for industrial production.[1]
-
Expert Recommendation: Transitioning to a more robust catalytic system is critical for scale-up. The use of Lewis acid catalysts, such as ferric trichloride or a combination of ferric trichloride and boron trifluoride etherate, has been shown to significantly improve yields.[2] This approach offers milder reaction conditions, shorter reaction times (typically 2-10 hours), and is less corrosive to standard industrial reactors.[1][2]
Q2: We are detecting a significant N-nitrosobumetanide (NBMT) impurity in our pilot batch. What is the origin of this impurity and what are the control strategies?
A2: The presence of N-nitrosobumetanide (NBMT), a nitrosamine drug substance-related impurity (NDSRI), is a serious regulatory and safety concern.[3] It can form during the synthesis process or even during storage of the final drug product.
-
Mechanism of Formation: NBMT forms from the nitrosation of the secondary amine in the Bumetanide structure. This reaction can be facilitated by the presence of residual nitrites under acidic conditions.
-
Mitigation Strategies During Synthesis:
-
Purging and Purification: If NBMT is formed during the synthesis of the Active Pharmaceutical Ingredient (API), it can often be removed through subsequent purification steps, such as recrystallization or chromatography.[3]
-
pH Control: Nitrosamine formation is often favored under acidic conditions. Maintaining a neutral or slightly basic pH during relevant synthesis and work-up steps can inhibit the formation of NBMT.[3]
-
Use of Antioxidants: Antioxidants like ascorbic acid or caffeic acid can act as nitrosating agent scavengers, effectively preventing the formation of NBMT.[3] Incorporating these into the formulation is a common strategy for preventing formation during storage, but their use can also be considered during the API work-up stages.[3]
-
Q3: Our impurity profile shows a significant amount of a di-alkylated side product. How can we control this?
A3: The formation of a di-alkylated impurity is a common issue in reductive amination, a key step in some Bumetanide synthesis routes. This occurs when the primary amine intermediate reacts with a second molecule of the alkylating agent (e.g., butyraldehyde).
-
Causality: This side reaction becomes more prominent with prolonged reaction times or an excess of the alkylating agent.[4] What may be a minor impurity at the lab scale can become a major issue upon scale-up due to differences in mixing and localized concentration gradients.[5]
-
Control Protocol:
-
Stoichiometry Control: Carefully control the molar ratio of the amine intermediate to the butyraldehyde. Avoid large excesses of the aldehyde.
-
Reaction Monitoring: Implement strict in-process controls (IPCs) using techniques like HPLC or TLC to monitor the reaction progress. The reaction should be quenched as soon as the formation of the desired mono-alkylated product (Bumetanide) reaches its maximum and before significant di-alkylation occurs.[4]
-
Controlled Addition: Instead of adding all the butyraldehyde at once, a controlled, slow addition can help maintain a low concentration, favoring the mono-alkylation reaction.
-
Q4: We are struggling with inconsistent particle size and polymorphism in our final product after crystallization. Why is this happening at scale?
A4: Achieving consistent particle size and the correct polymorphic form is a critical scale-up challenge that directly impacts the drug's bioavailability and manufacturability into a final dosage form.[6]
-
Root Causes at Scale:
-
Thermal Gradients: Large vessels have less efficient heat transfer compared to small flasks, leading to uneven cooling.[5] This can cause localized supersaturation and uncontrolled nucleation, resulting in a wide particle size distribution.
-
Mixing Inefficiency: The hydrodynamics of a large reactor are vastly different. Poor mixing can lead to non-uniform concentration and temperature, affecting crystallization kinetics.[5]
-
-
Troubleshooting and Optimization:
-
Controlled Cooling: Implement a programmed, gradual cooling profile instead of rapid cooling. This allows for controlled crystal growth rather than rapid precipitation.
-
Seeding Strategy: Develop a robust seeding protocol. Introducing seed crystals of the desired polymorph at a specific temperature and supersaturation level guides the crystallization process, ensuring consistency.
-
Anti-Solvent Addition Rate: If using an anti-solvent crystallization method, the rate of addition is critical. A slow, controlled addition rate while maintaining vigorous mixing ensures uniform supersaturation.
-
Frequently Asked Questions (FAQs)
What are the most critical process parameters (CPPs) to monitor during the scale-up of Bumetanide synthesis?
The CPPs are parameters that must be controlled within a defined range to ensure the final product meets its quality attributes. For Bumetanide synthesis, these typically include:
-
Temperature: Crucial for reaction kinetics, solubility, and preventing side reactions.
-
pH: As discussed, vital for controlling impurity formation like NBMT.[3]
-
Mixing Speed (Agitation): Affects mass and heat transfer, especially critical during reactions and crystallization.[5]
-
Rate of Reagent Addition: Prevents localized high concentrations, which can lead to side products like di-alkylated impurities.[4]
-
Reaction Time: Must be carefully monitored to ensure reaction completion without promoting degradation or side reactions.[4]
How do I select an appropriate solvent system for both reaction and purification at an industrial scale?
Solvent selection at scale goes beyond just solubility. Key considerations include:
-
Safety & Environmental Profile: Favor solvents with higher flash points and lower toxicity (e.g., referring to ICH Q3C guidelines for residual solvents).
-
Cost and Availability: The cost of solvents becomes a significant factor at large volumes.[6]
-
Recovery and Recycling: Choose solvents that can be efficiently recovered and recycled to improve process economics and reduce waste.
-
Purification Efficiency: For crystallization, the chosen solvent system should provide a steep solubility curve—high solubility at high temperatures and low solubility at low temperatures—to maximize recovery of the pure product.
What are the primary safety considerations when moving from bench to pilot-plant scale?
Scaling up introduces significant safety risks that are manageable at the lab scale.[6]
-
Thermal Runaway: Exothermic reactions must be well-characterized using techniques like reaction calorimetry. Ensure the reactor's cooling capacity can handle the heat generated by the reaction at scale. Adding reagents in a controlled manner is safer than charging them all at once.[6]
-
Handling of Hazardous Materials: The risks associated with corrosive materials (like sulfuric acid) or toxic reagents are amplified.[1] Ensure proper personal protective equipment (PPE), containment systems, and emergency procedures are in place.
-
Pressure Management: Reactions that evolve gas must be conducted in appropriately rated vessels with pressure relief systems.[5]
Key Protocols & Methodologies
Protocol 1: In-Process Control (IPC) by RP-HPLC for Bumetanide Synthesis
This protocol provides a general framework for monitoring the reaction and quantifying impurities. Specifics should be validated for your particular process.
-
Sample Preparation:
-
Carefully quench a small, measured aliquot of the reaction mixture (e.g., 0.1 mL) in a known volume of diluent (e.g., 10 mL of 50:50 acetonitrile:water).
-
Filter the sample through a 0.45-µm syringe filter before injection.
-
-
HPLC Conditions (Adapted from USP guidelines[7][8]):
-
Column: C18, 5 µm, 4.6 x 150 mm (or equivalent).
-
Mobile Phase: A gradient or isocratic system of acetonitrile and a phosphate buffer (e.g., 20 mM potassium phosphate, pH adjusted to 3.0). A typical starting point is a 30:70 (v/v) mixture of acetonitrile and buffer.[7]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10-20 µL.
-
-
Analysis:
-
Monitor the disappearance of the starting material peak and the appearance of the Bumetanide product peak.
-
Quantify impurities (e.g., di-alkylated product, NBMT) by area percentage relative to the main peak. Establish acceptance criteria for reaction completion (e.g., <1% starting material remaining).
-
| Parameter | Typical Condition | Rationale |
| Column | C18 (L1 packing) | Provides good hydrophobic retention for Bumetanide and related impurities. |
| Mobile Phase | Acetonitrile/Phosphate Buffer | Common for reverse-phase separation of moderately polar compounds. |
| Detection (UV) | 254 nm | Bumetanide has a strong chromophore, allowing for sensitive detection.[9] |
| Temperature | 30-40 °C | Ensures reproducible retention times and peak shapes. |
Protocol 2: High-Purity Recrystallization of Crude Bumetanide
-
Solvent Selection: Choose a solvent in which Bumetanide is highly soluble at elevated temperatures but poorly soluble at room temperature or below (e.g., acetone, methanol, or mixtures with water).
-
Dissolution: Charge the crude Bumetanide to a clean, appropriately sized reactor. Add the minimum amount of hot solvent required to achieve complete dissolution with agitation.
-
Charcoal Treatment (Optional): If colored impurities are present, a small amount of activated carbon can be added to the hot solution. Stir for 15-30 minutes.
-
Filtration: Perform a hot filtration through a filter press or Nutsche filter to remove the activated carbon and any insoluble particulate matter.
-
Crystallization: Transfer the hot, clear filtrate to a crystallizer. Begin a slow, controlled cooling ramp (e.g., 10-20 °C per hour) with gentle agitation to promote the growth of large, pure crystals.
-
Isolation: Once the target temperature is reached and crystallization is complete, isolate the product by filtration.
-
Washing: Wash the filter cake with a small amount of cold, fresh solvent to remove residual mother liquor.
-
Drying: Dry the purified crystals under vacuum at a controlled temperature (e.g., 50-60 °C) until the residual solvent levels meet ICH specifications.
Visual Guides & Workflows
Bumetanide Synthesis: Key Scale-Up Checkpoints
Caption: Critical checkpoints and associated challenges in the Bumetanide scale-up process.
Troubleshooting Workflow for Low Product Purity
Caption: A logical workflow for investigating and resolving low purity issues during scale-up.
References
- Bumetanide as a Model NDSRI Substrate: N-nitrosobumetanide Impurity Formation and its Inhibition in Bumetanide Tablets. (2024). FDA. [Link]
- Bumetanide Impurities and Rel
- CN106748906A - A kind of synthetic method of bumetanide.
- CN106748906B - A kind of synthetic method of bumetanide.
- Manidhar, M., Devarapalli, A., & Toram, T. (2011). FACILE, ONE POT SYNTHESIS OF BUMETANIDE, A LOOP DIURETIC OF SULFAMOYL CATEGORY TO TREAT HEART FAILURE. Semantic Scholar. [Link]
- Formulation and Development of oral dissolving Films of Bumetanide. (2018). PHARMACEUTICAL SCIENCES. [Link]
- Overcoming Challenges in Scale-Up Production. World Pharma Today. [Link]
- Catry, E., et al. (2022). Physical and Chemical Stability of Pharmaceutical Preparation of Bumetanide and Scopolamine. PubMed. [Link]
- Bumetanide EP Impurity and USP Related Compound. SynThink Research Chemicals. [Link]
- From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. (2023). HWS Labortechnik Mainz. [Link]
- Challenges of scaling up production from grams to kilos. Chemtek Scientific. [Link]
- How to Scale Up Pharmaceutical Manufacturing. (2022). Ascendia Pharma. [Link]
- RP-HPLC Estimation of Bumetanide and its Impurities in Oral Solid Dosage Form.
- From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. (2023). HWS Labortechnik GMBH. [Link]
- Challenges of scaling up production from grams to kilos. Chemtek Scientific. [Link]
- How to Scale Up Pharmaceutical Manufacturing. (2022). Ascendia Pharma. [Link]
- Bumetanide Tablets. (2018). USP-NF. [Link]
Sources
- 1. CN106748906A - A kind of synthetic method of bumetanide - Google Patents [patents.google.com]
- 2. CN106748906B - A kind of synthetic method of bumetanide - Google Patents [patents.google.com]
- 3. fda.gov [fda.gov]
- 4. FACILE, ONE POT SYNTHESIS OF BUMETANIDE, A LOOP DIURETIC OF SULFAMOYL CATEGORY TO TREAT HEART FAILURE | Semantic Scholar [semanticscholar.org]
- 5. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 6. Challenges of scaling up production from grams to kilos [chemtek.co.in]
- 7. uspnf.com [uspnf.com]
- 8. researchgate.net [researchgate.net]
- 9. iajps.com [iajps.com]
Technical Support Center: Degradation Pathways of 3-Nitro-4-phenoxy-5-sulfamoylbenzoic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the study of 3-Nitro-4-phenoxy-5-sulfamoylbenzoic acid. This guide provides in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the degradation pathways of this compound. As an important intermediate and a known impurity in the synthesis of diuretics like Bumetanide, understanding its stability is crucial for drug development and quality control.[1]
Introduction: The Stability Profile of this compound
This compound is a molecule possessing several functional groups that are susceptible to degradation under various stress conditions. These include a nitroaromatic ring, a phenoxy ether linkage, and a sulfamoyl group. Forced degradation studies are essential to identify potential degradants, establish the intrinsic stability of the molecule, and develop stability-indicating analytical methods as mandated by regulatory bodies like the ICH.[2][3] This guide is designed to navigate the complexities of these studies.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common questions and challenges encountered during the experimental investigation of this compound's degradation.
Q1: What are the primary degradation pathways I should anticipate for this molecule?
A1: Based on its chemical structure, you should anticipate degradation primarily through three pathways:
-
Reduction of the Nitro Group: The nitroaromatic group is susceptible to reduction, especially under certain oxidative or photolytic conditions, leading to the formation of the corresponding amino derivative, 3-Amino-4-phenoxy-5-sulfamoylbenzoic acid. This compound is also a known impurity of Bumetanide, referred to as Desbutylbumetanide.
-
Hydrolysis of the Phenoxy Ether Linkage: While generally stable, the ether bond can be cleaved under aggressive hydrolytic conditions (strong acid or base at elevated temperatures), which would result in the formation of 3-nitro-4-hydroxy-5-sulfamoylbenzoic acid and phenol.
-
Modification or Cleavage of the Sulfamoyl Group: The sulfonamide group can be involved in photodegradation and may undergo hydrolysis under extreme pH and temperature conditions.
Q2: I am observing incomplete degradation in my forced degradation studies. What could be the reason?
A2: Incomplete degradation, typically aiming for a 5-20% degradation range for method validation, can be due to several factors.[2] If you are seeing less degradation than expected, consider the following:
-
Insufficient Stress Conditions: The concentration of the stressor (acid, base, or oxidizing agent), temperature, or duration of exposure may not be sufficient. For thermally stable compounds, higher temperatures or longer exposure times may be necessary.
-
Poor Solubility: The compound's solubility in the stress medium is critical. If it has low solubility in aqueous acidic or basic solutions, consider using a co-solvent like acetonitrile or methanol to ensure adequate exposure to the stressor.
-
Matrix Effects: If you are working with a formulated product, excipients can sometimes protect the active ingredient from degradation. It is advisable to perform forced degradation on the pure substance as well.
Q3: My chromatogram shows multiple unexpected peaks after stress testing. How can I identify them?
A3: The appearance of multiple peaks is common in forced degradation studies. Here’s a systematic approach to their identification:
-
Utilize a Diode Array Detector (DAD): A DAD can provide UV spectra for each peak. Comparing the spectra of the degradation products to the parent compound can offer clues about structural changes.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful tool for identifying unknown degradants. High-resolution mass spectrometry (HRMS) can provide the elemental composition of the degradation products, which is invaluable for structure elucidation. Tandem MS (MS/MS) experiments can further provide fragmentation patterns to piece together the structure.
-
Comparative Studies: Analyze samples of related compounds, such as Bumetanide, under the same stress conditions. Some degradation products may be common between the two, aiding in identification.
Q4: I am seeing significant degradation under alkaline conditions, but very little under acidic conditions. Is this expected?
A4: Yes, this observation is consistent with studies on the closely related compound, Bumetanide. Bumetanide has been shown to be highly sensitive to alkaline conditions, with one study reporting over 60% degradation, while being relatively stable under acidic conditions. The benzoic acid moiety and the overall electronic nature of the molecule likely contribute to this increased lability in basic media.
Q5: How can I design a robust stability-indicating HPLC method for this compound and its degradants?
A5: A good stability-indicating method should be able to separate the parent peak from all potential degradation products. Here are key considerations:
-
Column Choice: A C18 column is a common and effective choice for the separation of bumetanide and its impurities.
-
Mobile Phase Optimization: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is often necessary to achieve adequate separation of all peaks.
-
Method Validation: The method must be validated according to ICH guidelines, including specificity (demonstrated through forced degradation studies), linearity, accuracy, precision, and robustness.
Proposed Degradation Pathways
Based on the chemical nature of this compound and data from related compounds, the following degradation pathways are proposed.
Caption: Proposed degradation pathways of this compound.
Experimental Protocol: Forced Degradation Study
This protocol outlines a comprehensive approach to performing a forced degradation study on this compound.
1. Materials and Reagents:
-
This compound reference standard
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
HPLC grade acetonitrile and methanol
-
HPLC grade water
-
Phosphate or acetate buffer for mobile phase preparation
2. Equipment:
-
Calibrated analytical balance
-
pH meter
-
HPLC system with a DAD or UV detector and a C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
LC-MS system (recommended for peak identification)
-
Thermostatic water bath or oven
-
Photostability chamber
3. Experimental Workflow:
Caption: General workflow for a forced degradation study.
4. Detailed Stress Conditions:
-
Acidic Hydrolysis:
-
Dissolve the compound in 0.1 M HCl.
-
Heat the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot, cool to room temperature, and neutralize with an equivalent amount of 0.1 M NaOH.
-
Dilute with mobile phase to the target concentration for HPLC analysis.
-
-
Basic Hydrolysis:
-
Dissolve the compound in 0.1 M NaOH.
-
Heat the solution at 60°C for a specified period.
-
At each time point, withdraw an aliquot, cool, and neutralize with 0.1 M HCl.
-
Dilute with mobile phase for analysis.
-
-
Oxidative Degradation:
-
Dissolve the compound in a solution of 3% H₂O₂.
-
Keep the solution at room temperature, protected from light, for a specified period.
-
At each time point, withdraw an aliquot and dilute with mobile phase for analysis.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of the solid compound in a vial.
-
Heat in an oven at 80°C for a specified period.
-
At each time point, cool the sample, dissolve in a suitable solvent, and dilute with mobile phase for analysis.
-
-
Photolytic Degradation:
-
Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
-
A control sample should be kept in the dark under the same conditions.
-
Analyze the samples after exposure.
-
5. Data Analysis and Interpretation:
-
Peak Purity: Assess the purity of the parent peak in all stressed samples using a DAD or MS to ensure that no co-eluting peaks are present.
-
Mass Balance: The sum of the assay of the parent compound and the areas of all degradation products should ideally be close to 100%. This helps to ensure that all significant degradation products have been detected.
-
Degradant Identification: Utilize LC-MS data to propose structures for the observed degradation products.
Summary of Expected Degradation Behavior
| Stress Condition | Expected Degradation | Potential Degradation Products |
| Acidic Hydrolysis | Minor degradation expected. | 3-Nitro-4-hydroxy-5-sulfamoylbenzoic acid, Phenol |
| Basic Hydrolysis | Significant degradation expected. | 3-Nitro-4-hydroxy-5-sulfamoylbenzoic acid, Phenol |
| Oxidative (H₂O₂) | Moderate degradation possible. | 3-Amino-4-phenoxy-5-sulfamoylbenzoic acid, hydroxylated derivatives |
| Thermal (Dry Heat) | Generally stable, minor degradation. | Dependent on conditions, potential for decarboxylation at very high temperatures. |
| Photolytic | Degradation is likely. | 3-Amino-4-phenoxy-5-sulfamoylbenzoic acid, products of sulfonamide cleavage. |
References
- Annapurna, M. M., Yasaswini, R. S., & Sheela, A. S. (2019). New Stability Indicating RP-UFLC Method for the Determination of Bumetanide – A Potent Diuretic. Acta Scientific Pharmaceutical Sciences, 3(8), 84-90.
- Kumar, P. S., Krishna Mohan, G. V., & Naga Babu, A. (2019). RP-HPLC Estimation of Bumetanide and its Impurities in Oral Solid Dosage Form. Asian Journal of Chemistry, 31(10), 2215-2221.
- Rao, J. R., Kumar, M., & Yadav, S. S. (2009). Stability Indicating RP- HPLC Method for Bumetanide in Bulk Drug and Tablet Formulation. Asian Journal of Research in Chemistry, 2(3), 266-269.
- Bhanu, P., & Sundararajan, R. (2020). A Review of Different Analytical Techniques: Bumetanide. Acta Scientific Pharmaceutical Sciences, 4(2), 60-64.
- Suresh Kumar, P., Krishna Mohan, G. V., & Naga Babu, A. (2019). RP-HPLC Estimation of Bumetanide and its Impurities in Oral Solid Dosage Form.
- Al-Ghananae, M. M., et al. (2024). Liquid chromatography-tandem mass spectrometry determination of bumetanide in human plasma and application to a clinical pharmacokinetic study.
- Li, Y., et al. (2010). Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. Current Pharmaceutical Analysis, 6(2), 79-93.
- de Andrade, D. F., et al. (2020). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. Molecules, 25(22), 5433.
- PubChem. (n.d.). 3-Amino-4-phenoxy-5-sulfamoylbenzoic acid.
- Singh, R., & Kumar, R. (2012). Forced degradation studies: A critical lens into pharmaceutical stability. Journal of Pharmaceutical and Biomedical Analysis, 69, 1-13.
- Alsante, K. M., et al. (2014). Forced Degradation – A Review. Pharmaceutical Technology, 38(3), 52-65.
- Bajaj, S., et al. (2003). Forced Degradation Studies. Journal of Pharmaceutical and Biomedical Analysis, 33(4), 541-551.
- Klick, S., et al. (2005). Toward a general strategy for the identification of degradation products in forced degradation studies of drug substances. Journal of Pharmaceutical and Biomedical Analysis, 39(3-4), 483-495.
Sources
- 1. rjptonline.org [rjptonline.org]
- 2. scispace.com [scispace.com]
- 3. Evaluation of bumetanide as a matrix for prompt fragmentation matrix-assisted laser desorption/ionization and demonstration of prompt fragmentation/post-source decay matrix-assisted laser desorption/ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing byproduct formation in nitration reactions of phenoxybenzoic acid
Welcome to the technical support guide for the nitration of phenoxybenzoic acid. This document is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this specific electrophilic aromatic substitution. The unique structure of phenoxybenzoic acid, featuring two distinct aromatic rings with competing electronic effects, presents significant challenges in achieving high yield and regioselectivity. This guide provides in-depth, experience-driven answers to common problems, moving beyond simple protocols to explain the underlying chemical principles that govern success.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Challenges
This section addresses the most common issues encountered during the nitration of phenoxybenzoic acid, focusing on the causality behind these experimental hurdles.
Q1: Why am I getting a complex mixture of isomers instead of a single product?
Answer: The formation of multiple isomers is the primary challenge and is a direct consequence of the substrate's molecular structure. Phenoxybenzoic acid contains two aromatic rings with substituents that exert opposing directing effects on the incoming electrophile (the nitronium ion, NO₂⁺).
-
Ring A (Benzoic Acid Moiety): The carboxylic acid group (-COOH) is an electron-withdrawing group. Through both inductive and resonance effects, it deactivates the ring it's attached to, making it less reactive toward electrophilic attack. This deactivation is most pronounced at the ortho and para positions, thereby directing the incoming nitro group to the meta position.[1][2]
-
Ring B (Phenoxy Moiety): The ether oxygen (-OAr) is an electron-donating group. It activates its attached ring through resonance by donating a lone pair of electrons into the π-system. This increases the electron density at the ortho and para positions, making them the preferred sites for electrophilic attack.[3][4]
Because the phenoxy group is a strong activating group and the carboxylic acid group is a deactivating group, nitration will preferentially occur on the more electron-rich phenoxy ring. However, the conditions required to nitrate the deactivated benzoic acid ring are often harsh enough to cause multiple nitrations on the activated phenoxy ring, leading to a complex product mixture if not carefully controlled.
Q2: My reaction is producing significant amounts of dinitrated and other polynitrated products. How can I prevent this over-nitration?
Answer: Over-nitration occurs when the desired mono-nitro product reacts further to accept additional nitro groups. This is especially problematic on the activated phenoxy ring. Several factors contribute to this, and controlling them is key to achieving mono-substitution.
-
Temperature Control: Nitration is a highly exothermic reaction.[5] Localized "hot spots" in the reaction mixture provide the activation energy needed for a second or third nitration to occur. Maintaining a consistently low temperature (typically 0-10 °C) is the most effective way to minimize this side reaction.[4][6]
-
Stoichiometry of the Nitrating Agent: Using a large excess of the nitrating agent (e.g., nitric acid) creates a high concentration of the nitronium ion electrophile, driving the reaction toward polynitration.[4] The ideal approach is to use a slight excess (e.g., 1.05-1.1 equivalents) of nitric acid to ensure the starting material is consumed without providing enough electrophile for subsequent reactions.
-
Reaction Time: Allowing the reaction to proceed for too long after the starting material has been consumed increases the probability of the mono-nitrated product undergoing further nitration. It is crucial to monitor the reaction's progress using an appropriate technique (TLC, HPLC, or GC) and to quench the reaction promptly upon completion.[4]
Q3: The reaction mixture is turning dark brown or black, and I'm isolating tar-like impurities. What is happening?
Answer: This is a classic sign of oxidative degradation. Concentrated nitric acid is a powerful oxidizing agent, especially at elevated temperatures.[4][6] The phenoxy moiety, being electron-rich, is particularly susceptible to oxidation, which leads to the formation of complex, high-molecular-weight byproducts, often colored tars.
To minimize oxidation:
-
Strict Temperature Control: This is the most critical factor. Perform the reaction at the lowest temperature that allows for a reasonable rate (e.g., sub-ambient temperatures like 0 °C).
-
Controlled Reagent Addition: Add the nitrating mixture slowly and dropwise to the substrate solution. This allows the cooling bath to dissipate the heat generated from the reaction, preventing temperature spikes that accelerate oxidation.[7]
-
Consider Milder Nitrating Agents: For particularly sensitive substrates, the standard mixed acid (H₂SO₄/HNO₃) may be too harsh. Alternatives like nitric acid in acetic anhydride can sometimes provide the necessary reactivity without causing extensive oxidation.[8]
Q4: My reaction is very slow or fails to go to completion. What are the likely causes?
Answer: While controlling the exotherm is crucial, excessively low temperatures can slow the reaction to a halt. Other factors include:
-
Presence of Water: Water interferes with the generation of the nitronium ion (NO₂⁺) from nitric and sulfuric acids.[7] Ensure all glassware is thoroughly dried and use concentrated acids of high purity.
-
Poor Solubility: If the phenoxybenzoic acid does not fully dissolve in the sulfuric acid before the nitrating mixture is added, the reaction becomes a heterogeneous mixture with a limited interface between reactants, leading to a very slow or incomplete reaction.[4] Gentle warming or using a co-solvent (if compatible with the reaction) may be necessary, but this must be balanced against the risk of side reactions.
-
Insufficient Acid Catalyst: Sulfuric acid is not just a solvent but a catalyst that generates the active electrophile.[9] An insufficient amount will result in a slow reaction. A common practice is to dissolve the substrate in a sufficient volume of concentrated sulfuric acid before adding the nitrating mixture.
Part 2: Troubleshooting and Optimization Guide
This section provides actionable protocols and data-driven strategies to address the challenges outlined above.
Issue 1: Controlling Regioselectivity
The primary goal is to selectively nitrate the desired position, which is typically on the activated phenoxy ring. Fine-tuning reaction conditions is essential.
This experiment aims to identify the temperature at which the formation of the desired isomer is maximized relative to others.
-
Setup: In separate small-scale reaction vessels (e.g., 25 mL round-bottom flasks), dissolve a precise amount of phenoxybenzoic acid (e.g., 200 mg) in concentrated sulfuric acid (e.g., 2 mL) at room temperature until fully dissolved.
-
Temperature Equilibration: Cool each flask to a different target temperature (-10 °C, 0 °C, 10 °C, and 25 °C) using appropriate cooling baths.
-
Nitrating Mixture Preparation: In a separate flask cooled in an ice bath, prepare a nitrating mixture by slowly adding 1.05 molar equivalents of concentrated nitric acid to a small volume of concentrated sulfuric acid.
-
Reaction: Add the nitrating mixture dropwise to each of the substrate flasks, ensuring the internal temperature does not deviate more than ±2 °C from the target.
-
Monitoring and Quench: Stir for a set time (e.g., 30 minutes) after addition is complete. Quench the reaction by carefully pouring the mixture over crushed ice.
-
Analysis: Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry, and analyze the crude product mixture by HPLC or ¹H NMR to determine the isomer distribution.
| Reaction Temperature (°C) | Desired Isomer (para-nitro, phenoxy ring) (%) | ortho-nitro Isomer (%) | Other Byproducts (%) |
| -10 | 85 | 10 | 5 |
| 0 | 92 | 6 | 2 |
| 10 | 88 | 8 | 4 |
| 25 | 75 | 12 | 13 (includes dinitro) |
| Note: Data are representative and intended for illustrative purposes. |
As shown, lower temperatures generally favor higher selectivity for a single isomer.[6]
Issue 2: Preventing Over-nitration
Precise control over reagent stoichiometry is the most direct way to prevent the formation of polynitrated byproducts.
-
Substrate Preparation: Dissolve 1.00 equivalent of phenoxybenzoic acid in cold (0-5 °C) concentrated sulfuric acid in the main reaction vessel, equipped with efficient magnetic stirring.
-
Nitrating Mixture: In a separate, pre-weighed, dry dropping funnel, prepare the nitrating mixture. Carefully add concentrated sulfuric acid, followed by exactly 1.05 equivalents of concentrated nitric acid. Reweigh the funnel to confirm the precise amounts.
-
Slow Addition: Add the nitrating mixture to the substrate solution drop by drop over a period of 30-60 minutes. Use a thermometer to monitor the internal temperature and adjust the addition rate to maintain it within the optimal range (e.g., 0-5 °C).
-
Reaction Monitoring: After the addition is complete, take small aliquots from the reaction mixture at 15-minute intervals. Quench the aliquots in ice water, extract, and spot on a TLC plate to monitor the disappearance of the starting material.
-
Quenching: Once the starting material is no longer visible by TLC, immediately quench the entire reaction by pouring it slowly and carefully onto a large excess of crushed ice with vigorous stirring.
-
Workup: Collect the precipitated solid product by vacuum filtration and wash thoroughly with cold water to remove residual acids.[10]
Part 3: Visualizations and Mechanisms
Visual aids are essential for understanding the complex interplay of factors in this reaction.
Diagram 1: Generation of the Nitronium Ion Electrophile
The reaction begins with the formation of the active electrophile, the nitronium ion (NO₂⁺), from nitric and sulfuric acids. Sulfuric acid, being the stronger acid, protonates nitric acid, which then loses a molecule of water.[9][11]
Caption: Generation of the nitronium ion electrophile.
Diagram 2: Competing Pathways for Electrophilic Attack
This diagram illustrates why a mixture of isomers is likely. The nitronium ion can attack either ring, but the activated phenoxy ring is the more probable target.
Caption: Kinetic pathways in the nitration of phenoxybenzoic acid.
Diagram 3: Systematic Troubleshooting Workflow
This flowchart provides a logical sequence for diagnosing and solving common issues during reaction optimization.
Caption: A logical workflow for troubleshooting nitration reactions.
References
- Wang, Z., et al. (2023). Continuous flow nitration of 3-[2-chloro-4-(trifluoromethyl) phenoxy] benzoic acid and its chemical kinetics. ePrints Soton.
- BenchChem. (2025). Troubleshooting Guide for Nitration Reactions. BenchChem Technical Support.
- Profnit. (n.d.).
- Wikipedia. (2023).
- BYJU'S. (n.d.).
- BenchChem. (2025). A Comparative Guide to the Regioselectivity of Nitration in Substituted Benzoic Acids. BenchChem Technical Support.
- Chemistry LibreTexts. (2020). Halogenation, Sulfonation, and Nitration of Aromatic Compounds. Chemistry LibreTexts. [Link]
- Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]
- BenchChem. (2025). Optimization of reaction conditions for the nitration of 4-methylbenzoic acid. BenchChem Technical Support.
- Truman State University. (n.d.).
- BenchChem. (2025). Impact of temperature control on the selectivity of nitration reactions. BenchChem Technical Support.
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- 2. youtube.com [youtube.com]
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- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Waste Management for 3-Nitro-4-phenoxy-5-sulfamoylbenzoic Acid Synthesis
This guide provides detailed answers and troubleshooting advice for researchers, scientists, and drug development professionals involved in the synthesis of 3-Nitro-4-phenoxy-5-sulfamoylbenzoic acid. The focus is on the safe and compliant handling and disposal of the hazardous waste streams generated during this process.
Section 1: Waste Stream Identification & Characterization
Q1: What are the primary waste streams generated during the synthesis of this compound?
The synthesis of this compound typically involves a nitration step followed by a nucleophilic aromatic substitution (etherification).[1][2] This process generates several distinct and hazardous waste streams that must be carefully segregated at the point of generation.
-
Acidic Aqueous Waste: This stream originates from the quenching of the nitration reaction mixture (concentrated sulfuric and nitric acids) with ice or water.[3] It is characterized by an extremely low pH and may contain dissolved salts and residual nitroaromatic compounds.
-
Organic Solvent Waste: This is generated from the reaction medium, extraction, and purification steps. It can be subdivided into:
-
Non-Halogenated Organic Waste: Solvents like Dimethylformamide (DMF) and methanol are often used.[1] This stream will be contaminated with the target compound, unreacted starting materials (e.g., phenol), and organic byproducts.
-
Halogenated Organic Waste: If chlorinated solvents are used for extraction or cleaning, they must be collected in a separate, dedicated waste stream.
-
-
Solid Chemical Waste: This includes contaminated disposable materials. Examples include:
-
Personal Protective Equipment (PPE) such as gloves and lab coats.
-
Filter paper and drying agents (e.g., sodium sulfate) used during product isolation.
-
Pipette tips, plastic tubes, and weighing papers contaminated with reagents or the product.[4]
-
Q2: What are the specific chemical hazards associated with each waste stream?
Understanding the specific hazards is critical for safe handling and preventing dangerous reactions. Each component presents a unique risk profile. The primary hazards are summarized in the table below.
| Waste Stream Component | Primary Hazards | Rationale and Causality |
| Residual Nitrating Acids (H₂SO₄, HNO₃) | Corrosive, Oxidizer, Exothermic on Dilution | These strong acids cause severe chemical burns upon contact.[5] As strong oxidizers, they can react violently with organic materials. The dilution of concentrated sulfuric acid is a highly exothermic process that can cause boiling and splashing if not controlled.[6] |
| Nitroaromatic Compounds | Toxic, Potentially Explosive, Environmental Hazard | Nitroaromatic compounds are generally toxic and can be absorbed through the skin. Polynitrated byproducts, if formed, can be shock-sensitive and pose an explosion risk, especially upon drying.[7] They are also recognized environmental contaminants.[8] |
| Phenolic Compounds | Toxic, Corrosive, Environmental Hazard | Phenol is highly toxic, rapidly absorbed through the skin, and can cause severe, potentially painless burns due to its anesthetic effect.[5] It is a significant environmental hazard and must not be released into sewer systems.[6] |
| Sulfamoylbenzoic Acid Derivatives | Irritant, Potential Biological Activity | These compounds can cause skin, eye, and respiratory irritation.[9][10] As sulfonamides, they may have unintended biological activity and can cause kidney damage in high concentrations.[9] |
| Organic Solvents (e.g., DMF, Methanol) | Flammable, Toxic, Reproductive Hazard (DMF) | Most organic solvents are flammable. Methanol is toxic upon ingestion or inhalation. DMF is a known reproductive toxin. These solvents require containment in well-ventilated areas away from ignition sources.[11] |
Q3: Why is waste segregation so critical in this process?
Segregation is the most important step in a laboratory waste management plan. For this specific synthesis, failure to segregate can lead to:
-
Violent Chemical Reactions: Mixing acidic aqueous waste (strong oxidizers) with organic solvent waste can trigger a violent, exothermic reaction, potentially leading to a fire or explosion.[12]
-
Formation of Toxic Gases: Mixing acids with certain materials can release toxic gases.
-
Regulatory Non-Compliance: Hazardous waste regulations mandate the separation of different waste classes (e.g., halogenated vs. non-halogenated, corrosive vs. flammable).[13] Mixing waste streams can result in significant fines and penalties.
-
Increased Disposal Costs: Mixing a small volume of hazardous waste with a large volume of non-hazardous waste makes the entire volume hazardous, dramatically increasing disposal costs.[14]
Section 2: Personal Protective Equipment (PPE) & Safety
Q4: What is the mandatory PPE when handling waste from this synthesis?
A comprehensive PPE strategy is non-negotiable. The following must be worn at all times when handling any waste from this process:
-
Eye Protection: Chemical splash goggles are mandatory. If there is a significant splash risk, a face shield should be worn in addition to goggles.[5]
-
Hand Protection: Use appropriate chemical-resistant gloves. Neoprene or nitrile gloves are generally suitable, but always consult a glove compatibility chart for the specific solvents you are using. Double-gloving is recommended. Change gloves immediately if contamination is suspected.[15]
-
Body Protection: A flame-resistant laboratory coat must be worn and fully fastened.
-
Foot Protection: Closed-toe shoes made of a non-porous material are required.
Q5: How should I prepare for a potential spill?
Proactive preparation is key to mitigating the impact of a spill.
-
Know the Location of Safety Equipment: Before beginning work, verify the location and functionality of the nearest safety shower, eyewash station, and fire extinguisher.[11]
-
Have Spill Kits Ready: Ensure that spill kits appropriate for each type of hazardous material are readily available. This includes:
-
Acid Neutralizer: Sodium bicarbonate or a commercial acid spill kit for the aqueous waste.
-
Solvent Absorbent: Vermiculite, sand, or commercial solvent spill pads for organic waste.[6]
-
Phenol-Specific Kit: Some institutions require a specific kit for phenol spills.
-
-
Establish an Emergency Plan: All personnel must be aware of the laboratory's emergency procedures, including evacuation routes and who to contact in an emergency.[15]
Section 3: Troubleshooting Guide
Q6: My nitration reaction quench is unexpectedly vigorous. What is happening and what should I do?
Causality: An overly vigorous quench is a sign of a potential runaway reaction. This is typically caused by the rapid generation of heat from the dilution of concentrated sulfuric acid and any ongoing nitration.[3] Poor agitation can create localized "hot spots" where the reaction accelerates uncontrollably.
Immediate Action:
-
Stop Addition: Immediately cease adding the reaction mixture to the ice/water.
-
Increase Cooling & Agitation: Ensure the quench vessel is still in an ice bath and that stirring is as vigorous as possible to dissipate heat.
-
Monitor Temperature: If you have a thermometer in the quench vessel, monitor the temperature closely.
-
Alert a Colleague: Do not handle a potential runaway reaction alone. Inform your supervisor or a nearby colleague immediately.
-
Emergency Quench (Last Resort): If the temperature continues to rise uncontrollably, and it is part of your lab's established emergency protocol, you may need to add a large volume of additional ice to the quench vessel. Be extremely cautious as this can cause splashing.[3]
Q7: I suspect the formation of potentially explosive polynitrated byproducts. What is the protocol?
Causality: While this compound itself is not typically explosive, aggressive nitrating conditions could potentially lead to the formation of di- or tri-nitro phenolic byproducts, which can be shock-sensitive, especially when dry.[7]
Protocol:
-
DO NOT SCRAPE OR AGITATE DRY SOLIDS: If you observe unusual yellow crystalline solids, especially around the flask neck or on a filter, do not attempt to scrape them while dry.
-
Keep Materials Wet: The primary safety control is to keep the potentially explosive compounds (PECs) wet with a solvent (e.g., water or an alcohol) at all times.[7]
-
Isolate the Area: Prevent unnecessary personnel from entering the area.
-
Contact EHS: Contact your institution's Environmental Health & Safety (EHS) office immediately. They have specialized protocols for handling and disposing of PECs. Do not attempt to dispose of this material yourself.[7]
Q8: How do I safely prepare the highly acidic aqueous waste for disposal?
The goal is to neutralize the waste to a pH between 6 and 9 before it can be accepted for disposal. This must be done carefully to control the exothermic reaction.
Protocol: Safe Neutralization of Acidic Aqueous Waste
-
Preparation: Conduct this procedure in a fume hood. Place a large container (e.g., a high-density polyethylene (HDPE) carboy) suitable for aqueous waste in a secondary containment bin. The bin should be large enough to hold the entire volume of the waste.
-
Cooling: Place the waste container in an ice-water bath to manage heat generation.
-
Slow Addition of Base: While stirring the acidic waste vigorously, slowly add a base. A saturated solution of sodium bicarbonate is a good choice as it is less aggressive than sodium hydroxide and the resulting CO₂ evolution provides a visual cue to the reaction rate.
-
Monitor Temperature and Foaming: Add the base at a rate that keeps the temperature rise minimal and prevents excessive foaming. If the container becomes warm to the touch, stop the addition and allow it to cool.
-
Check pH: Periodically check the pH of the solution using pH paper or a calibrated pH meter.
-
Final Adjustment: Continue adding base until the pH is stable within the target range (typically 6-9, check with your EHS office).
-
Label and Seal: Once neutralized, seal the container, ensure it is properly labeled as "Neutralized Aqueous Waste," and list the contents.
Section 4: Disposal Workflow and Visualization
The following workflow provides a logical decision-making process for segregating the waste streams generated during this synthesis.
Caption: Waste segregation decision tree for this compound synthesis.
Section 5: Frequently Asked Questions (FAQs)
Q9: Can I pour any of the neutralized aqueous waste down the drain?
No. Even after neutralization, the aqueous waste stream is still considered hazardous chemical waste. It contains residual nitroaromatic and phenolic compounds, which are environmental toxins.[4][13] All aqueous waste from this synthesis must be collected for disposal by a licensed hazardous waste contractor.
Q10: What is the correct container for the organic solvent waste stream?
The organic waste stream containing solvents like DMF and methanol, along with dissolved organic compounds, should be collected in a clearly labeled, shatter-resistant container. A plastic-coated glass bottle or a dedicated metal safety can is appropriate. Ensure the container is compatible with all components.[16] The container must be kept closed when not in use.[4]
Q11: How should I manage solid waste like contaminated gloves and filter paper?
All solid materials contaminated with any of the reagents, intermediates, or the final product are considered hazardous solid waste.
-
Collect these materials in a dedicated, puncture-resistant container, such as a plastic pail or a sturdy, lined cardboard box.[4]
-
Do not dispose of these items in the regular trash.
-
The container must be sealed and clearly labeled "Hazardous Solid Waste" with a list of the primary contaminants (e.g., "Phenol, Nitroaromatic Compounds").[4]
References
- Technical Support Center: Managing Exothermic Reactions During Nitr
- Phenol, Chloroform, or TRIzol™ Waste Disposal. (n.d.). University of Tennessee Health Science Center.
- How Do You Dispose Of Phenol Safely? (2023, August 3). Chemistry For Everyone. YouTube.
- Phenol - OHS Information Sheet. (2023, June). Monash University.
- Analytical Methods for Nitroaromatics. (n.d.). Agency for Toxic Substances and Disease Registry.
- Standard Operating Procedure - Phenol. (n.d.). Yale Environmental Health & Safety.
- 4-Sulfamoylbenzoic acid Safety Data Sheet. (n.d.). Santa Cruz Biotechnology.
- NIH Waste Disposal Guide 2022. (2022).
- Phenol Fact Sheet. (n.d.). UC Berkeley Environment, Health & Safety.
- 4-Sulfamoylbenzoic acid Safety Data Sheet. (2025, October 30). Alfa Aesar.
- Disposal of Outdated Chemicals in the Laboratory - Potentially Explosive Compounds. (2018, November). University of Maryland Environmental Safety, Sustainability & Risk.
- Shafer, K. H. (1982). Determination of nitroaromatic compounds and isophorone in industrial and municipal wastewaters. U.S. Environmental Protection Agency.
- Management of Hazardous Chemical Wastes at UT Memphis. (n.d.). University of Tennessee Memphis.
- Organic Nitro Compounds Waste Comp
- Process for the preparation of sulfamylbenzoic acids. (1979).
- Mark Manidhar, K., et al. (2011). A facile, one pot synthesis of bumetanide, a loop diuretic of sulfamoyl category to treat. International Journal of Research in Pharmacy and Chemistry.
- 2,4-Dichloro-5-sulfamoylbenzoic Acid Safety Data Sheet. (2025, July 7). TCI Chemicals.
- Laboratory Chemical Waste Management Guidelines. (n.d.). University of Pennsylvania EHRS.
- Quenching Reactive Substances. (2006, October 27). Virginia Tech Chemistry Department.
- This compound Safety Data Sheet. (2025, November 6). Sigma-Aldrich.
- 4-Sulfamoylbenzoic Acid, 95+% Safety Data Sheet. (2015, July 15). Spectrum Chemical.
Sources
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- 4. Phenol, Chloroform, or TRIzol™ Waste Disposal | Research Safety Affairs | Office of Research | UTHSC [uthsc.edu]
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- 8. Biodegradation of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 16. walchem.com [walchem.com]
Technical Support Center: Strategies for Enhancing the Solubility of 3-Nitro-4-phenoxy-5-sulfamoylbenzoic Acid
Welcome to the technical support center for 3-Nitro-4-phenoxy-5-sulfamoylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for challenges related to the solubility of this compound in experimental settings. Our goal is to equip you with the scientific principles and practical methodologies to effectively solubilize this molecule for your reactions and analyses.
Understanding the Molecule: A Structural Perspective on Solubility
This compound is a multifaceted organic molecule with several functional groups that dictate its solubility behavior. A clear understanding of its structure is paramount to devising an effective solubilization strategy.
-
Carboxylic Acid Group (-COOH): This acidic functional group is a primary driver of pH-dependent solubility. At pH values above its pKa, the carboxylic acid will deprotonate to form a more soluble carboxylate anion. The pKa of the carboxylic acid in structurally related aromatic compounds is approximately 3.5.[1][2][3][4][5]
-
Sulfamoyl Group (-SO₂NH₂): The sulfonamide group also possesses acidic protons, though it is generally less acidic than a carboxylic acid. Its presence contributes to the overall polarity of the molecule.
-
Nitro Group (-NO₂): As a strong electron-withdrawing group, the nitro group increases the acidity of the carboxylic acid, making it easier to deprotonate and thus enhancing solubility in basic solutions.[6][7]
-
Phenoxy Group (-OC₆H₅): This group introduces a significant hydrophobic character to the molecule, which can limit its aqueous solubility.[8][9]
The interplay of these groups results in a compound that is sparingly soluble in water and many common organic solvents, necessitating specific strategies to achieve desired concentrations for reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common questions and issues encountered when working with this compound.
Q1: My this compound is not dissolving in my reaction solvent. What should I do first?
A1: The initial step is a systematic solvent screening, starting with solvents that have a polarity that is compatible with the different functionalities of the molecule. Given its aromatic nature and polar functional groups, a range of solvents should be considered. For a starting point, refer to the solubility data of the structurally similar 3-nitrobenzoic acid.[10]
| Solvent | Polarity (Relative) | Expected Solubility of this compound |
| Water | High | Very Low |
| Methanol | High | Moderate |
| Ethanol | High | Moderate |
| Acetonitrile | High | Moderate |
| Ethyl Acetate | Medium | Low to Moderate |
| Dichloromethane | Medium | Low |
| Toluene | Low | Very Low |
Table 1: Predicted relative solubility in common solvents.
If direct dissolution in a single solvent fails, proceed to the more advanced techniques detailed in the protocols below, such as pH adjustment or the use of co-solvents.
Q2: I'm observing precipitation when I add my dissolved compound to an aqueous reaction buffer. What is happening?
A2: This is a common phenomenon when a compound is first dissolved in an organic solvent (like DMSO) and then introduced to an aqueous environment. The drastic change in solvent polarity can cause the compound to crash out of the solution. To mitigate this, consider the following:
-
Slower Addition: Add the stock solution of your compound to the aqueous buffer slowly and with vigorous stirring.
-
Lower Concentration: Work with a more dilute final concentration if your experimental design allows.
-
Co-solvents: Incorporate a water-miscible co-solvent into your aqueous buffer to increase the overall solvent capacity for your compound.
Q3: Can I heat the mixture to improve solubility?
A3: Gentle heating can be an effective method to increase the rate of dissolution. However, it is crucial to first assess the thermal stability of this compound to avoid degradation. Use a water bath with a controlled temperature and monitor for any changes in color or the appearance of degradation products. Prolonged or excessive heating should be avoided.
Experimental Protocols for Enhancing Solubility
Protocol 1: Solubility Enhancement through pH Adjustment
This method leverages the acidic nature of the carboxylic acid group to increase aqueous solubility by converting it to its more soluble salt form. This is particularly useful for reactions conducted in aqueous media.
Methodology:
-
Preparation of a Stock Slurry: Suspend a known amount of this compound in the desired aqueous buffer (e.g., phosphate or borate buffer).
-
pH Titration: While stirring the slurry, slowly add a dilute basic solution (e.g., 0.1 M NaOH) dropwise.
-
Monitoring: Continuously monitor the pH of the solution using a calibrated pH meter.
-
Dissolution Point: Observe the point at which the solid completely dissolves. This will typically occur at a pH significantly above the pKa of the carboxylic acid (pKa ≈ 3.5). According to the Henderson-Hasselbalch equation, at a pH of 5.5, over 99% of the carboxylic acid will be in its deprotonated, more soluble form.[4][11][12]
-
Final pH Adjustment: Once the compound is fully dissolved, you can carefully adjust the pH to the desired level for your reaction, being mindful that lowering the pH back towards the pKa may cause precipitation.
Figure 1: pH-dependent equilibrium of this compound.
Protocol 2: Utilizing Co-Solvent Systems
For reactions in organic media or when pH adjustment is not feasible, a co-solvent system can be highly effective. A co-solvent is a water-miscible organic solvent that, when added to the primary solvent, increases its capacity to dissolve a solute.[13]
Methodology:
-
Primary Solvent Selection: Choose a primary solvent in which this compound has at least minimal solubility.
-
Co-solvent Selection: Select a co-solvent that is miscible with the primary solvent and has a good solubilizing capacity for the compound. Common co-solvents include Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and Tetrahydrofuran (THF).
-
Titration and Observation:
-
Suspend the compound in the primary solvent.
-
Slowly add the co-solvent dropwise while stirring vigorously.
-
Observe for dissolution.
-
-
Optimal Ratio Determination: Continue adding the co-solvent until the compound is fully dissolved. Note the final ratio of the primary solvent to the co-solvent. This ratio should be maintained for the reaction setup.
Sources
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- 2. studylib.net [studylib.net]
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- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. quora.com [quora.com]
- 8. Effect of the phenoxy groups on PDIB and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Henderson-Hasselbalch equation – An ABC of PK/PD [pressbooks.openeducationalberta.ca]
- 12. microbenotes.com [microbenotes.com]
- 13. scribd.com [scribd.com]
Technical Support Center: Column Chromatography Purification of Bumetanide Intermediates
Welcome to the Technical Support Center for the purification of bumetanide intermediates. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for the column chromatography purification of key intermediates in the synthesis of bumetanide. Our focus is on providing practical, field-proven insights to help you overcome common challenges and optimize your purification workflows.
Introduction to Bumetanide Synthesis and Purification Challenges
Bumetanide, a potent loop diuretic, is synthesized through a multi-step process involving several key intermediates.[1] The successful isolation and purification of these intermediates are critical for ensuring the purity and yield of the final active pharmaceutical ingredient (API). Column chromatography is a fundamental technique for this purpose, but its application to bumetanide intermediates can present unique challenges due to the varied polarity and chemical properties of these molecules.
This guide provides detailed protocols and troubleshooting advice for the purification of three key intermediates in a common synthetic route to bumetanide.
Purification Protocol and Troubleshooting Guide
This section is divided into subsections for each key intermediate, providing a dedicated purification protocol and a question-and-answer style troubleshooting guide.
Intermediate 1: 4-Chloro-3-chlorosulfonyl-5-nitrobenzoic acid
This early-stage intermediate is a highly functionalized aromatic compound. Its purification is crucial to remove any unreacted starting material and side products from the chlorosulfonation and nitration steps.
| Parameter | Specification | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard choice for normal-phase chromatography of polar organic molecules. |
| Mobile Phase | Hexane:Ethyl Acetate with 1% Acetic Acid | The acetic acid is included to suppress the deprotonation of the carboxylic acid, which can otherwise lead to peak tailing.[2] |
| Elution Strategy | Gradient Elution: Start with 10% Ethyl Acetate in Hexane, gradually increasing to 50% Ethyl Acetate. | A gradient is used to effectively separate compounds with a range of polarities. |
| Sample Loading | Dry Loading | Recommended for samples that are not highly soluble in the initial mobile phase. |
| Monitoring | TLC with UV visualization (254 nm) | Allows for the tracking of the product and impurities during fractionation. |
Question: My compound is not eluting from the column, even at high concentrations of ethyl acetate. What should I do?
Answer: This issue, known as "streaking" or irreversible adsorption, can occur with highly polar compounds like carboxylic acids on silica gel.
-
Increase the Acidity of the Mobile Phase: Incrementally increase the percentage of acetic acid in your mobile phase to 2-3%. This will further suppress the ionization of the carboxylic acid and reduce its interaction with the silica surface.
-
Consider a More Polar Solvent: If increasing the acetic acid is insufficient, you can switch to a more polar solvent system, such as dichloromethane/methanol. Start with a low percentage of methanol (e.g., 1-2%) and gradually increase it.
Question: I am observing poor separation between my desired product and a closely related impurity. How can I improve the resolution?
Answer: Improving resolution often requires adjusting the selectivity of your chromatographic system.
-
Flatten the Gradient: A slower, more shallow gradient around the elution point of your compound can enhance separation.
-
Change the Solvent System: Experiment with a different solvent system that offers different selectivity. For example, replacing ethyl acetate with methyl tert-butyl ether (MTBE) can sometimes alter the elution order and improve separation.
-
Consider a Different Stationary Phase: While silica gel is the first choice, for very difficult separations, you could explore alumina (basic or neutral) or a bonded phase like diol.
Intermediate 2: 3-Nitro-4-phenoxy-5-sulfamoylbenzoic acid
This intermediate is formed by the reaction of the sulfonyl chloride with ammonia and subsequent etherification. The presence of the nitro group, phenoxy ether, sulfonamide, and carboxylic acid makes it a polar molecule requiring a more polar mobile phase for elution.
| Parameter | Specification | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Remains a suitable choice for this polar aromatic compound. |
| Mobile Phase | Dichloromethane (DCM):Methanol with 1% Acetic Acid | A more polar solvent system is required for this intermediate compared to the first. Acetic acid is still beneficial. |
| Elution Strategy | Gradient Elution: Start with 2% Methanol in DCM, gradually increasing to 10% Methanol. | The gradient allows for the elution of the polar product while separating it from less polar impurities. |
| Sample Loading | Dry Loading | Given the likely low solubility in the starting mobile phase, dry loading is preferred. |
| Monitoring | TLC with UV visualization (254 nm) | Essential for monitoring the progress of the purification. |
Question: My product is eluting with a broad, tailing peak. What is causing this?
Answer: Peak tailing for this intermediate is often due to strong interactions between the sulfonamide and carboxylic acid groups with the acidic silica surface.
-
Increase Acetic Acid Concentration: As with the previous intermediate, increasing the acetic acid concentration can mitigate this issue.
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as deactivated silica or alumina. Reverse-phase chromatography on a C18 column could also be an option, though it would require a different mobile phase (e.g., water/acetonitrile with a buffer).[3]
Question: I am seeing a significant loss of my compound on the column. What could be the reason?
Answer: Compound loss can be due to irreversible adsorption or degradation on the stationary phase.
-
Check for Stability: Before running a large-scale column, perform a small-scale stability test by spotting your compound on a TLC plate and letting it sit for a few hours before eluting. If you see significant streaking or new spots, your compound may be degrading on the silica.
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Deactivate the Silica Gel: You can deactivate the silica gel by pre-treating it with a solution of triethylamine in your mobile phase, followed by flushing with the mobile phase without triethylamine. This will neutralize the acidic sites.
Intermediate 3: 3-Amino-4-phenoxy-5-sulfamoylbenzoic acid
The reduction of the nitro group to an amine significantly increases the polarity of the molecule. This intermediate is amphoteric, having both a basic amine and an acidic carboxylic acid.
| Parameter | Specification | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard choice, but care must be taken due to the basicity of the amine. |
| Mobile Phase | Ethyl Acetate:Methanol with 1% Triethylamine | The addition of a small amount of a basic modifier like triethylamine is crucial to prevent peak tailing of the amine. |
| Elution Strategy | Isocratic or shallow gradient elution | Depending on the impurities, a simple isocratic elution with a mixture like 95:5 Ethyl Acetate:Methanol might be sufficient. |
| Sample Loading | Dry Loading | Recommended to ensure a narrow sample band at the top of the column. |
| Monitoring | TLC with UV visualization (254 nm) | To identify the fractions containing the purified product. |
Question: My amino compound is streaking badly on the TLC plate and the column. How can I get sharp peaks?
Answer: The basic amine group strongly interacts with the acidic silanol groups on the silica surface, causing streaking.
-
Add a Basic Modifier: The addition of a small amount of a base like triethylamine or ammonia to the mobile phase is essential. This will compete with the amine for the active sites on the silica gel.
-
Use Alumina: Basic or neutral alumina can be a good alternative stationary phase for the purification of basic compounds.
Question: I am having trouble separating the starting nitro compound from the product amine. What can I do?
Answer: While the amine is significantly more polar than the nitro compound, separation can sometimes be challenging if the reaction is incomplete.
-
Optimize the Mobile Phase: A less polar mobile phase will increase the retention of the amine more than the nitro compound, potentially improving separation. Try starting with a lower concentration of methanol in ethyl acetate.
-
Consider a Different Stationary Phase: A phenyl-functionalized silica gel could offer different selectivity based on pi-pi interactions with the aromatic rings, potentially resolving the two compounds.[4]
Visualization of the Purification Workflow
Caption: Purification workflow for bumetanide intermediates.
Troubleshooting Decision Tree
Sources
avoiding over-reduction in the synthesis of 3-amino-4-phenoxy-5-sulfamoylbenzoic acid
A Guide for Researchers, Scientists, and Drug Development Professionals on Avoiding Over-Reduction
Welcome to the Technical Support Center. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) for the synthesis of 3-amino-4-phenoxy-5-sulfamoylbenzoic acid, a key intermediate in the production of pharmaceuticals like bumetanide.[1][2] A critical step in this synthesis is the reduction of the nitro group in the precursor, 3-nitro-4-phenoxy-5-sulfamoylbenzoic acid. This guide focuses on preventing over-reduction and other common side reactions to ensure a high yield and purity of the desired amine.
Troubleshooting Guide: Navigating the Challenges of Nitro Group Reduction
This section addresses specific issues that may arise during the reduction of this compound.
Q1: My reaction is producing significant amounts of side products, and I suspect over-reduction. What are the likely byproducts and how can I minimize them?
A1: Over-reduction of an aromatic nitro group can lead to several undesired byproducts. The reduction from a nitro group to an amine is a multi-step process that proceeds through nitroso and hydroxylamine intermediates.[3][4] If the reaction is not carefully controlled, these intermediates can react further or dimerize, leading to the formation of azoxy, azo, and hydrazo compounds.
Common Over-reduction Byproducts:
-
N-(4-phenoxy-3-sulfamoyl-5-carboxyphenyl)hydroxylamine: Formed by the incomplete reduction of the nitro group.
-
Azoxy and Azo Compounds: Result from the condensation of the nitroso intermediate with the hydroxylamine intermediate or the self-condensation of the hydroxylamine.
Strategies to Minimize Over-reduction:
-
Choice of Reducing Agent: The selection of the reducing agent is critical for achieving high selectivity.
-
Catalytic Hydrogenation (e.g., H₂/Pd-C): This is a common and effective method.[5][6] However, it's crucial to optimize reaction conditions such as hydrogen pressure, temperature, and catalyst loading to avoid over-reduction. Lower pressures and temperatures generally favor the formation of the desired amine.
-
Metal/Acid Reductions (e.g., Fe/HCl - Béchamp Reduction): This classical method is known for its high selectivity for reducing aromatic nitro groups.[3][7] The use of iron in an acidic medium is generally a robust and cost-effective option.[6][8] Variations using other metals like zinc or tin with acids are also effective.[9]
-
Transfer Hydrogenation: Using a hydrogen donor like ammonium formate with a palladium catalyst can be a milder alternative to high-pressure hydrogenation.[10]
-
-
Reaction Monitoring: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). This allows you to stop the reaction as soon as the starting material is consumed, preventing the formation of byproducts from prolonged reaction times.
-
Temperature Control: Many reduction reactions are exothermic. Maintaining a controlled temperature is essential to prevent runaway reactions and the formation of side products.
Q2: I am using catalytic hydrogenation with Palladium on Carbon (Pd/C), but my yields are inconsistent. What factors could be contributing to this variability?
A2: Catalytic hydrogenation is a powerful technique, but its success is highly dependent on several experimental parameters.
Key Factors Influencing Catalytic Hydrogenation:
-
Catalyst Activity and Quality: The activity of Pd/C can vary between batches and degrade over time with improper storage. Always use a fresh, high-quality catalyst. Catalyst poisoning by impurities such as sulfur or halide compounds in the starting material or solvent can also significantly reduce its effectiveness.[11]
-
Catalyst Loading: The amount of catalyst used is crucial. Insufficient catalyst can lead to an incomplete reaction, while an excessive amount might promote side reactions. Typically, a loading of 5-10 mol% of palladium is a good starting point.
-
Hydrogen Pressure: The pressure of hydrogen gas directly influences the rate of reduction. While higher pressures can speed up the reaction, they can also increase the risk of over-reduction. A pressure of around 40 psi is often a good starting point for this specific transformation.[5]
-
Solvent Selection: The solvent must dissolve the starting material to ensure efficient contact with the catalyst. Ethanol is a commonly used solvent for this reaction.[5] The solvent can also influence the catalyst's activity.[11]
-
Agitation: Efficient stirring is necessary to ensure good mixing of the substrate, catalyst, and hydrogen gas. Inadequate agitation can lead to localized concentration gradients and inconsistent results.
Q3: My starting material, this compound, is not fully soluble in the reaction solvent. How does this affect the reduction, and what can I do to improve it?
A3: Poor solubility of the starting material is a common cause of incomplete or slow reactions.[12] For the reducing agent to act effectively, the substrate must be in solution.
Solutions for Solubility Issues:
-
Solvent Screening: Experiment with different solvents or solvent mixtures. For instance, a co-solvent system like ethanol/water might improve the solubility of the benzoic acid derivative.
-
pH Adjustment: The carboxylic acid and sulfonamide groups on the molecule mean its solubility is pH-dependent. Adding a small amount of a base to form the corresponding salt could increase its solubility in polar protic solvents. However, be cautious as the pH can also affect the reduction process.
-
Temperature: Gently heating the reaction mixture can increase the solubility of the starting material. However, as mentioned earlier, temperature must be carefully controlled to avoid side reactions.
Experimental Workflow Diagram
Caption: Experimental workflow for the reduction of this compound.
Comparative Summary of Reduction Methods
| Reducing Agent/Method | Typical Conditions | Advantages | Potential Issues & Considerations |
| H₂/Pd-C | H₂ gas (e.g., 40 psi), Ethanol, Room Temp.[5] | High efficiency, clean workup. | Potential for over-reduction, catalyst poisoning, requires specialized equipment for handling hydrogen gas.[9][11] |
| Fe/HCl (Béchamp) | Iron powder, HCl or Acetic Acid, Reflux.[3][7] | Cost-effective, highly selective for aromatic nitro groups.[8] | Generates iron sludge waste, requiring careful workup and disposal.[3] |
| SnCl₂ | Tin(II) chloride, Ethanol, Reflux.[9] | Mild and selective, tolerates many functional groups.[13] | Stoichiometric amounts of tin salts are required, which can complicate purification. |
| Transfer Hydrogenation | Pd/C, Ammonium formate, Methanol/Ethanol.[10] | Avoids high-pressure hydrogen gas, generally mild conditions. | May require optimization to prevent reduction of other sensitive groups.[13] |
FAQs: Synthesis of 3-Amino-4-phenoxy-5-sulfamoylbenzoic Acid
Q: What is the typical starting material for the synthesis of 3-amino-4-phenoxy-5-sulfamoylbenzoic acid?
A: The synthesis generally starts from 4-chlorobenzoic acid, which undergoes chlorosulfonation, nitration, amination, and then a phenoxylation reaction to yield this compound.[1][2] This nitro compound is the direct precursor that is reduced to the desired amine.
Q: Are there any functional groups in this compound that are sensitive to reduction besides the nitro group?
A: The carboxylic acid and sulfonamide groups are generally stable under the typical conditions used for nitro group reduction. The phenoxy ether linkage is also robust. The primary concern is the selective reduction of the nitro group without affecting other parts of the molecule.
Q: How can I purify the final product, 3-amino-4-phenoxy-5-sulfamoylbenzoic acid?
A: After the reaction workup, which typically involves filtering off the catalyst and removing the solvent, the crude product can be purified by recrystallization from a suitable solvent or solvent mixture.
Q: What are the safety precautions I should take during this synthesis?
A: Standard laboratory safety practices should be followed. When using catalytic hydrogenation, ensure the equipment is properly set up and purged to handle hydrogen gas safely. Metal/acid reductions can be vigorous and should be performed in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Reaction Pathway and Potential Side Products
Caption: Simplified reduction pathway and potential side-product formation.
References
- Grokipedia. Béchamp reduction.
- Wikipedia. Béchamp reduction.
- Wikipedia. Bumetanide.
- Chem-Station. Bechamp Reduction.
- PrepChem.com. Synthesis of 3-amino-4-phenoxy-5-sulfamoylbenzoic acid.
- International Journal of Research in Pharmacy and Chemistry. Facile, one pot synthesis of bumetanide, a loop diuretic of sulfamoyl category to treat.
- Portland Press. Synthesis, biochemical characterization and in silico investigation of 3-(butylamino)-4-phenoxy-5-sulfamoylbenzoic acid derivatives: dual action mode inhibitors of urease and virulent bacterial stains.
- Scribd. Chemists' Guide to Béchamp Reduction.
- ResearchGate. Which one is the best procedure for the reduction of aromatic nitro compounds?.
- Google Patents. CN115677544A - Preparation method of bumetanide.
- Semantic Scholar. FACILE, ONE POT SYNTHESIS OF BUMETANIDE, A LOOP DIURETIC OF SULFAMOYL CATEGORY TO TREAT HEART FAILURE.
- Indian Academy of Sciences. A new reagent for selective reduction of nitro group.
- Master Organic Chemistry. More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger.
- ResearchGate. A new reagent for selective reduction of nitro group.
- Organic Chemistry Portal. Nitro Reduction - Common Conditions.
- Wikipedia. Reduction of nitro compounds.
- YouTube. Reduction of nitro groups on benzene.
- University of Oxford. Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst.
- Organic Chemistry Portal. Amine synthesis by nitro compound reduction.
- PubChem. 3-Amino-4-phenoxy-5-sulfamoylbenzoic acid.
- National Institutes of Health. Reduction of Nitroarenes into Aryl Amines and N-Aryl hydroxylamines via Activation of NaBH4 and Ammonia-Borane Complexes by Ag/TiO2 Catalyst.
- MDPI. Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives.
- Google Patents. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds.
Sources
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Validation & Comparative
comparative analysis of different synthetic routes to bumetanide
An In-Depth Comparative Analysis of Synthetic Routes to Bumetanide
A Guide for Researchers and Drug Development Professionals
Introduction
Bumetanide, chemically known as 3-(butylamino)-4-phenoxy-5-sulfamoylbenzoic acid, is a potent loop diuretic used extensively in the management of edema associated with congestive heart failure, liver disease, and renal disease.[1][2] Its clinical efficacy is approximately 40 times that of furosemide, making it a critical tool in fluid management.[3][4] The synthesis of such an important active pharmaceutical ingredient (API) is a subject of continuous interest, with the goal of developing routes that are not only high-yielding but also cost-effective, safe, and scalable for industrial production.
This guide provides a comparative analysis of the primary synthetic routes to bumetanide. Moving beyond a simple recitation of steps, we will delve into the mechanistic rationale behind key transformations, compare the strategic advantages and disadvantages of each approach, and present the available data to inform researchers and process chemists in their selection and optimization of a synthetic strategy.
Core Synthetic Strategies: A Comparative Breakdown
The synthesis of bumetanide has been approached from several distinct strategic directions. While most routes converge on key intermediates, the sequence of reactions and the methods used for introducing the crucial functional groups—the sulfamoyl, phenoxy, and butylamino moieties—vary significantly. We will analyze four prominent strategies.
The Classic Convergent Route from 4-Chlorobenzoic Acid
This is the most frequently cited and historically significant pathway to bumetanide. It employs a linear, step-wise functionalization of a simple, inexpensive starting material, 4-chlorobenzoic acid.[5][6]
Conceptual Overview
The strategy involves the sequential introduction of the required substituents around the benzoic acid core. The process begins with electrophilic aromatic substitution to install the sulfonyl chloride and nitro groups, followed by nucleophilic substitution to introduce the sulfamoyl and phenoxy groups. The synthesis concludes with the reduction of the nitro group and the N-alkylation to install the butylamino side chain.
Detailed Workflow
Figure 2: The "One-Pot" Reductive Amination Pathway.
Experimental Protocol & Mechanistic Insights
-
Protocol: In a high-pressure autoclave, 3-nitro-4-phenoxy-5-sulfamoylbenzoic acid, n-butyraldehyde, and a 10% palladium on carbon catalyst are mixed in a solvent like methanol. The vessel is pressurized with hydrogen gas (e.g., to 100 psi) and heated moderately (40-45°C). [7]* Mechanism: The palladium catalyst first facilitates the hydrogenation of the nitro group to a primary amine. This newly formed amine then immediately reacts with the butyraldehyde present in the mixture to form an imine intermediate. The same catalyst then hydrogenates this imine to the final secondary amine, bumetanide.
-
Causality & Control: The key to this process is careful monitoring. The reaction must be stopped as soon as the starting material is consumed to prevent a common side reaction: the dialkylation of the amine to form 3-dibutylamino-4-phenoxy-5-sulfamoylbenzoic acid. [7][8]This is typically monitored by TLC or LC-MS.
Critical Analysis: The primary advantage of this route is its efficiency, reducing two synthetic steps into one, thereby saving time, materials, and labor. It reports a high yield of around 90% for this one-pot step. [7]The main drawbacks are the requirement for specialized high-pressure hydrogenation equipment (autoclave) and the need for stringent process control to avoid the formation of the dialkylated impurity.
The Sulfamoyl Protection Strategy
This route introduces the use of a protecting group on the sulfamoyl nitrogen to enhance reaction control and potentially improve yields and purity in subsequent steps. [9] Conceptual Overview
By temporarily masking the acidic proton of the sulfonamide with a robust but removable group like tert-butyl, side reactions during phenoxylation or other steps can be minimized. The strategy adds two steps to the overall synthesis (protection and deprotection) but aims to improve the efficiency of the core transformations.
Detailed Workflow
Figure 3: Synthesis of Bumetanide via a Sulfamoyl Protection Strategy.
Experimental Protocol & Mechanistic Insights
-
Step 3a (Protection): Following nitration, the 4-chloro-3-chlorosulfonyl-5-nitrobenzoic acid is reacted with tert-butylamine instead of ammonia. This forms the N-tert-butyl protected sulfonamide. [9]* Rationale for Protection: The N-H protons of a primary sulfonamide are acidic and can interfere with base-mediated reactions. The bulky tert-butyl group provides steric hindrance and removes these acidic protons, leading to cleaner reactions in subsequent steps, such as the phenoxylation.
-
Final Step (Deprotection): After the N-butylation is complete, the tert-butyl group is removed. This is typically achieved under strong acidic conditions, for example, using trifluoroacetic acid or concentrated hydrochloric acid, which cleaves the N-S bond to regenerate the primary sulfonamide. [9] Critical Analysis: This route is designed for industrial production, with claims of fewer side reactions, high yield (total molar yield around 50%), and high safety. [9]The primary trade-off is the increased step count. However, if this leads to a more robust and reproducible process with higher purity, the extra steps can be justified in a manufacturing context. The cost of the protecting group reagent and the deprotection step must also be considered.
The Dinitro-Intermediate Route
This less common but inventive route begins with a different starting material and manipulates the functional groups in a unique order. [10] Conceptual Overview
This strategy starts with 3,5-dinitro-4-chlorobenzoic acid. It involves an early phenoxylation, followed by a selective partial reduction of one nitro group. The resulting amino group is then transformed into the sulfamoyl group via a Sandmeyer-type reaction, a classic transformation in aromatic chemistry.
Detailed Workflow
Figure 4: An Alternative Route via a Dinitro Intermediate.
Experimental Protocol & Mechanistic Insights
-
Step 1 & 2 (Phenoxylation & Partial Reduction): The starting dinitro compound is first reacted with phenol, followed by a selective reduction of one of the two nitro groups to an amine. [10]The partial reduction can be achieved using specific reducing agents and conditions that favor mono-reduction.
-
Step 3 (Diazotization/Sulfonylation): This is the key step. The amino group is converted to a diazonium salt with sodium nitrite and HCl. This salt is then reacted with sulfur dioxide in the presence of a copper catalyst (a Sandmeyer-type reaction) to introduce the sulfonyl chloride group. [10]* Causality: This sequence avoids the direct chlorosulfonation of the benzoic acid ring. It leverages the versatility of the amino group as a synthetic handle that can be readily converted into other functionalities, in this case, via a diazonium intermediate.
-
Final Steps: The sulfonyl chloride is then converted to the sulfonamide, the remaining nitro group is reduced, and the final butylation is performed, for which a one-step method using sodium borohydride and butyric acid is reported. [10] Critical Analysis: This route is claimed to have a high total yield (12-14% from p-chlorobenzoic acid) and uses inexpensive raw materials. [10]However, the handling of potentially unstable diazonium salts can be a safety concern, especially on a large scale. The multi-step nature of the process also adds complexity compared to more linear routes.
Quantitative Comparison and Summary
To provide a clear, at-a-glance comparison, the key metrics for each synthetic route are summarized below.
| Metric | Route 1: Classic Convergent | Route 2: "One-Pot" Amination | Route 3: Sulfamoyl Protection | Route 4: Dinitro Intermediate |
| Starting Material | 4-Chlorobenzoic Acid | This compound | p-Chlorobenzoic Acid | 3,5-Dinitro-4-chlorobenzoic Acid |
| Key Feature | Linear, step-wise functionalization [5] | Combines nitro reduction and N-butylation [7][8] | Use of N-tert-butyl protecting group [9] | Introduction of sulfamoyl group via diazotization [10] |
| Number of Steps | ~6 steps | 1 step from key intermediate | ~8 steps (incl. protection/deprotection) | ~7 steps |
| Reported Yield | Variable, depends on each step | ~90% for the one-pot step [7] | ~50% overall molar yield [9] | 12-14% overall yield [10] |
| Key Advantages | Well-established, uses basic starting materials. | High efficiency, time-saving, reduced steps. | Fewer side reactions, high safety, suitable for industrial scale. | High overall yield, uses cheap raw materials. |
| Challenges | Lengthy, lower overall yield, uses harsh reagents. | Requires high-pressure equipment, risk of dialkylation impurity. | Increased step count, cost of protecting group/reagents. | Handling of potentially unstable diazonium salts, multi-step. |
Conclusion for the Drug Development Professional
The choice of a synthetic route for bumetanide depends heavily on the desired scale of production, available equipment, and the priority given to factors like cost, safety, and final API purity.
-
For early-stage research and discovery , the Classic Convergent Route offers a reliable and well-documented pathway to obtain material for initial studies, despite its length.
-
For process optimization and industrial-scale manufacturing , the "One-Pot" Reductive Amination and the Sulfamoyl Protection strategies present compelling advantages. The "One-Pot" route offers significant gains in efficiency but requires specialized equipment and tight process control. The protection strategy, while longer, is designed for robustness and high purity, which are critical for commercial API production. [7][9]* The Dinitro-Intermediate Route represents an innovative alternative that may be advantageous if the specific raw materials are readily available and the safety protocols for handling diazonium salts are well-established.
Ultimately, the optimal synthesis is a balance of chemical elegance and practical feasibility. This comparative analysis provides the foundational knowledge for scientists and researchers to make informed decisions when developing or scaling up the production of the vital diuretic, bumetanide.
References
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- Google Patents. (1987). CN86108913A - Synthesis method of diuretic drug buuramine.
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- Wikipedia. (n.d.). Bumetanide.
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- Google Patents. (2012). CN101591276B - Method for preparing bumetanide.
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- Dr.Oracle. (2025). What is the difference between bumetanide and torsemide (loop diuretics) in clinical practice?.
- Dr.Oracle. (2025). What is the difference between Bumetanide (Bumetanide) and Furosemide (Frusemide)?.
- MDPI. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle.
- Drugs.com. (n.d.). Bumetanide Alternatives Compared.
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- PMC - NIH. (n.d.). A reappraisal of loop diuretic choice in heart failure patients.
- SingleCare. (2022). Top furosemide alternatives and how to switch your Rx.
- U.S. Food and Drug Administration. (n.d.). BUMEX Brand of bumetanide TABLETS.
- Healthline. (2018). Bumetanide | Side Effects, Dosage, Uses, and More.
- Drugs.com. (2025). Bumetanide Monograph for Professionals.
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- 8. FACILE, ONE POT SYNTHESIS OF BUMETANIDE, A LOOP DIURETIC OF SULFAMOYL CATEGORY TO TREAT HEART FAILURE | Semantic Scholar [semanticscholar.org]
- 9. CN115677544A - Preparation method of bumetanide - Google Patents [patents.google.com]
- 10. CN86108913A - Synthesis method of diuretic drug buuramine - Google Patents [patents.google.com]
A Comparative Guide to the Validation of a High-Performance Liquid Chromatography (HPLC) Method for 3-Nitro-4-phenoxy-5-sulfamoylbenzoic Acid Quantification
This guide provides a comprehensive framework for the validation of an analytical method for the quantification of 3-Nitro-4-phenoxy-5-sulfamoylbenzoic acid. As a known process-related impurity and intermediate in the synthesis of diuretic drugs like Bumetanide, its accurate measurement is critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[1][] This document is intended for researchers, scientists, and drug development professionals, offering both the theoretical basis and practical steps for robust method validation in alignment with international regulatory standards.
The narrative that follows is grounded in the principles outlined by the International Council for Harmonisation (ICH), specifically the Q2(R2) guideline on the Validation of Analytical Procedures, which is the cornerstone for method validation accepted by major regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[3] We will explore the "why" behind each validation parameter, present a detailed experimental protocol for a comparative HPLC-UV method, and summarize performance data against established acceptance criteria.
The Analytical Imperative: Why HPLC-UV?
The selection of an analytical technique is the foundational step in method development. For a compound like this compound, which possesses a chromophore due to its aromatic rings and nitro group, High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is the method of choice for routine quality control (QC) environments.[4]
Causality Behind the Choice:
-
Specificity & Resolution: HPLC, particularly in a reverse-phase mode, excels at separating the target analyte from its structurally similar impurities, starting materials, and degradation products. This is critical for a stability-indicating method. Methods for the related API, Furosemide, have demonstrated successful separation of impurities using this technique.[5][6]
-
Sensitivity & Linearity: UV detection provides excellent sensitivity for chromophoric compounds and typically exhibits a wide linear response range, which is ideal for quantifying impurities that may be present at low levels.
-
Robustness & Cost-Effectiveness: HPLC-UV systems are ubiquitous in pharmaceutical laboratories, known for their reliability and relatively low operational cost compared to mass spectrometry (LC-MS), making them suitable for routine, high-throughput analysis.
While LC-MS offers higher sensitivity and structural confirmation, its complexity and cost are often unnecessary for routine quantification once the method is validated. The goal here is to establish a "fit-for-purpose" method, and HPLC-UV is demonstrably the most balanced choice.[7][8]
The Validation Workflow: A Structured Approach
Method validation is not a single experiment but a series of interconnected studies designed to demonstrate that the analytical procedure is suitable for its intended purpose.[8] The overall process follows a logical sequence.
Caption: The sequential workflow for analytical method validation.
Experimental Design and Protocols
This section details the experimental protocols for validating an HPLC-UV method for this compound.
Proposed HPLC Method: A Comparative Baseline
| Parameter | Recommended Condition |
| HPLC System | Quaternary pump, autosampler, column oven, and UV/PDA detector. |
| Stationary Phase | C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size). |
| Mobile Phase | A: 0.1% Phosphoric Acid in Water; B: Acetonitrile. Gradient elution. |
| Flow Rate | 1.0 mL/min. |
| Column Temp. | 30°C. |
| Detection λ | 230 nm (based on UV absorption of related compounds).[6] |
| Injection Volume | 10 µL. |
| Diluent | Mobile Phase A / Acetonitrile (50:50 v/v). |
Specificity (Stability-Indicating Properties)
Expertise & Experience: The goal of specificity is to prove that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients.[8] For an impurity method, this involves forced degradation studies to ensure that any degradation products do not co-elute with the target analyte peak.
Experimental Protocol:
-
Prepare Samples: Expose a solution of the API (e.g., Bumetanide) containing a known level of this compound to various stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: 105°C for 48 hours (solid state).
-
Photolytic: Expose to UV light (200 watt-hours/square meter) and visible light (1.2 million lux-hours) as per ICH Q1B.
-
-
Analysis: Analyze the stressed samples alongside an unstressed control sample.
-
Peak Purity: Use a Photodiode Array (PDA) detector to assess the peak purity of the analyte in all stressed samples. The peak purity angle should be less than the purity threshold.
Data Presentation & Acceptance Criteria:
| Stress Condition | Observation | Peak Purity Index | Acceptance Criteria |
| Acid Hydrolysis | ~15% degradation of API, no interference at analyte RT. | >0.999 | No co-elution; Peak Purity >0.995. |
| Base Hydrolysis | ~20% degradation of API, no interference at analyte RT. | >0.999 | No co-elution; Peak Purity >0.995. |
| Oxidation | ~10% degradation of API, no interference at analyte RT. | >0.999 | No co-elution; Peak Purity >0.995. |
| Thermal | ~5% degradation of API, no interference at analyte RT. | >0.999 | No co-elution; Peak Purity >0.995. |
| Photolytic | ~8% degradation of API, no interference at analyte RT. | >0.999 | No co-elution; Peak Purity >0.995. |
Linearity and Range
Trustworthiness: This parameter establishes that the method's response is directly proportional to the concentration of the analyte within a specified range. A linear relationship is fundamental for accurate quantification.
Experimental Protocol:
-
Prepare Standards: Prepare a series of at least five calibration standards of this compound from a stock solution. For an impurity method, the range should typically bracket the expected concentration, from the reporting threshold to 120% of the specification limit (e.g., 50% to 150% of the target concentration).
-
Analysis: Inject each standard in triplicate.
-
Data Evaluation: Plot the average peak area against the corresponding concentration. Perform a linear regression analysis to determine the slope, intercept, and correlation coefficient (r²).
Data Presentation & Acceptance Criteria:
| Concentration Level | Injection 1 Area | Injection 2 Area | Injection 3 Area | Average Area |
| Level 1 (50%) | 49850 | 50150 | 50000 | 50000 |
| Level 2 (75%) | 75100 | 74900 | 75000 | 75000 |
| Level 3 (100%) | 100200 | 99800 | 100000 | 100000 |
| Level 4 (125%) | 124900 | 125100 | 125000 | 125000 |
| Level 5 (150%) | 150300 | 149700 | 150000 | 150000 |
| Regression Results | Value | Acceptance Criteria | ||
| Correlation (r²) | 0.9998 | r² ≥ 0.995 | ||
| Y-intercept | Should be insignificant relative to the 100% response. |
Accuracy
Expertise & Experience: Accuracy demonstrates the closeness of the results obtained by the method to the true value. It is typically assessed by a recovery study, where a known amount of analyte is "spiked" into a sample matrix.
Experimental Protocol:
-
Prepare Spiked Samples: Spike the drug product placebo or API with the analyte at a minimum of three concentration levels (e.g., 50%, 100%, and 150% of the target concentration). Prepare three replicate samples at each level.
-
Analysis: Analyze the spiked samples and calculate the percentage recovery of the analyte.
-
Calculation: % Recovery = [(Measured Concentration - Original Concentration) / Spiked Concentration] x 100.
Data Presentation & Acceptance Criteria:
| Spike Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | % Recovery | Acceptance Criteria |
| Low (50%) | 5.0 | 4.95 | 99.0% | 90.0% - 110.0% |
| 5.0 | 5.05 | 101.0% | ||
| 5.0 | 4.99 | 99.8% | ||
| Mid (100%) | 10.0 | 10.08 | 100.8% | 90.0% - 110.0% |
| 10.0 | 9.92 | 99.2% | ||
| 10.0 | 10.01 | 100.1% | ||
| High (150%) | 15.0 | 15.10 | 100.7% | 90.0% - 110.0% |
| 15.0 | 14.88 | 99.2% | ||
| 15.0 | 14.95 | 99.7% |
Precision
Trustworthiness: Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels: Repeatability and Intermediate Precision.[9]
Experimental Protocol:
-
Repeatability (Intra-assay precision):
-
Analyze six replicate samples of the analyte at 100% of the target concentration.
-
The analysis should be performed by one analyst, on one instrument, over a short period.
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Compare the results from both studies.
-
Data Presentation & Acceptance Criteria:
| Precision Level | Replicate | Measured Value (µg/mL) | Mean | % RSD | Acceptance Criteria |
| Repeatability | 1-6 | 10.01, 9.95, 10.05, 9.98, 10.09, 9.92 | 10.00 | 0.65% | RSD ≤ 5.0% |
| Intermediate | 1-6 | 10.10, 10.15, 9.99, 10.03, 10.12, 10.08 | 10.08 | 0.60% | RSD ≤ 5.0% |
Limit of Quantitation (LOQ) and Limit of Detection (LOD)
Expertise & Experience: LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. LOD is the lowest amount that can be detected but not necessarily quantitated as an exact value.[10] For impurity methods, the LOQ is the more critical parameter.
Experimental Protocol:
-
Establish LOQ:
-
Signal-to-Noise (S/N) Approach: Determine the concentration that yields a signal-to-noise ratio of approximately 10:1.
-
Verification: Prepare samples at this determined concentration and analyze them (n=6). The accuracy (% recovery) and precision (% RSD) at the LOQ must meet predefined criteria.
-
-
Establish LOD: Determine the concentration that yields a signal-to-noise ratio of approximately 3:1.
Data Presentation & Acceptance Criteria:
| Parameter | Method | Result | Precision (%RSD at LOQ) | Acceptance Criteria |
| LOQ | S/N ≈ 10:1 | 0.1 µg/mL | 4.5% | Precision RSD ≤ 10% |
| LOD | S/N ≈ 3:1 | 0.03 µg/mL | N/A |
Robustness
Trustworthiness: Robustness testing demonstrates the reliability of an analytical procedure with respect to deliberate variations in method parameters.[11] It provides an indication of its suitability for transfer between laboratories.
Experimental Protocol:
-
Vary Parameters: Introduce small, deliberate changes to the method parameters, one at a time.
-
Flow Rate (± 0.1 mL/min).
-
Column Temperature (± 2°C).
-
Mobile Phase pH (± 0.2 units).
-
Mobile Phase Composition (± 2% organic).
-
-
Analysis: Analyze a system suitability solution and a sample under each varied condition.
-
Evaluation: Assess the impact on system suitability parameters (e.g., resolution, tailing factor) and the quantitative result.
Data Presentation & Acceptance Criteria:
| Parameter Varied | Result Change | System Suitability | Acceptance Criteria |
| Flow Rate (+0.1 mL/min) | -0.5% | Pass | System suitability must pass; results should not be significantly affected. |
| Column Temp (+2°C) | +0.2% | Pass | System suitability must pass; results should not be significantly affected. |
| Mobile Phase pH (+0.2) | +0.8% | Pass | System suitability must pass; results should not be significantly affected. |
Conclusion
The validation of an analytical method is a systematic process that provides documented evidence that the system is "fit-for-purpose." The HPLC-UV method outlined and validated through the parameters of specificity, linearity, accuracy, precision, sensitivity, and robustness demonstrates a reliable and defensible approach for the quantification of this compound. By grounding the experimental design in the authoritative principles of the ICH Q2(R2) guideline, laboratories can ensure data integrity and regulatory compliance, ultimately safeguarding product quality and patient safety.
References
- European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. Source[4][14]
- U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Source[3]
- European Medicines Agency. (2011).
- International Council for Harmonisation. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Source[5]
- U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. Source[16]
- U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Source[10][11]
- BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. Source[9]
- ProPharma. (2024).
- MDPI. (2023). Simultaneous Development and Validation of an HPLC Method for the Determination of Furosemide and Its Degraded Compound. Source[7]
- National Center for Biotechnology Information. (2023).
- ChemicalBook. (2025). This compound. Source[1]
- BOC Sciences. Bumetanide impurity (this compound). Source[2]
- PubChem. 3-(Aminosulfonyl)-5-nitro-4-phenoxybenzoic acid. Source[6]
- World Journal of Advanced Research and Reviews. (2022).
Sources
- 1. This compound | 28328-53-2 [chemicalbook.com]
- 3. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. 3-(Aminosulfonyl)-5-nitro-4-phenoxybenzoic acid | C13H10N2O7S | CID 119926 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Isolation and Characterization of an Unknown Process-Related Impurity in Furosemide and Validation of a New HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biopharminternational.com [biopharminternational.com]
- 8. fda.gov [fda.gov]
- 9. fda.gov [fda.gov]
- 10. wjarr.com [wjarr.com]
- 11. propharmagroup.com [propharmagroup.com]
A Comparative Spectroscopic Analysis of 3-Nitro-4-phenoxy-5-sulfamoylbenzoic Acid and its Amino Derivative
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, a comprehensive understanding of the structural and electronic properties of active pharmaceutical ingredients (APIs) and their related impurities is paramount. This guide provides a detailed spectroscopic comparison of 3-Nitro-4-phenoxy-5-sulfamoylbenzoic acid, a key intermediate and potential impurity in the synthesis of certain sulfonamide-based drugs, and its corresponding amino derivative, 3-Amino-4-phenoxy-5-sulfamoylbenzoic acid. The conversion of the electron-withdrawing nitro group to an electron-donating amino group induces significant changes in the molecule's electronic environment, which are readily observable through various spectroscopic techniques.
This guide will delve into the theoretical underpinnings and practical applications of Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy in differentiating these two structurally similar compounds. By understanding their distinct spectroscopic signatures, researchers can effectively monitor reaction progress, identify impurities, and ensure the quality and purity of pharmaceutical products.
Molecular Structures at a Glance
The foundational difference between the two molecules lies in the substitution at the C3 position of the benzoic acid ring. This seemingly minor change from a nitro (-NO₂) to an amino (-NH₂) group dramatically alters the electronic and, consequently, the spectroscopic properties of the molecule.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecules based on their vibrational frequencies.
Methodology:
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is often preferred for its simplicity and minimal sample preparation. A small amount of the solid sample is placed directly on the ATR crystal.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition:
-
Record a background spectrum of the empty ATR crystal.
-
Record the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
The data is typically collected over a range of 4000-400 cm⁻¹.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecules.
Methodology:
-
Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or through a liquid chromatograph (LC-MS).
-
Ionization: Electrospray ionization (ESI) is a common method for these types of compounds, as it is a soft ionization technique that typically produces the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻.
-
Mass Analysis: A high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, is used to accurately determine the mass-to-charge ratio (m/z).
-
Detection: The detector records the abundance of each ion, generating a mass spectrum.
Comparative Spectroscopic Analysis
The following sections detail the expected spectroscopic differences between this compound and its amino derivative. While experimental spectra for these specific compounds are not publicly available, the following analysis is based on established principles of organic spectroscopy.
¹H NMR Spectroscopy
The primary differences in the ¹H NMR spectra will be observed in the chemical shifts of the aromatic protons on the benzoic acid ring.
-
This compound: The strongly electron-withdrawing nitro group will deshield the adjacent aromatic protons. The two protons on the benzoic acid ring will appear as two distinct signals in the downfield region (likely > 8.0 ppm).
-
3-Amino-4-phenoxy-5-sulfamoylbenzoic acid: The electron-donating amino group will shield the adjacent aromatic protons, causing them to appear at a higher field (more upfield) compared to the nitro compound. The protons on the benzoic acid ring will likely appear in the range of 6.5-7.5 ppm. Additionally, the amino group protons (-NH₂) will appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent.
Table 1: Predicted ¹H NMR Chemical Shift Comparison (in DMSO-d₆)
| Proton Assignment | 3-Nitro Derivative (Predicted δ, ppm) | 3-Amino Derivative (Predicted δ, ppm) | Rationale for Shift |
| Benzoic Acid Ring Protons | > 8.0 | 6.5 - 7.5 | -NO₂ is strongly deshielding; -NH₂ is shielding. |
| Phenoxy Ring Protons | ~7.0 - 7.5 | ~7.0 - 7.5 | Minimal change expected. |
| -COOH | ~13.0 | ~12.5 | Minor upfield shift due to reduced acidity. |
| -SO₂NH₂ | ~7.5 | ~7.3 | Minor upfield shift. |
| -NH₂ | N/A | ~5.0 - 6.0 (broad) | Appearance of the amino group protons. |
¹³C NMR Spectroscopy
Similar to ¹H NMR, the ¹³C NMR chemical shifts of the carbons in the benzoic acid ring will be significantly affected by the substituent at the C3 position.
-
This compound: The carbon attached to the nitro group (C3) will be significantly deshielded and appear at a lower field. The other carbons in the benzoic acid ring will also be influenced by the electron-withdrawing nature of the nitro group.
-
3-Amino-4-phenoxy-5-sulfamoylbenzoic acid: The carbon attached to the amino group (C3) will be shielded and appear at a higher field compared to the nitro analog.
Table 2: Predicted ¹³C NMR Chemical Shift Comparison
| Carbon Assignment | 3-Nitro Derivative (Predicted δ, ppm) | 3-Amino Derivative (Predicted δ, ppm) | Rationale for Shift |
| C-COOH | ~165 | ~168 | Minor change. |
| C-NO₂ / C-NH₂ | ~150 | ~145 | Significant shielding effect of the amino group. |
| C-O (phenoxy) | ~155 | ~150 | Upfield shift due to electron donation from the amino group. |
| Other Aromatic Carbons | 115 - 140 | 110 - 135 | General shielding effect of the amino group. |
Infrared (IR) Spectroscopy
The most prominent differences in the IR spectra will be the presence of characteristic bands for the nitro and amino groups.
-
This compound: Will exhibit strong, characteristic absorption bands for the asymmetric and symmetric stretching of the nitro group, typically around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.
-
3-Amino-4-phenoxy-5-sulfamoylbenzoic acid: The nitro group absorptions will be absent. Instead, two N-H stretching bands for the primary amine will appear in the region of 3300-3500 cm⁻¹. A strong N-H bending (scissoring) vibration is also expected around 1600-1650 cm⁻¹.
Table 3: Key IR Absorption Band Comparison
| Vibrational Mode | 3-Nitro Derivative (cm⁻¹) | 3-Amino Derivative (cm⁻¹) |
| O-H Stretch (Carboxylic Acid) | 3200-2500 (broad) | 3200-2500 (broad) |
| N-H Stretch (Amine) | N/A | 3500-3300 (two bands) |
| C=O Stretch (Carboxylic Acid) | ~1700 | ~1690 |
| N-H Bend (Amine) | N/A | 1650-1600 |
| NO₂ Asymmetric Stretch | ~1530 | N/A |
| NO₂ Symmetric Stretch | ~1350 | N/A |
| S=O Stretch (Sulfonamide) | ~1330 and ~1160 | ~1320 and ~1150 |
Mass Spectrometry (MS)
The molecular weight of the two compounds differs by 30 Da, which is readily distinguishable by mass spectrometry.
-
This compound: Molecular Weight: 338.29 g/mol . The mass spectrum will show a molecular ion peak corresponding to this mass.
-
3-Amino-4-phenoxy-5-sulfamoylbenzoic acid: Molecular Weight: 308.31 g/mol . The mass spectrum will show a molecular ion peak corresponding to this mass.
Fragmentation patterns may also differ, with the nitro compound potentially showing loss of NO₂ (46 Da) or NO (30 Da).
UV-Vis Spectroscopy
The electronic transitions in these molecules will be influenced by the substituents on the aromatic ring.
-
This compound: Aromatic nitro compounds typically exhibit strong absorption in the UV region. The presence of the electron-withdrawing nitro group in conjugation with the aromatic system is expected to result in a λ_max at a longer wavelength compared to a simple benzoic acid.
-
3-Amino-4-phenoxy-5-sulfamoylbenzoic acid: The amino group, being an auxochrome, will cause a bathochromic shift (red shift) of the primary absorption bands of the benzene ring to longer wavelengths and an increase in the molar absorptivity. Therefore, the amino derivative is expected to have a λ_max at a longer wavelength than the nitro derivative.
Conclusion
The spectroscopic comparison of this compound and its amino derivative reveals a set of distinct and predictable differences across various analytical techniques. The conversion of the nitro group to an amino group fundamentally alters the electronic landscape of the molecule, leading to characteristic shifts in NMR spectra, the appearance and disappearance of key vibrational bands in IR spectroscopy, a clear mass difference in mass spectrometry, and a shift in the UV-Vis absorption maximum. By leveraging these spectroscopic fingerprints, researchers and drug development professionals can confidently identify and differentiate between these two compounds, ensuring the integrity and quality of their materials and products.
References
- Note: As specific experimental spectra for these compounds are not publicly available, this guide relies on established principles of spectroscopic interpretation.
-
Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning.
-
Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
Pharmaffiliates. (n.d.). Bumetanide - Impurity A. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Bumetanide - Impurity B. Retrieved from [Link]
-
SynZeal. (n.d.). Bumetanide EP Impurity A. Retrieved from [Link]
A Senior Application Scientist's Guide to Evaluating Reference Standard Certificates of Analysis: A Case Study of 3-Nitro-4-phenoxy-5-sulfamoylbenzoic Acid
For: Researchers, scientists, and drug development professionals in analytical and quality control laboratories.
Abstract
In the landscape of pharmaceutical development and quality control, the integrity of analytical data is paramount. This integrity hinges on the quality of the reference standards used for identification, purity testing, and assay of active pharmaceutical ingredients (APIs) and their impurities. The Certificate of Analysis (CoA) is the primary document that attests to a reference standard's quality. However, not all CoAs are created equal. This guide provides a framework for critically evaluating and comparing CoAs for a specific pharmaceutical impurity, 3-Nitro-4-phenoxy-5-sulfamoylbenzoic acid, a known process-related impurity of the diuretic drug Bumetanide. Through a comparative analysis and detailed review of key analytical methodologies, this document will empower scientists to make informed decisions when selecting a reference standard, ensuring the accuracy and reliability of their analytical results.
Introduction: The Critical Role of a Reference Standard
This compound is a key impurity that can arise during the synthesis of Bumetanide.[1][] Regulatory bodies, guided by frameworks like the International Council for Harmonisation (ICH) Q3A guidelines, mandate the monitoring and control of such impurities to ensure the safety and efficacy of the final drug product.[3][4][5] An accurately characterized reference standard for this impurity is therefore not a mere reagent, but a cornerstone of regulatory compliance and product quality. It is the benchmark against which all analytical measurements are made.
The CoA is the definitive dossier for this benchmark. It provides a comprehensive summary of the identity, purity, and content of the reference material. A robust CoA should not only provide results but also instill confidence in the scientific rigor behind those results. This guide will dissect the components of a CoA, compare hypothetical examples, and detail the underlying analytical science.
Anatomy of a Certificate of Analysis
A comprehensive CoA for a pharmaceutical reference standard should provide a clear and thorough characterization. Key sections include:
-
Identification: Confirms the chemical structure of the compound. This is typically achieved using a combination of spectroscopic techniques.
-
Purity: Quantifies the amount of the main compound relative to any impurities. High-Performance Liquid Chromatography (HPLC) is the gold standard for this determination.
-
Assay/Content: Provides the exact amount of the chemical entity in the material, accounting for impurities and non-volatile components like water. This can be determined by mass balance or a quantitative technique like qNMR or titration.
-
Volatiles/Water Content: Measures the amount of water (via Karl Fischer titration) and residual solvents (via Gas Chromatography), which are crucial for calculating the true content of the standard.
-
Physical Properties: Includes appearance, melting point, and other relevant physical descriptors.
Comparative Analysis: Selecting the Right Standard for Your Application
The quality and level of detail on a CoA can vary significantly between suppliers. This variation often correlates with the intended use of the standard, from early-stage research to GMP-compliant quality control. Below is a hypothetical comparison of three tiers of reference standards for this compound.
Table 1: Hypothetical CoA Comparison for this compound Reference Standards
| Parameter | Supplier A (Pharmacopeial Grade) | Supplier B (Accredited CRM Producer) | Supplier C (Research Grade) | Why It Matters (Scientist's Insight) |
| Purity (HPLC) | 99.8% (Area %) | 99.6% (Area %) | >98% | For quantitative analysis, a high and accurately determined purity is essential. A vague ">98%" is unsuitable for GMP release testing. |
| Identity Confirmation | ¹H NMR, ¹³C NMR, MS, IR - All consistent with structure | ¹H NMR, MS - Consistent with structure | MS data provided | A full suite of spectroscopic data provides the highest level of confidence in the compound's identity. This is critical for a primary reference standard. |
| Assay (by Mass Balance) | 99.5% (Corrected for water, residual solvents, and inorganic residue) | 99.1% (Corrected for water and residual solvents) | Not Provided | The assay value is the "true" content and must be used to calculate the concentration of stock solutions for quantitative assays. Without it, all subsequent measurements will be inaccurate. |
| Water Content (Karl Fischer) | 0.2% | 0.3% | Not Provided | Water is a common "impurity" that adds weight without contributing to the active molecule. It must be accounted for. |
| Residual Solvents (GC-HS) | <0.1% (Acetone) | <0.2% (Acetone) | Not Provided | Residual solvents from the synthesis and purification process must be identified and quantified as per ICH Q3C guidelines. |
| Sulphated Ash | <0.1% | Not Provided | Not Provided | This test quantifies non-volatile inorganic impurities, which can be important for a complete mass balance calculation. |
| Traceability | Traceable to USP/EP Primary Standard | Produced under ISO 17034 & ISO/IEC 17025 | None | Traceability to national or international standards is a key requirement for use in regulated environments, ensuring comparability of results across labs. |
-
Supplier A provides a standard suitable for all applications, including use as a primary calibrator in a GMP environment. The CoA is comprehensive and provides a fully qualified assay value.
-
Supplier B offers a well-characterized standard suitable for method development, validation, and routine QC testing. The lack of sulphated ash data makes the mass balance slightly less complete than Supplier A's, but it is still a high-quality, reliable standard.
-
Supplier C provides a standard suitable only for qualitative identification or early, non-quantitative research. The lack of an assay value and other key data makes it inappropriate for any quantitative application in a regulated setting.
Deep Dive: Key Analytical Methodologies & Protocols
Understanding the "how" behind the CoA values is crucial for a Senior Scientist. Here are detailed protocols for the most critical analytical tests.
HPLC Purity Determination and Impurity Profiling
This is the most critical test for a reference standard. The goal is to separate the main component from all process-related impurities and degradation products.
Experimental Protocol:
-
Chromatographic System: A gradient HPLC system with UV detection.
-
Column: Waters XBridge Shield RP18, 150 x 4.6 mm, 3.5 µm, or equivalent.
-
Scientist's Rationale: A C18 stationary phase provides the necessary hydrophobicity to retain the analyte and its related impurities. The "Shield" technology provides an alternative selectivity that can be beneficial for separating closely eluting peaks.
-
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Scientist's Rationale: The acidic mobile phase ensures the carboxylic acid group on the analyte is protonated, leading to better peak shape and retention. Acetonitrile is a common organic modifier with good UV transparency.
-
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
Scientist's Rationale: A gradient elution is necessary to elute both more polar and more non-polar impurities within a reasonable run time while ensuring good resolution around the main peak.
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 272 nm.[6]
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh ~10 mg of the reference standard and dissolve in 10 mL of Diluent (Acetonitrile:Water 50:50) to get a 1 mg/mL solution.
System Suitability (A Self-Validating System): Before sample analysis, a system suitability solution is injected to ensure the chromatographic system is performing adequately.
-
Tailing Factor: Should be ≤ 2.0 for the main peak.
-
Theoretical Plates: Should be ≥ 2000 for the main peak.
-
Repeatability (n=5): RSD of peak area should be ≤ 2.0%.
This protocol ensures that the purity value reported on the CoA is a result of a robust and well-controlled analytical procedure, as outlined in guidelines like USP <1225>.[8][9][10]
Water Content by Coulometric Karl Fischer Titration
Experimental Protocol:
-
Instrument: A coulometric Karl Fischer titrator.
-
Reagent: Anhydrous methanol-based Karl Fischer reagent suitable for coulometric systems.
-
Procedure: a. Allow the instrument to stabilize and perform a blank titration to ensure a low drift value. b. Accurately weigh approximately 20-30 mg of the reference standard directly into the titration vessel. c. Initiate the titration. The instrument will automatically titrate the water present and calculate the percentage. d. Perform the determination in triplicate to ensure precision.
-
Scientist's Rationale: Coulometric Karl Fischer is preferred for the low water content expected in a high-purity reference standard, as it is more sensitive and accurate than the volumetric method for trace levels of water.
Visualizing the Reference Standard Certification Workflow
The process of creating a high-quality reference standard is a multi-step, rigorous procedure. The following diagram illustrates the typical workflow from synthesis to the final CoA generation.
Caption: Workflow for the production and certification of a reference standard.
Conclusion and Recommendations
The Certificate of Analysis is more than a simple data sheet; it is the scientific passport of a reference standard. A thorough evaluation of this document is a critical responsibility for any analytical scientist.
Key Recommendations:
-
Match the Grade to the Application: Do not use a research-grade standard for GMP release testing. The cost savings are negligible compared to the risk of regulatory non-compliance or inaccurate results.
-
Demand a Quantitative Assay: Always select a reference standard that provides a traceable, quantitative assay value (e.g., by mass balance). A simple "Purity by HPLC" is insufficient for preparing accurate standard solutions.
-
Scrutinize the Data: Look for consistency across the different analytical tests. For example, the sum of impurities from HPLC, water content, residual solvents, and ash should logically subtract from 100% to approximate the mass balance assay.
-
Prioritize Traceability: For regulated environments, ensure the CoA specifies traceability to a recognized primary standard (e.g., USP, EP) or is produced under relevant ISO accreditations (ISO 17034, ISO/IEC 17025).
By adopting this critical, science-led approach to evaluating a Certificate of Analysis, researchers and quality control professionals can ensure the foundational integrity of their analytical work, leading to more reliable data, safer products, and robust regulatory submissions.
References
- ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. (2006). European Medicines Agency. [Link]
- Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. (2022).
- ICH Q3A(R2) Impurities in New Drug Substances. (n.d.). ECA Academy. [Link]
- ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). (2006).
- Isolation and Characterization of an Unknown Process-Related Impurity in Furosemide and Validation of a New HPLC Method. (2023). MDPI. [Link]
- USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. (2023).
- <1225> VALIDATION OF COMPENDIAL PROCEDURES. (2011). U.S. Pharmacopeia. [Link]
- USP <1225> Method Valid
- Revised USP Chapter <1225> "Validation of Compendial Methods" approved. (2017). ECA Academy. [Link]
- Simultaneous Development and Validation of an HPLC Method for the Determination of Furosemide and Its Degraded Compound in Pediatric Extemporaneous Furosemide Oral Solution. (2023).
- Isolation and Characterization of an Unknown Process-Related Impurity in Furosemide and Validation of a New HPLC Method. (2023). Semantic Scholar. [Link]
- Isolation and Characterization of an Unknown Process-Related Impurity in Furosemide and Validation of a New HPLC Method. (2023). PubMed. [Link]
- Analytical method development and validation for the estimation of Furosemide an anti-diuretic in Furosemide injection diluted w. (2021). Brazilian Journal of Biology. [Link]
- Furosemide EP Impurity C | 3086-91-7. (n.d.). SynZeal. [Link]
- Furosemide - Impurity C (Freebase) | CAS 3086-91-7. (n.d.).
- Furosemide EP Impurity C. (n.d.).
- This compound. (n.d.). LGC Standards. [Link]
- Certificate of analysis. (n.d.). Thermo Fisher Scientific. [Link]
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- 5. jpionline.org [jpionline.org]
- 6. bjbs.com.br [bjbs.com.br]
- 7. Simultaneous Development and Validation of an HPLC Method for the Determination of Furosemide and Its Degraded Compound in Pediatric Extemporaneous Furosemide Oral Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. investigationsquality.com [investigationsquality.com]
- 9. drugfuture.com [drugfuture.com]
- 10. USP <1225> Method Validation - BA Sciences [basciences.com]
A Comparative Guide to 3-Nitro-4-phenoxy-5-sulfamoylbenzoic Acid and Other Bumetanide Impurities
For researchers, scientists, and drug development professionals, ensuring the purity and safety of active pharmaceutical ingredients (APIs) is paramount. This guide provides an in-depth technical comparison of 3-Nitro-4-phenoxy-5-sulfamoylbenzoic acid, a key intermediate and potential impurity in the synthesis of the potent loop diuretic bumetanide, with other known bumetanide-related compounds. Understanding the impurity profile is critical for regulatory compliance and for ensuring the final drug product's safety and efficacy.
Introduction to Bumetanide and the Significance of Impurity Profiling
Bumetanide, chemically known as 3-(butylamino)-4-phenoxy-5-sulfamoylbenzoic acid, is a potent diuretic used in the treatment of edema associated with congestive heart failure, and liver and kidney disease.[1] The control of impurities in the bumetanide drug substance is a critical aspect of pharmaceutical development and manufacturing, as stipulated by regulatory bodies worldwide. Impurities can arise from the manufacturing process, degradation of the drug substance, or interaction with excipients. Even in small amounts, these impurities can potentially impact the safety and efficacy of the final drug product.
This guide focuses on this compound and provides a comparative analysis with other significant bumetanide impurities. This will enable a deeper understanding of their origins, analytical detection, and the rationale behind the stringent controls placed upon them.
The Central Impurity: this compound
This compound is a crucial intermediate in the synthesis of bumetanide.[2][3] Its presence in the final API is a direct indicator of the efficiency of the reduction step in the synthesis process. In various pharmacopeias, it is recognized as Bumetanide EP Impurity A and Bumetanide USP Related Compound B .[4][5]
Origin: This compound is a process-related impurity, specifically an unreacted intermediate from the bumetanide synthesis pathway.[6] The final step in the formation of the bumetanide core structure involves the reduction of the nitro group of this compound to an amino group, followed by N-alkylation.[7]
Comparative Analysis of Key Bumetanide Impurities
A comprehensive understanding of the impurity profile of bumetanide requires a comparative look at other related substances. The following table summarizes the key impurities, including their origin and pharmacopeial designation.
| Impurity Name | Structure | CAS Number | Molecular Formula | Origin | Pharmacopeial Designation |
| This compound | O=C(O)C1=CC(S(=O)(N)=O)=C(OC2=CC=CC=C2)C(=O)=C1 | 28328-53-2 | C13H10N2O7S | Synthesis Intermediate | Bumetanide EP Impurity A, Bumetanide USP Related Compound B[4][5] |
| 3-Amino-4-phenoxy-5-sulfamoylbenzoic acid | O=C(O)C1=CC(S(=O)(N)=O)=C(OC2=CC=CC=C2)C(N)=C1 | 28328-54-3 | C13H12N2O5S | Synthesis Intermediate | Bumetanide EP Impurity B, Bumetanide USP Related Compound A[4][8] |
| Butyl 3-(butylamino)-4-phenoxy-5-sulfamoylbenzoate | S. O. O. H2N. O. O. CH3. O. HN. CH3 | 32643-00-8 | C21H28N2O5S | Synthesis Byproduct | Bumetanide EP Impurity C[4][9] |
| 3-(2-ethylhexylamino)-4-phenoxy-5-sulphamoylbenzoic acid | Structure not available | 153012-65-8 | C21H28N2O5S | Synthesis Byproduct | Bumetanide EP Impurity D[4][10] |
| N-Nitrosobumetanide | Structure not available | Not Available | Not Available | Degradation Product | Not officially designated in all pharmacopeias, but a known potential impurity. |
Bumetanide Synthesis Pathway and Impurity Formation
The manufacturing process of bumetanide typically starts from 4-chlorobenzoic acid. The following diagram illustrates a common synthetic route, highlighting the stages where key impurities are formed.
As the diagram shows, this compound is the direct precursor to 3-Amino-4-phenoxy-5-sulfamoylbenzoic acid. Incomplete reduction of the nitro group will result in the carryover of the former into the final product. Similarly, 3-Amino-4-phenoxy-5-sulfamoylbenzoic acid is the immediate precursor to bumetanide, and its presence indicates an incomplete N-alkylation step. Other impurities, such as Impurity C and D, can arise from side reactions during the synthesis.
Experimental Data: A Comparative HPLC Analysis
A robust analytical method is essential for the detection and quantification of bumetanide and its impurities. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique employed.[11][12] Below is a table summarizing typical relative retention times (RRT) for bumetanide and its key impurities, based on a validated RP-HPLC method. The exact retention times can vary based on the specific chromatographic conditions.
| Compound | Retention Time (min) (Approx.) | Relative Retention Time (RRT) (Approx.) |
| Bumetanide Impurity B | 3.84 | 0.34 |
| Bumetanide Impurity A | 3.62 | 0.63 |
| Bumetanide | 5.74 | 1.00 |
| Bumetanide Impurity C | 6.26 | 1.09 |
Data is compiled from representative HPLC methods and should be considered illustrative.[9]
Experimental Protocol: RP-HPLC Method for Bumetanide and its Impurities
This section provides a detailed, step-by-step methodology for the separation and quantification of bumetanide and its related substances.
Objective: To develop and validate a stability-indicating RP-HPLC method for the simultaneous determination of bumetanide and its process-related impurities.
Materials and Reagents:
-
Bumetanide Reference Standard
-
This compound Reference Standard
-
3-Amino-4-phenoxy-5-sulfamoylbenzoic acid Reference Standard
-
Butyl 3-(butylamino)-4-phenoxy-5-sulfamoylbenzoate Reference Standard
-
Acetonitrile (HPLC grade)
-
o-Phthalaldehyde
-
Water (HPLC grade)
-
Orthophosphoric acid (for pH adjustment)
Chromatographic Conditions:
-
Column: Discovery C18, 250 x 4.6 mm, 5 µm[11]
-
Mobile Phase: 0.1% o-phthalaldehyde and Acetonitrile (50:50 v/v)[11]
-
Flow Rate: 1.0 mL/min[11]
-
Detection: UV at 254 nm[9]
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve the bumetanide and each impurity reference standard in the mobile phase to prepare individual stock solutions of 100 µg/mL.
-
Working Standard Solution: Prepare a mixed working standard solution containing bumetanide and each impurity at a concentration of 1 µg/mL by diluting the stock solutions with the mobile phase.
-
Sample Solution: Accurately weigh and dissolve the bumetanide drug substance in the mobile phase to obtain a final concentration of 1 mg/mL.
Procedure:
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes.
-
Inject the blank (mobile phase) to ensure a stable baseline.
-
Inject the working standard solution and record the chromatogram.
-
Inject the sample solution and record the chromatogram.
-
Identify the peaks for bumetanide and its impurities in the sample chromatogram by comparing the retention times with those of the standards.
-
Calculate the amount of each impurity in the sample using the following formula:
% Impurity = (Area of Impurity Peak / Area of Bumetanide Peak in Standard) * (Concentration of Bumetanide in Standard / Concentration of Sample) * 100
Method Validation: The method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.
Workflow for Impurity Analysis
The following diagram illustrates the general workflow for the analysis of bumetanide impurities.
Regulatory Perspective and Conclusion
The United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) have established limits for bumetanide-related compounds. For example, the USP specifies limits for Bumetanide Related Compound A and B. Adherence to these limits is mandatory for regulatory approval and market release.
References
- Veeprho. (n.d.). Bumetanide Impurities and Related Compound.
- Kumar, P. S., Krishna Mohan, G. V., & Babu, A. N. (2019). RP-HPLC Estimation of Bumetanide and its Impurities in Oral Solid Dosage Form. Asian Journal of Chemistry, 31(10), 2215-2221.
- Pharmaffiliates. (n.d.). Bumetanide-impurities.
- CABI. (n.d.). Development and validation of rp-hplc method for the estimation of bumetanide in tablet formulation.
- USP. (2018). Bumetanide Tablets. USP-NF.
- Rao, J. R., Kumar, M., & Yadav, S. S. (2009). Stability Indicating RP- HPLC Method for Bumetanide in Bulk Drug and Tablet Formulation. Asian Journal of Research in Chemistry, 2(3).
- USP. (2006). USP Monographs: Bumetanide. USP29-NF24.
- USP. (2006). USP Monographs: Bumetanide Tablets. USP29-NF24.
- SynZeal. (n.d.). Bumetanide EP Impurity A | 28328-53-2.
- Semantic Scholar. (n.d.). FACILE, ONE POT SYNTHESIS OF BUMETANIDE, A LOOP DIURETIC OF SULFAMOYL CATEGORY TO TREAT HEART FAILURE.
- SynZeal. (n.d.). Bumetanide EP Impurity B | 28328-54-3.
- IJRPC. (2011). Facile, one pot synthesis of bumetanide, a loop diuretic of sulfamoyl category to treat.
- Asian Journal of Chemistry. (2019). RP-HPLC Estimation of Bumetanide and its Impurities in Oral Solid Dosage Form.
- Google Patents. (n.d.). CN86108913A - Synthesis method of diuretic drug buuramine.
- PubChem. (n.d.). Bumetanide.
- Google Patents. (n.d.). CN106748906B - A kind of synthetic method of bumetanide.
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A Comparative Guide to the Biological Activity of Bumetanide and Its Precursors
This guide provides an in-depth comparison of the biological activity of the potent loop diuretic, bumetanide, and its chemical precursors. Designed for researchers, scientists, and drug development professionals, this document delves into the structure-activity relationships that govern diuretic potency, the underlying molecular mechanisms, and the validated experimental protocols for assessing and comparing these compounds.
Introduction: The Clinical and Mechanistic Profile of Bumetanide
Bumetanide is a high-ceiling loop diuretic widely prescribed for the management of edema associated with congestive heart failure, liver cirrhosis, and various renal diseases.[1][2][3] Its therapeutic efficacy stems from its ability to induce rapid and significant diuresis.[4][5] The discovery of bumetanide in the 1970s was a landmark in diuretic development, originating from extensive structure-activity relationship (SAR) studies on a large series of 3-amino-5-sulfamoylbenzoic acid derivatives.[6][7] Interestingly, this development occurred well before its precise molecular target was identified.[6][8]
The primary mechanism of action for bumetanide is the inhibition of the Na-K-2Cl cotransporter (NKCC).[1][2] There are two main isoforms of this transporter: NKCC1, which is widely expressed in various tissues, and NKCC2, which is found predominantly in the apical membrane of epithelial cells in the thick ascending limb (TAL) of the loop of Henle in the kidney.[6][9] By binding to the chloride-binding site of NKCC2, bumetanide blocks the reabsorption of sodium, potassium, and chloride ions from the tubular fluid back into the bloodstream.[1][10] This inhibition leads to an increased concentration of these ions in the tubular fluid, creating an osmotic gradient that drives the excretion of water, thus increasing urine output.[1]
The Chemical Lineage: From Precursors to a Potent Diuretic
The synthesis of bumetanide is a multi-step process that begins with readily available starting materials and proceeds through several key intermediates, or precursors. Understanding this synthetic pathway is crucial for appreciating the structure-activity relationships discussed later. The common route starts with 4-chlorobenzoic acid.[11][12]
A generalized synthetic pathway involves:
-
Chlorosulfonation of 4-chlorobenzoic acid.[12]
-
Nitration to yield 4-chloro-3-chlorosulfonyl-5-nitrobenzoic acid.[11][12]
-
Amination with ammonia to form 5-aminosulfonyl-4-chloro-3-nitrobenzoic acid.[11][12]
-
Phenoxylation , where the chlorine at position 4 is displaced by a phenoxy group, yielding 5-aminosulfonyl-3-nitro-4-phenoxybenzoic acid.[12]
-
Reduction of the nitro group at position 3 to an amino group, forming the key precursor 3-amino-4-phenoxy-5-sulfamoylbenzoic acid.[12][13]
-
N-alkylation of the amino group with a butyl group to yield the final product, bumetanide.[12][13]
Figure 1: Simplified synthetic pathway of bumetanide from its precursors.
Comparative Biological Activity: A Structure-Activity Deep Dive
The diuretic potency of bumetanide and its precursors is intrinsically linked to their ability to inhibit the NKCC2 transporter. Systematic modifications of the bumetanide scaffold have revealed critical structural requirements for high-affinity binding and potent inhibition.
Causality Behind Structural Modifications:
-
Anionic Group at C1: An acidic group, such as the carboxylic acid in bumetanide, is essential for activity. Replacing this group with a non-ionic residue, like an anilinomethyl group, dramatically reduces or eliminates the ability to inhibit NKCC2.[6][8][14] This suggests that an anionic charge is a key pharmacophoric feature for interaction with the transporter. Any observed in vivo activity from such non-ionic precursors is likely due to their metabolic conversion back to an active, acidic form.[14]
-
Side Chain at C4: The phenoxy group at the C4 position is a major determinant of potency. Interestingly, modifications at this position can lead to compounds with even greater activity than bumetanide. For instance, substituting the phenoxy group with a 4-chloroanilino group results in a more potent inhibitor of NKCC2.[6][8][14]
-
Sulfamoyl Group at C5: The sulfamoyl (-SO₂NH₂) group also plays a crucial role. Replacing it with a methylsulfonyl (-SO₂CH₃) group has been shown to enhance the inhibitory potency on NKCC2.[6][8][14]
These relationships underscore that while the core 3-amino-5-sulfamoylbenzoic acid structure is necessary, the specific substituents at positions 1, 3, 4, and 5 fine-tune the molecule's interaction with the NKCC2 transporter, thereby dictating its diuretic efficacy.
Quantitative Comparison of Bumetanide and Derivatives
The following table summarizes experimental data comparing the inhibitory concentration (IC₅₀) on human NKCC2A and the relative diuretic potency of bumetanide against some of its derivatives (precursors in a broader SAR context).
| Compound | Key Structural Modification from Bumetanide | IC₅₀ on hNKCC2A (µM) | Relative Diuretic Potency (vs. Bumetanide) |
| Bumetanide | Reference Compound | 4.0 | 1.0 |
| PF-1962 | Phenoxy group replaced by 4-chloroanilino group | Higher potency than bumetanide | ~1.0 |
| PF-2178 | Carboxylic group replaced by sulfonic acid group | 7.2 | 0.925 |
| BUM13 (Bumepamine) | Carboxylic group replaced by a non-ionic anilinomethyl group | > 100 (No inhibition) | Low (activity likely via metabolism to bumetanide) |
| PF-1730 | Butylamino group replaced by a different amine | Lower potency than bumetanide | < 1.0 |
Data synthesized from Löscher, W., et al. (2015). British Journal of Pharmacology.[6]
Mechanism of Action Visualization
Bumetanide's primary therapeutic effect is achieved by blocking the NKCC2 cotransporter in the kidney. This prevents the reabsorption of key electrolytes and water, leading to diuresis.
Figure 2: Bumetanide inhibits the NKCC2 cotransporter on the apical membrane.
Standardized Experimental Protocols for Activity Assessment
To ensure trustworthiness and reproducibility, standardized protocols are essential for comparing the biological activity of diuretic compounds. The following sections detail validated in vitro and in vivo methodologies.
In Vitro Protocol: NKCC2 Inhibition via ⁸⁶Rb⁺ Uptake Assay in Xenopus laevis Oocytes
This assay provides a direct measure of a compound's ability to inhibit the NKCC2 transporter. Xenopus oocytes are a robust system for heterologously expressing specific transporters. Rubidium-86 (⁸⁶Rb⁺) is used as a safe and effective radioactive tracer for K⁺.[6]
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds on human NKCC2A.
Methodology:
-
Oocyte Preparation: Harvest stage V-VI oocytes from an anesthetized female Xenopus laevis. Defolliculate the oocytes by enzymatic digestion (e.g., with collagenase).
-
cRNA Injection: Inject oocytes with cRNA encoding the human NKCC2A transporter. Inject a separate control group with water. Incubate for 3-5 days to allow for protein expression.
-
⁸⁶Rb⁺ Uptake Assay: a. Pre-incubate oocytes (both NKCC2A-expressing and control) in a chloride-free medium for 20-30 minutes to deplete intracellular Cl⁻ and maximize transporter activity upon re-exposure. b. Transfer oocytes to an uptake medium containing a standard concentration of K⁺, Na⁺, Cl⁻, and ⁸⁶Rb⁺. For inhibition assays, this medium should also contain the test compound (e.g., bumetanide or a precursor) at various concentrations (typically from 1 nM to 100 µM). Include a vehicle control. c. Allow uptake to proceed for a defined period (e.g., 60 minutes) at room temperature. d. Stop the uptake by washing the oocytes rapidly 4-5 times in ice-cold, isotope-free uptake solution to remove external ⁸⁶Rb⁺.
-
Quantification: Lyse individual oocytes in a scintillation vial with sodium dodecyl sulfate (SDS). Measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: a. Subtract the counts from water-injected oocytes (background) from the NKCC2A-expressing oocytes to determine specific uptake. b. Plot the percentage of inhibition against the logarithm of the compound concentration. c. Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.
Figure 3: Experimental workflow for the ⁸⁶Rb⁺ uptake assay in Xenopus oocytes.
In Vivo Protocol: Lipschitz Test for Diuretic Activity in Rats
This is a classic and reliable method for screening the diuretic, saluretic (electrolyte excretion), and natriuretic (sodium excretion) activity of a compound in a whole-animal model.[15][16]
Objective: To evaluate the overall diuretic and electrolyte excretion effects of test compounds compared to a vehicle control and a standard diuretic.
Methodology:
-
Animal Preparation: Use male Wistar rats (150-200g). Withhold food and water for 18 hours prior to the experiment to ensure uniform hydration and gastric emptying.
-
Grouping: Divide the animals into groups (n=6 per group):
-
Group I: Control (Vehicle, e.g., normal saline with 0.5% Tween 80).
-
Group II: Standard (e.g., Furosemide or Bumetanide at a known effective dose).
-
Group III, IV, V...: Test Compounds (Precursors at various doses).
-
-
Dosing: Administer a saline load (e.g., 25 mL/kg) orally to all animals to promote a baseline urine flow. Immediately after, administer the vehicle, standard, or test compound via the desired route (oral or intraperitoneal).
-
Urine Collection: Place each rat in an individual metabolic cage designed to separate urine and feces. Collect urine cumulatively over a period of 5 or 24 hours.
-
Analysis: a. Urine Volume: Measure the total volume of urine collected for each animal. Calculate the diuretic action by comparing the mean urine volume of the test group to the control group. b. Electrolyte Concentration: Analyze urine samples for Na⁺, K⁺, and Cl⁻ concentrations using a flame photometer or ion-selective electrodes. c. Calculate Indices:
- Diuretic Activity: (Urinary excretion of test group) / (Urinary excretion of standard group).
- Saluretic Index: Total urinary Na⁺ and Cl⁻ excretion.
- Natriuretic Activity: Total urinary Na⁺ excretion.
- K⁺ Loss: Compare K⁺ excretion relative to Na⁺ excretion (Na⁺/K⁺ ratio). A higher ratio is generally desirable.
Conclusion and Future Directions
The biological activity of bumetanide is a direct consequence of specific structural features optimized over decades of medicinal chemistry research. Its precursors, whether direct synthetic intermediates or analogues from SAR studies, exhibit a wide spectrum of activity that is almost entirely predictable by their interaction with the NKCC2 cotransporter. Anionic character at C1 and specific substitutions at C4 and C5 are paramount for potent diuretic effects.
The experimental protocols described herein provide a robust framework for the continued evaluation of novel diuretic agents. Future research may focus on developing NKCC2-selective inhibitors with modified pharmacokinetic profiles or discovering compounds that can differentiate between the renal NKCC2 and the ubiquitous NKCC1 isoforms, potentially offering therapeutic benefits with a wider safety margin.[17]
References
- Löscher, W., et al. (2015). Structure–activity relationships of bumetanide derivatives: correlation between diuretic activity in dogs and inhibition of the human NKCC2A transporter. British Journal of Pharmacology.
- Patsnap Synapse. (2024). What is the mechanism of Bumetanide?.
- Wikipedia. (n.d.). Bumetanide.
- Pharmacology Of Bumetanide (Bumex). (2025). YouTube.
- Jayakumar, S., & Puschett, J. B. (1977). Study of the sites and mechanisms of action of bumetanide in man. PubMed.
- Hirani, J., & Raval, K. (2023). A comparative review on In-vivo and In-vitro screening models for diuretic agents. IP International Journal of Comprehensive and Advanced Pharmacology.
- PubMed. (2015). Structure-activity relationships of bumetanide derivatives: correlation between diuretic activity in dogs and inhibition of the human NKCC2A transporter.
- Dr.Oracle. (2025). What is bumetanide used for?.
- Feit, P. W. (1981). Bumetanide--the way to its chemical structure. PubMed.
- Slideshare. (2017). Diuretics screening models.
- ResearchGate. (2023). A comparative review on In-vivo and In-vitro screening models for diuretic agents.
- Hirani, J., & Raval, K. (2023). A comparative review on In-vivo and In-vitro screening models for diuretic agents. IP International Journal of Comprehensive and Advanced Pharmacology.
- Slideshare. (n.d.). Screening of Diuretics M.PHARM PHARMACOLOGY.
- Orlov, S. N., et al. (2015). NKCC1 and NKCC2: The pathogenetic role of cation-chloride cotransporters in hypertension. PubMed Central.
- Cheung, J., et al. (2022). Structural basis for inhibition of the Cation-chloride cotransporter NKCC1 by the diuretic drug bumetanide. PubMed.
- Töllner, K., et al. (2016). The search for NKCC1-selective drugs for the treatment of epilepsy: Structure-function relationship of bumetanide and various bumetanide derivatives in inhibiting the human cation-chloride cotransporter NKCC1A. PubMed.
- Manidhar, M., et al. (2011). Facile, one pot synthesis of bumetanide, a loop diuretic of sulfamoyl category to treat. International Journal of Research in Pharmacy and Chemistry.
- ResearchGate. (2015). Structure-activity relationships of bumetanide derivatives: Correlation between diuretic activity in dogs and inhibition of the human NKCC2A transporter.
- Google Patents. (n.d.). CN115677544A - Preparation method of bumetanide.
- Semantic Scholar. (2011). FACILE, ONE POT SYNTHESIS OF BUMETANIDE, A LOOP DIURETIC OF SULFAMOYL CATEGORY TO TREAT HEART FAILURE.
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- Sullivan, J. E., et al. (1995). Pharmacokinetics and pharmacodynamics of bumetanide in critically ill pediatric patients. PubMed.
- The University of Arizona. (n.d.). The Pharmacokinetics And Pharmacodynamics Of Bumetanide (diuretics).
- Semantic Scholar. (1984). Pharmacokinetics of bumetanide following intravenous, intramuscular, and oral administrations to normal subjects.
- Al-Ghazawi, M., et al. (2010). A study of the pharmacodynamic differences between immediate and extended release bumetanide formulations. PubMed.
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- Kym, P. R., et al. (2021). Measurements of spontaneous CFTR-mediated ion transport without acute channel activation in airway epithelial cultures after modulator exposure. PubMed Central.
- Adhikari, A., et al. (2020). Measuring Cellular Ion Transport by Magnetoencephalography. ACS Omega.
- Taubes, A., et al. (2025). Evaluation of bumetanide as a potential therapeutic agent for Alzheimer's disease. ResearchGate.
- Brogden, R. N., et al. (1975). Bumetanide: A preliminary report of its pharmacological properties and therapeutic efficacy in oedema. PubMed.
- Assay Guidance Manual - NCBI. (2012). Ion Channel Screening.
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A Comparative Guide to HPLC-Based Purity Assessment of Synthesized 3-Nitro-4-phenoxy-5-sulfamoylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
The Critical Role of Purity in Synthesis
3-Nitro-4-phenoxy-5-sulfamoylbenzoic acid is typically synthesized via the nucleophilic aromatic substitution of 4-chloro-3-nitro-5-sulfamoylbenzoic acid with phenol.[1] The success of this synthesis is paramount, as any unreacted starting materials or process-related side products can carry through to the final API, potentially altering its pharmacological profile or introducing toxicity. Therefore, a highly selective and sensitive analytical method is not merely a quality control checkpoint but a cornerstone of process understanding and validation.
The primary impurities of concern in this synthesis are:
-
Impurity A: 4-chloro-3-nitro-5-sulfamoylbenzoic acid (unreacted starting material)
-
Impurity B: Phenol (excess reactant)
-
Potential Side-Products: Isomeric substitution products or degradation products.
This guide will compare two distinct reversed-phase HPLC (RP-HPLC) methods for the effective separation and quantification of this compound from these key impurities.
Comparative Analysis of HPLC Methodologies
The inherent polarity and aromaticity of this compound and its likely impurities make RP-HPLC the analytical technique of choice.[2][3][4] The non-polar stationary phase, typically octadecyl-silane (C18), allows for the separation of these compounds based on their hydrophobicity when eluted with a polar mobile phase. We will explore two common approaches: an isocratic method for routine quality control and a gradient method for comprehensive impurity profiling.
Method 1: Isocratic RP-HPLC for Routine Quality Control
An isocratic HPLC method, which utilizes a constant mobile phase composition, is advantageous for its simplicity, robustness, and faster analysis times, making it ideal for routine quality control where the primary goal is to quantify the main peak and known impurities.[3][4]
Rationale for Method Design:
The chosen mobile phase, a mixture of an acidic aqueous buffer and an organic modifier, serves a dual purpose. The acidic component, such as o-phthalaldehyde or formic acid, is crucial for suppressing the ionization of the carboxylic acid and sulfonamide groups on the analyte and impurities. This ensures that the compounds are in a more hydrophobic, neutral state, leading to better retention and sharper, more symmetrical peak shapes on the C18 column. Acetonitrile is selected as the organic modifier due to its low viscosity and strong elution strength for these types of aromatic compounds. A C18 column is the standard for reversed-phase chromatography, offering excellent hydrophobic retention for the aromatic rings present in the analyte and impurities.[2][3][4]
Method 2: Gradient RP-HPLC for Comprehensive Impurity Profiling
For a more in-depth analysis, particularly during process development or for stability studies, a gradient elution method is superior. By systematically increasing the proportion of the organic solvent in the mobile phase over the course of the analysis, a wider range of compounds with varying polarities can be effectively separated and eluted. This is critical for detecting unknown impurities that might be present at low levels.
Rationale for Method Design:
A gradient method allows for the elution of more polar impurities, such as residual phenol, early in the run, while providing sufficient elution strength to elute the more retained main compound and any less polar byproducts within a reasonable timeframe. The use of a photodiode array (PDA) detector is highly recommended for this method. A PDA detector can acquire the full UV-visible spectrum for each eluting peak, which is invaluable for peak purity assessment and for gaining preliminary structural information about unknown impurities.[2][4] The selection of a C18 column remains appropriate for its versatility in separating compounds with a range of hydrophobicities.
Data Presentation: Comparative Performance of HPLC Methods
The following table summarizes the expected performance characteristics of the two proposed HPLC methods.
| Parameter | Method 1: Isocratic RP-HPLC | Method 2: Gradient RP-HPLC |
| Primary Application | Routine Quality Control, Purity Assay | Impurity Profiling, Stability Studies |
| Selectivity | Good for known impurities | Excellent for a wide range of polarities |
| Resolution (Main Peak vs. Impurities) | > 2.0 for specified impurities | > 2.0 for all detected impurities |
| Analysis Time | ~10-15 minutes | ~20-30 minutes |
| Sensitivity (LOD/LOQ) | Moderate | High (especially for trace impurities) |
| Robustness | High | Moderate (more susceptible to variations) |
| Complexity | Low | Moderate |
Experimental Protocols
Sample Preparation Workflow
The following workflow is applicable to both HPLC methods.
Caption: Standard workflow for sample preparation.
HPLC Analysis Workflow
This diagram illustrates the general sequence of operations for the HPLC analysis.
Caption: General workflow for HPLC analysis.
Detailed Methodologies
Method 1: Isocratic RP-HPLC Protocol
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[3]
-
Mobile Phase: A 50:50 (v/v) mixture of 0.1% o-phthalaldehyde in water and acetonitrile.[2][4]
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Run Time: 15 minutes.
Procedure:
-
Prepare the mobile phase and degas it thoroughly.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Prepare the standard and sample solutions as described in the sample preparation workflow.
-
Inject the diluent (blank) to ensure no carryover or system contamination.
-
Inject the standard solution to determine the retention time and response of the main peak.
-
Inject the sample solution.
-
Analyze the resulting chromatogram. The purity is calculated by the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks.
Method 2: Gradient RP-HPLC Protocol
-
Instrumentation: HPLC system with a Photodiode Array (PDA) detector.
-
Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Program:
Time (min) % B 0.0 30 15.0 80 20.0 80 20.1 30 | 25.0 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection: PDA detection at 254 nm, with spectral acquisition from 200-400 nm.
-
Injection Volume: 10 µL.
Procedure:
-
Prepare mobile phases A and B and degas them.
-
Equilibrate the column with the initial mobile phase composition (30% B) until a stable baseline is achieved.
-
Prepare standard and sample solutions as previously described.
-
Perform a blank injection.
-
Inject the standard solution to identify the main peak and for system suitability checks.
-
Inject the sample solution.
-
Process the data, integrating all peaks. Use the PDA data to check for peak purity of the main peak and to investigate the spectral characteristics of any detected impurities.
Conclusion
The choice between an isocratic and a gradient HPLC method for the purity assessment of synthesized this compound depends on the specific analytical objective. For routine quality control where speed and robustness are key, a well-developed isocratic method provides reliable results. For comprehensive impurity profiling, method development, and validation, a gradient method coupled with a PDA detector offers superior selectivity and richer data, ensuring a thorough understanding of the impurity profile. The methodologies and rationales presented in this guide provide a solid foundation for establishing a scientifically sound and defensible purity assessment strategy in a drug development setting.
References
- Kumar, P. S., Krishna Mohan, G. V., & Naga Babu, A. (2019). RP-HPLC Estimation of Bumetanide and its Impurities in Oral Solid Dosage Form. Asian Journal of Chemistry, 31(9), 2215-2221.
- RP-HPLC Estimation of Bumetanide and its Impurities in Oral Solid Dosage Form. (n.d.). ResearchGate.
- Rao, J. R., Kumar, M., & Yadav, S. S. (2012). Stability Indicating RP- HPLC Method for Bumetanide in Bulk Drug and Tablet Formulation. Asian Journal of Research in Chemistry, 5(7), 896-901.
- Synthesis of 4-chloro-3-nitro-5-n-butylsulfamoylbenzoic acid. (n.d.). PrepChem.com.
- RP-HPLC Estimation of Bumetanide and its Impurities in Oral Solid Dosage Form. (2019). SciSpace.
- Separation of Bumetanide on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
- Development and validation of rp-hplc method for the estimation of bumetanide in tablet formulation. (2014). CABI Digital Library.
- Method development and validation of a new stability indicating HPLC and LC-APCI-MS methods for the determination of Bumetanide. (2020). Research Journal of Pharmacy and Technology.
- Mark, M., et al. (2011). Facile, one pot synthesis of bumetanide, a loop diuretic of sulfamoyl category to treat. International Journal of Research in Pharmacy and Chemistry, 1(3), 560-564.
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A Guide to Inter-Laboratory Comparison of 3-Nitro-4-phenoxy-5-sulfamoylbenzoic Acid Analysis in Pharmaceutical Formulations
This guide provides a comprehensive framework for conducting an inter-laboratory comparison for the analysis of 3-Nitro-4-phenoxy-5-sulfamoylbenzoic acid, a known impurity and intermediate in the synthesis of the diuretic drug bumetanide.[1][] This document is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry. It offers a detailed examination of analytical methodologies, the principles of proficiency testing, and the statistical evaluation of comparative data, ensuring the reliability and consistency of analytical results across different laboratories.
Introduction: The Critical Role of Impurity Analysis in Drug Development
In pharmaceutical manufacturing, the control of impurities is paramount to ensure the safety and efficacy of the final drug product.[3][4] this compound is a key intermediate in the synthesis of bumetanide and can persist as an impurity in the final drug substance.[5] Regulatory bodies worldwide mandate stringent control over such impurities. Therefore, robust and reproducible analytical methods are essential for its accurate quantification.
Inter-laboratory comparisons, also known as proficiency tests, are a cornerstone of quality assurance in analytical laboratories.[6] They provide an objective assessment of a laboratory's performance and the reliability of its analytical methods. This guide outlines a protocol for an inter-laboratory study designed to evaluate the performance of various laboratories in quantifying this compound in a simulated pharmaceutical matrix.
Study Design: A Framework for Robust Comparison
The design of an inter-laboratory study is critical to obtaining meaningful and statistically sound results. This study will be designed in accordance with the principles outlined in ISO 13528 "Statistical methods for use in proficiency testing by interlaboratory comparison".[7][8]
Objective: To assess the proficiency of participating laboratories in the quantification of this compound in a simulated pharmaceutical formulation using a standardized analytical method.
Study Coordinator: A designated central laboratory will be responsible for the preparation and distribution of proficiency test (PT) items, data collection, and statistical analysis.
Participants: A minimum of 10 laboratories from the pharmaceutical sector will be invited to participate to ensure statistical significance.
Proficiency Test (PT) Items: Each participating laboratory will receive a set of blind samples, including:
-
PT Sample A: A placebo tablet formulation spiked with a known concentration of this compound (e.g., 0.1% w/w relative to the active pharmaceutical ingredient, API).
-
PT Sample B: A placebo tablet formulation spiked with a different known concentration of this compound (e.g., 0.2% w/w relative to the API).
-
Reference Standard: A well-characterized standard of this compound of known purity.
The homogeneity and stability of the PT samples will be rigorously assessed by the coordinating laboratory prior to distribution.
Analytical Methodology: A Standardized Approach
To ensure a fair comparison, all participating laboratories will be instructed to use the following validated Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method. This method is adapted from established procedures for the analysis of bumetanide and its impurities.[5][9]
Chromatographic Conditions
| Parameter | Specification |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : 0.1% o-Phthalaldehyde in Water (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Run Time | Approximately 15 minutes |
Reagent and Standard Preparation
-
Diluent: Mobile phase.
-
Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of the this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Standard Working Solution (10 µg/mL): Pipette 10 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to volume with the diluent.
Sample Preparation Protocol
The following protocol is designed to extract the analyte from the simulated tablet matrix.
Caption: Sample preparation workflow for HPLC analysis.
Method Validation and Performance Characteristics
The analytical method provided should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[10][11][12] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the resolution of the analyte peak from other peaks in the chromatogram.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to establish linearity.
-
Accuracy: The closeness of the test results to the true value. This can be assessed by recovery studies of spiked placebo.
-
Precision: The degree of scatter between a series of measurements. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).
-
Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
Data Analysis and Performance Evaluation
Upon receipt of the analytical results from all participating laboratories, the study coordinator will perform a statistical analysis in accordance with ISO 13528.[7][13]
Calculation of Performance Statistics
The performance of each laboratory will be assessed using z-scores, calculated as follows:
z = (x - X) / σ
Where:
-
x is the result reported by the participant.
-
X is the assigned value (the known concentration of the analyte in the PT sample).
-
σ is the standard deviation for proficiency assessment (a pre-established value based on historical data or a pilot study).
Interpretation of z-Scores
The z-scores are interpreted as follows:
-
|z| ≤ 2.0: Satisfactory performance.
-
2.0 < |z| < 3.0: Questionable performance (warning signal).
-
|z| ≥ 3.0: Unsatisfactory performance (action signal).
Hypothetical Data and Performance Summary
The following table presents hypothetical results from a mock inter-laboratory comparison to illustrate the data analysis process.
| Laboratory ID | Reported Concentration (%, w/w) for PT Sample A (Assigned Value = 0.100%) | z-Score | Performance |
| Lab-001 | 0.102 | 0.4 | Satisfactory |
| Lab-002 | 0.098 | -0.4 | Satisfactory |
| Lab-003 | 0.115 | 3.0 | Unsatisfactory |
| Lab-004 | 0.095 | -1.0 | Satisfactory |
| Lab-005 | 0.108 | 1.6 | Satisfactory |
| Lab-006 | 0.089 | -2.2 | Questionable |
| Lab-007 | 0.101 | 0.2 | Satisfactory |
| Lab-008 | 0.099 | -0.2 | Satisfactory |
| Lab-009 | 0.105 | 1.0 | Satisfactory |
| Lab-010 | 0.103 | 0.6 | Satisfactory |
(Assuming a standard deviation for proficiency assessment (σ) of 0.005)
Discussion and Causality of Potential Errors
Discrepancies in results between laboratories can arise from various sources. It is crucial for laboratories with questionable or unsatisfactory performance to conduct a thorough investigation.
Caption: Common sources of error in HPLC analysis.
Conclusion: Fostering a Culture of Quality
Participation in inter-laboratory comparisons is a vital component of a robust quality management system. This guide provides a framework for a comprehensive and scientifically sound comparison for the analysis of this compound. By adhering to standardized methods, understanding the principles of method validation, and critically evaluating performance data, laboratories can ensure the accuracy and reliability of their results, ultimately contributing to the safety and quality of pharmaceutical products.
References
- European Medicines Agency. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
- Altabrisa Group. (2025). 3 Key Regulatory Guidelines for Method Validation.
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- International Council for Harmonisation. Quality Guidelines.
- Astor Mayer. ISO 13528 STATISTICAL METHODS USED IN PROFICIENCY TESTING THROUGH INTERLABORATORY COMPARISONS.
- Abraham Entertainment. (2025). ICH Q2 R1: Mastering Analytical Method Validation.
- ANSI Webstore. DS/ISO 13528:2022 - Statistical methods for use in proficiency testing by interlaboratory comparison.
- Naga Babu, A. et al. (2019). RP-HPLC Estimation of Bumetanide and its Impurities in Oral Solid Dosage Form. Asian Journal of Chemistry.
- ISO. DRAFT INTERNATIONAL STANDARD ISO/DIS 13528.2.
- iTeh Standards. INTERNATIONAL STANDARD ISO 13528.
- de la Calle, I. et al. (2025). Comparison of different statistical methods for evaluation of proficiency test data. Analytical and Bioanalytical Chemistry.
- Dr. Ashavin. DRAFT CERTIFICATE OF ANALYSIS.
- Intertek. Pharmaceutical Impurity Testing and Identification.
- Sethi, R. et al. (2014). development and validation of rp-hplc method for the estimation of bumetanide in tablet formulation. CABI Digital Library.
- CIPAC. (2020). multi-active method for the analysis of active substances in formulated products to support quality control scope.
- Separation Science. (2024). The Expert's Guide to Pharmaceutical Impurity Analysis.
- CompaLab. What is an inter laboratory comparison ?.
- Agilent. (2024). Methods and Applications eBook: The Experts Guide to Pharmaceutical Impurity Analysis.
- AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance.
- Kubíčková, P. et al. (2022). Sulfated Phenolic Substances: Preparation and Optimized HPLC Analysis. International Journal of Molecular Sciences.
- MDPI. Sulfated Phenolic Substances: Preparation and Optimized HPLC Analysis.
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A Comparative Guide to the Definitive Identification of 3-Nitro-4-phenoxy-5-sulfamoylbenzoic Acid: The Superiority of LC-MS/MS
In the landscape of pharmaceutical development and manufacturing, the unambiguous confirmation of a molecule's identity is not merely a procedural step; it is the bedrock of safety, efficacy, and regulatory compliance. For a compound such as 3-Nitro-4-phenoxy-5-sulfamoylbenzoic acid, a known impurity and synthetic intermediate of the potent diuretic Bumetanide, absolute certainty in its identification is critical.[1][] This guide provides an in-depth technical comparison of analytical methodologies, demonstrating the definitive power of Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for its structural confirmation. We will explore the causality behind experimental choices, contrast its performance with viable alternatives, and provide a framework for a self-validating protocol grounded in scientific integrity.
The Analytical Challenge: Beyond Simple Detection
The core challenge in identifying this compound lies in distinguishing it from other structurally similar compounds that may be present during the synthesis or degradation of the active pharmaceutical ingredient (API).[3][4] An analytical method must not only detect the compound but also provide irrefutable evidence of its unique chemical structure, a requirement heavily emphasized by regulatory bodies like the International Council for Harmonisation (ICH).[5]
LC-MS/MS: The Gold Standard for High-Confidence Identity Confirmation
LC-MS/MS has emerged as the preeminent technique for this purpose due to its synergistic combination of high-resolution separation and highly specific mass-based detection.[6][7] The technique operates on a dual-pillar principle:
-
Liquid Chromatography (LC): This first dimension separates the target analyte from other components in a mixture based on its physicochemical properties, such as polarity.[7] By passing the sample through a packed column, compounds are selectively retained, ensuring that what enters the mass spectrometer is a purified analyte, minimizing matrix effects and isomeric interference.
-
Tandem Mass Spectrometry (MS/MS): This second dimension provides a definitive "chemical fingerprint." The molecule is first ionized and assigned a mass-to-charge ratio (m/z). A specific ion corresponding to the parent molecule (the precursor ion) is isolated, fragmented through collision with an inert gas, and the resulting product ions are detected.[8] This fragmentation pattern is unique to the molecule's structure and serves as incontrovertible proof of its identity.[9]
Experimental Workflow: A Self-Validating Protocol
The following protocol is designed not just to identify the analyte but to build confidence and trustworthiness into every step.
Caption: LC-MS/MS workflow for identity confirmation.
Detailed Experimental Parameters
-
Sample Preparation: A "dilute and shoot" method is often sufficient. Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a concentration of approximately 1 µg/mL. Acetonitrile is an excellent solvent for many sulfonamides.[10][11]
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size) provides excellent separation for this class of molecules.
-
Mobile Phase A: 0.1% Formic Acid in Water. The acid promotes protonation/deprotonation for efficient ionization.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[10]
-
Gradient: A linear gradient from 10% to 95% B over several minutes ensures sharp peaks and efficient elution.
-
Flow Rate: 0.4 mL/min.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray Ionization (ESI) is ideal for polar molecules.[6] Given the acidic nature of the carboxylic acid and sulfonamide groups, negative ion mode is preferred.
-
Precursor Ion [M-H]⁻: The exact mass of C₁₃H₁₀N₂O₇S is 338.0209.[12] Therefore, the precursor ion to select in the first quadrupole (Q1) is m/z 337.01 (allowing for the loss of a proton).
-
Collision-Induced Dissociation (CID): In the second quadrupole (Q2), the isolated precursor ion is fragmented.
-
Product Ions: The resulting fragments are analyzed in the third quadrupole (Q3). Key expected fragments would arise from the cleavage of the sulfonamide, carboxylic, and ether bonds, providing a rich, structurally-significant fingerprint.
-
Comparative Analysis: Evaluating the Alternatives
While other techniques can provide useful information, they lack the combined specificity and sensitivity of LC-MS/MS for high-confidence identity confirmation in a pharmaceutical setting.
| Feature | LC-MS/MS | HPLC-UV | Nuclear Magnetic Resonance (NMR) | Fourier-Transform Infrared (FTIR) |
| Specificity | Very High: Confirms identity via retention time, precursor mass, and a unique fragmentation pattern. | Low: Based on retention time only, which is not unique and prone to interference from co-eluting compounds. | Very High: Provides detailed covalent bond structure. Considered the gold standard for de novo elucidation.[3] | Moderate: Confirms the presence of functional groups but not their specific arrangement in the molecule. |
| Sensitivity | Very High (pg-fg levels). Ideal for trace-level impurity identification.[7] | Moderate (ng-µg levels).[13] | Low: Requires significantly more material (mg quantities). | Low to Moderate: Typically requires µg-mg quantities. |
| Primary Use Case | Definitive Identity Confirmation & Quantification | Routine Quantification & Purity Analysis | De Novo Structure Elucidation & Absolute Confirmation | Functional Group Identification |
| Instrumentation Cost | High | Low | Very High | Low |
| Expertise Required | High | Low-Moderate | Very High | Low |
Trustworthiness Through Validation: The ICH Q2(R1) Framework
To ensure the method is "suitable for its intended purpose," validation according to ICH Q2(R1) guidelines is mandatory.[14] For an identity test, the most critical validation parameter is specificity .[15][16]
Specificity for this LC-MS/MS method is established through a multi-faceted approach:
-
Reference Standard Comparison: The primary test involves analyzing a certified reference standard of this compound. The sample's retention time, precursor ion mass, and fragmentation pattern must be an exact match.
-
Blank Analysis: Analysis of a solvent blank must show no interfering peaks at the retention time of the analyte.
-
Discrimination from Related Structures: The method must be challenged with structurally similar molecules, such as Bumetanide and other known impurities.[1] The method is deemed specific if it can unambiguously differentiate the target analyte from these related substances, proving that a positive result is not generated by a closely related compound.[16]
Conclusion
For the critical task of confirming the identity of this compound, LC-MS/MS stands as the unequivocally superior methodology. Its power lies in the orthogonal combination of chromatographic separation and tandem mass spectrometry, which together provide three points of confirmation: retention time, precursor mass, and a structurally-specific fragmentation pattern. While techniques like HPLC-UV are valuable for routine quantification and NMR is unparalleled for initial structure elucidation, neither offers the blend of specificity, sensitivity, and practicality required for definitive identity confirmation in a regulated pharmaceutical environment. By employing a well-developed and validated LC-MS/MS protocol, researchers, scientists, and drug development professionals can achieve the highest degree of confidence in their analytical results, ensuring product quality and patient safety.
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A Comparative Guide to the Reactivity of Nitroaromatic Compounds in Reduction Reactions
<
For Researchers, Scientists, and Drug Development Professionals
The reduction of nitroaromatic compounds to their corresponding anilines is a cornerstone transformation in organic synthesis, pivotal to the production of dyes, pharmaceuticals, agrochemicals, and other fine chemicals.[1][2][3] The reactivity of the nitroaromatic substrate, however, is not uniform and is profoundly influenced by the nature and position of other substituents on the aromatic ring. This guide provides an in-depth comparison of the factors governing this reactivity, supported by experimental data and detailed protocols, to empower researchers in designing efficient and selective reduction strategies.
The Decisive Role of Substituents: Electronic and Steric Effects
The susceptibility of a nitroaromatic compound to reduction is fundamentally dictated by the electron density at the nitro group. This is modulated by the interplay of electronic and steric effects exerted by other substituents on the aromatic ring.
Electronic Effects: Substituents are broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).
-
Electron-Withdrawing Groups (EWGs): Substituents such as additional nitro groups (-NO2), cyano (-CN), carbonyls (-CHO, -COR), and halogens (-F, -Cl, -Br, -I) decrease the electron density on the aromatic ring.[4][5][6] This makes the nitro group more electrophilic and thus more susceptible to reduction. Consequently, nitroaromatics bearing EWGs generally exhibit higher reactivity in reduction reactions. For instance, the nitration of nitrobenzene is significantly slower than that of benzene due to the deactivating effect of the nitro group.[4]
-
Electron-Donating Groups (EDGs): Groups like alkyl (-R), alkoxy (-OR), and amino (-NH2, -NR2) increase the electron density on the aromatic ring through inductive and resonance effects.[7] This increased electron density shields the nitro group, making it less electrophilic and therefore less reactive towards reduction.
The following diagram illustrates the influence of EWGs and EDGs on the electron density of the aromatic ring and, consequently, on the reactivity of the nitro group.
Caption: Influence of electron-withdrawing and -donating groups on reactivity.
Steric Effects: The sheer size and spatial arrangement of substituents, particularly those in the ortho position to the nitro group, can significantly impact reactivity.[8] Bulky ortho substituents can sterically hinder the approach of the reducing agent to the nitro group, thereby slowing down the reaction rate.[8][9][10] This effect is often observed in catalytic hydrogenation, where the substrate needs to adsorb onto the catalyst surface.
Common Reduction Methodologies: A Comparative Overview
A variety of methods are available for the reduction of nitroaromatics, each with its own set of advantages, limitations, and substrate scope.
1. Catalytic Hydrogenation: This is one of the most widely used methods on an industrial scale.[11]
-
Catalysts: Common catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO2), and Raney nickel.[11][12]
-
Mechanism: The reaction involves the adsorption of the nitroaromatic compound and hydrogen gas onto the catalyst surface, followed by a stepwise reduction of the nitro group. The generally accepted mechanism proceeds through nitroso and hydroxylamine intermediates.[13]
-
Reactivity Trends: The rate of catalytic hydrogenation is sensitive to both electronic and steric effects. Nitroarenes with EWGs are generally reduced faster. However, strong steric hindrance from bulky ortho groups can significantly decrease the reaction rate.
-
Chemoselectivity: A significant challenge in catalytic hydrogenation is achieving chemoselectivity in the presence of other reducible functional groups, such as alkenes, alkynes, and carbonyls.[1][14] Catalyst choice and reaction conditions can be tuned to favor the reduction of the nitro group.
2. Metal-Mediated Reductions: The use of metals in acidic or neutral media is a classic and effective method for nitro group reduction.
-
Reagents: Commonly used metals include iron (Fe), tin (Sn), and zinc (Zn) in the presence of an acid like HCl.[12] More recently, the use of iron powder in water has been developed as a greener alternative.[2]
-
Mechanism: The metal acts as the reducing agent, transferring electrons to the nitro group. The reaction proceeds through a series of two-electron additions.[15]
-
Reactivity and Selectivity: These methods are often highly chemoselective for the nitro group, leaving other functional groups intact.[2] The reactivity is less sensitive to steric hindrance compared to catalytic hydrogenation. For instance, a method using zinc dust in water has shown high selectivity, tolerating a wide range of functionalities like aldehydes, ketones, and esters.[16][17]
3. Transfer Hydrogenation: This method utilizes a hydrogen donor molecule in the presence of a catalyst, avoiding the need for high-pressure hydrogen gas.[1]
-
Hydrogen Donors: Common hydrogen donors include formic acid, isopropanol, and hydrazine.[1][18][19]
-
Catalysts: Catalysts are often based on ruthenium, iridium, or palladium.[1][18][20]
-
Advantages: This technique offers operational simplicity and enhanced safety.[20] It has demonstrated wide substrate scope and can be highly chemoselective.[18][20] For example, an iridium-catalyzed system using 2-propanol as the hydrogen source has been shown to be effective for a variety of nitroarenes.[18]
The following diagram outlines the general workflow for a catalytic transfer hydrogenation experiment.
Caption: A typical experimental workflow for catalytic transfer hydrogenation.
Comparative Reactivity Data
The following table summarizes the reduction of various substituted nitrobenzenes under different reaction conditions, illustrating the principles discussed above.
| Substrate | Substituent | Position | Reduction Method | Catalyst/Reagent | Conditions | Yield (%) | Reference |
| 4-Nitrobenzaldehyde | -CHO (EWG) | para | Metal-mediated | Zinc dust, NH4Cl, TPGS-750-M/H2O | Room Temp, 1-4h | >95 | [17] |
| 4-Nitrotoluene | -CH3 (EDG) | para | Catalytic Hydrogenation | Pd/C, H2 | - | - | [12] |
| 2-Nitrotoluene | -CH3 (EDG) | ortho | Catalytic Hydrogenation | Pd/C, H2 | - | Slower than para | - |
| 1,3-Dinitrobenzene | -NO2 (EWG) | meta | Selective Reduction | Na2S/H2O | - | High (for one NO2 group) | [21] |
| 4-Chloronitrobenzene | -Cl (EWG) | para | Transfer Hydrogenation | [Ir(cod)Cl]2, 1,10-phenanthroline, 2-propanol | 80 °C | 98 | [18] |
Note: This table is a representative summary. Specific yields and reaction times can vary based on precise experimental conditions.
Experimental Protocols
Protocol 1: Chemoselective Reduction using Zinc Dust in Water[17]
This protocol describes a green and cost-effective method for the reduction of functionalized nitroarenes.
Materials:
-
Functionalized nitroaromatic compound
-
Zinc dust (5 equivalents)
-
Ammonium chloride (1.2 equivalents)
-
TPGS-750-M (surfactant)
-
Deionized water
Procedure:
-
To a reaction vessel, add the nitroaromatic compound, zinc dust, and ammonium chloride.
-
Add an aqueous solution of TPGS-750-M to achieve a reaction concentration of 0.5–1.0 M.
-
Stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 1-4 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove zinc particles.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: Catalytic Transfer Hydrogenation using an Iridium Catalyst[18]
This protocol outlines a general procedure for the selective transfer hydrogenation of nitroarenes.
Materials:
-
Nitroaromatic compound
-
[Ir(cod)Cl]2 (catalyst precursor)
-
1,10-phenanthroline (ligand)
-
2-propanol (hydrogen donor and solvent)
-
Base (e.g., KOH)
Procedure:
-
In a reaction flask under an inert atmosphere (e.g., argon or nitrogen), combine the nitroaromatic substrate, [Ir(cod)Cl]2, and 1,10-phenanthroline.
-
Add 2-propanol as the solvent and hydrogen donor.
-
Add the base (e.g., KOH).
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir.
-
Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to obtain the corresponding aniline.
Conclusion
The reactivity of nitroaromatic compounds in reduction reactions is a multifaceted topic, governed by a delicate balance of electronic and steric factors. Electron-withdrawing groups generally enhance reactivity, while electron-donating and sterically bulky groups tend to decrease it. The choice of reduction methodology—be it catalytic hydrogenation, metal-mediated reduction, or transfer hydrogenation—offers a versatile toolkit for the synthetic chemist. By understanding the interplay of substrate structure and reaction conditions, researchers can strategically design and optimize the synthesis of anilines, which are crucial intermediates in the development of new pharmaceuticals and advanced materials.
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A Comparative Guide to the Forced Degradation of 3-Nitro-4-phenoxy-5-sulfamoylbenzoic Acid
Introduction
In the landscape of pharmaceutical development, ensuring the stability of an active pharmaceutical ingredient (API) is a cornerstone of guaranteeing safety and efficacy. Forced degradation studies, or stress testing, are an indispensable component of this process, mandated by regulatory bodies such as the International Council for Harmonisation (ICH).[1][2][3][4] These studies involve subjecting the drug substance to conditions more severe than accelerated stability testing to elucidate its intrinsic stability, identify potential degradation products, and establish degradation pathways.[2][4] Crucially, this information is vital for developing and validating stability-indicating analytical methods (SIAMs), which are capable of accurately measuring the API in the presence of its degradants.[5][6][7][8][9]
This guide provides a comprehensive technical comparison of the forced degradation behavior of 3-Nitro-4-phenoxy-5-sulfamoylbenzoic acid under various stress conditions. This molecule, an intermediate in the synthesis of the potent loop diuretic Bumetanide, contains several functional groups susceptible to degradation: a nitroaromatic system, a phenoxy ether linkage, a sulfonamide group, and a carboxylic acid.[10][][12] Understanding its stability profile is critical for ensuring the quality and purity of the final API. We will explore the causality behind experimental choices, present detailed protocols, and compare the degradation outcomes, offering field-proven insights for researchers, scientists, and drug development professionals.
Molecular Structure and Predicted Susceptibilities
A proactive analysis of the molecular structure of this compound allows for the prediction of its chemical liabilities. This predictive approach is fundamental to designing a logical and efficient forced degradation study.
-
Nitroaromatic Group: The electron-withdrawing nature of the nitro group makes the aromatic ring resistant to oxidative degradation but susceptible to reduction.[13] Under certain conditions, particularly photolytic or reductive, the nitro group can be reduced to nitroso, hydroxylamino, or amino functionalities.[14]
-
Phenoxy Ether Linkage: Ether linkages are generally stable but can be susceptible to oxidative cleavage, especially at the Cα position adjacent to the oxygen.[15][16][17] Strong acidic conditions can also promote hydrolysis, although this is typically less facile than ester hydrolysis.[18]
-
Sulfonamide Group: Sulfonamides can undergo hydrolysis, particularly at pH extremes, cleaving the S-N bond. They are also known to be susceptible to photolytic degradation.[19][20][21]
-
Carboxylic Acid on an Aromatic Ring: While the benzoic acid core is relatively stable, it can undergo decarboxylation under high thermal stress.[22][23]
Based on this analysis, we can anticipate significant degradation under oxidative, photolytic, and extreme pH conditions. Thermal degradation is expected to be less pronounced unless very high temperatures are applied.
Comparative Experimental Design & Methodology
The objective of this study is to induce a target degradation of 5-20% of the active ingredient, a range sufficient to detect and identify degradants without completely destroying the sample.[1][2] All experiments should be performed alongside a control sample (protected from stress) to differentiate between stress-induced degradation and any inherent instability.
Development of a Stability-Indicating Analytical Method (SIAM)
Prior to initiating the stress studies, a robust stability-indicating HPLC method must be developed.[5][6] This method is the cornerstone of the entire study, as it must be able to resolve the parent peak from all process impurities and potential degradation products.[6][7][8]
Protocol: HPLC Method Development
-
Column Selection: Start with a C18 column (e.g., Phenomenex Luna C18, 250 x 4.6 mm, 5 µm) due to its versatility.
-
Mobile Phase Screening:
-
Aqueous Phase (A): 0.1% Formic Acid or 10 mM Phosphate Buffer (pH 3.0).
-
Organic Phase (B): Acetonitrile or Methanol.
-
-
Gradient Elution: Employ a gradient from 5% to 95% organic phase over 30 minutes to ensure elution of all potential degradants with varying polarities.
-
Detection: Use a photodiode array (PDA) detector to monitor at multiple wavelengths and assess peak purity. A primary wavelength corresponding to the analyte's λmax should be used for quantification. Mass Spectrometry (MS) detection is highly recommended for peak tracking and identification of degradation products.[5]
-
Method Validation: The final method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity is proven by its ability to resolve the parent drug from degradants generated during these forced degradation studies.[9]
Forced Degradation Protocols
A stock solution of this compound (e.g., 1 mg/mL in a 50:50 acetonitrile:water mixture) is used for the following stress tests.
1. Acidic Hydrolysis
-
Rationale: To evaluate stability in low pH environments, which can promote hydrolysis of the sulfonamide or ether linkage.
-
Protocol:
-
Mix 5 mL of the stock solution with 5 mL of 1 M HCl.
-
Heat the mixture at 80°C for 24 hours.
-
Cool the solution to room temperature.
-
Neutralize with an equivalent amount of 1 M NaOH.
-
Dilute with the mobile phase to the target concentration (e.g., 100 µg/mL) for HPLC analysis.
-
2. Basic Hydrolysis
-
Rationale: To assess stability in high pH environments. Alkaline conditions are often more aggressive than acidic conditions for hydrolysis.
-
Protocol:
-
Mix 5 mL of the stock solution with 5 mL of 1 M NaOH.
-
Heat the mixture at 80°C for 8 hours.
-
Cool the solution to room temperature.
-
Neutralize with an equivalent amount of 1 M HCl.
-
Dilute with the mobile phase to the target concentration for HPLC analysis.
-
3. Oxidative Degradation
-
Rationale: To test susceptibility to oxidation. The phenoxy ether and potentially the aromatic ring are primary targets for oxidative attack.
-
Protocol:
-
Mix 5 mL of the stock solution with 5 mL of 30% Hydrogen Peroxide (H₂O₂).
-
Keep the mixture at room temperature for 24 hours.
-
Quench the reaction if necessary (e.g., by dilution).
-
Dilute with the mobile phase to the target concentration for HPLC analysis.
-
4. Thermal Degradation
-
Rationale: To evaluate the effect of high temperature on the solid drug substance and in solution. This can induce reactions like decarboxylation.[22][24]
-
Protocol (Solid State):
-
Spread a thin layer of the solid API in a petri dish.
-
Place in a hot air oven at 105°C for 48 hours.
-
Dissolve the stressed solid in the diluent to the target concentration for HPLC analysis.
-
-
Protocol (Solution):
-
Heat the stock solution at 80°C for 48 hours.
-
Cool and dilute with the mobile phase to the target concentration for HPLC analysis.
-
5. Photolytic Degradation
-
Rationale: To determine the drug's sensitivity to light, which can cause photolytic cleavage of bonds, particularly in sulfonamides and nitroaromatics.[19][21]
-
Protocol:
-
Expose the stock solution in a quartz cuvette to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).[25]
-
Maintain a parallel sample protected from light as a control.
-
Dilute the stressed sample with the mobile phase to the target concentration for HPLC analysis.
-
Visualization of Workflows & Pathways
Comparative Analysis of Degradation Behavior (Hypothetical Data)
The following table summarizes the expected outcomes from the forced degradation studies, providing a clear comparison of the molecule's stability under different stress conditions.
| Stress Condition | % Degradation of API | Number of Degradants | Mass Balance (%) | Key Degradation Pathway |
| Acidic Hydrolysis (1M HCl, 80°C, 24h) | 8.5% | 2 | 99.2% | Minor hydrolysis of the sulfonamide group. |
| Basic Hydrolysis (1M NaOH, 80°C, 8h) | 19.8% | 3 | 98.5% | Significant hydrolysis of the sulfonamide S-N bond. |
| Oxidative (30% H₂O₂, RT, 24h) | 15.2% | 4 | 98.9% | Primary cleavage of the phenoxy ether linkage. |
| Thermal (Solid, 105°C, 48h) | < 1.0% | 0 | 100.1% | Highly stable under dry heat conditions. |
| Photolytic (ICH Q1B) | 12.6% | 2 | 99.5% | Reduction of the nitro group to an amino group. |
Discussion and Field Insights
-
Comparative Stability: The hypothetical data clearly indicate that this compound is most susceptible to degradation under basic hydrolysis , followed by oxidative and photolytic stress. It demonstrates high stability under thermal stress, which is a favorable characteristic for drying and storage of the solid API. The stability of benzoic acid derivatives at high temperatures is well-documented, though decarboxylation can occur under more extreme conditions.[22][23]
-
Causality of Degradation:
-
The significant degradation in basic conditions compared to acidic conditions is typical for sulfonamides, where the acidic proton on the nitrogen facilitates nucleophilic attack at the sulfur atom under basic catalysis.
-
The susceptibility to oxidation confirms the lability of the phenoxy ether linkage, a common pathway for such structures.[15] This suggests that formulations should be protected from strong oxidizing agents and may require the inclusion of an antioxidant, provided the antioxidant itself does not interact with the API.
-
Photolytic degradation leading to the reduction of the nitro group is a classic photochemical reaction for nitroaromatic compounds.[14] This result mandates that the drug substance and subsequent drug product must be packaged in light-resistant containers.
-
-
Trustworthiness of Data (Mass Balance): Achieving a mass balance close to 100% (typically 98-102%) is a critical self-validating check for the analytical method.[1] It confirms that all degradation products have been detected and quantified, ensuring that no degradants are "lost" during the analysis. A poor mass balance would indicate that some degradants are not eluting from the column, are not chromophorically active at the detection wavelength, or have volatilized.
Conclusion
This comparative guide outlines a systematic approach to the forced degradation study of this compound, grounded in ICH guidelines and fundamental chemical principles. The analysis reveals a molecule with distinct stability liabilities, particularly to basic, oxidative, and photolytic conditions. The primary degradation pathways are hypothesized to be sulfonamide hydrolysis, ether cleavage, and nitro group reduction. These findings are paramount for guiding the development of stable formulations, defining appropriate storage conditions, establishing retest periods, and ensuring the specificity of the analytical methods used for quality control throughout the drug product's lifecycle.
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- Forced Degradation Studies: Regulatory Considerations and Implementation.
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A Senior Application Scientist's Guide to Bumetanide Synthesis: A Cost-Benefit Analysis
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Bumetanide, a potent loop diuretic of the sulfamyl category, is a critical therapeutic agent for managing edematous conditions associated with cardiac, renal, or hepatic failure.[1] Its efficacy, approximately 40 times that of furosemide, makes it an indispensable tool in clinical practice.[2] For the drug development professional, the journey from a chemical entity to a scalable, safe, and economically viable Active Pharmaceutical Ingredient (API) is paved with critical decisions. The choice of synthetic pathway is paramount, profoundly influencing manufacturing costs, process safety, environmental footprint, and ultimately, the product's market viability.
This guide provides an in-depth cost-benefit analysis of the primary synthetic routes to bumetanide. Moving beyond a simple recitation of steps, we will dissect the causality behind experimental choices, evaluate the process from both economic and safety standpoints, and provide the data necessary for you to make an informed decision for your research or manufacturing campaign.
Overview of Primary Synthetic Strategies
The synthesis of bumetanide, 3-(butylamino)-4-phenoxy-5-sulfamoylbenzoic acid, has evolved from a multi-step classical route to more streamlined modern approaches. We will focus on three core strategies that represent this evolution:
-
The Classical Pathway: A well-established, multi-step synthesis starting from the commodity chemical 4-chlorobenzoic acid.
-
The Convergent "One-Pot" Pathway: A significantly shorter route beginning with an advanced intermediate, combining reduction and alkylation into a single operation.
-
The Lewis Acid-Catalyzed Pathway: An optimization of the final alkylation step to improve yield and process conditions.
Each pathway presents a unique trade-off between the cost of starting materials, process complexity, operational safety, and overall efficiency.
Logical Workflow for Synthetic Route Selection
The selection of an optimal synthesis route is a multi-parameter decision. The following diagram illustrates a logical workflow for this process, balancing key scientific and business considerations.
Caption: Decision workflow for selecting a bumetanide synthesis pathway.
Pathway 1: The Classical Synthesis
This is the foundational, linear synthesis route starting from the inexpensive and readily available 4-chlorobenzoic acid.[3][4] It involves building the molecule step-by-step, offering robustness and predictability at the cost of process efficiency.
Experimental Workflow & Rationale
Caption: Step-by-step workflow for the classical bumetanide synthesis.
-
Chlorosulfonation: 4-chlorobenzoic acid is treated with chlorosulfonic acid. This is a classic electrophilic aromatic substitution that installs the highly reactive sulfonyl chloride group, which is essential for introducing the sulfonamide.[3][4]
-
Nitration: The product is nitrated using nitric acid. The nitro group is a powerful electron-withdrawing group that serves two purposes: it directs the subsequent phenoxy substitution and is later reduced to the required amino group.[3][4]
-
Aminolysis: The sulfonyl chloride is converted to a sulfonamide using ammonia. This is a standard nucleophilic acyl substitution.[4]
-
Phenoxylation: The chlorine atom on the benzene ring is displaced by phenoxide in a nucleophilic aromatic substitution reaction. The presence of the nitro and sulfamoyl groups activates the ring for this substitution.[3]
-
Nitro Reduction: The nitro group is reduced to an amine, typically via catalytic hydrogenation using palladium on carbon (Pd/C). This step is critical as it forms the 3-amino group required for the final alkylation.[3]
-
Alkylation/Final Step: The newly formed amine is alkylated. One common method is reacting it with n-butanol in the presence of sulfuric acid.[4] An alternative is reductive amination with butyraldehyde.[]
Cost-Benefit Analysis: Pathway 1
-
Benefits:
-
Low Starting Material Cost: Begins with commodity chemicals like 4-chlorobenzoic acid, chlorosulfonic acid, and phenol, which are inexpensive at industrial scale.
-
Well-Established Chemistry: The reactions are robust, well-documented, and highly predictable, reducing R&D risk.
-
-
Drawbacks:
-
Low Process Efficiency: A long, linear synthesis (6+ steps) leads to a lower overall yield and high Process Mass Intensity (PMI), generating significant solvent and reagent waste.
-
Hazardous Reagents: Uses highly corrosive chlorosulfonic acid and requires pressurized hydrogen gas for the reduction step, increasing capital expenditure for specialized equipment and stringent safety protocols.
-
High Labor & Energy Costs: Multiple steps, isolations, and purifications translate to higher operational expenditures (OPEX) in terms of labor, time, and energy consumption.
-
Pathway 2: The Convergent "One-Pot" Synthesis
This modern approach dramatically shortens the synthesis by starting with the advanced intermediate, 3-nitro-4-phenoxy-5-sulfamoylbenzoic acid. It cleverly combines the nitro reduction and the N-alkylation into a single "one-pot" reductive amination reaction.[6][7]
Experimental Workflow & Rationale
Caption: Workflow for the one-pot bumetanide synthesis.
The core of this pathway is a catalytic transfer hydrogenation in an autoclave. The process begins by charging the starting material, butyraldehyde, and a Pd/C catalyst into a solvent like methanol.[7] Under hydrogen pressure, the following occurs in sequence:
-
The palladium catalyst reduces the nitro group to a primary amine.
-
This in-situ generated amine immediately reacts with the excess butyraldehyde present to form an imine intermediate.
-
The palladium catalyst then reduces the imine to the final secondary amine, yielding bumetanide.
The reaction is carefully monitored, as prolonged reaction times can lead to over-alkylation, forming the 3-dibutylamino impurity.[6]
Cost-Benefit Analysis: Pathway 2
-
Benefits:
-
High Process Efficiency: A single-step transformation from the key intermediate results in a very high yield (often >90%) and a dramatically lower PMI.[7]
-
Reduced Operational Costs: Eliminates multiple workups, isolations, and solvent swaps, significantly reducing labor, time, and energy costs.
-
Greener Chemistry: Fewer steps and less solvent waste align better with modern green chemistry principles.[7][8]
-
-
Drawbacks:
-
High Starting Material Cost: The primary drawback. This compound is a specialty chemical, not a commodity. It is often sold as a reference standard or impurity in small quantities at very high prices.[9] Sourcing it at scale would require a custom synthesis campaign, shifting the manufacturing cost from OPEX (labor, energy) to the Cost of Goods Sold (COGS).
-
Specialized Equipment: Requires a high-pressure hydrogenation reactor (autoclave), which is a significant capital investment.
-
Impurity Control: Requires precise control to prevent the formation of the dialkylated impurity.
-
Pathway 3: Lewis Acid-Catalyzed Alkylation
This pathway is an optimization of the final step of the classical route. Instead of using strong Brønsted acids like sulfuric acid with n-butanol, it employs a Lewis acid catalyst (e.g., a combination of Ferric Chloride and Boron Trifluoride Etherate) to drive the reaction between the 3-amino intermediate and n-butanol.
Rationale
The use of a Lewis acid catalyst offers a milder and potentially more efficient alternative to strong protic acids. Lewis acids can activate the alcohol, facilitating the N-alkylation under less harsh conditions. This approach aims to reduce side reactions, shorten reaction times, and avoid the corrosiveness associated with sulfuric acid, making it more suitable for standard industrial equipment. The reported yields for this final step are very high, reaching up to 95%.[4]
Cost-Benefit Analysis: Pathway 3
-
Benefits:
-
High Yield & Purity: Offers excellent yield and high purity for the final, crucial step of the synthesis.[4]
-
Milder Conditions: Avoids the use of highly corrosive strong acids, potentially extending the life of non-specialized reactors.
-
Moderate Catalyst Cost: Lewis acids like FeCl₃ and BF₃·OEt₂ are relatively inexpensive and required in catalytic amounts.
-
-
Drawbacks:
-
Does Not Shorten the Overall Pathway: This is an optimization, not a strategic shortening of the route. It still requires the lengthy, multi-step synthesis of the 3-amino-4-phenoxy-5-sulfamoylbenzoic acid precursor, inheriting all the PMI and efficiency issues of the classical route's initial stages.
-
Workup Considerations: The workup requires quenching and removal of the metal catalyst, which adds a step to the downstream processing.
-
Quantitative & Qualitative Comparison
The choice of pathway depends heavily on the specific goals of the synthesis campaign, such as scale, budget, and timeline.
Table 1: Quantitative Performance & Cost Comparison
| Metric | Pathway 1: Classical | Pathway 2: One-Pot | Pathway 3: Lewis Acid |
| Number of Steps | 6+ | 1 (from intermediate) | 6+ |
| Typical Overall Yield | 40-50% (reported range) | ~90% (from intermediate)[7] | Potentially >50% (improved final step) |
| Key Starting Material | 4-Chlorobenzoic Acid | This compound | 4-Chlorobenzoic Acid |
| Est. Starting Material Cost | Low (~$40-100/kg) | Very High (Specialty Intermediate) | Low (~$40-100/kg) |
| Key High-Cost Reagent | Palladium on Carbon (~$12,000/kg) | Palladium on Carbon + Starting Material | Palladium on Carbon (~$12,000/kg) |
| Relative COGS | Low | High | Low |
| Relative OPEX | High | Low | High |
Note: Cost estimations are based on publicly available, lab-scale pricing and are for comparative purposes. Industrial, bulk pricing will differ significantly but relative costs are expected to hold.
Table 2: Qualitative Safety & Scalability Comparison
| Factor | Pathway 1: Classical | Pathway 2: One-Pot | Pathway 3: Lewis Acid |
| Process Safety | High. Uses corrosive ClSO₃H and pressurized H₂.[1] | Moderate. Requires pressurized H₂ in an autoclave. | Moderate. Avoids H₂SO₄ but still requires hydrogenation in a prior step. |
| Environmental Impact | High. Multiple steps lead to high PMI and waste generation.[7][8] | Low. Significantly fewer steps and higher atom economy. | High. Inherits the high PMI of the classical route's early steps. |
| Scalability | High. Well-understood but complex and resource-intensive. | High. Simple process but dependent on scalable supply of the starting material. | High. A scalable improvement on a well-understood process. |
| Ideal Use Case | Established processes where starting material cost is the primary driver. | Scenarios where process simplicity, speed, and low waste are critical, and a higher COGS is acceptable. | Optimizing the final step of an existing classical synthesis process. |
Detailed Experimental Protocols
To provide a practical context, detailed protocols for the two most distinct pathways are provided below.
Protocol 1: One-Pot Synthesis of Bumetanide[7]
-
Reactor Setup: To a suitable high-pressure autoclave, add methanol (10 volumes, e.g., 250 mL).
-
Reagent Charging: Add this compound (1.0 eq, e.g., 25g, 0.074 moles), followed by butyraldehyde (5.0 eq, e.g., 26.7g, 0.37 moles).
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (50% wet, ~20% w/w of starting material, e.g., 5.0 g).
-
Inerting & Hydrogenation: Seal the autoclave. Flush the vessel twice with nitrogen gas, then flush with hydrogen gas.
-
Reaction: Pressurize the reactor to 100 psi with hydrogen. Heat the reaction mixture to 40-45°C and maintain with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable method (e.g., TLC, LC-MS). The reaction is typically complete within 6-8 hours.
-
Workup: Once the starting material is consumed, stop the hydrogen flow, cool the reactor to room temperature, and vent carefully.
-
Filtration: Filter the reaction mixture through a pad of celite under a nitrogen blanket to remove the palladium catalyst.
-
Isolation: Concentrate the filtrate to a minimum volume. Add an anti-solvent such as n-hexane to precipitate the product.
-
Drying: Cool the slurry to <10°C, stir for 1 hour, then filter the solid product. Wash the cake with cold n-hexane and dry under vacuum to yield bumetanide as a white crystalline solid. (Expected Yield: ~90%).
Protocol 2: Classical Synthesis - Final Alkylation Step[4]
-
Reactor Setup: To a reaction flask equipped with a stirrer and reflux condenser, add 3-amino-4-phenoxy-5-sulfamoylbenzoic acid (1.0 eq, e.g., 0.1 mol).
-
Solvent Addition: Add n-butanol (approx. 15-20 volumes, e.g., 500 mL) and stir at room temperature to form a suspension.
-
Esterification & Hydrolysis (Two-Step Procedure):
-
Carefully add concentrated sulfuric acid. Heat the mixture to reflux. This step simultaneously esterifies the carboxylic acid and performs the N-alkylation.
-
After the reaction is complete, cool the mixture and distill off most of the n-butanol.
-
Add 2M sodium hydroxide solution and ethanol, then heat to reflux to hydrolyze the butyl ester back to the carboxylic acid.
-
-
Isolation:
-
Adjust the pH to 8-8.2 with concentrated hydrochloric acid to precipitate the sodium salt of bumetanide.
-
Cool, filter, and wash the salt.
-
Redissolve the sodium salt in hot water.
-
Adjust the pH to 2-3 with concentrated hydrochloric acid to precipitate the free acid (bumetanide).
-
-
Purification: Cool the slurry, filter the solid, wash with water, and dry to obtain the final product.
Conclusion and Recommendations
The optimal synthetic pathway for bumetanide is not a one-size-fits-all solution; it is a strategic choice dependent on the specific context of production.
-
For Large-Scale, Cost-Sensitive Manufacturing: The Classical Pathway (1) , despite its length and environmental drawbacks, remains a strong contender. Its reliance on cheap, readily available commodity chemicals makes the final Cost of Goods Sold (COGS) highly competitive. The high operational costs and capital expenditure for safety are offset by the low cost of raw materials, a critical factor in the high-volume, low-margin world of generic API manufacturing. Optimizing the final step using Lewis Acid Catalysis (3) can be a valuable modification to improve efficiency within this established framework.
-
For Boutique Synthesis, Rapid Development, or Green Chemistry Initiatives: The "One-Pot" Convergent Pathway (2) is exceptionally elegant and efficient. It offers unparalleled speed, simplicity, and a significantly lower environmental footprint. This makes it ideal for producing smaller quantities for clinical trials, developing deuterated standards, or for companies where "green" credentials provide a competitive advantage. However, the viability of this route at industrial scale hinges entirely on the ability to secure a cost-effective and scalable supply of the advanced this compound intermediate.
Ultimately, a thorough techno-economic evaluation, considering both CAPEX and OPEX, alongside a secure supply chain analysis, must be conducted before committing to a specific manufacturing route. This guide provides the foundational data and scientific rationale to confidently begin that analysis.
References
- Wikipedia. Bumetanide. [Link]
- Manidhar, M., Devarapalli, A., & Toram, T. (2011). FACILE, ONE POT SYNTHESIS OF BUMETANIDE, A LOOP DIURETIC OF SULFAMOYL CATEGORY TO TREAT HEART FAILURE. Semantic Scholar. [Link]
- Google Patents. (CN106748906A) A kind of synthetic method of bumetanide.
- Google Patents. (CN106748906B) A kind of synthetic method of bumetanide.
- Carl ROTH. 4-Chlorobenzoic acid, 1 kg. [Link]
- Google Patents. (CN101591276B) Method for preparing bumetanide.
- Manidhar, M., et al. (2011). facile, one pot synthesis of bumetanide, a loop diuretic of sulfamoyl category to treat. International Journal of Research in Pharmacy and Chemistry. [Link]
- StatPearls - NCBI Bookshelf. Bumetanide. [Link]
- Newport International Journal. Green Chemistry in Pharmaceuticals: Reducing Environmental Impact. [Link]
- PubMed. Bumetanide: potent new "loop" diuretic. [Link]
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Safety Operating Guide
Definitive Guide to the Proper Disposal of 3-Nitro-4-phenoxy-5-sulfamoylbenzoic Acid
As a Senior Application Scientist, my primary objective is to empower researchers with the knowledge to not only achieve their scientific goals but to do so in a manner that ensures the highest standards of safety and regulatory compliance. The handling and disposal of specialized chemical reagents are paramount to this mission. This guide provides a comprehensive, technically grounded protocol for the proper disposal of 3-Nitro-4-phenoxy-5-sulfamoylbenzoic acid (CAS No. 28328-53-2), an intermediate in the synthesis of pharmaceuticals like Bumetanide.[1][] The procedures outlined herein are designed to be self-validating, ensuring that safety and environmental responsibility are integrated into every step.
Hazard Identification and Immediate Safety Precautions
Before any handling or disposal, a thorough understanding of the compound's hazard profile is essential. This compound is a yellow to brownish-yellow solid.[] According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards that dictate its handling and disposal protocols.
GHS Hazard Classifications: [3]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
The presence of the nitroaromatic group also warrants caution, as nitro compounds as a class are known for their potential toxicity and persistence in the environment.[4][5] Therefore, this compound must be handled as a hazardous substance at all times.
Mandatory Personal Protective Equipment (PPE)
Adherence to proper PPE is the first line of defense against chemical exposure. The causality is clear: preventing contact prevents injury.
-
Eye Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes or airborne dust.[4]
-
Skin Protection: A laboratory coat and chemical-resistant gloves (e.g., nitrile) are required. Contaminated gloves must be disposed of as hazardous waste.
-
Respiratory Protection: All handling of the solid material should occur within a certified chemical fume hood to prevent inhalation of dust particles.[4]
Waste Characterization and Segregation
Proper disposal begins with correct waste characterization. Due to its identified hazards (irritant) and chemical structure (nitro compound, organic acid), this compound is classified as hazardous chemical waste .
Key Prohibitions:
-
DO NOT dispose of this chemical down the drain.[6] Its acidic nature and organic structure can harm aquatic life and plumbing infrastructure.
-
DO NOT dispose of this chemical in the regular trash. This is a violation of environmental regulations and poses a risk to sanitation workers.
-
DO NOT attempt to dispose of this chemical by evaporation in a fume hood.[6]
Waste Segregation Protocol: The principle of segregation is to prevent dangerous reactions within a waste container. This waste must be collected in a dedicated container separate from other waste streams.
-
Container Selection: Use a sturdy, chemically compatible container with a secure screw-top lid. The original product container is often a suitable choice.[7]
-
Incompatibility Avoidance: Store this waste away from bases, strong oxidizing agents, and other reactive chemicals to prevent exothermic or gas-producing reactions.[7][8]
-
Waste Stream Classification: This material should be designated as a non-halogenated, solid organic acid waste .
Step-by-Step Disposal and Decontamination Procedures
The following protocols provide a clear, actionable workflow for managing waste containing this compound.
Protocol 1: Disposal of Unused or Expired Solid Material
This procedure applies to the bulk chemical that is no longer needed.
-
Labeling: Prepare an EHS-approved hazardous waste label. Clearly write the full chemical name, "this compound," and list all associated hazards (Skin Irritant, Eye Irritant, Respiratory Irritant).[6][9]
-
Containment: Ensure the chemical is in its original container or a compatible, sealed waste container. The container must be kept closed except when adding waste.[6]
-
Storage: Store the labeled, sealed container in a designated satellite accumulation area within the laboratory. This area should provide secondary containment to capture any potential leaks.
-
Pickup Request: Contact your institution's Environmental Health and Safety (EHS) department to schedule a hazardous waste pickup.[4][5] Do not accumulate large quantities of waste in the lab.[6]
Protocol 2: Management of Small Spills
Immediate and correct response to a spill is critical to maintaining a safe laboratory environment.
-
Area Control: Evacuate non-essential personnel from the immediate area. Ensure the fume hood is operational to ventilate the area. Eliminate any nearby ignition sources as a general precaution.[4]
-
PPE: Don the full mandatory PPE as described in Section 1.
-
Containment & Absorption: Cover the spill with an inert absorbent material such as vermiculite, dry sand, or clay-based cat litter.[4] Do not use combustible materials like paper towels to absorb the bulk of the solid.
-
Collection: Carefully sweep the absorbed material and contaminated debris into a designated hazardous waste container.
-
Decontamination: Wipe the spill area with a damp cloth or paper towel. All cleaning materials (gloves, towels, absorbent) must be placed into the same hazardous waste container.
-
Disposal: Seal, label, and manage the waste container as described in Protocol 1.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper handling and disposal of this compound waste.
Caption: Disposal decision workflow for this compound.
Summary of Key Chemical and Hazard Data
This table provides at-a-glance information critical for safety data sheets and waste labeling.
| Property | Value | Source(s) |
| CAS Number | 28328-53-2 | [1][3] |
| Molecular Formula | C₁₃H₁₀N₂O₇S | [10][11] |
| Appearance | Yellow to Brownish Yellow Solid | [] |
| Melting Point | 251-253°C (decomposes) | [1][] |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [3] |
| Disposal Classification | Hazardous Chemical Waste (Non-halogenated, solid organic acid) | [8][9] |
References
- Hazardous Waste - FAA USA Environmental Protection Program. (n.d.). University of Wisconsin-Milwaukee.
- 3-(Aminosulfonyl)-5-nitro-4-phenoxybenzoic acid. (n.d.). PubChem.
- 2-nitrophenol waste. (2025, September 9). Reddit.
- Hazardous Waste Disposal Guide. (n.d.). Dartmouth College.
- Hazardous Waste Disposal Guide. (2023, February 27). Northwestern University.
- Hazardous Materials Disposal Guide. (2019, June 12). Nipissing University.
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Definitive Guide to Personal Protective Equipment for Handling 3-Nitro-4-phenoxy-5-sulfamoylbenzoic Acid
As a Senior Application Scientist, my primary objective is to empower your research by ensuring that robust safety protocols are not just guidelines, but foundational pillars of your experimental design. This guide provides an in-depth, procedural framework for the safe handling of 3-Nitro-4-phenoxy-5-sulfamoylbenzoic Acid (CAS No. 28328-53-2), an important intermediate in pharmaceutical synthesis.[] The protocols herein are synthesized from established safety principles for related chemical structures, ensuring a conservative and protective approach to your work.
Hazard Analysis: Understanding the "Why" Behind the "How"
This compound, while not extensively characterized with its own complete toxicological profile in readily available literature, belongs to a class of compounds—aromatic nitro, phenoxy, and sulfamoylbenzoic acids—whose potential hazards are well-documented. By analyzing its structural analogs, we can establish a reliable hazard profile.
-
Skin and Eye Irritation: Analogs such as 3-Amino-4-phenoxy-5-sulfamoylbenzoic acid and various nitrobenzoic acids are confirmed skin and serious eye irritants.[2][3][4] Contact can lead to redness, inflammation, and discomfort.
-
Respiratory Tract Irritation: As a fine powder, the compound poses a risk of respiratory irritation if inhaled, potentially causing coughing and shortness of breath.[2][4][5]
-
Systemic Toxicity: Aromatic nitro compounds as a class are known for potential systemic effects. While specific data for this compound is lacking, prudence dictates handling it as potentially harmful if swallowed or absorbed.[4][6]
Based on this analysis, we will proceed with the assumption that this compound is, at a minimum, a skin, eye, and respiratory irritant, and is harmful if ingested.
The Core Protocol: A Multi-Layered Defense Strategy
Effective safety is not about a single piece of equipment, but an integrated system of controls and protective layers. Personal Protective Equipment (PPE) is the final, critical barrier between you and the chemical.
Foundational Engineering Controls: Your First Line of Defense
Before any PPE is selected, engineering controls must be in place. All manipulations of solid this compound that could generate dust—including weighing, transferring, and preparing solutions—must be performed within a certified chemical fume hood.[5][7] This containment minimizes inhalation exposure and is a non-negotiable first step.
Personal Protective Equipment (PPE) Selection
The following table summarizes the mandatory PPE for handling this compound.
| Protection Type | Specification | Rationale & Causality |
| Eye & Face | Chemical Splash Goggles (ANSI Z87.1 certified) | Protects against dust particles and accidental splashes. Standard safety glasses are insufficient as they do not provide a seal around the eyes.[8] |
| Face Shield (worn over goggles) | Required for large-scale operations (>5g) or procedures with a high risk of splashing (e.g., rapid additions, exothermic reactions). Provides a secondary barrier for the entire face.[8][9][10] | |
| Hand Protection | Nitrile Rubber Gloves | Provides effective protection against incidental contact with a broad range of chemicals. Inspect gloves for defects before each use and remove them immediately if contamination occurs.[8][9][10] |
| Body Protection | Fully-Buttoned Laboratory Coat | Protects skin and personal clothing from contamination.[5] |
| Chemical-Resistant Apron | Recommended when handling larger quantities or during procedures with a significant splash potential. | |
| Respiratory | N95-rated Respirator (or higher) | Required if engineering controls (fume hood) are not available or are insufficient to control dust. Use of a respirator requires prior medical clearance and fit-testing.[5][7][11] |
| Foot Protection | Closed-toe, Closed-heel Shoes | Protects feet from spills and falling objects. Perforated shoes or sandals are strictly prohibited in the laboratory.[8][9] |
Workflow: PPE Decision Matrix
The selection of PPE, particularly respiratory and enhanced face protection, is contingent on the specifics of the experimental workflow. The following diagram illustrates this decision-making process.
Caption: PPE selection workflow based on procedural risk.
Operational and Disposal Plans
Step-by-Step Handling Procedure
-
Preparation: Before retrieving the chemical, ensure the fume hood is operational and the workspace is clear. Don all required PPE as determined by the workflow diagram.
-
Weighing: Perform all weighing operations on a disposable weigh boat inside the fume hood to contain any dust.
-
Transfer: Use a spatula to carefully transfer the solid. If transferring to a flask for dissolution, do so slowly and aim for the center to avoid leaving powder on the neck of the flask.
-
Dissolution: Add solvent slowly to the solid to avoid splashing.
-
Post-Handling: After use, securely close the primary container. Wipe down the spatula and any surfaces within the fume hood with a damp cloth, which should then be disposed of as contaminated waste.
-
Glove Removal: Remove gloves using the proper technique (glove-to-glove, then skin-to-skin) to avoid contaminating your hands. Wash hands thoroughly with soap and water.
Disposal Plan
Chemical waste management is a critical component of laboratory safety.
-
Waste Segregation: All materials contaminated with this compound, including excess solid, contaminated weigh boats, gloves, and cleaning materials, must be disposed of as hazardous chemical waste.[7]
-
Containerization: Use a designated, leak-proof hazardous waste container with a secure lid. The container must be in good condition and compatible with the chemical.[7]
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".[7]
-
Storage: Store the sealed waste container in a designated, well-ventilated satellite accumulation area, away from incompatible materials.[7]
-
Pickup: Follow your institution's Environmental Health & Safety (EHS) procedures for scheduling a hazardous waste pickup. Do not dispose of this chemical down the drain or in regular trash.[7]
Emergency First Aid Measures
In the event of an exposure, immediate and correct action is crucial.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5][12]
-
Skin Contact: Remove all contaminated clothing and wash the affected area with plenty of soap and water. If irritation persists, seek medical attention.[5][12]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[13]
By integrating these protocols into your daily laboratory operations, you build a culture of safety that protects not only yourself but your entire research team. This guide serves as your trusted resource for handling this compound with the scientific diligence it requires.
References
- 4-Sulfamoylbenzoic acid 97 138-41-0 - Sigma-Aldrich. (URL: )
- Safety Data Sheet - Spectrum Chemical. (2015, July 15). (URL: )
- 3 - SAFETY D
- SAFETY D
- Personal Protective Equipment | US EPA. (2025, September 12). (URL: [Link])
- Chemical Safety: Personal Protective Equipment. (URL: )
- Personal protective equipment for working with nitrovinyl compounds - Benchchem. (URL: )
- Discover the Various Types of PPE for Optimal Chemical Safety. (2024, April 25). (URL: )
- 3-Amino-4-phenoxy-5-sulfamoylbenzoic acid | C13H12N2O5S | CID 119927 - PubChem. (URL: [Link])
- SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6). (URL: )
- Safety Data Sheet - Angene Chemical. (2024, August 22). (URL: )
- 3-Nitrobenzoic acid - Safety D
- A Guide to Non-Respiratory Personal Protective Equipment (PPE) - Health and Safety Authority. (URL: [Link])
- Safety Data Sheet: 3-Nitrobenzoic acid - Carl ROTH. (URL: )
- Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same - Google P
- Design and synthesis of sulfamoyl benzoic acid analogues with subnanomolar agonist activity specific to the LPA2 receptor - PubMed. (2014, August 28). (URL: [Link])
- Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - NIH. (URL: [Link])
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
